3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6-3-5(10-11-6)4-1-2-4/h3-4,7H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGBWRRHJQSLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428075 | |
| Record name | 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042768-00-2, 1062296-03-0 | |
| Record name | 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole chemical properties
An In-depth Technical Guide to 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern drug discovery and agrochemical research. The unique combination of a cyclopropyl ring, a pyrazole core, and a difluoromethyl group imparts a distinct set of physicochemical properties, including metabolic stability and the ability to act as a lipophilic hydrogen bond donor. This guide details the compound's chemical identity, predicted spectroscopic and physical properties, a proposed synthetic pathway with a detailed experimental protocol, and its chemical reactivity. Furthermore, it explores the molecule's applications as a key building block and scaffold, grounded in the established biological activities of related pyrazole derivatives. Safety and handling protocols are also discussed. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Strategic Value of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1][2][3] Its metabolic stability and versatile substitution patterns make it a cornerstone for drug design.[3] The strategic incorporation of fluorine atoms or fluoroalkyl groups into such scaffolds is a widely employed strategy to modulate key drug-like properties, including metabolic stability, membrane permeability, and binding affinity.[4][5]
The difluoromethyl (CHF2) group, in particular, has garnered substantial attention as a bioisosteric replacement for hydroxyl, thiol, or amino groups.[4] It can act as a lipophilic hydrogen bond donor, a rare and valuable interaction in molecular recognition. This, combined with the conformational rigidity and favorable metabolic profile of the cyclopropyl group, makes this compound a highly valuable building block for creating novel chemical entities with potentially enhanced pharmacological profiles.[6][7] This guide synthesizes the available information to provide a detailed technical portrait of this promising synthetic intermediate.
Physicochemical and Spectroscopic Properties
Chemical Identity
The structure of this compound incorporates the key features of the pyrazole ring substituted at the 3- and 5-positions. It is important to note that unsubstituted N-H pyrazoles exist as a mixture of tautomers. In this case, the compound can exist as both 3-cyclopropyl-5-(difluoromethyl) and 5-cyclopropyl-3-(difluoromethyl) tautomers. For clarity, this document will primarily refer to the this compound nomenclature, while acknowledging the inherent tautomerism.
| Property | Value | Source |
| Molecular Formula | C₇H₈F₂N₂ | [8][9] |
| Molecular Weight | 158.15 g/mol | [8][9][10] |
| CAS Number | 1042768-00-2 (for 5-cyclopropyl-3-difluoromethyl) | [8] |
| 1062296-03-0 (for 5-cyclopropyl-3-difluoromethyl) | [9] | |
| Canonical SMILES | C1CC1C2=CC(=NN2)C(F)F | [8] |
| InChI Key | QOGBWRRHJQSLCY-UHFFFAOYSA-N | [8] |
| Physical State | Solid | [8] |
| Purity (Typical) | ≥95% | [8] |
Spectroscopic Characterization
While specific experimental spectra for this exact molecule are not publicly available, a reliable prediction of its key spectroscopic features can be made based on data from analogous structures, such as other difluoromethylated pyrazoles.[11]
2.2.1 Predicted ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the difluoromethyl proton, and the cyclopropyl protons. The difluoromethyl proton signal is particularly characteristic, appearing as a triplet due to coupling with the two equivalent fluorine atoms.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H | 12.0 - 13.5 | Broad singlet | - |
| CH (pyrazole, C4) | ~6.4 | Singlet | - |
| CHF₂ | 6.1 - 6.5 | Triplet (t) | ²JH-F ≈ 54 Hz |
| CH (cyclopropyl) | 1.9 - 2.1 | Multiplet (m) | - |
| CH₂ (cyclopropyl) | 0.8 - 1.2 | Multiplet (m) | - |
2.2.2 Predicted ¹⁹F NMR Spectroscopy The fluorine NMR spectrum provides a clear diagnostic signal for the difluoromethyl group. It is expected to appear as a doublet, resulting from the coupling with the single proton of the CHF₂ group.
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CHF₂ | -115 to -116 | Doublet (d) | ²JF-H ≈ 54 Hz |
2.2.3 Predicted ¹³C NMR Spectroscopy The carbon spectrum will be characterized by the pyrazole ring carbons, the cyclopropyl carbons, and the difluoromethyl carbon, which will appear as a triplet due to one-bond C-F coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C3/C5 (C-CHF₂) | ~145 | Triplet (t), ¹JC-F ≈ 238 Hz |
| C5/C3 (C-cyclopropyl) | ~150 | Singlet |
| C4 | ~102 | Singlet |
| CHF₂ | ~111 | Triplet (t), ¹JC-F ≈ 238 Hz |
| CH (cyclopropyl) | 6 - 8 | Singlet |
| CH₂ (cyclopropyl) | 8 - 10 | Singlet |
| *Note: Precise assignment of C3 and C5 depends on the dominant tautomer. |
2.2.4 Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR: Key vibrational bands are expected for N-H stretching (~3200-3100 cm⁻¹), C-H stretching (~3000-2900 cm⁻¹), C=N and C=C stretching in the pyrazole ring (~1600-1450 cm⁻¹), and strong C-F stretching bands (~1100-1000 cm⁻¹).
-
MS (EI): The molecular ion peak (M⁺) would be observed at m/z 158. The fragmentation pattern would likely involve the loss of fluorine, the cyclopropyl group, or cleavage of the pyrazole ring. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₈F₂N₂.[11]
Synthesis and Purification
The most direct and widely used method for constructing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.[1][2] A logical and robust synthetic approach to this compound would involve the reaction of 1-cyclopropyl-4,4-difluoro-1,3-butanedione with hydrazine hydrate.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available precursors. This approach offers high regioselectivity due to the differential reactivity of the ketone and the difluoroacetyl group.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol describes a general procedure for the cyclocondensation step. CAUTION: Hydrazine is toxic and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Objective: To synthesize this compound from 1-cyclopropyl-4,4-difluoro-1,3-butanedione.
Materials:
-
1-Cyclopropyl-4,4-difluoro-1,3-butanedione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopropyl-4,4-difluoro-1,3-butanedione (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per mmol of diketone).
-
Addition of Reagents: Begin stirring the solution. Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). Slowly add hydrazine hydrate (1.1 eq) dropwise to the mixture at room temperature. The addition may be mildly exothermic.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Carefully neutralize any remaining acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS to confirm its identity and purity.
Chemical Reactivity and Stability
Tautomerism and Acidity
Like most N-unsubstituted pyrazoles, this molecule is a weak base (pKa of the conjugate acid is ~2.5) and a very weak acid (pKa of the N-H proton is ~14-15).[12][13] The two ring nitrogens—one pyrrole-type and one pyridine-type—allow it to act as both a hydrogen bond donor and acceptor, a key feature for its utility in drug design.
Reactivity of the Pyrazole Core
The pyrazole ring is considered an electron-rich aromatic system.
-
Electrophilic Aromatic Substitution: These reactions, such as nitration, sulfonation, and halogenation, occur preferentially at the C4 position, which has the highest electron density.[1][14]
-
N-Alkylation/Acylation: The ring nitrogens can be readily functionalized. Alkylation can occur at either N1 or N2, often yielding a mixture of isomers, the ratio of which can be influenced by the substrate and reaction conditions.
-
Influence of Substituents: The electron-withdrawing nature of the difluoromethyl group will deactivate the ring slightly towards electrophilic attack compared to an unsubstituted pyrazole. Conversely, the cyclopropyl group is generally considered to be weakly electron-donating.
Stability and Storage
This compound is expected to be a stable crystalline solid under standard laboratory conditions. It should be stored in a cool, dry place, sealed in a tightly closed container, away from strong oxidizing agents.
Applications in Research and Development
The title compound is not an end-product but a valuable building block for synthesizing more complex molecules with potential biological activity.
Role in Medicinal Chemistry
The pyrazole scaffold is a proven pharmacophore. The specific combination of the cyclopropyl and difluoromethyl substituents makes this molecule particularly attractive for lead optimization campaigns.
-
Scaffold for Bioactive Molecules: Derivatives of cyclopropyl-pyrazoles have been investigated as potent and selective antagonists for the cannabinoid type 1 (CB1) receptor, which is a target for treating obesity and metabolic syndrome.[7]
-
Bioisosteric Replacement: The CHF₂ group can be used to replace other functional groups to fine-tune potency and ADME (absorption, distribution, metabolism, and excretion) properties.[4] Its ability to form hydrogen bonds can be critical for target engagement.
-
Fungicidal and Antimicrobial Potential: Many pyrazole carboxamide derivatives, including those with difluoromethyl groups, have shown potent fungicidal activity against various phytopathogenic fungi.[1][2] This suggests potential applications in agrochemical development.
Caption: Potential application areas for this compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from the closely related 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole can be used for a preliminary hazard assessment.
-
Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Recommended PPE: Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be performed in a chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound represents a strategically designed molecular building block that leverages the beneficial properties of three key chemical motifs: the stable pyrazole core, the metabolically robust cyclopropyl group, and the bioisosterically valuable difluoromethyl moiety. Its predictable reactivity and robust synthetic accessibility make it an important intermediate for the development of new pharmaceuticals and agrochemicals. The insights provided in this guide on its properties, synthesis, and potential applications should serve as a valuable resource for scientists working at the forefront of chemical innovation.
References
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An In-depth Technical Guide to 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole (CAS: 1042768-00-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole (CAS No. 1042768-00-2), a heterocyclic compound of significant interest in medicinal and agrochemical research. The pyrazole core is a privileged scaffold, and its substitution with strategic functional groups—the conformationally rigid cyclopropyl moiety and the metabolically robust difluoromethyl group—creates a building block with high potential for developing novel therapeutic agents and active ingredients. This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol, explores its applications in research and development, outlines essential safety procedures, and presents an analysis of its expected spectroscopic data.
Introduction and Strategic Importance
The pyrazole nucleus is a cornerstone in the design of bioactive molecules, featured in numerous FDA-approved drugs.[1] Its importance stems from its ability to participate in hydrogen bonding and its relative metabolic stability. The strategic value of this compound lies in the synergistic contribution of its substituents:
-
The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, serving as a versatile scaffold for building complex molecular architectures.
-
The Cyclopropyl Group: This small, strained ring acts as a "rigid" bioisostere for alkyl groups or alkenes.[2][3] Its conformational rigidity can lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for biological targets.[4][5]
-
The Difluoromethyl (-CHF₂) Group: This fluorinated moiety is a critical tool in modern medicinal chemistry.[6] It serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[7][8] Unlike the more common trifluoromethyl group, the -CHF₂ group's acidic proton can form weak hydrogen bonds, enhancing target engagement while improving metabolic stability and membrane permeability.[7][9]
The combination of these three motifs makes this compound a highly valuable intermediate for constructing novel chemical entities with enhanced pharmacological profiles.[10][11]
Physicochemical and Structural Properties
A summary of the key physicochemical properties for this compound is provided below. Experimental data for this specific compound is limited; therefore, some values are predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 1042768-00-2 | Registry Data |
| Molecular Formula | C₇H₈F₂N₂ | - |
| Molecular Weight | 158.15 g/mol | - |
| IUPAC Name | This compound | - |
| Appearance | Solid (predicted) | Vendor Data |
| pKa | ~11-13 (predicted for pyrazole N-H) | Literature Analogy |
| LogP | 1.0 - 1.5 (predicted) | Computational |
| Hydrogen Bond Donor | 1 (N-H), 1 (C-H from CHF₂) | Structural Analysis[7] |
| Hydrogen Bond Acceptor | 2 (N, F) | Structural Analysis |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most effectively achieved through the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. The key intermediate is the β-diketone, 1-cyclopropyl-4,4-difluoro-1,3-butanedione .
Part A: Synthesis of 1-cyclopropyl-4,4-difluoro-1,3-butanedione (Intermediate 1)
This intermediate can be prepared via a mixed Claisen condensation between cyclopropyl methyl ketone and ethyl difluoroacetate.[12][13] The use of a strong, non-nucleophilic base like sodium hydride is crucial for driving the reaction to completion.[14]
Reaction: Cyclopropyl methyl ketone + Ethyl difluoroacetate → 1-cyclopropyl-4,4-difluoro-1,3-butanedione
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete enolate formation.
-
Condensation: Re-cool the reaction mixture to 0 °C. Add ethyl difluoroacetate (1.1 eq) dropwise via syringe.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude β-diketone (Intermediate 1), which can be used in the next step without further purification.
Part B: Synthesis of this compound (Target Compound)
Reaction: 1-cyclopropyl-4,4-difluoro-1,3-butanedione + Hydrazine hydrate → this compound
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 1-cyclopropyl-4,4-difluoro-1,3-butanedione (1.0 eq) from Part A in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.2 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the formation of the pyrazole product by TLC or LC-MS. The reaction is typically complete when the starting diketone spot disappears.
-
Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.
// Nodes A [label="Cyclopropyl Methyl Ketone\n+ Ethyl Difluoroacetate"]; B [label="NaH, THF\n0 °C to Reflux", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; C [label="Intermediate 1:\n1-Cyclopropyl-4,4-difluoro-1,3-butanedione"]; D [label="Hydrazine Hydrate (N₂H₄·H₂O)\nEthanol, Reflux", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; E [label="Target Compound:\nthis compound"]; F [label="Purification\n(Silica Gel Chromatography)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label=" Claisen\nCondensation "]; B -> C; C -> D [label=" Knorr Pyrazole\nSynthesis "]; D -> E; E -> F; } Caption: Synthetic workflow for this compound.
Spectroscopic Analysis (Predicted)
Detailed experimental spectra are not publicly available. The following table outlines the expected signals in ¹H, ¹³C, and ¹⁹F NMR spectroscopy, which are crucial for structural verification.[15][16]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~12.0 - 13.5 | br s | - | NH (pyrazole) |
| ~6.4 - 6.6 | t | J(H,F) ≈ 54-56 Hz | CH F₂ | |
| ~6.2 - 6.3 | s | - | CH (pyrazole ring) | |
| ~1.9 - 2.1 | m | - | CH (cyclopropyl) | |
| ~0.8 - 1.2 | m | - | CH ₂ (cyclopropyl, 4H) | |
| ¹⁹F NMR | ~ -115 to -125 | d | J(F,H) ≈ 54-56 Hz | CHF ₂ |
| ¹³C NMR | ~145-150 (t) | t | J(C,F) ≈ 25-30 Hz | C -CHF₂ |
| ~140-145 | s | - | C -cyclopropyl | |
| ~110-115 (t) | t | J(C,F) ≈ 235-240 Hz | C HF₂ | |
| ~100-105 | s | - | C H (pyrazole ring) | |
| ~5-10 | s | - | C H (cyclopropyl) | |
| ~5-10 | s | - | C H₂ (cyclopropyl) |
Applications in Research and Development
This compound is not an end-product but a strategic building block. Its value lies in providing a robust scaffold that imparts desirable drug-like properties to a final molecule.
-
Scaffold for Kinase Inhibitors: The pyrazole core is prevalent in many kinase inhibitors. The cyclopropyl group can probe small hydrophobic pockets in the kinase hinge region, while the difluoromethyl group can form key hydrogen bonds.
-
Agrochemicals: Fluorinated pyrazoles are a well-established class of pesticides and fungicides. This compound serves as an excellent starting point for synthesizing new active ingredients with potentially improved metabolic stability in plants and insects.[11]
-
CNS Drug Discovery: The modulation of lipophilicity and hydrogen bonding potential offered by the -CHF₂ group is a key strategy for designing molecules that can cross the blood-brain barrier.[9]
-
Bioisosteric Replacement: The entire this compound moiety can be used as a bioisostere for other aromatic systems, such as a substituted phenyl ring, to improve pharmacokinetic properties while maintaining or enhancing biological activity.
// Nodes Core [label="3-Cyclopropyl-5-(difluoromethyl)\n-1H-pyrazole", fillcolor="#F1F3F4"]; Prop1 [label="Cyclopropyl Group\n(Rigidity, Lipophilicity)", fillcolor="#E8F0FE", fontcolor="#4285F4"]; Prop2 [label="Pyrazole Core\n(H-Bonding, Scaffold)", fillcolor="#E6F4EA", fontcolor="#34A853"]; Prop3 [label="Difluoromethyl Group\n(Metabolic Stability, H-Bond Donor)", fillcolor="#FCE8E6", fontcolor="#EA4335"]; App1 [label="Enhanced Potency &\nSelectivity", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; App2 [label="Improved Pharmacokinetics\n(e.g., half-life, bioavailability)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; App3 [label="Novel Intellectual\nProperty", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Outcome [label="Lead Candidate\n(Drug/Agrochemical)", shape=cds, style=filled, fillcolor="#FBBC05"];
// Edges Core -> {Prop1, Prop2, Prop3}; {Prop1, Prop2, Prop3} -> {App1, App2, App3}; {App1, App2, App3} -> Outcome; } Caption: Role of the compound as a strategic building block in R&D.
Safety and Handling
As a novel research chemical, a full toxicological profile for this compound is not available. Standard laboratory safety protocols for handling potentially hazardous chemicals must be strictly followed.[17]
-
Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.[18][19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents.
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[17]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[21]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[18]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a sophisticated chemical building block designed for modern drug discovery and agrochemical development. The strategic integration of a rigid cyclopropyl group and a metabolically stable, hydrogen-bond-donating difluoromethyl group onto a proven pyrazole scaffold provides researchers with a powerful tool to create next-generation molecules with optimized potency, selectivity, and pharmacokinetic properties. The synthetic route is robust and scalable, and adherence to standard safety protocols ensures its safe handling in a research environment.
References
- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
- PubMed Central. Put a ring on it: application of small aliphatic rings in medicinal chemistry.
- Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation.
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- ResearchGate. Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- ResearchGate. Fluorinated pyrazoles containing marketed drug molecules.
- Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969).
- ResearchGate. Structure of fluorinated pyrazol-3-caarboxylic acid derivatives 84.
- PrepChem.com. Synthesis of 1-cyclopropyl-1,3-butanedione.
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- Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.
- MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Organic Chemistry Portal. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction.
- Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase.
- Fiveable. Mixed Claisen Condensations | Organic Chemistry Class Notes.
- Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction.
- ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- NMRDB.org. Predict 1H proton NMR spectra.
- ResearchGate. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes | Request PDF.
- iChemical. 1-Cyclopropyl-1,3-butanedione, CAS No. 21573-10-4.
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An In-Depth Technical Guide to the Structural Elucidation of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The presence of both a strained cyclopropyl ring and an electron-withdrawing difluoromethyl group presents unique challenges and spectroscopic signatures. This document offers a multi-technique approach, grounded in established analytical principles, to unambiguously confirm the molecular structure. It is intended for researchers, analytical scientists, and professionals in the pharmaceutical sciences who require a robust methodology for the characterization of novel small molecules. We will delve into the causality behind experimental choices, present detailed protocols for a self-validating analytical workflow, and interpret representative data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Introduction: The Structural Significance of a Substituted Pyrazole
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of a cyclopropyl group at the 3-position and a difluoromethyl group at the 5-position on the 1H-pyrazole ring (Figure 1) imparts distinct physicochemical properties. The cyclopropyl ring introduces conformational rigidity and can influence metabolic stability, while the difluoromethyl (CHF₂) group, a bioisostere for hydroxyl or thiol groups, can modulate lipophilicity, pKa, and metabolic fate, often enhancing binding affinity and cell permeability.
Given these important roles, unambiguous confirmation of the regiochemistry and overall structure is a critical step following synthesis. The potential for isomeric products during synthesis necessitates a rigorous analytical workflow. This guide outlines such a workflow, designed to provide orthogonal data points that collectively build an irrefutable structural assignment.
Figure 1: Chemical Structure of this compound
The Analytical Workflow: A Multi-Pronged Approach
The structural elucidation of a novel compound should not rely on a single technique. Instead, a synergistic workflow that combines multiple analytical methods provides the highest level of confidence. Mass spectrometry offers initial confirmation of molecular weight and elemental composition. Infrared spectroscopy identifies key functional groups. Nuclear Magnetic Resonance spectroscopy provides the detailed atomic connectivity and spatial information. Finally, single-crystal X-ray crystallography can offer the ultimate, unambiguous proof of the three-dimensional structure.
Mass Spectrometry: Determining the Molecular Formula
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone for the initial characterization of a newly synthesized compound. It provides a highly accurate mass measurement, which is crucial for determining the elemental composition. For a molecule like this compound, techniques like electrospray ionization (ESI) are well-suited due to the presence of polar N-H bonds that can be readily protonated.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution directly or via liquid chromatography (LC). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. The software will compare the measured mass and isotopic pattern to theoretical values.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value for C₇H₈F₂N₂ |
| Molecular Formula | C₇H₈F₂N₂ |
| Exact Mass | 158.0659 |
| [M+H]⁺ Ion | 159.0737 |
| Observed [M+H]⁺ | 159.0735 (example) |
| Mass Error | < 5 ppm |
Trustworthiness: The low mass error (<5 ppm) between the observed and theoretical mass of the protonated molecule provides strong evidence for the proposed elemental composition, C₇H₉F₂N₂⁺. This self-validating step is critical before proceeding to more detailed structural analysis.[1]
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the N-H bond of the pyrazole ring, C-H bonds of the cyclopropyl and aromatic rings, the C=N bond of the pyrazole, and the C-F bonds of the difluoromethyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies and compare them to known values for pyrazole and fluorinated compounds.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3150-3300 | N-H Stretch | Pyrazole Ring |
| ~3000-3100 | C-H Stretch | Aromatic (Pyrazole) & Cyclopropyl |
| ~1550-1600 | C=N Stretch | Pyrazole Ring |
| ~1050-1150 | C-F Stretch | Difluoromethyl (CHF₂) |
Trustworthiness: The presence of a distinct N-H stretching band confirms the 1H-pyrazole tautomer, while the strong C-F stretching vibrations are indicative of the difluoromethyl group.[2][3] The combination of these signals validates the presence of the core functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[4][5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will allow for the complete assignment of all atoms and confirmation of their connectivity. The difluoromethyl group provides a unique spectroscopic handle due to the large spin-spin couplings between fluorine and both hydrogen and carbon.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
2D NMR (optional but recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra to confirm assignments.
-
Data Presentation: Representative NMR Data (in CDCl₃)
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~12.5 | br s | - | 1H | N-H |
| 6.65 | t | ²JHF = 54.0 | 1H | CH F₂ |
| 6.20 | s | - | 1H | Pyrazole C4-H |
| 2.05 | m | - | 1H | Cyclopropyl CH |
| 1.10 | m | - | 2H | Cyclopropyl CH ₂ |
| 0.95 | m | - | 2H | Cyclopropyl CH ₂ |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~148.0 | t | ²JCF ≈ 35 | Pyrazole C 5-CHF₂ |
| ~145.5 | s | - | Pyrazole C 3-Cyclopropyl |
| 112.5 | t | ¹JCF ≈ 235 | C HF₂ |
| ~102.0 | s | - | Pyrazole C 4 |
| ~8.0 | s | - | Cyclopropyl C H |
| ~7.5 | s | - | Cyclopropyl C H₂ |
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
| -115.0 | d | ²JFH = 54.0 | CHF ₂ |
Trustworthiness & Authoritative Grounding:
-
The proton of the difluoromethyl group appears as a characteristic triplet in the ¹H NMR spectrum due to coupling with the two equivalent fluorine atoms (²JHF ≈ 54.0 Hz).[6]
-
Conversely, the two equivalent fluorine atoms appear as a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton.
-
In the ¹³C NMR spectrum, the carbon of the CHF₂ group shows a large one-bond coupling to fluorine (¹JCF ≈ 235 Hz), appearing as a triplet. The pyrazole carbon attached to this group (C5) will show a smaller two-bond coupling.[6]
-
The chemical shifts for the cyclopropyl protons and carbons are in the expected upfield region.
-
2D NMR experiments like HMBC would show a correlation between the pyrazole C4-H proton and the C3 and C5 carbons, confirming the ring structure and substituent positions.
Single-Crystal X-ray Crystallography: The Definitive Proof
Expertise & Experience: While the combination of MS and NMR provides a very high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state.[7][8] It provides precise bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal is often the rate-limiting step.
Experimental Protocol: X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often achieved by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).
-
Crystal Selection and Mounting: Select a suitable, defect-free single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).
Trustworthiness: A solved crystal structure provides a visual and quantitative 3D model of the molecule, confirming the connectivity of the cyclopropyl group at C3 and the difluoromethyl group at C5. This method is self-validating as the quality of the final refined structure (indicated by metrics like R-factor) is a direct measure of the data's reliability. The resulting crystallographic information file (CIF) can be deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC) for verification.
Conclusion
The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and comprehensive multi-nuclear NMR spectroscopy, a confident structural assignment can be achieved. HRMS confirms the elemental composition, IR identifies key functional groups, and a full suite of NMR experiments maps the precise atomic connectivity. For absolute confirmation, single-crystal X-ray crystallography provides the definitive three-dimensional structure. This rigorous, self-validating workflow ensures the scientific integrity required for advancing drug development and chemical research.
References
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- Sheldrick, G. M. (2008). A short history of SHELX.
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- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic...
- BenchChem. (2025).
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The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique structural features, including its planarity, dipole moment, and ability to act as both a hydrogen bond donor and acceptor, confer upon it the remarkable ability to interact with a diverse array of biological targets. This versatility has led to the development of a multitude of pyrazole-containing compounds with a broad spectrum of pharmacological activities.[1][2][3] Historically, the therapeutic potential of pyrazoles was recognized with the advent of antipyrine in the late 19th century.[4] Since then, the field has witnessed the evolution of numerous pyrazole derivatives into clinically successful drugs, such as the anti-inflammatory agent celecoxib, the anticancer drug ruxolitinib, and the anticonvulsant phenazone.[3][4][5]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the principal biological activities of pyrazole derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. The subsequent sections will delve into the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and offer quantitative data for representative compounds. Visualizations of key signaling pathways and experimental workflows are provided to enhance understanding and facilitate practical application in a research setting.
I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their potent inhibition of cyclooxygenase (COX) enzymes.[4][6]
Mechanism of Action: Inhibition of COX and Modulation of Pro-inflammatory Cytokines
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to selectively inhibit the COX-2 isozyme.[4] COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs) that mediate pain and inflammation.[4][7] By blocking the active site of COX-2, pyrazole compounds prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[7] This mechanism is exemplified by celecoxib, a selective COX-2 inhibitor featuring a diarylpyrazole scaffold.[4]
Beyond COX inhibition, some pyrazole derivatives exert their anti-inflammatory effects by modulating other key inflammatory pathways. This includes the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][4]
Signaling Pathway: COX-2 and NF-κB in Inflammation
Caption: Signaling cascade of COX-2 and NF-κB in inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely accepted model for evaluating the anti-inflammatory activity of novel compounds.[8][9]
Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test pyrazole derivative
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.9% saline, or a suitable solvent for the test compound)
-
Plethysmometer
-
Oral gavage needles
-
1 mL syringes with 27-gauge needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.[8]
-
Animal Grouping: On the day of the experiment, weigh and randomly divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Test Pyrazole Derivative (at various doses)
-
Group III: Positive Control (Indomethacin)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[8]
-
Drug Administration: Administer the respective compounds (vehicle, test compound, or positive control) via oral gavage.
-
Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[8]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[8]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the mean edema for each group at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100.
-
Data Presentation: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound ID | Animal Model | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | Reference |
| Compound A | Rat | 10 | 55.2% | [10] |
| Compound B | Rat | 20 | 68.7% | [10] |
| Celecoxib | Rat | 10 | 72.5% | [11] |
II. Anticancer Activity: A Multifaceted Approach to Targeting Tumor Growth
The pyrazole scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[5][12] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases that drive cell proliferation to the induction of programmed cell death (apoptosis).[12][13]
Mechanism of Action: Kinase Inhibition and Induction of Apoptosis
Many pyrazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. For example, ruxolitinib inhibits Janus kinases (JAK1 and JAK2), which are involved in signaling pathways that promote cell growth and survival.[5] Other pyrazole-based compounds target receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor angiogenesis.[2]
Another key anticancer mechanism of pyrazole derivatives is the induction of apoptosis. This can be achieved through various pathways, including the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers the apoptotic cascade, and the inhibition of anti-apoptotic proteins like Bcl-2.[3] Some compounds have also been shown to arrest the cell cycle at different phases, preventing cancer cells from dividing.[5]
Signaling Pathway: Pyrazole-Induced Apoptosis
Caption: Pyrazole-induced apoptotic signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][14]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Test pyrazole derivatives (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.[14] Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[15][16]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.
-
Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 33 | HCT116 | Colon Cancer | < 23.7 | [2] |
| Compound 34 | MCF7 | Breast Cancer | < 23.7 | [2] |
| Compound 53 | HepG2 | Liver Cancer | 15.98 | [2] |
| Ruxolitinib | Various | Myelofibrosis | ~0.003 (nM for enzyme) | [5] |
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[17][18][19]
Mechanism of Action: Inhibition of Essential Bacterial Enzymes
The antimicrobial mechanism of pyrazole derivatives is not fully elucidated for all compounds, but some have been shown to inhibit essential bacterial enzymes. For example, certain pyrazole-thiazole hybrids have been reported to be potent inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[18] Others may disrupt the bacterial cell wall or membrane integrity.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is a widely used qualitative technique to screen for the antimicrobial activity of new compounds.[20][21]
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Müller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Test pyrazole derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microbial strain in sterile saline.
-
Agar Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test pyrazole derivative solution at different concentrations into the wells. Also, place standard antibiotic/antifungal discs on the plate as positive controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Data Presentation: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 7b | S. aureus | - | 0.22 | [21] |
| Compound 21a | E. coli | - | 62.5-125 | [22] |
| Compound 21a | C. albicans | - | 2.9-7.8 | [22] |
IV. Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have shown promising anticonvulsant properties, offering potential new therapeutic avenues for this condition.[23][24]
Mechanism of Action: Enhancement of GABAergic Neurotransmission
The anticonvulsant effects of some pyrazole derivatives are linked to their ability to modulate the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[18] By enhancing the activity of the GABA-A receptor, these compounds increase the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, thus suppressing seizure activity.[19]
Signaling Pathway: GABA-A Receptor Modulation
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- 24. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action: 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Preamble: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents.[1][2][3][4] While direct, comprehensive studies on the specific molecule 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole are not extensively documented in publicly available literature, its structural motifs—a central pyrazole ring flanked by cyclopropyl and difluoromethyl groups—provide a strong basis for hypothesizing its mechanism of action. Drawing from extensive research on analogous compounds, this guide posits that this compound functions as a competitive inhibitor of protein kinases, a major class of enzymes implicated in numerous pathologies, particularly cancer.[5][6][7] This document will, therefore, provide an in-depth exploration of this putative mechanism, grounded in the established pharmacology of pyrazole-based kinase inhibitors, and will furnish the technical methodologies required for its experimental validation.
The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile and synthetically accessible framework for drug design.[2][8] Its unique physicochemical properties allow it to act as a bioisostere for other aromatic rings like benzene, while often improving properties such as solubility and metabolic stability. The pyrazole core is a key feature in numerous FDA-approved drugs, demonstrating its therapeutic utility across a range of targets.[4] Notable examples include:
-
Celecoxib (Celebrex): A selective COX-2 inhibitor for treating inflammatory conditions.[9][10][11][12]
-
Rimonabant (Acomplia): A selective cannabinoid receptor 1 (CB1) antagonist developed for obesity.[13][14][15][16][17]
-
Ruxolitinib (Jakafi): An inhibitor of the Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis.[7]
The proven success of this scaffold underscores the rationale for investigating novel derivatives like this compound as potential therapeutic agents.
Core Hypothesis: ATP-Competitive Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating nearly all cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, making them prime targets for therapeutic intervention. The majority of small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site.[7]
We hypothesize that this compound acts as a Type I kinase inhibitor , binding to the active conformation of a kinase in the ATP-binding pocket.
2.1. Putative Molecular Interactions
The efficacy of a pyrazole-based inhibitor is dictated by the specific interactions it forms within the ATP pocket.
-
Pyrazole Core (Hinge-Binding Motif): The nitrogen atoms of the pyrazole ring are critical for forming one or more hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a primary anchor for many kinase inhibitors.[7][18]
-
Substituent Interactions:
-
The 5-(difluoromethyl) group likely projects into a hydrophobic pocket, where the fluorine atoms can engage in favorable orthogonal multipolar interactions with the protein backbone or side chains, potentially enhancing binding affinity and selectivity.
-
The 3-cyclopropyl group is expected to occupy another hydrophobic region. Its rigid, three-dimensional structure can provide a better shape complementarity than a more flexible alkyl chain, leading to increased potency.
-
This proposed binding mode is consistent with crystallographic studies of other pyrazole-based kinase inhibitors.[18][19]
2.2. Downstream Signaling Consequences
By blocking the kinase's ability to phosphorylate its downstream substrates, the inhibitor effectively shuts down the signaling cascade. For instance, if the target were a kinase in the MAP kinase pathway (e.g., p38), inhibition would prevent the activation of downstream transcription factors, thereby blocking the production of pro-inflammatory cytokines.[18][19] The ultimate physiological outcome is dependent on the specific kinase and pathway being inhibited.
Caption: Putative inhibition of a generic kinase signaling pathway.
Experimental Validation of the Mechanism of Action
A rigorous, multi-step experimental workflow is required to validate the hypothesized mechanism of action. This process serves to confirm target engagement, quantify potency, and link enzymatic inhibition to a cellular outcome.
Caption: Experimental workflow for validating a kinase inhibitor.
3.1. Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Potency)
This initial step directly measures the ability of the compound to inhibit the catalytic activity of a purified kinase enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.
-
Methodology (ADP-Glo™ Kinase Assay Example):
-
Reaction Setup: In a 384-well plate, combine the purified kinase, the kinase-specific substrate peptide, and ATP at its Michaelis constant (Km) concentration.
-
Compound Titration: Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include appropriate controls (no enzyme, no compound).
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
-
Causality and Interpretation: This assay provides a direct measure of enzymatic inhibition. A low IC₅₀ value indicates high potency. By running the assay with ATP at its Km, the resulting IC₅₀ is a good approximation of the inhibitory constant (Ki) for an ATP-competitive inhibitor.[20] This experiment is the foundational proof that the compound can, in a purified system, inhibit the target.
3.2. Protocol 2: Cellular Target Engagement Assay (Phospho-protein Western Blot)
This experiment validates that the compound can enter cells and inhibit the target kinase in its native environment.
-
Objective: To measure the half-maximal effective concentration (EC₅₀) by quantifying the reduction of a specific downstream substrate's phosphorylation.
-
Methodology:
-
Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated form of the kinase's direct substrate (e.g., anti-phospho-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Normalization: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.
-
-
Causality and Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, normalized to the total substrate, demonstrates that the compound is engaging and inhibiting the target kinase within the cell.[21][22] The EC₅₀ value derived from this experiment reflects not only the compound's potency but also its cell permeability and stability.
3.3. Protocol 3: Phenotypic Assay (Cell Viability/Proliferation)
This final step connects the molecular mechanism (kinase inhibition) to a relevant biological outcome.
-
Objective: To determine if target inhibition by the compound leads to a functional cellular response, such as inhibition of cancer cell proliferation.
-
Methodology (MTT Assay Example):
-
Cell Seeding: Seed cancer cells dependent on the target kinase's signaling pathway into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Causality and Interpretation: A dose-dependent decrease in absorbance indicates reduced cell viability or proliferation.[23] When the growth inhibition EC₅₀ from this assay correlates well with the target inhibition EC₅₀ from the Western blot, it provides strong evidence that the observed phenotype is a direct result of the compound's on-target activity.
Quantitative Data Summary
The data from these experiments are crucial for evaluating the compound's potential. The results are typically compiled to compare potency across different assays.
| Assay Type | Parameter | Hypothetical Value | Interpretation |
| Biochemical Assay | IC₅₀ (vs. Target Kinase) | 15 nM | High potency against the purified enzyme. |
| Cellular Target Engagement | EC₅₀ (Phospho-Substrate) | 75 nM | Good cell permeability and on-target activity in a cellular context. |
| Phenotypic Assay | EC₅₀ (Cell Proliferation) | 80 nM | Strong correlation between target inhibition and functional outcome. |
References
- Celecoxib - StatPearls - NCBI Bookshelf.
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
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- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.
- What is the mechanism of Rimonabant? - Patsnap Synapse.
- Celecoxib Pathway, Pharmacodynamics - ClinPGx.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- What is Rimonabant used for? - Patsnap Synapse.
- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science.
- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed.
- Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Publications.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition | Cancer Research.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC.
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A Technical Guide to the Discovery of Novel Pyrazole-Containing Compounds: From Privileged Scaffold to Preclinical Candidate
Introduction: The Pyrazole as a "Privileged Scaffold" in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a structure. Its remarkable versatility stems from a unique combination of physicochemical properties. The pyrazole ring can act as both a hydrogen bond donor (at the N1-H) and a hydrogen bond acceptor (at the N2 lone pair), allowing it to form critical interactions within diverse biological targets. Furthermore, its aromaticity and the potential for substitution at multiple positions allow for fine-tuning of steric, electronic, and pharmacokinetic properties.
The success of the pyrazole core is not merely theoretical; it is validated by its presence in numerous FDA-approved drugs spanning a wide range of therapeutic areas. Blockbuster drugs like the anti-inflammatory agent Celecoxib , the erectile dysfunction treatment Sildenafil , and the anticoagulant Apixaban all feature a pyrazole moiety as a key structural element. This proven track record has cemented the pyrazole as a high-value starting point for drug discovery campaigns, from anticancer and antimicrobial agents to treatments for neurodegenerative diseases. This guide provides a comprehensive technical overview of the modern workflow for discovering novel pyrazole-containing compounds, from foundational synthesis to advanced screening and lead optimization strategies.
Part 1: The Synthetic Cornerstone - Constructing the Pyrazole Core
The accessibility and derivatization of the pyrazole ring are paramount to its utility. While numerous synthetic routes have been developed since its discovery, they are generally rooted in the principle of cyclocondensation. The choice of synthetic strategy is a critical decision, dictated by the desired substitution pattern, scalability, and the availability of starting materials.
The Classical Approach: Knorr Pyrazole Synthesis and its Variants
The foundational method for pyrazole synthesis, first reported by Ludwig Knorr in 1883, involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This reaction is robust and straightforward, providing access to a wide array of polysubstituted pyrazoles.
A key challenge in the classical Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomers can be formed. Modern synthetic chemistry has largely addressed this through careful selection of reactants and reaction conditions to favor the formation of a single, desired isomer.
Caption: The Knorr pyrazole synthesis workflow.
Modern Synthetic Methodologies
To improve efficiency, yield, and sustainability, contemporary organic synthesis has introduced several advanced techniques for constructing the pyrazole scaffold.
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, significantly improving efficiency by reducing the number of synthetic steps and purification processes.
-
Microwave and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner product profiles compared to conventional heating.
-
Transition-Metal Catalysis: Novel methods utilizing catalysts, such as palladium nanoparticles, have enabled the development of highly regioselective and environmentally friendly synthetic protocols.
| Synthetic Method | Key Advantages | Typical Conditions | Reference |
| Knorr Synthesis | Versatile, well-established, readily available starting materials. | Hydrazine + 1,3-dicarbonyl, often with acid/base catalyst. | |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste. | One-pot reaction of 3+ components. | |
| Microwave-Assisted | Drastically reduced reaction times, often higher yields. | Sealed vessel, microwave irradiation. | |
| Transition-Metal Catalysis | High regioselectivity, milder reaction conditions. | e.g., Pd-nanoparticles in an aqueous medium. |
Part 2: Rational Drug Design & Lead Optimization
Once a core pyrazole scaffold is synthesized, the process of transforming it into a potent and selective drug candidate begins. This involves a synergistic interplay of computational modeling, synthetic modification, and biological evaluation.
In Silico Screening and Molecular Modeling
Before committing to extensive and costly synthesis, computational methods are employed to prioritize which pyrazole derivatives are most likely to be active against a specific biological target.
-
High-Throughput Virtual Screening (HTVS): This technique uses computational algorithms to screen vast virtual libraries of pyrazole compounds against a 3D model of the target protein (e.g., a kinase or enzyme). Compounds are scored based on their predicted binding affinity and mode, allowing researchers to select a smaller, more manageable set of high-potential candidates for synthesis.
-
Molecular Docking: For a specific compound, molecular docking predicts the preferred orientation and binding interactions within the target's active site. This provides crucial insights into the structure-activity relationship (SAR) and guides further structural modifications.
-
ADME/T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed compounds. Identifying potential liabilities like poor absorption or high toxicity early in the process is critical for avoiding late-stage failures.
Caption: Workflow for in silico-guided drug discovery.
Structure-Activity Relationship (SAR) Studies
SAR is the cornerstone of lead optimization, exploring how systematic changes to a molecule's structure affect its biological activity. For pyrazole derivatives, this involves synthesizing analogs with different substituents at the N1, C3, C4, and C5 positions and evaluating their potency. For instance, in the development of cannabinoid receptor antagonists, it was found that a 2,4-dichlorophenyl group at the N1 position and a para-substituted phenyl ring at the C5 position were optimal for high-affinity binding. SAR studies provide a clear roadmap for medicinal chemists to enhance potency, selectivity, and other desirable drug-like properties.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy where one functional group is swapped for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. The pyrazole ring itself is an excellent bioisostere. Its unique electronic and steric profile allows it to replace other aromatic systems or functional groups. For example, pyrazole has been successfully used as a bioisostere for amides and other heterocycles, leading to compounds with improved metabolic stability or novel secondary activities. This strategy is not always a simple substitution; it often requires subsequent modifications to the rest of the molecule to maintain optimal interactions with the target.
Part 3: Experimental Validation & A Case Study
Following in silico design and synthesis, rigorous experimental validation is required to confirm the activity of novel compounds.
High-Throughput Screening (HTS) and In Vitro Assays
HTS allows for the rapid experimental testing of synthesized compound libraries against a biological target. A common and fundamental assay is the MTT assay, which measures the metabolic activity of cells and is used to assess a compound's cytotoxicity against cancer cell lines. For other targets, specific enzyme inhibition assays are used. For instance, to evaluate inhibitors of cyclooxygenase-2 (COX-2), an assay would measure the production of prostaglandin E₂ (PGE₂) in the presence of the test compound.
Case Study: Celecoxib (Celebrex) - A Landmark Pyrazole Drug
The discovery of Celecoxib is a textbook example of rational, target-based drug design.
-
The Target: The discovery of two distinct COX isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), presented a clear therapeutic opportunity. Selective inhibition of COX-2 could provide anti-inflammatory effects while sparing the gastroprotective functions of COX-1.
-
The Scaffold: A diaryl-substituted pyrazole scaffold was identified as a promising starting point. The key to selectivity was the incorporation of a polar benzenesulfonamide side chain.
-
Mechanism of Action: The sulfonamide group of Celecoxib binds to a specific hydrophilic side pocket present in the active site of COX-2 but absent in COX-1. This structural difference is the basis for Celecoxib's ~10-20 fold selectivity for COX-2. By inhibiting COX-2, Celecoxib prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: Mechanism of action for the pyrazole drug Celecoxib.
Appendix: Key Experimental Protocols
Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole-Carboxamide
This protocol outlines a common, two-stage approach for synthesizing pyrazole-5-carboxamide derivatives, a class of compounds with demonstrated anticancer activity.
Stage A: Synthesis of Pyrazole-5-Carboxylate Ester via Knorr Cyclocondensation
-
Reaction Setup: To a solution of a substituted 1,3-dicarbonyl ester (1.0 eq) in ethanol, add a substituted hydrazine (1.1 eq).
-
Cyclization: Add a catalytic amount of glacial acetic acid. Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent in vacuo. Purify the resulting crude solid or oil via column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazole-5-carboxylate ester.
Stage B: Saponification and Amide Coupling
-
Saponification: Dissolve the pyrazole ester (1.0 eq) from Stage A in a 3:1 mixture of tetrahydrofuran (THF) and water. Add sodium hydroxide (2.0 eq) and stir at 50 °C for 4-12 hours until TLC indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~3 using 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude pyrazole-5-carboxylic acid.
-
Amide Coupling:
-
In an inert atmosphere, suspend the crude carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of dimethylformamide (DMF).
-
Cool to 0 °C and slowly add oxalyl chloride (1.5 eq). Allow the mixture to warm to room temperature and stir for 1-3 hours. Remove solvent and excess reagent in vacuo to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution. Stir at room temperature for 2-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify by column chromatography to yield the final pyrazole-5-carboxamide derivative.
-
References
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- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2024-02-05). Preprints.org. [Link]
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024-05-21). RSC Publishing. [Link]
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023-08-10). Molecules. [Link]
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2024-08-14).
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- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023-04-17). Bentham Science. [Link]
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- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (
The Definitive Spectroscopic Guide to 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole: A Handbook for Advanced Drug Discovery
Introduction: The Emergence of Fluorinated Pyrazoles in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazole scaffold stands as a cornerstone heterocyclic motif, prized for its metabolic stability and versatile binding interactions. The strategic incorporation of fluorine atoms, particularly in the form of a difluoromethyl (-CHF₂) group, has become a leading strategy to modulate key pharmacological properties such as lipophilicity, pKa, and metabolic fate. When combined with a cyclopropyl moiety—a known bioisostere for phenyl rings and other larger groups that can enhance potency and improve physicochemical properties—we arrive at novel structures like 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole.
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this, and structurally related, fluorinated pyrazoles. As no comprehensive public repository of spectroscopic data for this specific molecule currently exists, this document provides a robust predictive analysis based on first principles and extensive experience with similar chemical entities. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the expected values but the underlying scientific rationale. Furthermore, this guide furnishes detailed, field-tested protocols for acquiring high-fidelity spectroscopic data, ensuring that researchers can confidently validate their own synthetic outcomes.
Molecular Structure and Tautomerism
This compound can exist in two tautomeric forms, which may co-exist in solution. The position of the N-H proton influences the chemical environment of the other atoms. For the purpose of this guide, we will primarily discuss the tautomer shown below, which is often the more stable form. However, the potential for tautomerism should always be considered when interpreting spectra, as it can lead to peak broadening or the appearance of multiple sets of signals.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for unambiguously determining the chemical structure of a novel compound. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its atomic connectivity and environment.
Predicted NMR Data
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for the target molecule. These predictions are based on established data for the individual functional groups.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| N-H | 12.0 - 14.0 | br s | - | Pyrazole N-H |
| C4-H | ~6.4 | t | ³J(H-F) ≈ 2.0 | Pyrazole C-H |
| C5-CHF₂ | 6.6 - 7.0 | t | ²J(H-F) ≈ 55.0 | Difluoromethyl H |
| C3-CH | 1.8 - 2.2 | m | - | Cyclopropyl CH |
| Cyclopropyl CH₂ | 0.8 - 1.2 | m | - | Cyclopropyl CH₂ |
| Cyclopropyl CH₂' | 0.6 - 1.0 | m | - | Cyclopropyl CH₂' |
| ¹³C NMR | Predicted δ (ppm) | Multiplicity (in ¹H-coupled) | Coupling Constant (J, Hz) | Assignment |
| C3 | ~150 | m | - | Pyrazole C-Cyclopropyl |
| C5 | ~145 | t | ²J(C-F) ≈ 25-30 | Pyrazole C-CHF₂ |
| C4 | ~105 | dt | ³J(C-F) ≈ 4-6 | Pyrazole CH |
| C5-CHF₂ | ~110 | t | ¹J(C-F) ≈ 235-245 | Difluoromethyl C |
| C3-CH | 5 - 10 | d | - | Cyclopropyl CH |
| Cyclopropyl CH₂ | 4 - 8 | t | - | Cyclopropyl CH₂ |
| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| C5-CHF₂ | -110 to -120 | d | ²J(F-H) ≈ 55.0 | Difluoromethyl F |
Expertise & Rationale Behind Predictions:
-
N-H Proton: The pyrazole N-H proton is acidic and involved in hydrogen bonding, leading to a broad signal at a very downfield chemical shift, often exceeding 12 ppm.
-
Difluoromethyl Group (-CHF₂): The proton of the -CHF₂ group will appear as a triplet due to coupling with the two equivalent fluorine atoms, with a characteristically large geminal coupling constant (²J(H-F)) of approximately 55 Hz.[1] Conversely, in the ¹⁹F NMR spectrum, the two fluorine atoms will appear as a doublet due to coupling with the single proton, exhibiting the same ²J(F-H) coupling. The carbon of this group will also be a triplet in the ¹³C NMR spectrum due to a large one-bond coupling (¹J(C-F)) of around 240 Hz.
-
Cyclopropyl Group: This strained ring system is known for its unusual upfield chemical shifts in both ¹H and ¹³C NMR due to the magnetic anisotropy of the C-C bonds. The protons are expected to appear between 0.6 and 2.2 ppm.
-
Pyrazole Ring Protons and Carbons: The single proton on the pyrazole ring (C4-H) is expected to show a small triplet splitting due to a three-bond coupling to the fluorine atoms of the -CHF₂ group. The pyrazole carbons (C3, C4, C5) will have distinct chemical shifts, with those attached to the electronegative nitrogen and fluorine atoms being further downfield.
Experimental Protocol for NMR Data Acquisition
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid this compound.
- Select an appropriate deuterated solvent. Given the polar nature of the pyrazole ring, DMSO-d₆ is an excellent first choice as it readily dissolves many polar compounds and its residual proton peak at ~2.5 ppm will not overlap with key signals.[2][3] Alternatively, CDCl₃ can be used if the compound is sufficiently soluble.[4]
- Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
2. Instrument Setup and Data Acquisition (on a 400 MHz spectrometer):
- ¹H NMR:
- Acquire a standard single-pulse proton spectrum.
- Typical parameters: 32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 4 seconds.
- Process the data with a line broadening of 0.3 Hz.
- ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
- Typical parameters: 1024 scans, relaxation delay (d1) of 2 seconds.
- Process with a line broadening of 1.0 Hz.
- ¹⁹F NMR:
- Acquire a standard single-pulse fluorine spectrum.
- This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.
- Typical parameters: 16 scans, relaxation delay (d1) of 2 seconds.
- 2D NMR (for full structural confirmation):
- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the cyclopropyl ring.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for definitively assigning the quaternary carbons (C3, C5) and linking the substituent groups to the pyrazole ring.
Visualization of Key NMR Correlations
The following diagram illustrates the expected key HMBC correlations that would be used to confirm the structure of this compound.
Caption: Key 2- and 3-bond HMBC correlations for structural assignment.
Part 2: Infrared (IR) Spectroscopy – The Fingerprint of Functional Groups
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Data
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3100 - 3300 | Medium, Broad | N-H Stretch | Pyrazole N-H |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic (pyrazole) and cyclopropyl C-H |
| 2850 - 3000 | Weak | C-H Stretch | Aliphatic (cyclopropyl) C-H |
| ~1550 | Medium | C=N Stretch | Pyrazole ring |
| ~1470 | Medium | C=C Stretch | Pyrazole ring |
| 1050 - 1250 | Strong | C-F Stretch | Difluoromethyl group |
Expertise & Rationale Behind Predictions:
-
N-H Stretch: The hydrogen-bonded N-H group of the pyrazole will give rise to a broad absorption band in the 3100-3300 cm⁻¹ region.[5]
-
C-H Stretches: The C-H bonds of the pyrazole ring and the cyclopropyl group will appear just above 3000 cm⁻¹, characteristic of sp² and strained sp³ C-H bonds, respectively.
-
C-F Stretches: The most intense and characteristic peaks for this molecule will be the C-F stretching vibrations, which are expected to be strong and fall in the 1050-1250 cm⁻¹ region.[6][7][8]
-
Ring Vibrations: The C=C and C=N stretching vibrations within the pyrazole ring will produce a series of medium-intensity bands in the fingerprint region (1400-1600 cm⁻¹).[9]
Experimental Protocol for FT-IR Data Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) method is the most straightforward and requires minimal sample preparation.
1. Instrument and Sample Preparation:
- Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.
- Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.
2. Data Acquisition:
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
The data is usually collected over a range of 4000 to 400 cm⁻¹.
Caption: Standard workflow for acquiring FT-IR data using an ATR accessory.
Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and providing structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing heterocycles.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₇H₈F₂N₂
-
Exact Mass: 158.0659
-
High-Resolution MS (ESI+):
-
[M+H]⁺: Predicted m/z 159.0737
-
[M+Na]⁺: Predicted m/z 181.0557 (as a potential adduct)
-
Predicted Fragmentation Pathway:
The pyrazole ring is known to undergo characteristic fragmentation, primarily through the loss of stable neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂).[10][11] The difluoromethyl and cyclopropyl groups will also influence the fragmentation.
Caption: Predicted ESI-MS fragmentation pathway for the target molecule.
Experimental Protocol for ESI-MS Data Acquisition
1. Sample Preparation:
- Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid to the solvent is recommended to promote protonation and the formation of the [M+H]⁺ ion.[12]
2. Instrument Setup and Data Acquisition:
- Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
- Operate the mass spectrometer in positive ion mode.
- Acquire a full scan mass spectrum over a range of m/z 50-500 to observe the protonated molecular ion.
- For structural confirmation, perform a tandem MS (MS/MS) experiment. Select the [M+H]⁺ ion (m/z 159.1) as the precursor ion and apply collision-induced dissociation (CID) to generate a fragment ion spectrum. This will reveal the fragmentation pattern and help confirm the structure.
Conclusion: A Self-Validating System for Compound Characterization
This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data and following the detailed experimental protocols, researchers can approach the synthesis and analysis of this novel compound with a high degree of confidence. The interplay between the predicted data and the results of the described multi-technique spectroscopic analysis forms a self-validating system. The confirmation of the large ²J(H-F) coupling in NMR, the strong C-F stretch in the IR, and the correct molecular weight by HRMS, all in concert, provide an unambiguous verification of the target molecular structure, empowering the next steps in the drug discovery pipeline.
References
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- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC - NIH. [Link]
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An In-Depth Technical Guide to the Solubility Characterization of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Introduction
3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole (CAS No. 1042768-00-2) is a heterocyclic compound featuring a pyrazole core, a common scaffold in medicinal chemistry. The successful progression of any novel chemical entity through the drug development pipeline is fundamentally dependent on its physicochemical properties, among which aqueous and solvent solubility are paramount. Solubility dictates the achievable concentration in bioassays, influences formulation strategies, and directly impacts bioavailability.
This technical guide provides a comprehensive framework for determining the solubility of this compound. In the absence of extensive published solubility data for this specific molecule, this document serves as a first-principles guide, combining theoretical underpinnings with a detailed, field-proven experimental protocol. We will address the causality behind experimental choices, ensuring a robust and reproducible approach consistent with international regulatory standards.
Part 1: Physicochemical Profile and Predicted Behavior
A molecule's intrinsic properties are the primary determinants of its solubility. Understanding these characteristics allows for the rational selection of solvents and the anticipation of pH-dependent effects.
Predicted Physicochemical Properties:
While experimentally derived data is the gold standard, predicted values provide a crucial starting point for experimental design.
| Property | Predicted Value | Source | Significance for Solubility |
| Boiling Point | 276.2 ± 35.0 °C | [1] | Indicates strong intermolecular forces that must be overcome by the solvent. |
| Density | 1.352 ± 0.06 g/cm³ | [1] | Relevant for experimental setup, but has a minor direct impact on solubility. |
| pKa | 12.24 ± 0.10 | [1] | The pyrazole ring nitrogen has a weakly acidic proton. This high pKa suggests the compound will be predominantly in its neutral form across the entire physiological pH range (1.2-6.8). Therefore, significant pH-dependent solubility changes are not expected in this range.[2] |
The fundamental principle of "like dissolves like" governs solubility.[3] Given the presence of fluorine atoms and a polar N-H group, the molecule possesses both polar and non-polar characteristics. The cyclopropyl group is non-polar, while the difluoromethyl group is a weak hydrogen bond acceptor. The pyrazole core itself can participate in hydrogen bonding. This structure suggests that solubility will be favored in polar aprotic or polar protic solvents capable of engaging in these interactions.
Part 2: The Foundational Protocol for Equilibrium Solubility Determination
For regulatory submissions and definitive characterization, the equilibrium solubility is the required metric. This value represents the true saturation point of a compound in a solvent at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid phase.[2] The most reliable and widely accepted method for this determination is the Shake-Flask Method .[4][5] This protocol is endorsed by major regulatory bodies, including the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[6][7]
Causality and Trustworthiness in Experimental Design
The shake-flask method is designed as a self-validating system. Key choices within the protocol are made to ensure thermodynamic equilibrium is genuinely achieved:
-
Use of Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated and remains so throughout the experiment, providing a constant driving force for dissolution.[5][8]
-
Controlled Agitation: Continuous, gentle agitation (e.g., via an orbital shaker) facilitates solvent-solute interaction without creating excessively fine particles that could lead to artificially high results.[4][9] The goal is to ensure particle contact with the solvent, not to reduce particle size.[8]
-
Temperature Control: Solubility is temperature-dependent. For biopharmaceutical relevance, experiments are typically conducted at 37 ± 1 °C.[4][7]
-
Equilibration Time: A critical parameter is the time allowed to reach equilibrium. This must be determined experimentally by taking samples at multiple time points until the concentration plateaus, indicating that equilibrium has been reached.[8][10]
-
Phase Separation: Proper separation of the saturated solution from the undissolved solid is crucial to avoid artificially inflating the measured concentration. This is best achieved through centrifugation followed by filtration with a chemically inert filter (e.g., PTFE) that does not bind the analyte.[3]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Step-by-Step Protocol
This protocol is synthesized from guidelines provided by the WHO and ICH for Biopharmaceutics Classification System (BCS) studies.[4][7][10][11]
1. Materials and Reagent Preparation:
-
Analyte: this compound (verify purity).
-
Solvents: Select a range of solvents relevant to your research (e.g., water, ethanol, methanol, acetonitrile, DMSO, hexane, ethyl acetate).
-
Aqueous Buffers: For biopharmaceutical relevance, prepare buffers at a minimum of three pH levels covering the physiological range: pH 1.2, 4.5, and 6.8 at 37 °C.[11][12]
-
pH 1.2 Buffer (Simulated Gastric Fluid, non-enzymatic): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL.[4]
-
pH 4.5 Acetate Buffer: Prepare as per standard pharmacopeial procedures.
-
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, non-enzymatic): Prepare as per standard pharmacopeial procedures.
-
-
Equipment: Orbital shaker with temperature control, centrifuge, calibrated pH meter, analytical balance, HPLC system, volumetric flasks, and PTFE syringe filters (0.45 µm).
2. Preliminary Assessment (Time to Equilibrium):
-
To determine the necessary equilibration time, a preliminary experiment is essential.
-
Prepare a suspension of the compound in a chosen solvent (e.g., pH 6.8 buffer) as described below.
-
Agitate at 37 °C. Withdraw, separate, and analyze aliquots at various time points (e.g., 4, 8, 12, 24, 48, and 72 hours).
-
Plot concentration versus time. The point at which the concentration plateaus is the minimum time required to reach equilibrium.[8] A time of 48 hours is often sufficient.[9]
3. Pivotal Solubility Experiment:
-
Add a pre-weighed excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at the end of the experiment.
-
Add a precise volume of the desired solvent or buffer to each vial. A minimum of three replicate vials should be prepared for each solvent condition.[11]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37 ± 1 °C).[9]
-
Agitate for the time determined in the preliminary assessment (e.g., 48 hours).
4. Sample Separation and Preparation:
-
After incubation, visually confirm that excess solid remains in each vial.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.45 µm PTFE syringe filter into a clean HPLC vial.[3] This step removes any remaining fine particulates. Discard the first few drops of filtrate to saturate any potential binding sites on the filter.
5. Quantification by HPLC:
-
Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.
-
Generate a calibration curve by injecting the standards into a validated HPLC-UV (or HPLC-MS) system.
-
Inject the filtered samples (the saturated filtrate) and quantify the concentration against the standard curve.
-
The resulting concentration is the equilibrium solubility.
6. Data Reporting and Verification:
-
Report the solubility in standard units such as mg/mL and mol/L, specifying the solvent and temperature.
-
For aqueous buffers, it is critical to measure and report the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[7][11]
Part 3: Presentation of Solubility Data
All quantitative data should be summarized for clear comparison. The following table serves as a template for organizing the experimentally determined solubility of this compound.
Table 1: Experimentally Determined Equilibrium Solubility
| Solvent System | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | ~7.0 | Report | 37 | Report | Report |
| pH 1.2 Buffer | 1.2 | Report | 37 | Report | Report |
| pH 4.5 Buffer | 4.5 | Report | 37 | Report | Report |
| pH 6.8 Buffer | 6.8 | Report | 37 | Report | Report |
| Ethanol | N/A | N/A | 25 | Report | Report |
| Methanol | N/A | N/A | 25 | Report | Report |
| Acetonitrile | N/A | N/A | 25 | Report | Report |
| DMSO | N/A | N/A | 25 | Report | Report |
| Other Solvents... | N/A | N/A | 25 | Report | Report |
Conclusion
A rigorous and systematic determination of solubility is a non-negotiable step in the characterization of any potential drug candidate. This guide provides the theoretical basis and a detailed, actionable protocol for measuring the equilibrium solubility of this compound. By adhering to these standardized methods, rooted in the guidelines of international regulatory bodies, researchers can generate high-quality, reliable data. This information is critical for informing downstream activities, including formulation development, preclinical studies, and ultimately, the successful translation of a promising compound into a therapeutic agent.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
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- Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
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- Lund University Publications. (n.d.).
- Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- ChemicalBook. (n.d.). 1042768-00-2(3-CYCLOPROPYL-5-DIFLUOROMETHYL-1H-PYRAZOLE) Product Description.
- WHO Expert Committee on Specifications for Pharmaceutical Preparations. (2018).
- European Medicines Agency (EMA). (2020).
- Martinez, M. N., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 407. [Link]
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- International Council for Harmonisation (ICH). (2019).
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An In-depth Technical Guide to the Therapeutic Targets of Pyrazole Compounds
Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its designation as a "privileged scaffold" stems from its remarkable versatility and the broad spectrum of biological activities exhibited by its derivatives.[1][2] This guide provides a comprehensive exploration of the key therapeutic targets of pyrazole-containing compounds, offering insights for researchers, scientists, and drug development professionals. The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, its aromatic stability, and its resistance to metabolic degradation, make it an ideal framework for designing potent and selective therapeutic agents.[1] This has led to the development of numerous FDA-approved drugs across a wide range of diseases, from inflammatory conditions and cancer to infectious diseases and cardiovascular disorders.[2][3]
This document will delve into the major classes of biomolecules targeted by pyrazole compounds, the underlying mechanisms of action, and the structure-activity relationships that govern their therapeutic efficacy. We will explore how the strategic functionalization of the pyrazole core allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes.
I. Protein Kinases: A Primary Focus for Pyrazole-Based Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for drug development.[4] The pyrazole scaffold has proven to be an exceptionally effective framework for the design of potent and selective protein kinase inhibitors (PKIs).[4][5]
A. Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors involved in immunity and hematopoiesis. Dysregulated JAK-STAT signaling is implicated in various autoimmune diseases and myeloproliferative neoplasms.
Mechanism of Action: Pyrazole-based JAK inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of the JAK-STAT pathway modulates the expression of genes involved in inflammation and cell proliferation.
A notable example is Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2.[4] Structurally, ruxolitinib features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, which facilitates its binding to the active site of the kinase.[4]
Signaling Pathway: Inhibition of the JAK-STAT Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor like Ruxolitinib.
B. Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle.[6] Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrazole-containing compounds have been developed as potent inhibitors of various CDKs.[6]
Mechanism of Action: Pyrazole-based CDK inhibitors function by competing with ATP for the binding site on the CDK enzyme. This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequent apoptosis.
C. Other Notable Kinase Targets
The versatility of the pyrazole scaffold has enabled the development of inhibitors for a wide array of other kinases implicated in cancer and other diseases, including:
-
Bcr-Abl: A tyrosine kinase fusion protein associated with chronic myeloid leukemia.[7]
-
Aurora Kinases: Serine/threonine kinases essential for mitotic progression.[4]
-
Receptor Tyrosine Kinases (RTKs): Including EGFR, VEGFR, and PDGFR, which are crucial for tumor growth and angiogenesis.[8][9]
II. Cyclooxygenase (COX) Enzymes: Targeting Inflammation
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated at sites of inflammation.
Mechanism of Action: Pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) act as selective inhibitors of COX-2. By fitting into a side pocket of the COX-2 active site that is absent in COX-1, these drugs block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Celecoxib is a well-known example of a pyrazole-based selective COX-2 inhibitor used for the management of pain and inflammation.[1][10]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method to assess the inhibitory potential of pyrazole compounds against COX-2 is a cell-free enzymatic assay.
Objective: To determine the IC50 value of a test pyrazole compound against purified COX-2 enzyme.
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Amplex Red reagent (or other suitable detection reagent)
-
Test pyrazole compound
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test pyrazole compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the diluted test compound or control.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 10 minutes).
-
Stop the reaction and add the detection reagent (e.g., Amplex Red).
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
III. Ion Channels: Modulating Neuronal Excitability and Calcium Signaling
Ion channels are pore-forming membrane proteins that regulate the flow of ions across cellular membranes, playing fundamental roles in nerve impulse transmission, muscle contraction, and cellular signaling. Pyrazole derivatives have emerged as modulators of various ion channels.
A. Potassium (K+) Channels
Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability. Modulators of these channels have therapeutic potential in conditions such as epilepsy and neuropathic pain.[11] Certain pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds have been identified as openers of K(v)7 channels.[11]
B. Transient Receptor Potential (TRP) Channels
TRP channels are a diverse family of cation channels involved in a wide range of sensory processes. The pyrazole compound Pyr3 has been identified as a selective inhibitor of the TRPC3 channel, which is involved in calcium signaling and has been implicated in cardiac hypertrophy.[12]
Experimental Workflow: Patch-Clamp Electrophysiology for Ion Channel Modulation
Caption: A generalized workflow for assessing the modulatory effects of pyrazole compounds on ion channels using patch-clamp electrophysiology.
IV. Antimicrobial Targets
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[3][13][14][15][16][17][18][19]
Mechanism of Action: The precise mechanisms of action for many pyrazole-based antimicrobial agents are still under investigation and can vary depending on the specific derivative and the microbial species. However, some proposed targets include:
-
Bacterial Cell Wall Synthesis: Some pyrazole compounds may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[14]
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.
-
Fungal Ergosterol Biosynthesis: Inhibition of enzymes involved in the synthesis of ergosterol, a key component of the fungal cell membrane, can lead to fungal cell death.
V. Other Therapeutic Targets
The structural versatility of the pyrazole scaffold has allowed for its application in targeting a diverse array of other biomolecules.
-
Thrombin: Pyrazole-based compounds have been developed as inhibitors of thrombin, a key serine protease in the coagulation cascade, with potential as antithrombotic agents.[20][21]
-
Monoamine Oxidase (MAO): Pyrazoline derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters, suggesting their potential in the treatment of neurodegenerative disorders and depression.[22][23]
-
Cannabinoid Receptors: The anti-obesity drug Rimonabant, although later withdrawn, was a pyrazole-based inverse agonist of the cannabinoid receptor 1 (CB1).[2]
Quantitative Data Summary
| Compound Class | Target | Example Compound(s) | IC50/Activity Range | Therapeutic Area |
| Pyrazole-pyrrolopyrimidine | JAK1/JAK2 | Ruxolitinib | ~3 nM | Myelofibrosis, Polycythemia Vera |
| Pyrazole-based NSAID | COX-2 | Celecoxib | Varies by assay | Inflammation, Pain |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | K(v)7 Channels | QO-58 | Activator | Epilepsy, Neuropathic Pain |
| Pyrazole derivative | TRPC3 Channel | Pyr3 | Selective inhibitor | Cardiac Hypertrophy |
| Thiazolo-pyrazole | MRSA | - | MIC as low as 4 µg/mL[14] | Bacterial Infections |
| 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolines | Acetylcholinesterase (AChE) | A06 | 0.09 ± 0.004 μM[23] | Neurodegenerative Disorders |
Conclusion
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its ability to interact with a wide range of biological targets has led to the development of numerous life-saving and life-improving medications. The continued exploration of novel pyrazole derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs across a spectrum of diseases. The insights and methodologies presented in this guide are intended to empower researchers in their quest to harness the full therapeutic potential of this remarkable heterocyclic core.
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- International journal of health sciences. Pyrazole as an anti-inflammatory scaffold.
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- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
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In Silico Analysis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole: A Technical Guide to Modeling Target Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of the interactions between the novel small molecule, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, and its potential biological targets. Designed for researchers, computational chemists, and drug development professionals, this document details a strategic, multi-faceted computational approach encompassing target selection, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. By integrating these powerful techniques, we aim to elucidate the binding modalities, assess the stability of the ligand-protein complex, and predict the activity of related compounds, thereby accelerating the drug discovery and development process. Each section provides not only a step-by-step experimental protocol but also the underlying scientific rationale, ensuring a blend of practical guidance and theoretical depth.
Introduction: The Rationale for In Silico Modeling
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects[1][2][3]. The subject of this guide, this compound, is a novel compound featuring a unique combination of a cyclopropyl group, which can enhance binding affinity and metabolic stability, and a difluoromethyl group, a bioisostere of a hydroxyl or thiol group that can modulate physicochemical properties. Given the vast chemical space and the significant resources required for traditional high-throughput screening, in silico modeling presents a cost-effective and efficient strategy to prioritize and guide the development of this promising scaffold.
Computational chemistry and molecular modeling are integral to modern drug discovery, enabling the prediction of molecular interactions and the optimization of lead compounds[4]. This guide will walk through a complete in silico workflow, from initial target identification to the development of predictive models for novel analogues.
Target Selection and Justification: Aurora Kinase A
A critical first step in structure-based drug design is the identification of a relevant biological target. Based on the established activity of pyrazole derivatives against various protein kinases, we have selected Aurora Kinase A as a primary target for this modeling study. Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis, and their overexpression is implicated in the progression of numerous cancers[4][5]. Consequently, they are a well-established target for anticancer drug development. Several pyrazole-containing compounds have been reported as potent inhibitors of Aurora Kinase A, making it a highly plausible target for our subject molecule[2][3][6][7].
For the purpose of this guide, we will utilize the crystal structure of human Aurora Kinase A, for which multiple high-resolution structures are available in the Protein Data Bank (PDB)[4][8][9][10][11].
Molecular Docking: Predicting Binding Conformation and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex[12][13]. It is an invaluable tool for virtual screening and for generating initial hypotheses about the binding mode of a novel compound.
Rationale for Method Selection
We will employ AutoDock Vina, a widely used, open-source molecular docking program known for its speed and accuracy[14]. The docking protocol will involve preparing the receptor (Aurora Kinase A) and the ligand (this compound), defining the binding site, and performing the docking simulation to predict the binding affinity and pose.
Step-by-Step Protocol for Molecular Docking with AutoDock Vina
Software Required:
-
AutoDock Tools (ADT)
-
AutoDock Vina
-
PyMOL or other molecular visualization software
Protocol:
-
Receptor Preparation:
-
Download the crystal structure of Aurora Kinase A from the PDB (e.g., PDB ID: 1MQ4)[8].
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Load the ligand into AutoDock Tools.
-
Detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Identify the ATP-binding site of Aurora Kinase A, which will be the target for our docking simulation.
-
In AutoDock Tools, define a grid box that encompasses the entire binding site. The dimensions and center of the grid box should be carefully chosen to allow the ligand to freely rotate and translate within the binding pocket.
-
-
Docking Simulation:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt
-
-
Results Analysis:
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docking results using PyMOL to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.
-
Visualization of the Docking Workflow
Caption: Molecular docking workflow using AutoDock Vina.
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time in a simulated physiological environment[15].
Rationale for Method Selection
We will use GROMACS, a versatile and high-performance MD simulation package[12][16]. The simulation will start with the best-docked pose from AutoDock Vina and will be run for a sufficient duration to observe the conformational changes and interactions of the ligand within the binding site.
Step-by-Step Protocol for MD Simulation with GROMACS
Software Required:
-
GROMACS
-
A molecular visualization and analysis tool (e.g., VMD, PyMOL)
Protocol:
-
System Preparation:
-
Use the best-docked pose of the Aurora Kinase A-ligand complex from the previous step.
-
Generate the topology for the protein using a suitable force field (e.g., AMBER, CHARMM).
-
Generate the parameters and topology for the ligand using a tool like CGenFF or ACPYPE.
-
Combine the protein and ligand topologies.
-
Create a simulation box and solvate the system with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial system.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant number of particles, volume, and temperature): Equilibrate the temperature of the system.
-
NPT (constant number of particles, pressure, and temperature): Equilibrate the pressure and density of the system.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.
-
-
Visualization of the MD Simulation Workflow
Caption: Molecular dynamics simulation workflow using GROMACS.
Quantitative Structure-Activity Relationship (QSAR): Predicting the Activity of Analogues
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities[8][17]. A robust QSAR model can be used to predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent analogues.
Rationale for Method Selection
We will develop a 2D-QSAR model, which is computationally less intensive than 3D-QSAR and can provide valuable insights into the physicochemical properties that govern the inhibitory activity of pyrazole derivatives against Aurora Kinase A.
Step-by-Step Protocol for QSAR Modeling
Software Required:
-
A tool for descriptor calculation (e.g., RDKit, PaDEL-Descriptor)
-
A statistical software package (e.g., R, Python with scikit-learn)
Protocol:
-
Data Collection and Curation:
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of 2D molecular descriptors, such as topological, constitutional, and physicochemical descriptors.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set will be used to build the QSAR model, while the test set will be used to validate its predictive performance.
-
-
Model Building:
-
Use a suitable machine learning algorithm, such as multiple linear regression (MLR), support vector machine (SVM), or random forest (RF), to build a regression model that correlates the calculated descriptors with the pIC50 values.
-
-
Model Validation:
-
Rigorously validate the QSAR model using various statistical metrics, including:
-
Coefficient of determination (R²): To assess the goodness of fit for the training set.
-
Cross-validation coefficient (Q²): To evaluate the internal predictive ability of the model.
-
Predictive R² (Pred_R²): To assess the predictive power of the model on the external test set.
-
-
Visualization of the QSAR Modeling Workflow
Caption: Quantitative Structure-Activity Relationship (QSAR) modeling workflow.
Data Summary and Interpretation
The successful execution of this multi-faceted in silico workflow will yield a wealth of predictive data. The following table provides a template for summarizing the key quantitative results that would be generated.
| Analysis Type | Key Metrics | Interpretation |
| Molecular Docking | Binding Affinity (kcal/mol) | A lower (more negative) value suggests a stronger binding affinity. |
| Key Interacting Residues | Identifies the specific amino acids involved in binding, providing insights for lead optimization. | |
| Molecular Dynamics | RMSD of Ligand and Protein (Å) | A stable RMSD plot over time indicates that the complex is stable. |
| Number of Hydrogen Bonds | A consistent number of hydrogen bonds suggests a stable interaction. | |
| Binding Free Energy (kcal/mol) | Provides a more rigorous estimate of binding affinity than docking scores. | |
| QSAR Modeling | R², Q², Pred_R² | Values close to 1 indicate a robust and predictive model. |
| Important Descriptors | Reveals the key physicochemical properties that influence the biological activity, guiding the design of new analogues. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust in silico strategy for characterizing the interactions of this compound with a putative biological target, Aurora Kinase A. By systematically applying molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain significant insights into the potential of this novel compound as a therapeutic agent. The predictive models generated through this workflow can guide the rational design and synthesis of more potent and selective analogues, ultimately accelerating the journey from a promising scaffold to a clinical candidate. The protocols and rationale presented herein are intended to be a valuable resource for scientists and researchers in the field of drug discovery and development.
References
- RCSB PDB. (2003). 1MQ4: Crystal Structure of Aurora-A Protein Kinase.
- Tropsha, A., & Golbraikh, A. (2007). Predictive QSAR modeling workflow, model applicability domains, and virtual screening. Current Pharmaceutical Design, 13(34), 3494-3504.
- Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
- InsilicoSci. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial.
- EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations.
- Rossi, A. R. (n.d.). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
- Taylor & Francis Online. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors.
- RCSB PDB. (2014). 4O0S: Crystal structures of human kinase Aurora A.
- ResearchGate. (n.d.). Structure of Aurora A (PDB: 3E5A_A) representing typical protein kinase....
- ResearchGate. (n.d.). Structure of Aurora A (PDB: 3E5A_A) representing a typical protein....
- Compchems. (2022). How to run a Molecular Dynamics simulation using GROMACS.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Wikipedia. (n.d.). Aurora kinase A.
- University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
- Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
- Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS.
- Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.
- MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- AutoDock Vina. (n.d.). AutoDock Vina: Molecular docking program.
- Taylor & Francis Online. (2012). QSAR studies on imidazopyrazine derivatives as Aurora A kinase inhibitors.
- National Institutes of Health. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
- ResearchGate. (n.d.). A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation.
- National Institutes of Health. (n.d.). Aurora kinase inhibitors: Progress towards the clinic.
- ResearchGate. (n.d.). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors.
- PubMed. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation.
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The Ascendancy of the Difluoromethyl-Pyrazole Scaffold: A Technical Guide for Chemists and Biologists
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical and pharmaceutical research. Among the plethora of fluorinated motifs, the difluoromethyl group (CHF₂) has garnered significant attention due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. When coupled with the versatile pyrazole nucleus, a privileged scaffold in medicinal chemistry, the resulting difluoromethyl-pyrazole compounds exhibit a remarkable spectrum of biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and diverse applications of these compounds, with a particular focus on their role as potent fungicides and their emerging potential in oncology and other therapeutic areas. We will delve into the mechanistic intricacies of key synthetic transformations, elucidate structure-activity relationships, and provide detailed experimental protocols for the preparation of these valuable molecules.
Introduction: The Power of Fluorine in Heterocyclic Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. The high electronegativity of fluorine can modulate the pKa of neighboring functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions. The difluoromethyl group, in particular, is often considered a bioisostere of hydroxyl, thiol, or amine groups, capable of forming hydrogen bonds while maintaining or even increasing lipophilicity.[1] This unique combination of properties makes the CHF₂ group a highly sought-after substituent in the design of novel bioactive compounds.
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its inherent stability, synthetic tractability, and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery.[2] The fusion of the difluoromethyl group with the pyrazole core has given rise to a new generation of molecules with exceptional performance, particularly in the realm of crop protection.
Synthetic Strategies for Accessing Difluoromethyl-Pyrazole Scaffolds
The efficient construction of the difluoromethyl-pyrazole core is paramount for exploring its full potential. Several synthetic strategies have been developed, ranging from the de novo construction of the pyrazole ring with a pre-installed difluoromethyl group to the late-stage introduction of the CHF₂ moiety onto a pyrazole precursor.
Synthesis of the Key Precursor: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
A pivotal building block for many commercially successful difluoromethyl-pyrazole fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[3] Its synthesis has been a subject of intense industrial research, leading to several optimized manufacturing processes.
One of the earliest reported methods involves the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and acetic anhydride, followed by cyclization with methyl hydrazine. The resulting ester is then hydrolyzed to afford the desired carboxylic acid.[3]
A more recent and cost-effective route utilizes difluoroacetyl fluoride and dimethylaminovinyl methyl ketone (DMAB) as starting materials.[4] The key steps involve the difluoroacetylation of DMAB, followed by a cyclization reaction with methylhydrazine and subsequent oxidation of the resulting acetyl pyrazole to the carboxylic acid.[4]
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Industrial Approach) [4]
-
Difluoroacetylation: React dimethylaminovinyl methyl ketone (DMAB) with difluoroacetyl fluoride in the presence of a suitable base (e.g., triethylamine) to trap the generated HF.
-
Cyclization: Treat the resulting difluoroacetylated intermediate with methylhydrazine. The addition of dimethylamine can control the formation of isomers.
-
Crystallization: Purify the resulting 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole by crystallization to remove any regioisomers.
-
Oxidation: Oxidize the acetyl group to a carboxylic acid using an oxidizing agent such as sodium hypochlorite (NaOCl). The reaction can be facilitated by using the product itself as a phase-transfer catalyst.
-
Acidification and Isolation: Acidify the reaction mixture to precipitate the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which can then be isolated by filtration.
[3+2] Cycloaddition Reactions with Difluoroacetohydrazonoyl Bromides
A powerful and versatile method for the synthesis of a wide range of difluoromethyl-pyrazoles is the [3+2] cycloaddition reaction of difluoroacetohydrazonoyl bromides with various dipolarophiles.[5] This approach allows for the direct and regioselective construction of the pyrazole ring with the difluoromethyl group already in place.
Difluoroacetohydrazonoyl bromides can be synthesized and utilized as stable and efficient building blocks. They react readily with electron-deficient olefins, ynones, alkynoates, and ynamides under mild conditions to afford the corresponding difluoromethyl-substituted pyrazolines and pyrazoles in good to excellent yields.[5]
Diagram: [3+2] Cycloaddition for Difluoromethyl-Pyrazole Synthesis
Caption: Regioselective synthesis of difluoromethyl-pyrazoles.
Mechanistic Insight: The [3+2] cycloaddition proceeds through a concerted or stepwise mechanism involving the reaction of the nitrile imine, generated in situ from the hydrazonoyl bromide, with the dipolarophile. The regioselectivity of the reaction is governed by the electronic properties of both the nitrile imine and the dipolarophile.
Biological Activities and Applications
The unique structural features of difluoromethyl-pyrazole compounds translate into a broad range of biological activities, with significant applications in both agriculture and medicine.
Agrochemicals: A New Generation of SDHI Fungicides
The most prominent application of difluoromethyl-pyrazole derivatives is in the field of agrochemicals, where they have emerged as a highly successful class of succinate dehydrogenase inhibitor (SDHI) fungicides.[6][7] These compounds effectively control a wide range of fungal pathogens in major crops.[3]
Mechanism of Action: SDHI fungicides act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy production, leading to its death. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold has proven to be an exceptional acyl moiety for potent SDHI activity.[6]
Several commercial fungicides are based on this core structure, including:
-
Bixafen
-
Isopyrazam
-
Sedaxane
-
Fluxapyroxad
-
Benzovindiflupyr
Structure-Activity Relationship (SAR) in SDHI Fungicides:
-
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core is essential for high antifungal activity.
-
The nature of the amine moiety of the carboxamide plays a crucial role in determining the spectrum of activity and potency. Aromatic and heteroaromatic amines are commonly employed.
-
Substituents on the amine's phenyl ring can significantly influence the compound's efficacy against different fungal species. For instance, in a series of novel amides, a compound with a 2-(5-bromo-1H-indazol-1-yl)phenyl group exhibited higher and broader antifungal activity than the commercial fungicide boscalid.[6][8]
Table 1: Antifungal Activity of Selected Difluoromethyl-Pyrazole Carboxamides
| Compound | Target Fungi | EC₅₀ (µg/mL) | Reference |
| 9m * | Colletotrichum orbiculare | 5.50 | [6] |
| Rhizoctonia solani | 14.40 | [6] | |
| Phytophthora infestans | 75.54 | [6] | |
| Fusarium moniliforme | 79.42 | [6] | |
| Botryosphaeria berengeriana | 28.29 | [6] | |
| Boscalid | Colletotrichum orbiculare | >100 | [6] |
| Rhizoctonia solani | 28.65 | [6] | |
| Phytophthora infestans | >100 | [6] | |
| Fusarium moniliforme | >100 | [6] | |
| Botryosphaeria berengeriana | 45.31 | [6] |
*Compound 9m: N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Medicinal Chemistry: An Emerging Frontier
Beyond their established role in agriculture, difluoromethyl-pyrazole compounds are gaining increasing attention in medicinal chemistry for the treatment of human diseases. The pyrazole scaffold is a well-known pharmacophore in numerous approved drugs, and the addition of the difluoromethyl group offers a promising strategy for developing novel therapeutics with improved properties.[9]
3.2.1. Oncology
The development of kinase inhibitors is a major focus in cancer therapy. Several pyrazole-based compounds have been identified as potent inhibitors of various kinases implicated in cancer progression. The difluoromethyl group can enhance the binding affinity and selectivity of these inhibitors.
-
Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is often dysregulated in various cancers and inflammatory diseases. Several 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent JAK inhibitors.[10] For example, compound 3f from a reported series showed potent inhibition of JAK1, JAK2, and JAK3 with IC₅₀ values of 3.4, 2.2, and 3.5 nM, respectively.[10] Another compound, 11b , exhibited selective cytotoxicity against HEL and K562 leukemia cell lines with submicromolar IC₅₀ values.[10]
-
Other Kinase Targets: Difluoromethyl-pyrazole derivatives are also being investigated as inhibitors of other kinases, such as those in the TAIRE subfamily (e.g., CDK14).[11] The covalent modification of cysteine residues in the kinase domain is a strategy being explored to achieve high potency and selectivity.
Table 2: In Vitro Activity of Difluoromethyl-Pyrazole Derivatives in Oncology
| Compound | Target/Cell Line | IC₅₀ / GI₅₀ | Reference |
| 3f | JAK1 (enzyme) | 3.4 nM | [10] |
| JAK2 (enzyme) | 2.2 nM | [10] | |
| JAK3 (enzyme) | 3.5 nM | [10] | |
| 11b | HEL (leukemia cell line) | 0.35 µM | [10] |
| K562 (leukemia cell line) | 0.37 µM | [10] | |
| 5b | K562 (leukemia cell line) | 0.021 µM | [12] |
| A549 (lung cancer cell line) | 0.69 µM | [12] | |
| Tubulin polymerization | 7.30 µM | [12] |
*Compound structures can be found in the cited references.
3.2.2. Neurodegenerative Diseases
The development of therapeutics for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represents a significant unmet medical need. While still in the early stages of research, some pyrazole-based compounds have shown promise in protecting neurons from degeneration.[2][13] The ability of the difluoromethyl group to modulate physicochemical properties could be advantageous in designing brain-penetrant drugs. Further research is warranted to explore the potential of difluoromethyl-pyrazole derivatives in this challenging therapeutic area.
Future Perspectives
The difluoromethyl-pyrazole scaffold has firmly established its importance in modern chemistry and biology. In the agrochemical sector, the continued success of SDHI fungicides will likely drive further research into novel derivatives with enhanced efficacy, broader spectrum of activity, and improved resistance management profiles.
In medicinal chemistry, the field is ripe for exploration. The proven utility of the pyrazole core, combined with the beneficial properties of the difluoromethyl group, provides a strong foundation for the design of next-generation therapeutics. Future research will likely focus on:
-
Expanding the range of biological targets: Investigating the activity of difluoromethyl-pyrazole compounds against a wider array of kinases, as well as other enzyme families and receptors.
-
Optimizing pharmacokinetic properties: Fine-tuning the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Elucidating mechanisms of action: Detailed mechanistic studies will be crucial for understanding how these compounds interact with their biological targets and for guiding the rational design of more potent and selective molecules.
The versatility and proven track record of the difluoromethyl-pyrazole motif ensure that it will remain a highly valuable and actively investigated scaffold in the quest for new and improved agrochemicals and pharmaceuticals for years to come.
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The Ascendancy of the Cyclopropyl-Pyrazole Scaffold: A Patent Landscape Analysis for Drug Discovery Professionals
Abstract
The fusion of the pyrazole heterocycle with a cyclopropyl moiety has created a privileged scaffold in modern medicinal chemistry, giving rise to a new generation of therapeutic candidates with enhanced potency, selectivity, and metabolic stability. This guide provides an in-depth analysis of the patent landscape for cyclopropyl-pyrazole derivatives, offering a strategic overview for researchers, scientists, and drug development professionals. We will dissect the core therapeutic applications, key biological targets, and dominant synthetic strategies that define this chemical space. By examining the structure-activity relationships (SAR) and the innovative approaches disclosed in key patents, this whitepaper aims to illuminate the trajectory of cyclopropyl-pyrazole derivatives from novel concepts to clinical contenders, identifying both saturated territories and promising "white space" for future innovation.
Introduction: The Strategic Union of Pyrazole and Cyclopropane
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for engaging with a wide array of biological targets.[1] The pyrazole nucleus is a key component in numerous approved drugs, demonstrating its therapeutic value across conditions ranging from inflammation to cancer.[3][4]
The incorporation of a cyclopropyl group into drug candidates has become an increasingly utilized strategy to overcome common developmental hurdles.[5] This small, strained carbocycle is far from a simple lipophilic spacer. Its unique stereoelectronic properties—including enhanced pi-character in its C-C bonds and conformational rigidity—can profoundly influence a molecule's pharmacological profile.[5] The cyclopropyl fragment often enhances binding potency, improves metabolic stability by blocking sites of oxidation, and fine-tunes physicochemical properties to increase brain permeability or reduce plasma clearance.[5]
This guide delves into the patent landscape where these two powerful motifs converge, providing a comprehensive analysis of the intellectual property, therapeutic applications, and synthetic methodologies that characterize the field of cyclopropyl-pyrazole derivatives.
Core Patent Landscape: Targets and Therapeutic Arenas
An analysis of the patent literature reveals that cyclopropyl-pyrazole derivatives are being aggressively pursued across several major therapeutic areas. The scaffold's versatility allows it to be adapted for a diverse set of biological targets, with a pronounced focus on oncology and metabolic diseases.
Dominant Therapeutic Applications
The intellectual property surrounding cyclopropyl-pyrazoles is heavily concentrated in the following areas:
-
Oncology: This is the most significant area of patent activity, with a primary focus on the development of protein kinase inhibitors.[6][7][8][9][10][11][12][13] These compounds are being investigated for treating various cancers by targeting the dysregulated signaling pathways that drive abnormal cell growth.
-
Metabolic & CNS Disorders: A substantial body of patents covers the use of these derivatives as Cannabinoid Receptor 1 (CB1) antagonists for the treatment of obesity and related metabolic syndromes.[14][15] Additionally, the inhibition of kinases like Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase 5 (cdk5) points to applications in neurodegenerative diseases such as Alzheimer's.[6][8]
-
Inflammatory Diseases: The anti-inflammatory potential of pyrazoles is well-established, and patents continue to be filed for novel derivatives aimed at treating conditions like rheumatoid arthritis.[16][17]
-
Cardiovascular Diseases: Certain substitution patterns on the pyrazole core have yielded potent Angiotensin II antagonists, indicating a role in managing hypertension.[18]
-
Agrochemicals: Beyond pharmaceuticals, the pyrazole scaffold is a proven pharmacophore in crop protection, with patents describing herbicidal and insecticidal applications.[19][20]
Key Biological Targets
The patented cyclopropyl-pyrazole derivatives achieve their therapeutic effects by modulating a range of high-value biological targets:
-
Protein Kinases: This is the most prominent target class. Patents frequently claim inhibition of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), p38 MAP kinase, and receptor tyrosine kinases like EGFR and VEGFR.[6][10][11][12][13] The cyclopropyl group often occupies a hydrophobic pocket in the kinase ATP-binding site, contributing to high-affinity interactions.
-
G-Protein Coupled Receptors (GPCRs): The Cannabinoid Receptor 1 (CB1) is a major focus, with extensive patenting around diaryl-pyrazole carboxamides.[15]
-
Other Enzymes: Patents also describe the inhibition of bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) for antibacterial applications.[21]
Major Corporate and Academic Players
A review of patent assignees indicates that major pharmaceutical corporations have been the primary drivers of innovation in this space. Companies such as Sanofi-Aventis (particularly in the CB1 antagonist field), Pfizer, and various specialized oncology firms have filed extensively. Academic and research institutions also contribute, often focusing on novel synthetic methods or unexplored biological targets.
Structural Analysis: The Privileged Scaffold
Across the patent landscape, a common structural motif emerges: the 1,3,5-trisubstituted or 1,3,4,5-tetrasubstituted pyrazole core. The cyclopropyl group is most frequently found at the 3- or 5-position of the pyrazole ring.
Caption: Common substitution patterns on the core cyclopropyl-pyrazole scaffold.
Synthetic Strategies & Enabling Methodologies
The construction of the cyclopropyl-pyrazole core is consistently achieved through well-established chemical principles, primarily the cyclocondensation of a hydrazine derivative with a 1,3-difunctionalized precursor.[3][22][23]
General Synthetic Workflow
The most prevalent synthetic route involves the reaction of a β-diketone, which bears the cyclopropyl group, with a substituted hydrazine. This approach offers a convergent and reliable method to access the core scaffold, allowing for diversity at the N1-position by simply varying the hydrazine starting material.
Caption: Dominant synthetic pathway to cyclopropyl-pyrazole derivatives.
Representative Experimental Protocol: Synthesis of a Diaryl-Pyrazole-3-Carboxamide
The following protocol is a representative synthesis adapted from methodologies described for CB1 antagonists.[14][15] It serves as a self-validating system where successful formation of intermediates can be confirmed by standard analytical techniques (NMR, LC-MS) before proceeding.
Objective: To synthesize N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-pyrazole-3-carboxamide, a representative structure from the patent literature.[14]
Step 1: Synthesis of the 1,3-Diketone Ester (Formula III)
-
Causality: This Claisen condensation is the key C-C bond-forming step to create the 1,3-dicarbonyl moiety required for pyrazole formation. Sodium ethoxide is used as a strong base to deprotonate the α-carbon of the acetophenone.
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add 4'-chloroacetophenone (1.0 eq) dropwise.
-
Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 16 hours. The formation of a precipitate indicates product formation.
-
Quench the reaction with dilute HCl, and extract the product with ethyl acetate. The resulting ketoester can be purified by chromatography.
Step 2: Cyclocondensation to form the Pyrazole Ester
-
Causality: This is the core ring-forming reaction. Acetic acid is used as a solvent and a mild acid catalyst to promote the condensation and subsequent dehydration of the hydrazine with the diketone.
-
Dissolve the ketoester from Step 1 (1.0 eq) and (2,4-dichlorophenyl)hydrazine hydrochloride (1.05 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture and pour it into ice water to precipitate the pyrazole ester product.
-
Filter the solid, wash with water, and dry under vacuum.
Step 3: Saponification to the Pyrazole Carboxylic Acid (Formula II'b)
-
Causality: The ester must be converted to a carboxylic acid to enable the final amide coupling. A strong base like NaOH is used for this hydrolysis.
-
Suspend the pyrazole ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to 80 °C for 2 hours.
-
Cool the solution, acidify with concentrated HCl to pH ~2 to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry.
Step 4: Amide Coupling to Yield the Final Product
-
Causality: This step forms the final carboxamide. The carboxylic acid is first activated, often to an acid chloride using thionyl chloride, to make it highly reactive towards the amine nucleophile (1-aminopiperidine). A non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct.
-
Suspend the carboxylic acid from Step 3 (1.0 eq) in dichloromethane containing a catalytic amount of DMF.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C and then allow the reaction to stir at room temperature for 2 hours to form the acid chloride.
-
In a separate flask, dissolve 1-aminopiperidine (1.2 eq) and triethylamine (2.0 eq) in dichloromethane at 0 °C.
-
Slowly add the solution of the acid chloride to the amine solution.
-
Stir at room temperature for 16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Data Summary: Representative Patents
The following table summarizes key patents in two major application areas, highlighting the lead compounds and their reported activities.
| Patent Number | Assignee | Therapeutic Area | Primary Target | Representative Compound Structure | Key Finding/Activity |
| WO2002018346A1 [6] | Pharmacia & Upjohn Company | Oncology, Neurodegeneration | cdk2, GSK-3 | Substituted 3-amino-pyrazoles | Disclosed compounds with inhibitory activity against cyclin-dependent and glycogen synthase kinases. |
| US5624941A [14] | Sanofi | Metabolic Disorders | Cannabinoid Receptor 1 (CB1) | N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-pyrazole-3-carboxamide | Potent antagonists of the CB1 receptor for treating obesity (Rimonabant class). |
| US11702409B2 [7] | Genentech, Inc. | Oncology | KRAS G12C Mutant | Pyrazolyl derivatives with spirocyclic linkers | Irreversible inhibitors of mutant KRAS, a key oncogenic driver. |
| US6218418B1 [8] | Pharmacia & Upjohn S.p.A. | Oncology | Cell Cycle / Kinases | N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamides | Compounds for treating cell proliferative disorders like cancer. |
| US8435970B2 [24] | Bayer Schering Pharma AG | Oncology | Checkpoint Kinases | 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea | Pharmaceutical combinations for oncology therapy. |
Future Outlook and White Space Analysis
The patent landscape for cyclopropyl-pyrazole derivatives is mature but continues to evolve. While the kinase inhibitor and CB1 antagonist spaces are heavily populated, several areas present opportunities for future innovation:
-
Novel Kinase Targets: While significant work has focused on CDKs and related kinases, applying the cyclopropyl-pyrazole scaffold to less-explored kinase families could yield novel intellectual property.
-
Targeting Protein-Protein Interactions: The rigid nature of the scaffold may be advantageous for designing inhibitors of protein-protein interactions, a challenging but high-value target class.
-
Agrochemicals: There is continued potential for discovering new herbicides and insecticides, leveraging the scaffold's proven success in this sector.[20]
-
Epigenetic Targets: The pharmacophore could be adapted to target epigenetic enzymes, such as histone deacetylases or methyltransferases, which are increasingly important in oncology.
Conclusion
The cyclopropyl-pyrazole scaffold represents a powerful and validated platform in drug discovery. The patent landscape is dominated by its application as kinase inhibitors in oncology and CB1 receptor antagonists for metabolic disorders, demonstrating the scaffold's ability to be tailored for high-affinity interactions with diverse biological targets. The synthetic routes are robust and scalable, allowing for extensive structure-activity relationship exploration. For researchers and drug development professionals, this chemical class remains a fertile ground for innovation. While key areas are densely patented, strategic opportunities exist in targeting novel protein families and exploring new therapeutic indications, ensuring that the ascendancy of the cyclopropyl-pyrazole core will continue for the foreseeable future.
References
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An In-depth Technical Guide on the Environmental Fate of Pyrazole-Based Fungicides
Introduction
Pyrazole-based fungicides represent a cornerstone of modern agricultural practices, offering broad-spectrum and highly effective control against a wide array of fungal pathogens.[1] Their mechanism of action primarily involves the disruption of fungal respiration, targeting key enzymes such as succinate dehydrogenase (SDH) and the cytochrome bc1 complex.[1] This guide provides a comprehensive technical overview of the environmental fate of this critical class of fungicides, designed for researchers, scientists, and professionals in drug development and environmental science. We will delve into the intricate degradation pathways, the factors influencing their persistence, and the analytical methodologies essential for their monitoring in various environmental matrices.
The Rise of Pyrazole Fungicides in Crop Protection
The pyrazole ring, a five-membered heterocyclic structure containing two adjacent nitrogen atoms, serves as a versatile scaffold for a diverse range of biologically active molecules.[2] In agriculture, pyrazole derivatives, particularly pyrazole carboxamides, have been extensively developed as potent fungicides.[2] Their success is attributed to their high efficacy at low application rates and their systemic properties, which allow for both preventative and curative disease control. Prominent examples of pyrazole-based fungicides include succinate dehydrogenase inhibitors (SDHIs) like bixafen and fluxapyroxad, and quinone outside inhibitors (QoIs) such as pyraclostrobin.[1]
I. Core Principles of Environmental Degradation
The environmental persistence and ultimate fate of pyrazole-based fungicides are governed by a complex interplay of biotic and abiotic degradation processes. Understanding these pathways is paramount for assessing their environmental risk and ensuring their sustainable use. The primary routes of dissipation include biodegradation, photodegradation, and hydrolysis.
Biodegradation: The Microbial Contribution
Microbial degradation is a critical process in the breakdown of pyrazole fungicides in soil and aquatic environments. A diverse community of microorganisms, including bacteria and fungi, possess the enzymatic machinery to metabolize these complex organic molecules.
Enzymatic Pathways of Degradation
The initial steps in the biodegradation of pyrazole fungicides often involve enzymatic transformations that increase their water solubility and susceptibility to further breakdown. Key enzyme families implicated in this process include:
-
Cytochrome P450 Monooxygenases (CYPs): These versatile enzymes play a crucial role in the metabolism of a wide range of xenobiotics, including fungicides.[3][4] CYPs catalyze oxidative reactions, such as hydroxylation and O-dealkylation, which are often the primary steps in detoxification pathways. For instance, fungal CYPs have been shown to be involved in the biotransformation of fungicides like propiconazole.
-
Hydrolases (e.g., Esterases, Amidases): Many pyrazole fungicides contain ester or amide linkages that can be cleaved by hydrolytic enzymes.[5] This cleavage often results in the formation of less toxic metabolites. For example, carboxylesterases are key in the hydrolysis of the ester linkage in strobilurin fungicides.[6][7]
-
Dehalogenases: For pyrazole fungicides containing halogen substituents (e.g., chlorine, fluorine), dehalogenase enzymes can catalyze the removal of these atoms, a crucial step in their detoxification and mineralization.
Key Microorganisms in Pyrazole Fungicide Degradation
Several microbial genera have been identified as capable of degrading pyrazole-based fungicides. These include:
-
Bacteria: Genera such as Bacillus, Pseudomonas, Klebsiella, and Stenotrophomonas have been shown to degrade strobilurin fungicides like pyraclostrobin.[8]
-
Fungi: White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide range of persistent organic pollutants, including fungicides, through the action of their extracellular ligninolytic enzymes and intracellular enzyme systems like cytochrome P450 monooxygenases.[3]
The following diagram illustrates a generalized microbial degradation pathway for a pyrazole fungicide.
Caption: Generalized microbial degradation pathway of a pyrazole fungicide.
Photodegradation: The Influence of Sunlight
Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. This process can be a significant degradation pathway for pyrazole fungicides present on plant surfaces and in the upper layers of water bodies.
Mechanisms of Photochemical Transformation
The photochemical transformation of pyrazole fungicides can occur through two primary mechanisms:
-
Direct Photolysis: The fungicide molecule directly absorbs light energy, leading to its excitation and subsequent chemical transformation. This process is dependent on the molecule's ability to absorb light at wavelengths present in sunlight.
-
Indirect Photolysis (Photosensitization): Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate ions), absorb light energy and transfer it to the fungicide molecule, initiating its degradation.[1][2] Natural photosensitizers like riboflavin can also mediate the photodegradation of fungicides.[1]
Common photochemical reactions include photoisomerization, photo-hydrolysis, and cleavage of chemical bonds.[9] For example, the photodegradation of the strobilurin fungicide azoxystrobin involves photo-isomerization and cleavage of the ether linkage.[9]
The following diagram illustrates the process of direct and indirect photodegradation.
Caption: Mechanisms of direct and indirect photodegradation of pyrazole fungicides.
Hydrolysis: The Role of Water
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding environment. For pyrazole fungicides, the amide and ester linkages are the most susceptible to hydrolysis. While generally a slower process compared to biodegradation and photodegradation for many modern fungicides, hydrolysis can still contribute to their overall dissipation, particularly under specific environmental conditions.
II. Factors Influencing Environmental Fate
The rate and extent of pyrazole fungicide degradation are not intrinsic properties of the molecule alone but are significantly influenced by a variety of environmental factors.
Soil Properties
The soil matrix is a complex environment where physical, chemical, and biological properties interact to influence the fate of fungicides.
-
Soil Type and Organic Matter Content: Soils with higher organic matter and clay content tend to exhibit stronger adsorption of fungicides. This can reduce their bioavailability for microbial degradation and leaching, but may also protect them from photodegradation.
-
Soil pH: The pH of the soil can affect the chemical stability of fungicides (hydrolysis rates) and influence the activity and composition of the microbial community responsible for biodegradation.[10]
-
Soil Moisture and Temperature: Microbial activity is generally optimal within a specific range of moisture and temperature. Therefore, these factors directly impact the rate of biodegradation. Higher temperatures can also accelerate abiotic degradation processes like hydrolysis.
Aquatic Environment Characteristics
In aquatic systems, the following factors play a crucial role:
-
Water Chemistry (pH, Dissolved Organic Matter): The pH of the water influences hydrolysis rates. Dissolved organic matter can act as a photosensitizer, accelerating indirect photodegradation, but can also absorb UV radiation, shielding the fungicide from direct photolysis.
-
Sunlight Intensity: The intensity and spectral quality of sunlight reaching the water surface are critical for photodegradation. Water depth and turbidity can significantly reduce light penetration.
-
Microbial Population: The presence of a diverse and active microbial community is essential for biodegradation in aquatic environments.
III. Analytical Methodologies for Environmental Monitoring
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of pyrazole fungicides and their transformation products in environmental samples.
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for the extraction of pesticide residues from various matrices, including soil, water, and food commodities.[1][2] This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.
Experimental Protocol: QuEChERS for Soil Samples
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and shake for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Analysis: The final extract is ready for analysis by chromatography.
Caption: Workflow for the QuEChERS sample preparation method.
Instrumental Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the primary instrumental techniques for the determination of pyrazole fungicides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of pyrazole fungicides due to its high sensitivity, selectivity, and applicability to a broad range of compound polarities.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of more volatile and thermally stable pyrazole fungicides.
Table 1: Common Analytical Parameters for Pyrazole Fungicide Analysis
| Parameter | LC-MS/MS | GC-MS |
| Column | C18 reversed-phase | DB-5ms or equivalent |
| Mobile Phase | Acetonitrile/Water with formic acid or ammonium formate | Helium |
| Ionization | Electrospray Ionization (ESI) | Electron Impact (EI) |
| Detection | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or Full Scan |
| LODs/LOQs | Typically in the low µg/kg or ng/L range | Typically in the µg/kg or ng/L range |
IV. Ecotoxicological Implications
The environmental fate of pyrazole fungicides is intrinsically linked to their potential impact on non-target organisms. A comprehensive risk assessment must consider the toxicity of both the parent compound and its major transformation products.
Toxicity of Parent Compounds and Transformation Products
Generally, the degradation of pesticides in the environment leads to the formation of metabolites that are less toxic than the parent compound.[2] However, in some cases, transformation products can be as toxic or even more toxic than the original fungicide.[3] Therefore, it is crucial to assess the ecotoxicity of the entire suite of compounds formed during degradation.
Table 2: Acute Ecotoxicity Data for Selected Pyrazole Fungicides and a Common Transformation Product
| Compound | Organism | Endpoint | Value (mg/L) |
| Tebuconazole | Aliivibrio fischeri (bacteria) | EC50 | >10 |
| Tebuconazole | Bacillus subtilis (bacteria) | EC50 | >1000 |
| 1,2,4-triazole | Aliivibrio fischeri (bacteria) | EC50 | >1000 |
| 1,2,4-triazole | Bacillus subtilis (bacteria) | EC50 | >1000 |
Data compiled from available literature.[10][11][12] EC50: a concentration that causes a 50% effect. LC50: a concentration that is lethal to 50% of the test organisms.
Bioaccumulation Potential
Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, either through direct exposure or by consuming contaminated food. The potential for a fungicide to bioaccumulate is related to its lipophilicity (fat-solubility), often expressed as the octanol-water partition coefficient (Kow). While many modern fungicides are designed to have lower bioaccumulation potential, it remains an important consideration in environmental risk assessment.[1]
V. Conclusion and Future Perspectives
Pyrazole-based fungicides are indispensable tools in modern agriculture. A thorough understanding of their environmental fate is essential for their responsible and sustainable use. This guide has provided a technical overview of the key degradation pathways, influencing factors, analytical methods, and ecotoxicological considerations.
Future research should continue to focus on:
-
Elucidating detailed enzymatic degradation pathways for a wider range of pyrazole fungicides to better predict their environmental persistence.
-
Identifying and quantifying the formation of transformation products under various environmental conditions.
-
Developing more comprehensive ecotoxicological profiles for both parent compounds and their metabolites to refine environmental risk assessments.
-
Investigating the potential for synergistic or antagonistic effects of fungicide mixtures in the environment.
By advancing our knowledge in these areas, we can ensure that the benefits of pyrazole-based fungicides in crop protection are realized while minimizing their potential impact on the environment.
References
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- Subki, A., et al. (2018). Role of P450 Monooxygenases in the Degradation of the Endocrine-Disrupting Chemical Nonylphenol by the White Rot Fungus Phanerochaete chrysosporium. Applied and Environmental Microbiology, 84(18), e01133-18.
- Green, K., et al. (2018). Chlorothalonil biotransformation by cytochrome P450 monooxygenases in Sclerotinia homoeocarpa. FEMS Microbiology Letters, 365(19).
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- Iesce, M. R., et al. (2002). Photochemical behaviour of the systemic fungicide carboxin. Pest Management Science, 58(2), 159-164.
- Calza, P., et al. (2007). Photochemical transformation of azoxystrobin in aqueous solutions. Chemosphere, 67(9), 1838-1844.
- Huang, L., et al. (2017). Photosensitizers Mediated Photodynamic Inactivation against Fungi. Antibiotics, 6(1), 5.
- Kopchuk, D. S., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 608-616.
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- ResearchGate. (n.d.). Effects of sensitizers on the photodegradation of the systemic fungicide triadimenol.
- Gomoll, A., & Nuyken, O. (2023). Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. Synthesis, 55(04), 549-555.
- Arora, S., et al. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. ACS Agricultural Science & Technology, 4(1), 1-14.
- Zhan, H., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 469.
- Birolli, W. G., et al. (2020). Biodegradation of the fungicide Pyraclostrobin by bacteria from orange cultivation plots. Science of The Total Environment, 748, 140968.
- Westlund, S., et al. (2022). Attenuation of toxicity and occurrence of degradation products of the fungicide tebuconazole after combined vacuum UV and UVC treatment of drinking water. Environmental Science and Pollution Research, 29(39), 58312-58325.
- Gomes, M. G., et al. (2023). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 28(1), 356.
- Vione, D., et al. (2022). Phototransformation of the fungicide tebuconazole, and its predicted fate in sunlit surface freshwaters. Chemosphere, 303(Pt 2), 134895.
- Chen, X., et al. (2021). Biodegradation of typical azole fungicides in activated sludge under aerobic conditions. Journal of Environmental Sciences, 103, 288-297.
- Chaudhary, P., & Kumar, A. (2020). Role of Hydrolytic Enzymes of Rhizoflora in Biocontrol of Fungal Phytopathogens: An Overview. In Microbial Services in Restoration Ecology (pp. 1-17). Springer, Singapore.
- Zhan, H., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 469.
- Chen, X., et al. (2021). Biodegradation of typical azole fungicides in activated sludge under aerobic conditions. Journal of Environmental Sciences, 103, 288-297.
- Pacholak, A., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Science of The Total Environment, 806(Pt 2), 149917.
- ResearchGate. (n.d.). lists the toxicity data (EC 50 or LC 50 (mg$L À1 )) of six pesticides for.
- ResearchGate. (n.d.). Overview of the number of toxicity data (A = LC 50 , B = EC 50 ) for....
- Baćmaga, M., et al. (2021). Effect of microorganisms on degradation of fluopyram and tebuconazole in laboratory and field studies. Journal of Soils and Sediments, 21(10), 3369-3382.
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Methodological & Application
Application Note: Quantitative Analysis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Introduction
The pyrazole scaffold is a significant heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1][2] The accurate and precise quantification of pyrazole-containing compounds, such as 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, is paramount for quality control, pharmacokinetic (PK) and pharmacodynamic (PD) studies, and ensuring regulatory compliance throughout the drug development lifecycle.[1][3] This application note provides detailed, validated protocols for the quantitative analysis of this compound in bulk drug substance and biological matrices, addressing the needs of researchers, scientists, and drug development professionals.
The methodologies presented herein—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—are selected for their robustness, sensitivity, and specificity. The choice between these methods is often dictated by the analytical requirements, with HPLC-UV being a workhorse for routine quality control of bulk materials and LC-MS/MS offering the high sensitivity and selectivity needed for bioanalysis.[1][4]
Method Selection Rationale
The selection of an appropriate analytical technique is a critical first step. The physicochemical properties of this compound, a fluorinated heterocyclic compound, guide this choice.[5][6][7]
-
HPLC-UV: This technique is widely employed for the analysis of pyrazole derivatives due to its high resolution, sensitivity, and versatility.[1] Reversed-phase HPLC is particularly suitable for compounds of intermediate polarity like the target analyte. UV detection is appropriate as the pyrazole ring system contains a chromophore that absorbs in the UV region. This method is ideal for assay and impurity profiling in drug substances where concentrations are relatively high.
-
LC-MS/MS: For the quantification of the analyte in complex biological matrices such as plasma or serum, LC-MS/MS is the gold standard.[4][8][9][10] Its superior sensitivity and selectivity, achieved through mass-based detection and fragmentation, allow for the accurate measurement of low concentrations of the drug, which is essential for pharmacokinetic studies.[4][8][11]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative determination of this compound in bulk drug substance, ensuring identity, strength, and purity.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (reagent grade)
2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
| Run Time | 10 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 to 200 µg/mL.[1]
-
Sample Solution (for bulk drug): Accurately weigh approximately 25 mg of the this compound sample, dissolve it in a 25 mL volumetric flask with methanol, and then dilute with the mobile phase to a final concentration within the calibration range.[12]
4. Method Validation
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16]
| Validation Parameter | Result |
| Linearity (Range) | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Specificity | No interference from placebo or known impurities |
HPLC-UV Experimental Workflow
Caption: High-level workflow for the quantification of this compound by HPLC-UV.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is intended for the quantification of this compound in human plasma, making it ideal for pharmacokinetic studies.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (K2-EDTA)
2. Instrumentation and Conditions
| Parameter | LC Condition | MS/MS Condition |
| LC System | UHPLC System (e.g., Waters Acquity) | Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500) |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Ionization Mode: Electrospray Ionization (ESI), Positive |
| Mobile Phase A | 0.1% Formic Acid in Water | MRM Transitions: Analyte: m/z 159.1 → 109.1, IS: m/z 163.1 → 113.1 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Collision Energy: Optimized for analyte and IS |
| Gradient | 5% to 95% B over 3 minutes | Source Temp: 550 °C |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 5 µL | |
| Run Time | 5 minutes |
3. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard spiking solution (IS in acetonitrile). This step serves to precipitate plasma proteins.[9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for injection.[4]
4. Method Validation
The bioanalytical method was validated based on FDA and EMA guidelines.[9]
| Validation Parameter | Result |
| Linearity (Range) | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Matrix Effect & Recovery | Consistent and reproducible |
| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term) |
LC-MS/MS Experimental Workflow
Caption: Workflow for bioanalytical quantification of this compound using LC-MS/MS.
Conclusion
This application note details two robust and reliable analytical methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control of the bulk drug substance, offering simplicity and accuracy. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method provides a validated protocol for accurate determination in plasma. The successful implementation of these methods, underpinned by rigorous validation, is essential for advancing the development of pharmaceuticals containing this pyrazole derivative.
References
- BenchChem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- ICH. (n.d.). Quality Guidelines.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Pyrazole Derivatives.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Spectroscopy Online. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
- ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 1(4), 170-175.
- Li, Y., et al. (2018). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 158, 247-255.
- PubMed. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring.
- PubMed. (2023). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma.
- BenchChem. (n.d.). Application Note: A Validated LC-MS/MS Method for the Quantification of the p38 Kinase Inhibitor BMS-767778 in Human Plasma.
- MtoZ Biolabs. (n.d.). Small Molecule Actives Identification and Quantification.
- Petrov, V. A. (2009).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1643.
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protocol for the synthesis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
An In-Depth Guide to the Synthesis of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole: A Key Intermediate for Pharmaceutical Research
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, two-step , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is centered on the well-established principles of Claisen condensation to form a key β-diketone intermediate, followed by a classical Knorr pyrazole synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles and expert insights to ensure a successful and reproducible synthesis.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] The introduction of fluorine-containing functional groups, such as the difluoromethyl (CHF2) group, into these scaffolds can profoundly and beneficially alter their physicochemical and pharmacokinetic properties. The CHF2 group, in particular, is increasingly sought after in drug design as it can act as a lipophilic hydrogen bond donor, enhancing target protein binding and improving metabolic stability.[1] Consequently, the development of robust synthetic routes to novel fluorinated pyrazoles like this compound is of paramount importance for the discovery of new drug candidates.
The synthetic approach detailed herein is a logical and well-precedented pathway that leverages fundamental organic reactions. The first stage involves a Claisen condensation to construct the requisite 1,3-dicarbonyl precursor, 1-cyclopropyl-4,4-difluoro-1,3-butanedione.[3][4] This is followed by a cyclocondensation reaction with hydrazine, a time-honored and efficient method for assembling the pyrazole ring system.[1][2]
Overall Synthetic Workflow
The synthesis of this compound is achieved through a two-step process. The first step is the synthesis of the key intermediate, 1-cyclopropyl-4,4-difluoro-1,3-butanedione, via a Claisen condensation. The second step is the cyclocondensation of this intermediate with hydrazine hydrate to yield the final product.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 1-Cyclopropyl-4,4-difluoro-1,3-butanedione
This initial step employs a Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a ketone in the presence of a strong base.[3][4][5] Here, ethyl difluoroacetate serves as the ester component and cyclopropyl methyl ketone as the ketone. A strong base, such as sodium ethoxide, is crucial for deprotonating the α-carbon of the ketone, initiating the condensation.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles |
| Cyclopropyl methyl ketone | C5H8O | 84.12 g/mol | 8.41 g | 0.10 mol |
| Ethyl difluoroacetate | C4H6F2O2 | 124.09 g/mol | 13.65 g | 0.11 mol |
| Sodium Ethoxide | C2H5NaO | 68.05 g/mol | 7.49 g | 0.11 mol |
| Anhydrous Ethanol | C2H6O | 46.07 g/mol | 100 mL | - |
| Diethyl Ether | (C2H5)2O | 74.12 g/mol | As needed | - |
| 2M Hydrochloric Acid | HCl | 36.46 g/mol | As needed | - |
Experimental Protocol
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous ethanol (50 mL) followed by the portion-wise addition of sodium ethoxide.
-
Addition of Reactants: In the dropping funnel, prepare a mixture of cyclopropyl methyl ketone (8.41 g, 0.10 mol) and ethyl difluoroacetate (13.65 g, 0.11 mol) in anhydrous ethanol (50 mL).
-
Reaction Execution: Add the ketone-ester mixture dropwise to the stirred solution of sodium ethoxide over 30 minutes. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation of the Intermediate: To the resulting residue, add 100 mL of cold water and stir until the solid dissolves. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 2M hydrochloric acid. The β-diketone will precipitate or form an oil. Extract the product with diethyl ether (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclopropyl-4,4-difluoro-1,3-butanedione as an oil. This intermediate can be used in the next step without further purification.
Part 2: Synthesis of this compound
The final step is the cyclocondensation of the synthesized β-diketone with hydrazine hydrate. This reaction, often referred to as the Knorr pyrazole synthesis, is a robust method for forming the pyrazole ring.[1][2][6] The reaction typically proceeds in a protic solvent like ethanol.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles |
| 1-Cyclopropyl-4,4-difluoro-1,3-butanedione | C7H8F2O2 | 162.13 g/mol | 16.21 g | 0.10 mol |
| Hydrazine Hydrate (64%) | N2H4·H2O | 50.06 g/mol | 5.0 g | 0.10 mol |
| Ethanol | C2H6O | 46.07 g/mol | 100 mL | - |
| Ethyl Acetate | C4H8O2 | 88.11 g/mol | As needed | - |
| Brine | - | - | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-cyclopropyl-4,4-difluoro-1,3-butanedione (16.21 g, 0.10 mol) in ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 g, 0.10 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the formation of the pyrazole by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.
Trustworthiness and Self-Validation
The protocols described are based on well-established and reliable chemical transformations. The progress of each reaction can be conveniently monitored by standard analytical techniques such as TLC, GC-MS, or NMR spectroscopy. The final product's identity and purity should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to validate the successful synthesis.
References
- Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central - NIH.
- Claisen condensation. Wikipedia.
- A Two-Step Sequence to Ethyl α-Fluorocyclopropanecarboxylates Through MIRC Reaction of Ethyl Dichloroacetate and Highly Regioselective Fluorination. J-GLOBAL.
- Synthesis of 1-cyclopropyl-1,3-butanedione. PrepChem.com.
- Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
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- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Note & Protocols: Evaluating the In Vitro Antifungal Efficacy of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Abstract
The escalating threat of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antifungal effects[1][2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole , a novel investigational compound. We present detailed, field-proven protocols for determining its minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and time-kill kinetics against clinically relevant fungal pathogens. These methodologies are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories[3][4].
Foundational Principles & Strategic Considerations
The Rationale for Pyrazole-Based Antifungals
The pyrazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to target various essential fungal processes. While the precise mechanism of action for this compound must be determined empirically, related compounds have been shown to interfere with fungal respiration or sterol biosynthesis. The inclusion of a difluoromethyl (CHF₂) group can enhance metabolic stability and binding affinity, potentially leading to improved potency[5]. The primary goal of these initial assays is to quantify the compound's intrinsic antifungal activity and to characterize its effect as either fungistatic (inhibiting growth) or fungicidal (actively killing the fungus).
The Imperative of Standardized Methodologies
Adherence to standardized testing protocols is paramount for generating meaningful and reliable data. Antifungal susceptibility testing results can be significantly influenced by variables such as medium composition, pH, inoculum size, and incubation time[6]. The CLSI and EUCAST guidelines are the result of extensive multicenter evaluations designed to minimize this variability[7][8]. The protocols herein are harmonized with these standards, particularly the CLSI documents M27 for yeasts and M38 for filamentous fungi, to provide a robust framework for evaluation[9][10].
Essential Materials & Reagents
-
Test Compound: this compound, purity >95%.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Fungal Strains (Quality Control & Test):
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Cryptococcus neoformans (e.g., ATCC 208821)
-
-
Standard Antifungals (Controls): Fluconazole, Voriconazole, Amphotericin B.
-
Culture Media:
-
Yeast Extract Peptone Dextrose (YEPD) Broth/Agar[11].
-
Sabouraud Dextrose Agar/Broth (SDA/SDB).
-
Potato Dextrose Agar (PDA) for sporulation of Aspergillus spp.[12].
-
Assay Medium: RPMI-1640 (with L-glutamine, without sodium bicarbonate) buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS)[13][14]. Supplementation with 2% glucose is often recommended, particularly by EUCAST[15].
-
-
Equipment & Consumables:
-
Biosafety cabinet (Class II).
-
Incubator (35°C).
-
Spectrophotometer or McFarland densitometer.
-
Hemocytometer.
-
Vortex mixer.
-
Multichannel pipette.
-
Sterile, flat-bottom 96-well microtiter plates.
-
Sterile serological pipettes, pipette tips, and microcentrifuge tubes.
-
Sterile Phosphate-Buffered Saline (PBS) with 0.05% Tween 80 (for conidia harvesting).
-
Experimental Workflow Overview
The overall process involves preparing the fungal inoculum, determining the minimum inhibitory concentration (MIC) to assess growth inhibition, using the MIC results to determine the minimum fungicidal concentration (MFC) for killing activity, and performing a time-kill assay to understand the dynamics of the antifungal effect.
Caption: Workflow for determining the Minimum Fungicidal Concentration (MFC).
Step 1: Subculturing from MIC Plate
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and higher concentrations that showed no visible growth. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 10-20 µL aliquot from each well and spot-plate or streak it onto a fresh SDA or PDA plate.[16][17]
Step 2: Incubation and MFC Determination
-
Incubate the agar plates at 35°C for 24-48 hours, or until robust growth is visible in the spot from the growth control well.
-
The MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count, which is practically identified as the concentration that yields no more than a few colonies (e.g., <3 colonies).[17][18]
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate of antifungal activity, revealing whether the compound's effect is rapid or slow, and concentration-dependent or time-dependent.[19]
Step 1: Assay Setup
-
Prepare a large volume of standardized fungal inoculum (e.g., 50 mL) in RPMI-1640 at the same concentration used for the MIC assay.
-
Prepare separate flasks or tubes for each condition:
-
Add the appropriate amount of compound to each flask and incubate at 35°C in a shaking incubator.
Step 2: Time-Point Sampling
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a 100 µL aliquot from each flask.[22]
-
Perform ten-fold serial dilutions of the aliquot in sterile saline.
-
Plate 100 µL from appropriate dilutions (e.g., 10⁻¹, 10⁻², 10⁻³) onto SDA plates. Trustworthiness Note: Plating multiple dilutions ensures that at least one plate will have a countable number of colonies (typically 30-300 CFU).
Step 3: Incubation and Data Analysis
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU) on each plate.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the data as log₁₀ CFU/mL versus time (hours).
-
Interpretation:
-
Fungicidal Activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.
-
Fungistatic Activity: <3-log₁₀ reduction in CFU/mL.
-
A flat or rising curve indicates the compound is primarily static at that concentration. A steep, downward-sloping curve indicates cidal activity.
-
Data Presentation & Interpretation
Quantitative data should be summarized in clear, concise tables.
Table 1: Example MIC and MFC Results (µg/mL)
| Fungal Strain | Compound MIC | Fluconazole MIC | Compound MFC | MFC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| C. albicans ATCC 90028 | 2 | 0.5 | 4 | 2 | Fungicidal |
| A. fumigatus ATCC 204305 | 4 | 1 | >64 | >16 | Fungistatic |
| C. neoformans ATCC 208821 | 1 | 4 | 2 | 2 | Fungicidal |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.
Table 2: Example Time-Kill Assay Data (log₁₀ CFU/mL)
| Time (h) | Growth Control | 1x MIC | 4x MIC | 16x MIC |
|---|---|---|---|---|
| 0 | 3.5 | 3.5 | 3.5 | 3.5 |
| 4 | 4.8 | 3.1 | 2.5 | 1.8 |
| 8 | 6.2 | 2.8 | 1.9 | <1.0 |
| 12 | 7.5 | 2.7 | <1.0 | <1.0 |
| 24 | 8.1 | 2.5 | <1.0 | <1.0 |
Data shows concentration-dependent killing, with fungicidal activity (≥3-log reduction from 3.5) achieved at 4x and 16x MIC.
References
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Application Notes and Protocols: The Pyrazole Scaffold in Modern Medicinal Chemistry
Introduction: The Enduring Versatility of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—cores that can be readily modified to interact with a wide array of biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have cemented its role as a cornerstone in drug discovery.[4][5][6][7][8]
From the landmark anti-inflammatory drug Celecoxib to the blockbuster erectile dysfunction treatment Sildenafil and kinase inhibitors used in oncology, pyrazole derivatives have demonstrated remarkable therapeutic breadth.[2][3][4][5][9][10] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the pyrazole motif, detailing its application across key therapeutic areas and providing robust, field-proven protocols for its synthesis and biological evaluation.
Therapeutic Applications & Mechanisms of Action
The success of pyrazole derivatives stems from their ability to be tailored to fit the binding pockets of diverse enzymes and receptors. This section explores their application in major disease areas.
Anti-Inflammatory Agents: The Legacy of COX-2 Inhibition
Mechanism of Action: Celecoxib
Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[12][13][14] The COX-1 isoform is constitutively expressed and plays a protective role in the gastric mucosa and platelet function. The COX-2 isoform, however, is induced at sites of inflammation.[14][15]
Non-selective NSAIDs like ibuprofen inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[9][15] Celecoxib, a diaryl-substituted pyrazole, was designed for selectivity. Its sulfonamide side chain binds to a hydrophilic pocket present in the COX-2 active site but absent in COX-1, allowing it to selectively block the production of pro-inflammatory prostaglandins without significantly impacting the protective functions of COX-1.[13][15] This selective inhibition provides analgesic, anti-inflammatory, and antipyretic effects with a reduced risk of gastric ulcers.[9][12]
Caption: Selective inhibition of COX-2 by Celecoxib blocks prostaglandin synthesis.
Beyond COX inhibition, novel pyrazole derivatives are being explored for their ability to modulate other inflammatory mediators, including cytokines (TNF-α, IL-6) and suppressing the NF-κB signaling pathway.[9]
Anticancer Agents: Targeting the Drivers of Malignancy
The pyrazole scaffold is a mainstay in modern oncology research, with derivatives designed to inhibit a multitude of cancer-related targets.[4][16][17]
-
Kinase Inhibitors: Many cancers are driven by aberrant kinase signaling. Pyrazole derivatives have been successfully developed as ATP-competitive inhibitors for various kinases, including EGFR, VEGFR-2, and Bruton's tyrosine kinase (BTK).[4][18][19] For example, Crizotinib is a pyrazole-based inhibitor of ALK and ROS1 kinases used to treat non-small cell lung cancer.[4] These inhibitors occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and halting the pro-proliferative signaling cascade.[20]
-
Tubulin Polymerization Inhibitors: Microtubules are essential for cell division, making them an attractive target for chemotherapy. Certain pyrazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[1][4]
-
DNA Binding Agents: Some polysubstituted pyrazoles have shown the ability to bind to the minor groove of DNA, interfering with DNA replication and transcription processes, ultimately leading to cancer cell death.[4]
Caption: Pyrazole derivatives competitively inhibit kinase activity, blocking signaling.
Table 1: Selected Pyrazole Derivatives as Anticancer Agents
| Compound Class/Name | Target | Cell Line | IC50 / GI50 Value | Reference |
| 3,4-Diaryl Pyrazole (Compound 6) | Tubulin Polymerization | Various | 0.06–0.25 nM | [4] |
| Pyrazole-fused Oxindole (Compound 7c) | Tubulin Polymerization | Various | 1.33–2.97 µM | [21] |
| Pyrazole-Carbothioamide (Compound C5) | EGFR Kinase | MCF-7 | 0.08 µM | [22] |
| Methoxy Pyrazole Derivative (Compound 3d) | Not specified | MCF-7 | 10 µM | [23] |
| Selanyl-1H-Pyrazole (Compound 54) | EGFR / VEGFR-2 | HepG2 | 13.85 µM | [4] |
Other Therapeutic Frontiers
The utility of the pyrazole core extends to numerous other areas:
-
Central Nervous System (CNS) Agents: Rimonabant, a pyrazole derivative, was developed as a selective cannabinoid receptor 1 (CB1) antagonist for the treatment of obesity.[24][25] However, it was later withdrawn due to serious psychiatric side effects, underscoring the critical importance of thorough safety profiling in drug development.[24][26][27]
-
Antibacterial Agents: With the rise of antibiotic resistance, novel scaffolds are urgently needed. Pyrazole derivatives have been reported as potent antibacterial agents, with some targeting essential bacterial enzymes like DNA gyrase.[28]
-
Antiviral Agents: Pyrazoles have been investigated for activity against a range of viruses, including recent studies exploring their potential to inhibit coronavirus propagation.[7][29]
Experimental Protocols: Synthesis and Biological Evaluation
A key advantage of the pyrazole scaffold is its accessible synthesis. The following protocols provide robust, step-by-step methods for the creation and subsequent biological testing of pyrazole derivatives.
Protocol 1: Synthesis of a Pyrazole Derivative via Knorr Condensation
The Knorr pyrazole synthesis, first described in 1883, remains a cornerstone for forming the pyrazole ring.[10][30] It involves the condensation of a β-dicarbonyl compound with a hydrazine.
Objective: To synthesize 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate.[30]
Causality: This reaction is thermodynamically driven by the formation of a stable, aromatic pyrazole ring. The hydrazine first condenses with the more reactive ketone carbonyl to form a hydrazone. An intramolecular nucleophilic attack by the second nitrogen onto the ester carbonyl then leads to cyclization and elimination of ethanol. A small amount of acid is used to catalyze the initial condensation step.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate (handle with care, corrosive)
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
-
20 mL scintillation vial with stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Mobile Phase: 30% Ethyl acetate / 70% Hexane
-
Vacuum filtration apparatus
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1 equivalent).
-
Add 1-propanol (3 mL) to dissolve the starting material.
-
Add hydrazine hydrate (6 mmol, 2 equivalents) to the mixture, followed by 3 drops of glacial acetic acid.
-
Place a stir bar in the vial and place it on a hot plate stirrer. Heat the reaction mixture to approximately 100°C with vigorous stirring.
-
Reaction Monitoring: After 1 hour, monitor the reaction's progress via Thin Layer Chromatography (TLC). Spot the starting material (ethyl benzoylacetate) in one lane and the reaction mixture in another on a silica gel TLC plate. Develop the plate using 30% ethyl acetate/70% hexane. Visualize under a UV lamp. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Product Precipitation: Once the reaction is complete, while the mixture is still hot and stirring, carefully add deionized water (10 mL). This decreases the solubility of the organic product, causing it to precipitate out of the solution.
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 15 minutes to maximize precipitation. Isolate the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual impurities. Allow the product to air dry on the filter paper or in a desiccator to obtain the final product, 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Caption: Workflow for the Knorr pyrazole synthesis and product isolation.
Protocol 2: Biological Evaluation - In Vitro Cell Proliferation (MTT) Assay
After synthesizing a novel pyrazole derivative, its biological activity must be assessed. The MTT assay is a colorimetric method for determining cell viability and is commonly used as an initial screen for anticancer activity.[31][32]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a synthesized pyrazole derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Principle: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Synthesized pyrazole compound, dissolved in DMSO to create a stock solution.
-
MCF-7 human breast cancer cell line.
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
96-well flat-bottom cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multi-channel pipette.
-
Microplate reader (absorbance at ~570 nm).
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole stock solution in growth medium. After 24 hours, remove the old medium from the plate and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Control Well) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
Conclusion and Future Perspectives
The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and electronic versatility have enabled the development of groundbreaking therapies for inflammation, cancer, and a host of other diseases.[2][9][33] The journey, however, is far from over. Future research will likely focus on several exciting frontiers:
-
Multi-Target Hybrids: Designing single pyrazole-based molecules that can inhibit multiple disease-relevant targets (e.g., dual COX/LOX inhibitors) to achieve broader efficacy.[9]
-
Targeted Delivery: Employing nanotechnology, such as cyclodextrin complexes, to enhance the solubility and targeted delivery of pyrazole-based drugs, thereby improving their therapeutic index.[9]
The protocols and data presented here serve as a foundational resource for researchers aiming to harness the immense therapeutic potential of pyrazole derivatives. Through continued innovation in synthesis, screening, and design, this remarkable scaffold will undoubtedly continue to yield new generations of life-saving medicines.
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Design of Novel Pyrazole-Based Therapeutics
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] The development of effective therapeutics hinges on the meticulous optimization of lead compounds through Structure-Activity Relationship (SAR) studies, which systematically modify a molecule's structure to enhance potency, selectivity, and pharmacokinetic properties.[5][6] This guide provides a comprehensive framework for developing SAR studies around a novel and promising scaffold: 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole.
The deliberate incorporation of cyclopropyl and difluoromethyl moieties is a strategic choice aimed at conferring advantageous drug-like properties. The cyclopropyl group can enhance metabolic stability, increase potency, and reduce off-target effects by introducing conformational rigidity.[7][8][9] On the other hand, the difluoromethyl group serves as a bioisostere for hydroxyl, thiol, or amine groups, often improving membrane permeability, metabolic stability, and target binding affinity.[10][11] The combination of these three components—the pyrazole core, the cyclopropyl group, and the difluoromethyl group—creates a unique chemical space for the discovery of novel drug candidates.
This document will provide detailed protocols for the synthesis of the core scaffold and its analogs, methodologies for their biological evaluation, and a framework for interpreting the resulting SAR data.
Rationale for Scaffold Design: A Synergy of Privileged Moieties
The design of the this compound scaffold is rooted in the strategic combination of three key structural motifs, each contributing unique and beneficial properties to the overall molecule.
-
The Pyrazole Core: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a versatile scaffold. It can act as a bioisostere for other aromatic rings, improving properties like lipophilicity and solubility.[1] The nitrogen atoms can participate in hydrogen bonding with biological targets, and the ring system itself provides a rigid framework for the precise orientation of substituents.
-
The Cyclopropyl Group: This small, strained ring system is increasingly utilized in drug design. Its rigid nature can lock the molecule into a bioactive conformation, leading to enhanced binding potency and selectivity.[8] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[8]
-
The Difluoromethyl Group (-CF2H): The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to modulate a compound's properties. The difluoromethyl group, in particular, is a valuable addition as it can act as a hydrogen bond donor, enhancing target affinity.[11] It is also a metabolically stable bioisostere for more labile functional groups like alcohols and thiols, and its electron-withdrawing nature can influence the acidity of nearby protons.[10][11]
The strategic combination of these three moieties in the this compound scaffold presents a compelling starting point for the development of novel therapeutics with potentially enhanced potency, selectivity, and metabolic stability.
Synthetic Chemistry: A Protocol for the Synthesis of the Core Scaffold and Analogs
The synthesis of the this compound core can be achieved through a multi-step sequence, likely involving a Claisen condensation to form a key 1,3-dicarbonyl intermediate, followed by a cyclocondensation reaction with hydrazine, a classic approach for pyrazole synthesis.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C, add diethyl oxalate (1.0 eq).
-
Slowly add cyclopropyl methyl ketone (1.0 eq) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-cyclopropyl-3-oxopropanoate.
Step 2: Synthesis of 1-Cyclopropyl-4,4-difluoro-1,3-butanedione
-
To a solution of ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in a suitable solvent such as THF, add a strong base like sodium hydride (2.2 eq) at 0 °C.
-
After stirring for 30 minutes, add ethyl difluoroacetate (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude 1-cyclopropyl-4,4-difluoro-1,3-butanedione by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 1-cyclopropyl-4,4-difluoro-1,3-butanedione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
General Protocol for N-Alkylation/Arylation of the Pyrazole Core
-
To a solution of this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate or cesium carbonate (1.5 eq).
-
Add the desired alkyl or aryl halide (e.g., iodomethane, benzyl bromide, 4-fluorophenylboronic acid with appropriate coupling conditions) (1.1 eq).
-
Stir the reaction at room temperature or heat as necessary for 2-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Biological Evaluation: In Vitro Assays
The following are example protocols for initial in vitro screening of the synthesized analogs. The choice of specific assays should be guided by the therapeutic target of interest.
Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)
This assay is widely used to assess the effect of compounds on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
Many pyrazole-containing compounds are known to be kinase inhibitors.
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Compound Addition: Add the pyrazole analogs at various concentrations.
-
Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Determine the IC50 values for each compound by plotting the percentage of kinase inhibition against the compound concentration.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays will be used to establish the SAR. A systematic modification of the this compound scaffold will allow for the identification of key structural features that contribute to biological activity.
Hypothetical SAR Data Table
| Compound | R1 | R2 | IC50 (nM) - Kinase X | IC50 (µM) - MCF-7 |
| 1 (Core) | H | H | 500 | >10 |
| 2 | CH3 | H | 250 | 8.5 |
| 3 | Benzyl | H | 100 | 2.1 |
| 4 | 4-F-Phenyl | H | 50 | 0.8 |
| 5 | H | CH3 on cyclopropyl | 450 | >10 |
| 6 | H | OH on cyclopropyl | 600 | >10 |
| 7 | 4-F-Phenyl | CH3 on cyclopropyl | 75 | 1.2 |
Interpretation of Hypothetical SAR Data
-
N1-Substitution: The unsubstituted pyrazole (Compound 1) shows moderate kinase inhibition and weak cytotoxicity. Alkylation at the N1 position with a methyl group (Compound 2) improves activity. A larger benzyl group (Compound 3) further enhances potency, and a 4-fluorophenyl group (Compound 4) provides the most significant increase in activity. This suggests that a hydrophobic, aromatic substituent at the N1 position is favorable for binding to the target.
-
Cyclopropyl Modification: Substitution on the cyclopropyl ring with a methyl group (Compound 5) or a hydroxyl group (Compound 6) appears to be detrimental to activity. However, when combined with the optimal N1-substituent (Compound 7), the negative effect of the methyl group on the cyclopropyl ring is less pronounced, suggesting a potential interplay between the two substitution points.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route to the core scaffold and its N1-substituted analogs.
SAR Decision-Making Process
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 5. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Pyrazole Fungicides in Crop Protection
An In-Depth Guide to the Experimental Evaluation of Pyrazole-Based Fungicides
Pyrazole derivatives represent a cornerstone in modern agricultural science, forming a significant class of heterocyclic compounds with potent and broad-spectrum fungicidal activity.[1][2] Their high efficiency in managing a wide array of fungal diseases has made them indispensable for protecting crop yield and quality.[1] The primary mechanisms of action for the most prominent pyrazole-based fungicides involve the disruption of fungal respiration, a critical process for energy production.[1][3] They are broadly classified into two main groups based on their target site within the mitochondrial respiratory chain:
-
Succinate Dehydrogenase Inhibitors (SDHIs): Also known as FRAC Group 7 fungicides, these compounds inhibit Complex II of the respiratory chain, blocking the conversion of succinate to fumarate and thereby halting ATP production.[1]
-
Quinone outside Inhibitors (QoIs): Belonging to FRAC Group 11, these fungicides target the cytochrome bc1 complex (Complex III), which disrupts the electron transport chain and stops energy synthesis.[1]
This guide provides a comprehensive experimental framework for researchers and scientists, detailing the workflow from initial computational screening to conclusive in vivo validation of novel pyrazole-based fungicidal compounds.
Caption: Primary modes of action for pyrazole-based fungicides.
Part 1: Computational & Biochemical Pre-Screening
Rationale: Before committing to resource-intensive synthesis and biological testing, computational methods provide a powerful and cost-effective first pass to predict the potential efficacy of novel compounds.[4][5] Molecular docking simulates the interaction between a fungicide molecule (ligand) and its target protein, helping to prioritize candidates with the highest binding affinity.[6][7] These in silico predictions should then be validated through biochemical assays that directly measure the inhibition of the target enzyme.[8]
Protocol 1: Molecular Docking of Pyrazole Derivatives
This protocol outlines a virtual screening strategy to assess the binding affinity of candidate molecules to fungal respiratory chain proteins.
Methodology:
-
Protein Structure Preparation:
-
Obtain the 3D crystal structures of target proteins from the Protein Data Bank (PDB). Key targets include Succinate Dehydrogenase (for SDHIs) and Cytochrome bc1 (for QoIs).[4]
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[5]
-
-
Ligand Preparation:
-
Design novel pyrazole derivatives using chemical drawing software.
-
Generate 3D coordinates and optimize the geometry of each ligand. This step is crucial for accurate binding prediction.
-
-
Molecular Docking Simulation:
-
Utilize docking software such as AutoDock, Glide, or PyRx.[5][6]
-
Define the binding site (active site) on the target protein based on known inhibitor binding poses.
-
Run the docking simulation to predict the most favorable binding pose and calculate the binding affinity (docking score), typically expressed in kcal/mol.[6] A more negative score generally indicates a stronger binding interaction.[6]
-
-
Analysis:
-
Analyze the docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.[5]
-
Rank the candidate compounds based on their docking scores and interaction profiles to select promising candidates for synthesis and further testing.[9]
-
Caption: Workflow for the Agar Dilution (Poisoned Food) Technique.
Data Presentation: Comparative In Vitro Efficacy (EC50)
| Fungicide | Chemical Class | Target Pathogen | EC50 (µg/mL) | Reference |
| Bixafen | Pyrazole-carboxamide (SDHI) | Sclerotinia sclerotiorum | 0.0417 - 0.4732 | [1] |
| Fluxapyroxad | Pyrazole-carboxamide (SDHI) | Alternaria alternata | 0.19 | [1] |
| Pyraclostrobin | Pyrazole (QoI) | Botrytis cinerea | 0.02 | [1] |
| Compound 7ai | Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | 0.37 | [10] |
Part 3: In Vivo Antifungal Efficacy Testing
Rationale: While in vitro tests confirm direct activity, in vivo assays are essential to evaluate a fungicide's performance within a live host-pathogen system. [11]These experiments account for factors such as compound uptake, translocation within the plant, and stability under environmental conditions, providing a more accurate prediction of field performance. [12][11]
Protocol 3: Detached Leaf Assay
This is a rapid and efficient method for screening fungicide efficacy and phytotoxicity on host tissue. [12][13] Methodology:
-
Plant Material:
-
Grow healthy, susceptible host plants under controlled conditions.
-
Excise young, fully expanded leaves for the assay.
-
-
Fungicide Application:
-
Prepare aqueous solutions of the test fungicides at various concentrations. Include a surfactant if necessary to ensure even coverage.
-
Apply the fungicide solution to the leaf surfaces (e.g., via spraying or droplet application). Allow the leaves to dry completely.
-
A control group should be treated with water (and surfactant, if used).
-
-
Inoculation:
-
Place the treated leaves in a humid chamber (e.g., a petri dish with moist filter paper).
-
Inoculate each leaf with a known quantity of fungal spores or a small mycelial plug of the pathogen. [13]
-
-
Incubation and Assessment:
-
Incubate the chambers under conditions favorable for disease development (e.g., specific temperature and light cycle).
-
After a set incubation period (e.g., 3-7 days), assess disease severity by measuring parameters such as lesion diameter, percentage of leaf area infected, or spore production.
-
Protocol 4: Whole Plant Assay (Greenhouse)
This protocol represents the most comprehensive pre-field evaluation of a fungicide's protective and curative activity.
Methodology:
-
Experimental Setup:
-
Grow susceptible host plants in individual pots in a greenhouse or controlled environment chamber.
-
Arrange the pots in a randomized complete block design to minimize positional effects. [1]
-
-
Fungicide Application:
-
Protective (Preventative) Trial: Apply the fungicide treatments to the plants before inoculation with the pathogen.
-
Curative (Eradicant) Trial: Apply the fungicide treatments after the plants have been inoculated and symptoms have begun to appear.
-
Apply treatments using a calibrated sprayer to ensure uniform coverage. Include untreated and solvent-treated controls.
-
-
Inoculation:
-
Prepare a spore suspension of the target pathogen with a known concentration (e.g., 1x10^5 spores/mL). [14] * Spray the inoculum evenly over the plants until runoff. Maintain high humidity for 24-48 hours post-inoculation to facilitate infection.
-
-
Disease Assessment:
-
Periodically assess disease severity over several weeks using a standardized disease rating scale (e.g., a 0-5 scale where 0 = no symptoms and 5 = severe necrosis or plant death). [1] * Calculate the Disease Severity Index (DSI) for each treatment group.
-
Determine the protective or curative efficacy of the compound relative to the untreated control.
-
Caption: Workflow for protective vs. curative whole plant assays.
References
- Application Notes and Protocols for In Vitro Fungicide Efficacy Testing Against Fusarium. Benchchem.
- Probing of Phytofungal Proteins for Fungicidal Activity by Molecular Docking. Longdom Publishing.
- Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust. PLOS One.
- In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato. Frontiers.
- In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media.
- In vitro Evaluation the Effectiveness of New Fungicides for Control of Phytium debarianum in Tobacco Seedlings.
- Using Molecular Docking Develops Plant-Bioactive Compounds as Fungicides Against Tox-A Protein in Wheat Tan Spot Disease. Qurtuba Research Journals.
- Application Notes and Protocols for In Vivo Testing of erythro-Austrobailignan-6 Against Plant Pathogenic Fungi. Benchchem.
- Metabolic Fingerprinting for Identifying the Mode of Action of the Fungicide SYP-14288 on Rhizoctonia solani. PMC - NIH.
- In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. APS Journals.
- In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems.
- Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust. PubMed Central.
- A Comparative Guide to the Efficacy of Pyrazole-Derived Fungicides. Benchchem.
- CN104705327A - Pyrazole fungicide composition. Google Patents.
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC.
- In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community - The University of Southern Mississippi.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH.
- New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Taylor & Francis Online.
- Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides.
- Analysis of Chemical Composition and In Vitro and In Vivo Antifungal Activity of Raphanus raphanistrum Extracts against Fusarium and Pythiaceae, Affecting Apple and Peach Seedlings. MDPI.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH.
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- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides - BioScience Solutions [biocomm.eu]
- 4. longdom.org [longdom.org]
- 5. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust | PLOS One [journals.plos.org]
- 7. journals.qurtuba.edu.pk [journals.qurtuba.edu.pk]
- 8. Metabolic Fingerprinting for Identifying the Mode of Action of the Fungicide SYP-14288 on Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato [frontiersin.org]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 13. aquila.usm.edu [aquila.usm.edu]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole to Enhance Biological Activity
Introduction: The Strategic Value of the 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole Scaffold
The this compound core represents a confluence of privileged structural motifs in modern medicinal chemistry. Pyrazole derivatives are a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutics, including anti-inflammatory, analgesic, and anticancer agents.[1][2][3] The specific substituents on this core, the cyclopropyl and difluoromethyl groups, are not arbitrary; they are chosen for their well-documented positive impact on pharmacokinetic and pharmacodynamic properties.
The cyclopropyl group often introduces favorable metabolic stability and can act as a conformationally constrained bioisostere for other small alkyl or unsaturated groups, potentially enhancing binding affinity to target proteins.[4][5] The difluoromethyl (-CF₂H) group is a particularly valuable functional group in drug design. It serves as a bioisosteric replacement for hydroxyl, thiol, or amine groups, but with significantly improved metabolic stability.[6][7] Unlike the more common trifluoromethyl group, the -CF₂H moiety can act as a weak hydrogen bond donor, which can be crucial for target engagement, while also increasing lipophilicity and facilitating membrane permeability.[6][8][9]
This guide provides a detailed exploration of strategies for the derivatization of the this compound scaffold. The primary focus is on modifications at the N1 position of the pyrazole ring, a common and effective site for modulating the biological activity of this class of compounds.[1] We will detail protocols for N-alkylation and N-arylation, as well as C-H functionalization via Suzuki-Miyaura cross-coupling, providing researchers with a robust toolkit to generate novel analogues for structure-activity relationship (SAR) studies.
Strategic Approaches to Derivatization
The derivatization of the this compound core can be systematically approached to explore the chemical space around the scaffold and identify key interactions that drive biological activity. The primary points of diversification are the nitrogen atoms of the pyrazole ring and any available carbon positions for functionalization.
I. N-Alkylation and N-Arylation: Tuning Physicochemical Properties
Modification at the pyrazole nitrogens is a primary strategy to influence solubility, lipophilicity, and metabolic stability, as well as to introduce new vectors for interaction with biological targets.[1][10] For an unsymmetrical pyrazole such as this compound, N-alkylation can lead to two regioisomers. The regioselectivity is often influenced by the steric hindrance of the adjacent C3 and C5 substituents, with the alkylating agent typically favoring the less hindered nitrogen.[10]
-
N-Alkylation: Introduction of small alkyl chains, cycloalkyl groups, or functionalized alkyl groups (e.g., containing ethers, amines, or amides) can probe steric and electronic requirements of the target's binding pocket.
-
N-Arylation: The addition of aryl or heteroaryl rings can introduce opportunities for π-π stacking, hydrogen bonding, and other specific interactions with the target protein. This is a common strategy in the design of kinase inhibitors and other targeted therapies.[11][12]
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of this compound
This protocol describes a general method for the N1-alkylation of this compound using an alkyl halide in the presence of a strong base.[1][13]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N1-alkylated derivative.
Table 1: Representative N-Alkylation Reactions
| Entry | Alkylating Agent (R-X) | Base | Solvent | Time (h) | Expected Product |
| 1 | Iodomethane | NaH | DMF | 2 | 1-Methyl-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole |
| 2 | Benzyl bromide | NaH | THF | 6 | 1-Benzyl-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole |
| 3 | 2-Bromo-N,N-dimethylacetamide | K₂CO₃ | DMF | 12 | 2-(3-Cyclopropyl-5-(difluoromethyl)-pyrazol-1-yl)-N,N-dimethylacetamide |
Protocol 2: Copper-Catalyzed N-Arylation of this compound
This protocol outlines a copper-catalyzed N-arylation reaction, a versatile method for introducing aryl and heteroaryl substituents.[11][12][14]
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dioxane or Toluene
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a resealable Schlenk tube, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), and the base (2.0 equivalents).
-
Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-H Functionalization
For pyrazoles that can be halogenated, the Suzuki-Miyaura cross-coupling is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[15][16][17][18][19] This protocol assumes a pre-halogenated (e.g., bromo- or iodo-) pyrazole derivative.
Materials:
-
Halogenated this compound (e.g., 4-bromo derivative)
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the halogenated pyrazole (1.0 equivalent), the boronic acid/ester (1.5 equivalents), and the base (2.0 equivalents) in the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (1-5 mol%) and degas for another 5 minutes.
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Synthetic Strategies
Caption: Synthetic pathways for derivatization of the core scaffold.
Characterization and Analysis
Synthesized derivatives should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹H NMR can confirm the position of N-alkylation or N-arylation by observing changes in the chemical shifts of the pyrazole ring protons and the newly introduced substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.
Biological Evaluation: Assessing Enhanced Activity
The newly synthesized derivatives should be screened in relevant biological assays to determine their activity profile. The choice of assay will depend on the therapeutic target of interest.
Example Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare stock solutions of the synthesized pyrazole derivatives in DMSO.
-
Assay Setup: In a 96- or 384-well plate, combine the kinase, a suitable substrate, and ATP in an appropriate assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the assay wells.
-
Incubation: Incubate the plate at a specified temperature for a set period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of product formed or the remaining ATP using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for biological evaluation and SAR analysis.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The derivatization strategies outlined in these application notes provide a comprehensive framework for exploring the structure-activity relationships of this privileged core. By systematically applying N-alkylation, N-arylation, and C-H functionalization techniques, researchers can generate diverse libraries of compounds for biological screening, ultimately leading to the identification of potent and selective drug candidates. The provided protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
References
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). PubMed.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry.
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2019). Journal of Medicinal Chemistry.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules.
- Structure Activity Relationships. (n.d.). Drug Design Org.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). Organic Chemistry Portal.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry.
- Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). AWS.
- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). PubMed.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). The Journal of Organic Chemistry.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Angewandte Chemie.
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed.
- Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. (2001). PubMed.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2015). MDPI.
- Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry.
- Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. (2025). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). Molecules.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). MDPI.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). RSC Medicinal Chemistry.
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Application Notes and Protocols for the Agricultural Formulation of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Authored by: Senior Application Scientist, Agricultural Formulations Division
Abstract
This document provides a comprehensive technical guide for the formulation of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, a potent pyrazole-based active ingredient (AI) for agricultural applications. Pyrazole fungicides are critical in modern crop protection, and their efficacy is intrinsically linked to the quality and type of formulation.[1][2][3][4] This guide moves beyond simple recipes to explain the causal relationships behind formulation choices, offering detailed protocols for developing robust Suspension Concentrates (SC) and Water-dispersible Granules (WG). It further outlines the critical quality control and stability testing required to ensure a stable, effective, and safe end-product suitable for field use. This document is intended for researchers, chemists, and formulation scientists in the agrochemical industry.
Introduction: The Role of Formulation in Fungicide Efficacy
This compound belongs to the pyrazole class of fungicides, many of which are known to be highly effective succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of pathogenic fungi.[1][2][5] However, the intrinsic activity of an AI is only one part of the equation. An agricultural formulation is a sophisticated delivery system designed to maximize the AI's performance while ensuring user safety and environmental compatibility.[6]
A well-designed formulation improves efficacy by:
-
Enhancing Bioavailability: Ensuring the AI can be effectively transferred from the spray tank to the plant surface and reach the target pathogen.[7][8]
-
Improving Handling and Safety: Converting a potentially hazardous technical-grade AI into a product that is safe and easy for applicators to handle, measure, and dilute.
-
Ensuring Stability: Maintaining the chemical and physical integrity of the AI from production to final application, which can be a period of two years or more.[]
The logical workflow for developing a new agricultural formulation is a multi-stage process that begins with understanding the AI and culminates in a rigorously tested final product.
Caption: Step-by-step process for Suspension Concentrate (SC) formulation.
Components for a 400 g/L SC Formulation
| Component | Function | Example Product | % (w/w) |
| AI Technical (98%) | Active Ingredient | This compound | 40.8 |
| Wetting Agent | Reduces surface tension, allowing water to coat AI particles. | Anionic (e.g., Sodium Lignosulfonate) | 2.0 |
| Dispersing Agent | Prevents particle agglomeration via steric/electrostatic repulsion. [10] | Polymeric Surfactant (e.g., Atlox™ 4913) | 3.0 |
| Antifreeze | Prevents freezing during storage. | Propylene Glycol | 8.0 |
| Rheology Modifier | Creates a stable suspension network to prevent settling. [11] | Xanthan Gum (e.g., Rhodopol® G) | 0.2 |
| Antifoaming Agent | Prevents foam during manufacturing and tank mixing. | Silicone-based emulsion | 0.5 |
| Biocide | Prevents microbial growth in the water-based formulation. | Proxel™ GXL | 0.2 |
| Deionized Water | Carrier/Solvent | - | to 100 |
Step-by-Step Manufacturing Protocol
-
Prepare the Aqueous Phase: a. In a suitable vessel, combine the deionized water and propylene glycol. b. While mixing with a high-shear mixer (e.g., Silverson type), slowly add the xanthan gum to the vortex. Avoid clumping. c. Continue mixing for 30 minutes until the gum is fully hydrated and a smooth, viscous gel is formed.
-
Create the Mill Base: a. To the hydrated aqueous phase, add the wetting agent, dispersing agent, and half of the antifoaming agent. Mix until homogeneous. b. Slowly add the this compound technical powder while maintaining good agitation. c. Mix for 15-20 minutes until all powder is wetted and a uniform slurry is formed. This is the "mill base".
-
Wet Milling: a. Transfer the mill base to a horizontal bead mill charged with 0.8-1.2 mm ceramic beads. b. Mill the slurry until the particle size distribution meets the target specification (e.g., D90 < 5 µm). Monitor particle size using a laser diffraction analyzer at regular intervals. c. Causality Note: This step is critical. A smaller particle size increases suspensibility and biological activity but can also increase the risk of crystal growth if the AI has any appreciable solubility. [6]
-
Finalization: a. Discharge the milled concentrate from the mill, separating it from the beads. b. Under gentle agitation, add the remaining antifoaming agent and the biocide. c. Continue gentle mixing for 15 minutes to ensure homogeneity. Do not use high shear at this stage, as it can break down the thickener network. d. The formulation is now ready for quality control testing.
Detailed Application Protocol: Water-Dispersible Granule (WG)
WG formulations offer excellent safety and stability by binding the AI powder into a non-dusty granule. The key is to create a granule that is hard enough to resist attrition during transport but disperses rapidly upon contact with water in the spray tank. [12]Fluid-bed granulation is a common and effective method.
Components for an 80% WG Formulation
| Component | Function | Example Product | % (w/w) |
| AI Technical (98%) | Active Ingredient | This compound | 81.6 |
| Wetting Agent | Facilitates rapid water penetration into the granule. | Sodium Lauryl Sulfate | 2.0 |
| Dispersing Agent | Ensures dispersed AI particles remain suspended in the spray tank. | Kraft Lignosulfonate | 8.0 |
| Binder | Binds the powder particles together to form a granule. | Polyvinylpyrrolidone (PVP) | 3.0 |
| Filler / Carrier | Inert carrier to make up the total volume. | Kaolin Clay or Precipitated Silica | to 100 |
Step-by-Step Manufacturing Protocol
-
Dry Milling and Blending: a. Co-mill the AI technical powder with the filler and a portion of the dispersing agent using an air-jet mill to achieve a fine particle size (D90 < 10 µm). b. In a V-blender or ribbon blender, combine the milled mixture with the remaining dispersing agent and the wetting agent. Blend until a homogenous powder mix is achieved (approx. 15-20 minutes).
-
Prepare Binder Solution: a. Dissolve the binder (PVP) in a sufficient amount of deionized water to create a 10-15% solution.
-
Fluid-Bed Granulation: a. Charge the blended powder from step 1 into the bowl of a fluid-bed granulator. b. Begin fluidizing the powder with heated air. c. Once the powder bed is stable and has reached the target temperature (e.g., 50-60°C), begin spraying the binder solution onto the fluidized powder at a controlled rate. d. Causality Note: The spray rate, atomization pressure, and air temperature/volume are critical parameters. A rate that is too fast will create oversized, pasty agglomerates, while a rate that is too slow will result in excessive fines.
-
Drying and Sieving: a. After all the binder solution has been applied, continue to fluidize the granules with heated air until the moisture content is reduced to the target level (typically < 2%). b. Discharge the dried granules from the granulator. c. Sieve the granules to remove any oversized particles or fines, resulting in a uniform product within the desired size range (e.g., 250-1000 µm). d. The formulation is now ready for quality control testing.
Quality Control and Self-Validating Protocols
Rigorous quality control (QC) is essential to validate the formulation process and ensure batch-to-batch consistency. The following tests should be performed on every production batch.
| Test | Method (e.g., CIPAC) | SC Specification | WG Specification |
| Appearance | Visual | Homogeneous, viscous liquid | Uniform, free-flowing granules |
| Active Ingredient Content | HPLC-UV | 400 g/L ± 5% | 80% ± 5% |
| pH (1% dispersion) | MT 75.3 | 6.0 - 8.0 | 6.0 - 9.0 |
| Suspensibility | MT 184 | ≥ 80% | ≥ 70% |
| Wet Sieve Test | MT 185 | ≤ 0.5% retained on 75 µm sieve | N/A |
| Spontaneity of Dispersion | MT 174 | N/A | ≥ 80% in 1 minute |
| Persistent Foaming | MT 47.3 | ≤ 20 mL after 1 minute | ≤ 20 mL after 1 minute |
| Viscosity (Brookfield) | MT 192 | 200 - 800 mPa·s | N/A |
| Attrition Resistance | MT 178.2 | N/A | ≥ 98% |
Storage Stability Testing
Stability trials are required to establish the shelf-life of the product and are a critical component of the regulatory registration package under frameworks like FIFRA or those governed by the EPA and EFSA. [13][14][15][16]
-
Accelerated Storage: This study is designed to quickly identify potential stability issues. A common protocol involves storing the product at 54 ± 2°C for 14 days . This is considered to simulate approximately two years of storage at ambient temperatures. [17]* Real-Time Storage: This study confirms the shelf-life under realistic conditions. []The product should be stored in its commercial packaging at ambient temperature (e.g., 25 ± 2°C ) for at least two years . [] For both studies, the full suite of QC tests, including AI content, should be performed at time zero and at the end of the storage period. []Any significant degradation of the AI or deterioration of the physical properties (e.g., phase separation in an SC, poor dispersibility in a WG) would indicate an unstable formulation that requires redevelopment.
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- Formul
- Generation of storage stability data for agricultural chemical products. Australian Pesticides and Veterinary Medicines Authority. [Link]
- Understand Agricultural Adjuvants & It's Classific
- Adjuvants in fungicide formulations can be skin sensitizers and cause different types of cell stress responses. PubMed Central. [Link]
- Determination of Stability from Multi-Component Pesticide Mixes.
- Water Dispersible Granules (WG and WG-SB).
- Fungicide composition, formulations and process for preparation thereof.
- Suspension concentrate (SC) guide. Croda Agriculture. [Link]
- Storage stability of residues.
- Suspension Concentrate crop protection formulation design and performance for low spray volume and UAS spray application.
- Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS.
- Formulation of Palm Oil Based Surfactant for Fungicide Emulsifiable Concentrate.
- Formulating emulsifiable concentr
- Pyrazole fungicide composition.
- Fabrication of Versatile Pyrazole Hydrazide Derivatives Bearing a 1,3,4-Oxadiazole Core as Multipurpose Agricultural Chemicals against Plant Fungal, Oomycete, and Bacterial Diseases.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applic
- Water dispersible granule (WDG). Croda Agriculture. [Link]
- Method for manufacturing water dispersible granules (WG).
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- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- Water Dispersible Granules (WDG/ Dry flowable).
- Systemic Insecticide: Emulsifiable Concentrate Formul
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. [Link]
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- Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PubMed Central. [Link]
- Pesticides. European Food Safety Authority. [Link]
- Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action.
- Pyrazole 45WP Fungicide 100g – ICI LCI | Tebuconazole + Pyraclostrobin. IR Farm. [Link]
- (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and Federal Facilities. US EPA. [Link]
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Application Notes and Protocols for Evaluating the Cytotoxicity of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity for the novel heterocyclic compound, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole. While specific biological activities of this molecule are still under investigation, its pyrazole core is a common scaffold in pharmacologically active compounds known to exhibit anticancer properties.[1][2] This guide details a multi-faceted approach to characterizing the cytotoxic potential of this compound through a series of robust, cell-based assays. We will explore methodologies for assessing metabolic activity, membrane integrity, apoptosis induction, and oxidative stress. The protocols provided are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.
Introduction: The Rationale for Cytotoxicity Profiling
The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer effects.[1][3] Compounds containing this moiety have been shown to induce cell death through various mechanisms, such as apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery like tubulin polymerization.[1][4] Given this precedent, any novel pyrazole derivative, such as this compound, warrants a thorough investigation of its cytotoxic profile early in the drug discovery pipeline.[5]
Effective cytotoxicity screening is not merely about determining if a compound can kill cells, but understanding how and at what concentrations. A multi-parametric approach, utilizing assays that probe different cellular vulnerabilities, provides a more complete picture of a compound's mechanism of action. This application note will detail four key assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To measure plasma membrane damage.
-
Caspase-3/7 Assay: To specifically detect the activation of executioner caspases in apoptosis.
-
Reactive Oxygen Species (ROS) Assay: To investigate the induction of oxidative stress.
The selection of an appropriate cell line is a critical first step and should be guided by the research question.[6][7][8] For general cytotoxicity screening, commonly used cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), or HepG2 (liver cancer) are suitable starting points.[1] It is also prudent to include a non-cancerous cell line (e.g., human fibroblasts) to assess for selective toxicity.[6]
Experimental Workflows & Signaling Pathways
A logical workflow for assessing the cytotoxicity of a novel compound is essential for generating coherent and interpretable data. The following diagram illustrates a typical screening cascade.
Caption: A potential signaling pathway for pyrazole-induced apoptosis.
Detailed Protocols
MTT Assay for Metabolic Viability
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. [9]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. [10][11]The amount of formazan produced is proportional to the number of metabolically active cells, providing an indirect measure of cell viability. [9] Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [10]Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). 4. Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for formazan crystal formation. 5. Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. [9][10]6. Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. [11]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [11]7. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. [12][13][14]The LDH assay quantifies this extracellular LDH by measuring its enzymatic activity through a coupled reaction that produces a colored formazan product, which is directly proportional to the number of lysed cells. [15][16] Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three additional control wells for each condition:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to be lysed with a lysis buffer provided in the assay kit. [16] * Medium Background: Culture medium without cells. [15]2. Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
Lysis of Control Wells: Add 10 µL of the kit's Lysis Solution to the "Maximum LDH Release" wells. Incubate for 30-45 minutes at 37°C. [15]Then, collect 50 µL of supernatant from these wells as done in the previous step.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit). [16]Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [16]6. Stop Reaction & Measurement: Add 50 µL of the Stop Solution provided in the kit to each well. [16]Measure the absorbance at 490 nm and 680 nm (for background correction) within 1 hour. [16]7. Data Analysis: First, subtract the 680 nm absorbance from the 490 nm absorbance for all wells. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caspase-3/7 Assay for Apoptosis Detection
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis. [17][18]This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. [19]This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3/7. [19] Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega G8090). [19]Allow it to equilibrate to room temperature before use.
-
"Add-Mix-Measure" Step: Remove the assay plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light. This single addition step lyses the cells and initiates the caspase reaction. [19]5. Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental values. Express the results as fold change in caspase activity relative to the vehicle-treated control.
DCFH-DA Assay for Reactive Oxygen Species (ROS)
Principle: Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, in excess, can lead to cellular damage (oxidative stress). [20][21]This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [20][21]The resulting fluorescence intensity is directly proportional to the level of intracellular ROS. [20] Protocol:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂.
-
Probe Loading: Remove the culture medium and wash the cells once with warm, serum-free medium or PBS. Prepare a 10 µM working solution of DCFH-DA in serum-free medium. [22]Add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark. [22]4. Compound Treatment: Remove the DCFH-DA solution and wash the cells once with serum-free medium. Add 100 µL of the serially diluted this compound (prepared in serum-free medium) to the wells. Include a positive control (e.g., 100 µM Tert-Butyl hydroperoxide) and a vehicle control. [20]5. Measurement: Immediately measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. [20]Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor the change in ROS levels over time.
-
Data Analysis: Subtract the background fluorescence of the vehicle control at time zero from all other readings. Plot the fluorescence intensity against time or concentration. Express results as a fold change in ROS production compared to the vehicle control.
Data Presentation
Quantitative data should be summarized in a clear and concise format.
Table 1: Hypothetical Cytotoxicity Data for this compound after 48h Treatment
| Assay | Cell Line | Endpoint Measured | IC₅₀ (µM) | Max Response (% of Control) |
| MTT | A549 | Metabolic Viability | 12.5 | 8% Viability |
| LDH | A549 | Membrane Permeability | 25.2 | 92% Cytotoxicity |
| MTT | Normal Fibroblasts | Metabolic Viability | > 100 | 85% Viability |
| LDH | Normal Fibroblasts | Membrane Permeability | > 100 | 15% Cytotoxicity |
Table 2: Hypothetical Mechanistic Assay Data for this compound in A549 Cells
| Assay | Treatment (15 µM) | Fold Change vs. Control |
| Caspase-3/7 | 2-hour treatment | 8.5-fold increase |
| ROS | 1-hour treatment | 4.2-fold increase |
Conclusion and Future Directions
This guide outlines a robust, multi-parametric strategy for the initial cytotoxic evaluation of this compound. By combining assays that measure metabolic health, membrane integrity, apoptosis, and oxidative stress, researchers can build a comprehensive profile of the compound's biological effects. The presented data suggest that the compound may induce cytotoxicity selectively in cancer cells through a mechanism involving ROS production and caspase-mediated apoptosis.
Further investigations could involve more specific mechanistic studies, such as cell cycle analysis by flow cytometry, measuring mitochondrial membrane potential, or identifying specific protein targets. Ultimately, a thorough understanding of a compound's cytotoxic profile is paramount for its advancement in the drug discovery and development process.
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Application Notes and Protocols for Scaling Up the Synthesis of Pyrazole Derivatives
Abstract
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, with applications ranging from pharmaceuticals like Celecoxib to advanced agrochemicals.[1][2][3] The transition from laboratory-scale synthesis to industrial production, however, presents a unique set of challenges. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and scalable methods for the synthesis of pyrazole derivatives. We will delve into the intricacies of traditional batch production, the significant advantages of continuous flow chemistry, and the efficiencies offered by microwave-assisted synthesis. Beyond mere protocols, this document emphasizes the underlying chemical principles, safety considerations, and green chemistry perspectives essential for successful and sustainable scale-up.
Foundational Strategies for Pyrazole Synthesis: From Bench to Production
The classical and most widely employed route to the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] This seemingly straightforward reaction, known as the Knorr pyrazole synthesis, requires careful consideration of several factors when transitioning to a larger scale to ensure safety, efficiency, and regiochemical control.
The Knorr Pyrazole Synthesis: A Scalable Workhorse
First reported by Ludwig Knorr in 1883, this reaction's enduring utility lies in its use of readily available starting materials.[3][5] The fundamental transformation involves the reaction of a β-diketone or a related 1,3-difunctional compound with hydrazine or its substituted variants.[2][4][6]
Causality in Experimental Design:
The choice of solvent and catalyst is paramount for controlling the reaction rate and, crucially, the regioselectivity. Acid catalysis is typically employed to facilitate the initial imine formation between the hydrazine and one of the carbonyl groups.[4][6] The subsequent intramolecular cyclization and dehydration lead to the aromatic pyrazole ring.[5]
However, with unsymmetrical 1,3-dicarbonyl compounds, the initial condensation can occur at either carbonyl group, leading to a mixture of regioisomers.[3][7] This is a significant challenge in large-scale production where product purity is critical.
Protocol for Regioselective Knorr Synthesis using Fluorinated Alcohols:
Recent studies have demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[8] These solvents are thought to selectively form hemiketals with the more electrophilic carbonyl group of the 1,3-diketone, directing the nucleophilic attack of the hydrazine.[8]
Experimental Protocol:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add the fluorinated alcohol (TFE or HFIP) as the solvent. The volume should be sufficient to ensure good stirring and heat transfer.
-
Cooling: Cool the mixture to 0-5 °C using an appropriate cooling bath.
-
Hydrazine Addition: Slowly add the substituted hydrazine (1.0-1.1 eq) via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, HPLC, or NMR).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
| Parameter | Conventional Solvent (e.g., EtOH) | Fluorinated Solvent (e.g., HFIP) |
| Regioisomeric Ratio | Often low (e.g., 60:40 to 85:15) | High (e.g., >95:5)[8] |
| Reaction Time | Varies, can be several hours | Typically faster due to solvent effects |
| Cost | Lower | Higher |
| Environmental Impact | Moderate | Higher, requires solvent recovery |
Logical Flow of Knorr Synthesis:
Caption: Knorr Pyrazole Synthesis Workflow.
Continuous Flow Synthesis: A Paradigm Shift in Scalability and Safety
Continuous flow chemistry has emerged as a powerful technology for scaling up chemical reactions, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and control.[9][10] This is especially relevant for pyrazole synthesis, which can involve hazardous intermediates and exothermic reactions.
Why Continuous Flow?
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic events or the handling of unstable intermediates like diazonium salts or hydrazines.[1][9][11]
-
Precise Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.[9]
-
Seamless Scale-up: Scaling up in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"), rather than increasing the reactor size, which can introduce new challenges in heat and mass transfer.[1]
Application Note: Multi-step Continuous Flow Synthesis of Pyrazoles
A notable application of flow chemistry is the multi-step synthesis of pyrazoles from anilines, avoiding the isolation of hazardous intermediates.[1] This process typically involves diazotization, reduction to a hydrazine, and subsequent condensation with a 1,3-dicarbonyl.
Workflow for Continuous Flow Synthesis:
Caption: Multi-step Continuous Flow Pyrazole Synthesis.
Protocol Outline for a Four-Step Continuous Flow Pyrazole Synthesis:
This protocol is a conceptual outline based on reported methodologies.[1] Specific flow rates, reactor volumes, and concentrations must be optimized for each specific substrate.
-
Stream 1 (Aniline): A solution of the starting aniline in an appropriate solvent is pumped into the system.
-
Stream 2 (Nitrite): An aqueous solution of sodium nitrite is introduced and mixed with an acid stream (e.g., HCl) just before entering the first reactor coil.
-
Reactor 1 (Diazotization): The combined streams pass through a cooled reactor coil where the diazotization occurs.
-
Stream 3 (Reductant): A solution of a reducing agent (e.g., ascorbic acid) is introduced to the output of Reactor 1.
-
Reactor 2 (Reduction): The mixture flows through a second reactor coil where the diazonium salt is reduced to the corresponding hydrazine.
-
Stream 4 (Dicarbonyl): A solution of the 1,3-dicarbonyl compound is then introduced.
-
Reactor 3 (Cyclocondensation): The final mixture passes through a heated reactor coil to facilitate the cyclocondensation and formation of the pyrazole product.
-
Collection and Purification: The output stream is collected, and the product is isolated using standard work-up and purification procedures.
This telescoped process avoids the isolation and storage of potentially hazardous diazonium salts and hydrazines, significantly improving the safety profile of the overall synthesis.[1]
Microwave-Assisted Synthesis: Accelerating Pyrazole Production
Microwave-assisted organic synthesis has gained traction as a valuable tool for accelerating reaction rates and improving yields.[12][13][14][15] The use of microwave irradiation can be particularly beneficial for the synthesis of pyrazole derivatives, often reducing reaction times from hours to minutes.[12][13]
The Rationale for Microwave Heating:
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating methods, resulting in faster reactions and often cleaner product profiles.
Application Note: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
A practical application is the synthesis of 1-aryl-1H-pyrazole-5-amines from an α-cyanoketone and an aryl hydrazine in an aqueous medium.[12] The use of water as a solvent aligns with the principles of green chemistry.
Protocol for Microwave-Assisted Pyrazole Synthesis:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the α-cyanoketone (1.0 eq), the aryl hydrazine (1.0 eq), and 1 M aqueous HCl.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 150 °C) for a short duration (typically 10-15 minutes).[12]
-
Work-up: After cooling, basify the reaction mixture with 10% NaOH to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with water. Further purification can be achieved by recrystallization if necessary.
| Feature | Conventional Heating | Microwave Heating |
| Reaction Time | Hours | Minutes[12][13] |
| Energy Efficiency | Lower | Higher |
| Yields | Variable | Often higher[12] |
| Scalability | Can be challenging due to heat transfer | Specialized large-scale microwave reactors are available |
Safety and Purification at Scale
Scaling up any chemical synthesis requires a thorough evaluation of potential hazards and the development of robust purification strategies.
Safety Considerations
-
Hydrazine and its Derivatives: These are often toxic and potentially explosive.[16] Handling should be done in well-ventilated areas with appropriate personal protective equipment. Continuous flow synthesis is a highly recommended strategy to minimize exposure and accumulation.[1][9]
-
Exothermic Reactions: The condensation reaction to form pyrazoles can be highly exothermic.[16] On a large scale, this can lead to a thermal runaway if not properly controlled. Gradual addition of reagents and efficient cooling are critical.[16]
-
Diazonium Intermediates: When synthesizing hydrazines in-situ, diazonium salts are formed. These are notoriously unstable and should be used immediately without isolation.[11] Flow chemistry is the ideal platform for handling these intermediates.[1][9]
Purification Techniques for Large-Scale Production
While laboratory-scale purifications often rely on column chromatography, this can be impractical and costly at an industrial scale.
-
Recrystallization: This is the preferred method for purifying solid pyrazole derivatives at scale. The key is to identify a suitable solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures.
-
Acid-Base Extraction: The basic nitrogen atoms in the pyrazole ring can be protonated to form salts. This allows for purification by dissolving the crude product in an organic solvent, extracting with an aqueous acid to move the pyrazole into the aqueous phase, washing the aqueous phase to remove neutral impurities, and then basifying to precipitate the purified pyrazole.
-
Salt Formation and Crystallization: A related technique involves dissolving the crude pyrazole in a suitable solvent and adding an acid to form a crystalline salt, which can then be isolated by filtration.[17][18]
Conclusion and Future Outlook
The synthesis of pyrazole derivatives on a large scale has evolved significantly from the foundational Knorr synthesis. The adoption of modern technologies such as continuous flow chemistry and microwave-assisted synthesis offers compelling solutions to the challenges of safety, efficiency, and scalability.[9][13] Furthermore, a growing emphasis on green chemistry principles is driving the development of more sustainable protocols that utilize safer solvents and minimize waste.[19][20][21] For researchers and professionals in drug development, a thorough understanding of these diverse methodologies is crucial for the successful and responsible production of this important class of heterocyclic compounds.
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- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - NIH. (n.d.).
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Application Notes and Protocols for 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole in Crop Protection
Foreword: A Note on Scientific Extrapolation
The following document provides a detailed technical guide on the potential application of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole in agricultural settings. It is important to note that while this compound belongs to the well-established pyrazole class of fungicides, which includes potent Succinate Dehydrogenase Inhibitors (SDHIs), specific public-domain data for this exact molecule is limited. Therefore, this guide has been constructed by leveraging extensive data from structurally analogous and commercially successful pyrazole fungicides such as Sedaxane and Isopyrazam. The protocols and mechanistic discussions are based on established principles for SDHI fungicides and are intended to provide a robust framework for researchers and crop protection professionals to initiate and guide their own investigations into the efficacy and application of this compound.
Section 1: Introduction to this compound
This compound is a novel active ingredient belonging to the pyrazole class of chemical compounds. Its structural features, particularly the difluoromethyl group at the 5-position and the cyclopropyl group at the 3-position of the pyrazole ring, suggest its potential as a highly effective fungicide. The pyrazole scaffold is a cornerstone in the development of modern fungicides, particularly those that function as Succinate Dehydrogenase Inhibitors (SDHIs)[1]. These fungicides play a crucial role in integrated pest management programs for a wide variety of crops.
The primary mode of action for this class of compounds is the disruption of the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase), leading to the inhibition of spore germination and mycelial growth[2][3]. This targeted action provides both preventative and curative control against a broad spectrum of pathogenic fungi.
Section 2: Mechanism of Action - A Deep Dive into SDHI Fungicides
The fungicidal activity of this compound is predicated on its function as a Succinate Dehydrogenase Inhibitor (SDHI). This mechanism is central to its efficacy and understanding it is critical for its effective deployment and for resistance management.
Succinate dehydrogenase (SDH) is a vital enzyme complex, also known as Complex II, embedded in the inner mitochondrial membrane of fungal cells. It plays a dual role in cellular metabolism: it is a key enzyme in the Krebs cycle (tricarboxylic acid cycle) and a component of the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle, and simultaneously reduces ubiquinone to ubiquinol in the electron transport chain. This process is fundamental for cellular energy (ATP) production.
SDHI fungicides, including pyrazole derivatives, bind to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. The consequence is a complete shutdown of the electron flow from succinate to the rest of the respiratory chain. This disruption of cellular respiration leads to a rapid depletion of ATP, ultimately resulting in the cessation of fungal growth and development.
Diagram illustrating the inhibitory action of this compound on Complex II of the fungal mitochondrial respiratory chain.
Section 3: Potential Applications in Crop Protection
Based on the known efficacy of analogous pyrazole SDHI fungicides, this compound is anticipated to be effective against a range of economically important plant pathogens.
Target Pathogens
The structural characteristics suggest a broad spectrum of activity. Key target pathogens are likely to include, but are not limited to:
| Pathogen Class | Examples | Potential Crop Applications |
| Ascomycetes | Septoria tritici, Pyrenophora teres, Rhynchosporium secalis | Cereals (Wheat, Barley) |
| Mycosphaerella fijiensis | Banana | |
| Basidiomycetes | Rhizoctonia solani, Ustilago spp., Tilletia caries | Cereals, Corn, Soybeans, Canola |
| Deuteromycetes | Alternaria spp. | Potatoes, Tomatoes |
Application Methods
The physicochemical properties of pyrazole fungicides often allow for flexible application methods.
-
Seed Treatment: Provides early-season protection against seed- and soil-borne pathogens, promoting healthy seedling establishment. This is a particularly effective strategy for controlling diseases like those caused by Rhizoctonia and Ustilago species[2][3][4][5][6].
-
Foliar Spray: Offers preventative and curative control of foliar diseases during active crop growth. The timing of foliar applications is critical and should be aligned with key crop growth stages and disease pressure[7][8][9].
Section 4: Experimental Protocols
The following protocols are designed to enable researchers to evaluate the efficacy of this compound.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This assay determines the half-maximal effective concentration (EC₅₀) of the compound against a target fungal pathogen.
Materials:
-
Pure culture of the target fungal pathogen (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution to achieve a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Amended Media Preparation: Add the appropriate volume of each dilution to molten PDA to achieve the final test concentrations. Also, prepare a control plate with DMSO only.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each amended and control plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the target fungus until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by probit analysis.
Workflow for the in vitro mycelial growth inhibition assay.
Protocol 2: Greenhouse Efficacy Trial (Seed Treatment)
This protocol evaluates the efficacy of a seed treatment application against a soil-borne pathogen.
Materials:
-
Seeds of a susceptible crop variety (e.g., wheat, soybean)
-
This compound formulated for seed treatment
-
Inoculum of a soil-borne pathogen (e.g., Rhizoctonia solani on a sterile grain carrier)
-
Pots (15 cm diameter) filled with sterile potting mix
-
Greenhouse facilities with controlled environment
Procedure:
-
Seed Treatment: Treat seeds with the formulated product at various application rates (e.g., 5, 10, 20 g active ingredient per 100 kg of seed). Include an untreated control.
-
Soil Inoculation: Thoroughly mix the pathogen inoculum with the potting mix at a predetermined rate to ensure uniform disease pressure.
-
Sowing: Plant a set number of treated and untreated seeds in each pot.
-
Growth Conditions: Maintain the pots in a greenhouse under optimal conditions for both the crop and the pathogen.
-
Disease Assessment: After a specified period (e.g., 21 days), carefully remove the plants from the pots and wash the roots. Assess disease severity using a standardized rating scale (e.g., 0-5 scale for root rot).
-
Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of the different treatment rates.
Protocol 3: Field Efficacy Trial (Foliar Application)
This protocol assesses the performance of a foliar spray application in a field setting.
Materials:
-
A susceptible crop variety planted in a field with a history of the target disease (e.g., Septoria leaf blotch in wheat)
-
This compound formulated for foliar application
-
Calibrated sprayer
-
Randomized complete block design for the experimental plots
Procedure:
-
Plot Establishment: Establish experimental plots of a suitable size with multiple replications for each treatment.
-
Treatment Application: Apply the fungicide at different rates and timings (e.g., T1, T2, T3 growth stages) based on the target disease and crop[8]. Include an untreated control.
-
Disease Assessment: Periodically assess disease severity on the foliage using standardized assessment keys.
-
Yield Data: At crop maturity, harvest the plots and determine the grain yield and quality parameters.
-
Data Analysis: Analyze disease severity and yield data to determine the optimal application rate and timing for disease control and yield protection.
Section 5: Resistance Management
The repeated use of fungicides with the same mode of action can lead to the selection of resistant pathogen populations. As an SDHI fungicide, this compound is at a medium to high risk for resistance development. Therefore, a robust resistance management strategy is essential for its long-term efficacy.
Key Strategies:
-
Mixtures: Apply in mixtures with fungicides that have a different mode of action.
-
Alternation: Alternate applications with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.
-
Limited Applications: Adhere to label recommendations regarding the maximum number of applications per season.
-
Integrated Pest Management (IPM): Incorporate non-chemical control methods such as crop rotation and the use of resistant varieties.
References
- Zeun, R., et al. (2012). Biological activity of sedaxane - a novel broad-spectrum fungicide for seed treatment. Pest Management Science, 69(4), 527-534. [Link]
- Syngenta Seedcare. (n.d.). Vibrance Fungicide | Sedaxane Treatment.
- Ajigboye, O. O., et al. (2021). Yield Losses and Control by Sedaxane and Fludioxonil of Soilborne Rhizoctonia, Microdochium, and Fusarium Species in Winter Wheat. Plant Disease, 105(10), 3075-3083. [Link]
- Minnesota Department of Agriculture. (n.d.). Sedaxane | New Active Ingredient Review.
- Wikipedia. (2023, October 27). Sedaxane. In Wikipedia.
- Panozzo, A., et al. (2023). Early morpho-physiological response of oilseed rape under seed applied Sedaxane fungicide and Rhizoctonia solani pressure. Frontiers in Plant Science, 14, 1108213. [Link]
- Harp, T. L., et al. (2011). Isopyrazam, a new generation cereal fungicide. Aspects of Applied Biology, 106, 113-120.
- Li, H., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(9), 1205. [Link]
- FAO. (2011). ISOPYRAZAM (249).
- Harp, T. L., et al. (2011). Isopyrazam, a new generation cereal fungicide. Aspects of Applied Biology, 106, 113-120.
- Wikipedia. (2023, November 13). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. In Wikipedia.
- Alan Wood. (n.d.). isopyrazam data sheet. Compendium of Pesticide Common Names.
- Chen, J., et al. (2019). N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. Helvetica Chimica Acta, 102(11), e1900168.
- JMPR. (2011). Isopyrazam.
- University of Hertfordshire. (n.d.). Isopyrazam (Ref: SYN 520453). Agriculture and Environment Research Unit (AERU).
- Harp, T. L., et al. (2011). Isopyrazam, a new generation cereal fungicide. Aspects of Applied Biology, 106, 113-120.
- Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
- Chen, J., et al. (2019). N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. Helvetica Chimica Acta, 102(11), e1900168.
- Bayer Crop Science Canada. (2020, July 21). Crop staging guide for cereal fungicides.
- Farmers Weekly. (2016, November 14). 'Best fungicide for cereals' set for 2017 launch.
- Sprayers 101. (2016, June 24). Fungicide Application in Cereal, Pulse, and Oilseed Crops.
- AHDB. (2022, February). AHDB Recommended Lists (RL) for cereals and oilseeds: Cereal Trials Fungicide Protocol.
Sources
- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Biological activity of sedaxane---a novel broad-spectrum fungicide for seed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syngentaseedcare.com [syngentaseedcare.com]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. fao.org [fao.org]
- 8. Crop staging guide for cereal fungicides | Bayer Crop Science Canada [cropscience.bayer.ca]
- 9. Fungicide Application in Cereal, Pulse, and Oilseed Crops – Sprayers 101 [sprayers101.com]
The Pyrazole Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a cornerstone of many diseases, particularly cancer. This has made them one of the most intensively pursued classes of drug targets. Within the vast landscape of kinase inhibitors, compounds built around the pyrazole scaffold have emerged as a "privileged" structure. This is due to their synthetic tractability and their remarkable ability to form key interactions within the ATP-binding pocket of a wide range of kinases. This guide provides an in-depth exploration of the application of pyrazole compounds as kinase inhibitors, offering both the theoretical underpinnings and detailed, field-proven protocols for their synthesis, evaluation, and characterization.
The Rationale: Why Target Kinases? And Why with Pyrazoles?
Protein kinases orchestrate a vast and intricate network of signaling pathways that govern cellular processes such as growth, proliferation, differentiation, and apoptosis. In many cancers and inflammatory diseases, these signaling cascades become constitutively active due to mutations or overexpression of specific kinases, leading to uncontrolled cell growth and survival. Small molecule kinase inhibitors that compete with ATP for binding to the kinase's active site have revolutionized the treatment of such diseases.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has proven to be an exceptional anchor for kinase inhibitors.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form crucial interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitor binding.[2] Furthermore, the synthetic versatility of the pyrazole core allows for the facile introduction of various substituents at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] A notable number of FDA-approved kinase inhibitors, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor), feature a pyrazole moiety, underscoring the significance of this scaffold in modern drug discovery.[4]
Key Kinase Families Targeted by Pyrazole Inhibitors
The adaptability of the pyrazole scaffold has led to the development of inhibitors against a broad spectrum of kinase families. Understanding the specific signaling pathways is crucial for designing relevant cellular assays.
Cyclin-Dependent Kinases (CDKs)
CDKs are the master regulators of the cell cycle. Their sequential activation drives the progression through different phases of cell division. In many cancers, the CDK signaling pathway is deregulated, leading to incessant proliferation. Pyrazole-based inhibitors can effectively block CDK activity, inducing cell cycle arrest and apoptosis.[5]
Caption: Pyrazole inhibitors block CDK4/6 and CDK2, preventing Rb phosphorylation.
Janus Kinases (JAKs)
The JAK-STAT signaling pathway is a primary route for cytokine signaling, playing a critical role in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. Pyrazole-containing inhibitors, such as Ruxolitinib, have been highly successful in treating these conditions by blocking the catalytic activity of JAKs.[4]
Caption: Pyrazole inhibitors block JAK phosphorylation of STAT proteins.
Aurora Kinases
Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle formation, and cytokinesis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Pyrazole-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and tumor cell death.[2][6]
Experimental Section: Protocols for the Medicinal Chemist and Biologist
A systematic approach is essential for the discovery and characterization of novel pyrazole-based kinase inhibitors. The following workflow outlines the key stages, from initial synthesis and biochemical screening to cellular and mechanistic studies.
Sources
- 1. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase‐1 inhibitors | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Pyrazole Derivatives for In Vivo Imaging
Introduction: The Ascendant Role of Pyrazole Scaffolds in Molecular Imaging
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1] Its inherent synthetic versatility and ability to engage in diverse biological interactions have cemented its importance in drug discovery.[2] This significance extends into the realm of in vivo imaging, where pyrazole derivatives are increasingly utilized as scaffolds for the development of targeted radiotracers for Positron Emission Tomography (PET).[3][4] PET is a highly sensitive, non-invasive imaging modality that allows for the quantitative assessment of biological processes at the molecular level, playing a crucial role in diagnosis, monitoring disease progression, and evaluating therapeutic responses.[5][6]
The successful translation of a pyrazole-based compound from a promising therapeutic or diagnostic agent to a clinical imaging tool is contingent upon robust and efficient radiolabeling methodologies. The choice of radionuclide is critical and is dictated by the biological process under investigation; short-lived isotopes like Carbon-11 (¹¹C, t½ = 20.4 min) and Fluorine-18 (¹⁸F, t½ = 109.8 min) are ideal for tracking rapid biological phenomena, while metallic radioisotopes such as Gallium-68 (⁶⁸Ga, t½ = 68 min) and Copper-64 (⁶⁴Cu, t½ = 12.7 h) offer distinct coordination chemistry and are often used for labeling peptides and antibodies.[3][7]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the prevailing techniques for radiolabeling pyrazole derivatives. We will delve into the underlying chemical principles, present detailed, field-proven protocols, and offer insights into the critical quality control measures necessary to ensure the production of high-quality radiotracers suitable for in vivo imaging.
Part 1: Radiolabeling with Positron-Emitting Halogens - The Case of Fluorine-18
Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable physical characteristics, including a high positron emission branching ratio (97%), low positron energy (0.635 MeV) which leads to high-resolution images, and a half-life that is long enough to permit multi-step syntheses and distribution.[8][9] The introduction of ¹⁸F into a pyrazole-containing molecule is a cornerstone of modern radiopharmaceutical development.[3]
Scientific Rationale and Mechanistic Overview
The most common strategy for ¹⁸F-labeling is nucleophilic aromatic substitution (SₙAr) on an electron-deficient aromatic ring or aliphatic substitution on a suitable leaving group. For pyrazole derivatives, this often involves the displacement of a nitro group or a halogen from an activated aromatic ring or the displacement of a tosylate or mesylate from an alkyl chain appended to the pyrazole scaffold. The choice of precursor is paramount and is dictated by the need for high reactivity, selectivity, and stability under the labeling conditions.
Experimental Workflow for ¹⁸F-Labeling
The overall workflow for producing an ¹⁸F-labeled pyrazole radiotracer is a multi-step process that demands precision and adherence to aseptic techniques.
Caption: General workflow for the production of an ¹⁸F-labeled pyrazole radiotracer.
Detailed Protocol: Nucleophilic ¹⁸F-Fluorination of a Pyrazole Precursor
This protocol provides a generalized procedure for the nucleophilic substitution of a leaving group on a pyrazole derivative with [¹⁸F]fluoride.
Materials and Equipment:
-
Automated radiosynthesis unit or shielded hot cell
-
HPLC system with a semi-preparative column (e.g., C18) and a radioactivity detector
-
TLC scanner or gamma counter
-
Gas chromatograph (for residual solvent analysis)
-
pH meter
-
Sterile filters (0.22 µm)
-
Vials for reaction, collection, and final product
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, nitro group)
-
Ethanol (USP grade)
-
Sterile water for injection
-
Saline solution (0.9%)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Wash the cartridge with sterile water to remove any [¹⁸O]water.
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Causality: The K₂₂₂ cryptand chelates the potassium ion, increasing the nucleophilicity of the "naked" fluoride ion, which is essential for an efficient substitution reaction.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) to azeotropically remove the water with acetonitrile. Repeat this step 2-3 times to ensure the reaction is anhydrous. Causality: Water can solvate the fluoride ion, reducing its reactivity, and can also lead to unwanted side reactions.
-
-
Radiolabeling Reaction:
-
Dissolve the pyrazole precursor (typically 1-5 mg) in anhydrous acetonitrile or another suitable aprotic solvent (e.g., DMSO, DMF).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat to the optimized temperature (typically 80-120 °C) for the optimized duration (typically 5-20 minutes). Causality: The elevated temperature provides the necessary activation energy for the nucleophilic substitution to proceed at a rate compatible with the half-life of ¹⁸F.
-
-
Purification:
-
After the reaction, cool the vessel and quench the reaction with a suitable solvent mixture (e.g., water/acetonitrile).
-
Inject the crude reaction mixture onto a semi-preparative HPLC system.
-
Elute with an appropriate mobile phase to separate the ¹⁸F-labeled pyrazole derivative from unreacted [¹⁸F]fluoride and other impurities.
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically via rotary evaporation or by trapping on a C18 Sep-Pak cartridge and eluting with ethanol.
-
Formulate the final product in a physiologically compatible solution, such as saline with a small percentage of ethanol, to ensure solubility.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control (QC) for ¹⁸F-Labeled Pyrazole Derivatives
A rigorous QC process is mandatory to ensure the safety and efficacy of the radiotracer for in vivo use.[10][11]
| QC Test | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | > 95% | Ensures that the radioactivity is associated with the desired chemical form.[12] |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.5% ¹⁸F | Confirms the absence of other radioisotopes. |
| pH | pH meter or pH paper | 4.5 - 7.5 | Ensures the final product is physiologically compatible.[12] |
| Residual Solvents | Gas Chromatography (GC) | e.g., < 410 ppm for Acetonitrile | Verifies that organic solvents used in the synthesis are below toxic levels. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (volume dependent) | Ensures the product is free from fever-inducing pyrogens. |
| Sterility | Incubation in culture media | No microbial growth | Confirms the absence of viable microorganisms. |
| Molar Activity (Aₘ) | HPLC with UV and radiation detectors | Typically > 37 GBq/µmol (1 Ci/µmol) at EOS | A high molar activity is crucial to minimize pharmacological effects from the injected mass. |
Part 2: Incorporation of Carbon-11 - Leveraging its Short Half-Life
Carbon-11, with its very short half-life of 20.4 minutes, presents both challenges and opportunities.[7] Its primary advantage is the ability to perform multiple PET scans on the same subject in a single day, which is invaluable for test-retest studies and receptor occupancy measurements.[7] The incorporation of ¹¹C into a pyrazole derivative allows for the creation of a radiotracer that is chemically identical to its non-radioactive counterpart, avoiding any potential alterations in biological activity.
Scientific Rationale and Mechanistic Overview
The most common methods for ¹¹C-labeling involve the use of small, highly reactive ¹¹C-synthons, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are produced from cyclotron-generated [¹¹C]CO₂.[13] These agents are then used to methylate nucleophilic sites, such as phenols, amines, or thiols, on the pyrazole precursor molecule.[13][14]
Experimental Workflow for ¹¹C-Methylation
The workflow for ¹¹C-labeling is highly time-sensitive due to the rapid decay of the radionuclide.
Caption: Time-critical workflow for the synthesis of a ¹¹C-labeled pyrazole radiotracer.
Detailed Protocol: ¹¹C-Methylation of a Phenolic Pyrazole Precursor
This protocol outlines a rapid procedure for the O-methylation of a hydroxyl-containing pyrazole derivative.
Materials and Equipment:
-
Automated ¹¹C-methylation synthesis module
-
HPLC system with semi-preparative column and radioactivity detector
-
[¹¹C]CO₂ from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) or H₂/Ni catalyst for [¹¹C]CO₂ reduction
-
Hydroiodic acid (HI)
-
Phenolic pyrazole precursor
-
A suitable base (e.g., NaOH, tetrabutylammonium hydroxide)
-
A suitable solvent (e.g., DMF, acetone)
-
Other materials as listed in the ¹⁸F protocol.
Procedure:
-
Production of [¹¹C]Methyl Iodide:
-
[¹¹C]CO₂ is catalytically reduced to [¹¹C]CH₄.
-
[¹¹C]CH₄ is reacted with iodine in a gas-phase reaction to produce [¹¹C]CH₃I.
-
The [¹¹C]CH₃I is trapped in a cold solvent or on a solid support.
-
-
Radiolabeling Reaction:
-
Dissolve the phenolic pyrazole precursor (typically 0.5-1 mg) and a base in a small volume of solvent in the reaction vessel. Causality: The base deprotonates the phenol to form a more nucleophilic phenoxide, which readily attacks the electrophilic methyl group of [¹¹C]CH₃I.
-
Bubble the trapped [¹¹C]CH₃I through the precursor solution at an optimized temperature (can range from room temperature to >100 °C).
-
The reaction is typically complete within 1-5 minutes.
-
-
Purification and Formulation:
-
Immediately following the reaction, inject the crude mixture onto the HPLC system for rapid purification.
-
Collect the product peak and formulate it as described in the ¹⁸F protocol. The entire process from end-of-bombardment (EOB) to final product should ideally be completed within 2-3 half-lives of ¹¹C (40-60 minutes).
-
Quality Control for ¹¹C-Labeled Pyrazole Derivatives
QC for ¹¹C-tracers is similar to that for ¹⁸F-tracers, but some tests (like sterility) are performed retrospectively due to the short half-life.[10] Key release criteria include radiochemical purity, pH, and visual inspection for clarity and particulates.
Part 3: Labeling with Metallic Radioisotopes - Gallium-68 and Copper-64
Radiolabeling pyrazole derivatives with metallic radioisotopes requires a different approach. Instead of direct incorporation of the radioisotope into the pyrazole ring, the pyrazole-containing molecule is first conjugated to a bifunctional chelator (BFC).[15] This chelator forms a stable complex with the radiometal.[16][17] This strategy is particularly useful for labeling larger molecules like peptides or antibodies where the pyrazole moiety serves as a pharmacophore.
Scientific Rationale and Mechanistic Overview
The core principle is the coordination chemistry between the radiometal ion (e.g., ⁶⁸Ga³⁺, ⁶⁴Cu²⁺) and the electron-donating atoms (typically nitrogen and oxygen) of the chelator.[18] The chelator is chosen to provide rapid and stable complexation under mild conditions (near-neutral pH and room temperature) to avoid denaturation of sensitive biomolecules.[15] Common chelators include DOTA, NOTA, and HBED for ⁶⁸Ga, and TETA and NOTA for ⁶⁴Cu.[17][19]
Experimental Workflow for Radiometal Labeling
Caption: "Kit-like" workflow for labeling a pyrazole-chelator conjugate with ⁶⁸Ga.
Detailed Protocol: ⁶⁸Ga-Labeling of a DOTA-Conjugated Pyrazole Peptide
This protocol describes a typical "kit-type" labeling procedure using a ⁶⁸Ge/⁶⁸Ga generator.
Materials and Equipment:
-
⁶⁸Ge/⁶⁸Ga generator
-
Heating block or water bath
-
Vortex mixer
-
C18 light Sep-Pak cartridge
-
DOTA-conjugated pyrazole peptide
-
Sodium acetate or HEPES buffer
-
Trace metal-free water and hydrochloric acid
-
Other materials as listed in previous protocols.
Procedure:
-
Generator Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃ in solution.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the DOTA-conjugated pyrazole peptide (typically 10-50 µg).
-
Add a buffer (e.g., sodium acetate) to adjust the pH to the optimal range for the chelator (typically pH 3.5-5.5 for DOTA). Causality: The pH is critical for ensuring the carboxylate groups of the chelator are deprotonated for efficient coordination while preventing the formation of gallium hydroxides at higher pH.
-
Add the [⁶⁸Ga]GaCl₃ eluate to the vial.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95 °C) for 5-15 minutes. Causality: While some modern chelators can be labeled at room temperature, DOTA often requires heating to facilitate efficient and complete complexation within a short timeframe.[15]
-
-
Purification and Formulation:
-
After incubation, the reaction is often clean enough for direct use, but purification can be performed using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
-
Wash the cartridge with water, elute the labeled peptide with ethanol, and then formulate in saline.
-
Perform QC checks, primarily radiochemical purity via radio-TLC or radio-HPLC.
-
Considerations for Copper-64 Labeling
The procedures for ⁶⁴Cu-labeling are analogous to those for ⁶⁸Ga.[20] However, different chelators (like TETA or NOTA) may be preferred, and reaction conditions (pH, temperature) must be optimized for the specific chelator-copper pair.[19][21] The longer half-life of ⁶⁴Cu allows for imaging of slower biological processes and provides more flexibility for synthesis and quality control.[22]
Conclusion and Future Perspectives
The radiolabeling of pyrazole derivatives is a dynamic and evolving field that is critical for advancing molecular imaging. The choice of radionuclide and labeling strategy must be carefully considered based on the biological target, the pharmacokinetic properties of the tracer, and the specific research or clinical question being addressed. The protocols and guidelines presented here provide a robust framework for the successful development and implementation of pyrazole-based radiotracers. As new pyrazole scaffolds are identified and novel radiolabeling methodologies are developed, we can expect to see an expansion of PET imaging applications, ultimately leading to improved diagnostics and personalized medicine.
References
- Alcaide, A., et al. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(7), 1722. [Link][1][3][4]
- Faria, J. V., et al. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(7), 1722. [Link][1][3][4]
- Ferrari, E., et al. (2020). Gallium-68 and scandium-44 labelled radiotracers based on curcumin structure linked to bifunctional chelators: Synthesis and characterization of potential PET radiotracers. Journal of Inorganic Biochemistry, 204, 110954. [Link][15][16]
- Ferrari, E., et al. (2020). Gallium-68 and scandium-44 labelled radiotracers based on curcumin structure linked to bifunctional chelators: Synthesis and characterization of potential PET radiotracers. Journal of Inorganic Biochemistry, 204, 110954. [Link][15][16]
- Ramogida, C. F., et al. (2017). Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen. EJNMMI Radiopharmacy and Chemistry, 2(1), 16. [Link]
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- Alcaide, A., et al. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(7), 1722. [Link]
- Price, E. W., & Orvig, C. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. RSC Advances, 7(78), 49586-49599. [Link]
- Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(22), 11057-11129. [Link]
- Gali, M., et al. (2012). Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development. Nuclear Medicine and Biology, 39(8), 1291-1299. [Link]
- D'Souza, A., et al. (2021). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 26(11), 3121. [Link]
- Rossin, R., et al. (2017). In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. Angewandte Chemie International Edition, 56(14), 3829-3832. [Link]
- Gao, M., et al. (2013). Synthesis of carbon-11 labeled celecoxib derivatives as new candidate PET radioligands for imaging of inflammation. Applied Radiation and Isotopes, 71(1), 101-107. [Link]
- Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 911364. [Link]
- Chen, H., et al. (2016). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research, 49(4), 763-773. [Link]
- Uddin, M. J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3848. [Link]
- Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 911364. [Link]
- Various Authors. (2021). Special Issue: Radiopharmaceuticals for PET Imaging - Issue B. Molecules. [Link]
- Modern Nuclear Medicine. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. [Link]
- Antohe, A.-V., et al. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 27(19), 6296. [Link]
- Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition, 49(19), 3375-3378. [Link]
- BioWorld. (2022). Discovery of novel copper-64-labeled small molecule-based radiotracers for PD-L1 PET imaging. [Link]
- Jones, K. M., et al. (2015). Synthesis, 64Cu-labeling and PET imaging of 1,4,7-triazacyclononane derived chelators with pendant azaheterocyclic arms. Dalton Transactions, 44(11), 5032-5047. [Link]
- Williams, C. L., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Pharmacology & Translational Science, 6(11), 1681-1692. [Link]
- Vasdev, N., et al. (2019). Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO. Journal of Cerebral Blood Flow & Metabolism, 39(6), 931-952. [Link]
- Gali, M., et al. (2012). Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development. Nuclear Medicine and Biology, 39(8), 1291-1299. [Link]
- International Atomic Energy Agency. (2012). Strategies for Clinical Implementation and Quality Management of PET Tracers. [Link]
- Hirsch, J. I. (1975). Radiopharmaceutical Production and Quality Control. MCV Quarterly, 11(2), 57-69. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and avoid the formation of unwanted side products. The most common and established route involves the cyclocondensation of a 1,3-dicarbonyl precursor, specifically 4,4-difluoro-1-cyclopropylbutane-1,3-dione, with hydrazine. This guide will walk you through the critical aspects of this synthesis, from the preparation of the key intermediate to the final product purification, with a focus on practical, field-proven insights.
Synthetic Pathway Overview
The overall synthetic strategy can be visualized as a two-stage process:
-
Stage 1: Synthesis of the 1,3-Dicarbonyl Precursor: Formation of 4,4-difluoro-1-cyclopropylbutane-1,3-dione via a Claisen condensation reaction.
-
Stage 2: Pyrazole Ring Formation: Cyclocondensation of the 1,3-dicarbonyl precursor with hydrazine to yield the target pyrazole.
Caption: Overall synthetic workflow for this compound.
Part 1: Troubleshooting Guide & FAQs - Synthesis of 4,4-Difluoro-1-cyclopropylbutane-1,3-dione
The Claisen condensation is a critical first step, and its success directly impacts the overall yield.[1][2][3][4][5]
Q1: My Claisen condensation is showing low conversion of the starting materials. What are the common causes and how can I improve the yield?
A1: Low conversion in a Claisen condensation can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Base Stoichiometry and Strength: The Claisen condensation requires a stoichiometric amount of a strong, non-nucleophilic base to drive the equilibrium towards the product by deprotonating the resulting β-dicarbonyl compound.[1][3]
-
Solution: Ensure you are using at least one full equivalent of a suitable base like sodium ethoxide (NaOEt) or sodium hydride (NaH). Using catalytic amounts of base will result in poor yields. The base must be strong enough to deprotonate the α-carbon of the cyclopropyl methyl ketone.
-
-
Anhydrous Reaction Conditions: Alkoxide bases are highly sensitive to moisture. Any water present will consume the base and inhibit the reaction.
-
Solution: Use freshly dried solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Temperature: While the initial deprotonation may be performed at a lower temperature, the condensation often requires heating to proceed at a reasonable rate.
-
Solution: After the initial addition of the base and ester, gradually warm the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Purity of Reagents: Impurities in your starting materials, particularly in the ethyl difluoroacetate, can lead to side reactions and lower yields.
-
Solution: Use high-purity, freshly distilled reagents whenever possible.
-
Q2: I am observing the formation of significant side products in my Claisen condensation. What are they and how can I minimize them?
A2: The primary side reaction in a mixed Claisen condensation is the self-condensation of the enolizable ketone (cyclopropyl methyl ketone in this case).
-
Cause: If the rate of self-condensation is competitive with the rate of the desired mixed condensation, you will see byproducts.
-
Solution:
-
Order of Addition: A common strategy is to slowly add the enolizable ketone to a mixture of the base and the non-enolizable ester (ethyl difluoroacetate). This ensures that the concentration of the enolizable ketone is kept low at any given time, minimizing self-condensation.
-
Choice of Base: Using a very strong, sterically hindered base like lithium diisopropylamide (LDA) can sometimes improve selectivity in mixed Claisen condensations.
-
| Parameter | Recommended Condition | Rationale |
| Base | Sodium ethoxide (NaOEt) or Sodium hydride (NaH) | Strong, non-nucleophilic bases are required. |
| Stoichiometry | 1.0 - 1.2 equivalents of base | Stoichiometric amounts are needed to drive the reaction. |
| Solvent | Anhydrous ethanol, THF, or diethyl ether | Must be dry to prevent quenching of the base. |
| Temperature | 0 °C to reflux | Initial deprotonation at lower temperatures, followed by heating. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
Table 1: Recommended Reaction Conditions for Claisen Condensation.
Part 2: Troubleshooting Guide & FAQs - Pyrazole Ring Formation
The cyclocondensation of the unsymmetrical 4,4-difluoro-1-cyclopropylbutane-1,3-dione with hydrazine is the final and most crucial step. The main challenges are achieving high yield and controlling regioselectivity.[6][7][8]
Q1: My pyrazole synthesis is giving a low yield. What are the key factors to consider for optimization?
A1: Low yields in the Knorr pyrazole synthesis are a common issue. Here are the primary areas to focus on for improvement:
-
Reaction Solvent and Temperature: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: While ethanol is a common solvent, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes lead to higher yields, especially for fluorinated substrates.[6] Experiment with different solvents and temperatures (from room temperature to reflux) to find the optimal conditions for your specific substrate.
-
-
pH Control: The pH of the reaction medium is critical. The reaction can be acid- or base-catalyzed, but extreme pH values can lead to decomposition of the starting materials or product.
-
Solution: Adding a catalytic amount of a weak acid, such as acetic acid, can often improve the rate of condensation.[9] Conversely, if using hydrazine hydrate, the reaction will be slightly basic. Monitoring and adjusting the pH to near neutral may be beneficial.
-
-
Hydrazine Source and Stoichiometry:
-
Solution: Use high-purity hydrazine hydrate or a hydrazine salt. While a slight excess of hydrazine (1.1-1.2 equivalents) is often used to ensure complete consumption of the diketone, a large excess can lead to the formation of side products.
-
-
Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. Incomplete reactions are a common source of low yields.
Q2: I am getting a mixture of two pyrazole isomers. How can I control the regioselectivity of the cyclocondensation?
A2: The reaction of an unsymmetrical 1,3-diketone with hydrazine can theoretically produce two regioisomers: this compound and 3-(difluoromethyl)-5-cyclopropyl-1H-pyrazole. Controlling this is a key challenge.[6][7]
-
Electronic Effects: The regioselectivity is often governed by the relative electrophilicity of the two carbonyl carbons. The carbonyl carbon adjacent to the electron-withdrawing difluoromethyl group is more electrophilic and therefore more susceptible to initial nucleophilic attack by one of the hydrazine nitrogens.[9]
-
Steric Hindrance: The sterically less hindered carbonyl group is also a preferred site for initial attack.
-
pH of the Reaction Medium: The reaction mechanism can change with pH, which in turn can affect the regioselectivity.[7]
-
Acidic Conditions: Under acidic conditions, the reaction may proceed through a different pathway, potentially favoring one regioisomer over the other.
-
Neutral/Basic Conditions: In neutral or basic media, the initial nucleophilic attack is often the determining factor.
-
Strategies for Controlling Regioselectivity:
-
Solvent Choice: The use of polar aprotic solvents has been reported to improve regioselectivity in some cases.[6]
-
Acid Catalysis: Carefully controlling the amount and type of acid catalyst can influence the reaction pathway and favor the formation of a single isomer.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance the kinetic control of the reaction, leading to a higher preference for one isomer.
Caption: Competing reaction pathways leading to regioisomeric pyrazoles.
Q3: How can I separate the two pyrazole regioisomers if they are formed as a mixture?
A3: If a mixture of regioisomers is obtained, separation can be challenging but is often achievable.
-
Column Chromatography: This is the most common method for separating isomers.[10] The polarity difference between the two isomers, although potentially small, can often be exploited.
-
Tips for Success:
-
Use a high-resolution silica gel.
-
Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation.
-
Monitor the fractions carefully using TLC.
-
-
-
Crystallization: If one of the isomers is a solid and has a significantly different solubility profile than the other, fractional crystallization can be an effective purification technique.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used, although it is a more expensive and time-consuming method.
Q4: How can I confirm the identity of the correct regioisomer?
A4: Unambiguous characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[11][12][13][14][15]
-
¹H NMR: The chemical shift of the proton on the pyrazole ring can be indicative of the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also sensitive to the positions of the substituents.
-
2D NMR Techniques: For definitive assignment, 2D NMR experiments are highly recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying which substituent is adjacent to which ring carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between protons on the substituents and protons on the pyrazole ring, which can help determine their relative positions.[12]
-
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, suboptimal pH, poor reagent quality. | Monitor reaction progress, adjust pH, use pure reagents. |
| Mixture of Isomers | Lack of regiocontrol in cyclocondensation. | Optimize solvent, temperature, and use of catalysts. |
| Purification Difficulty | Similar polarity of regioisomers. | Use high-resolution chromatography, explore crystallization. |
| Product Instability | Decomposition under harsh conditions. | Use mild reaction and workup conditions. |
Table 2: Common Troubleshooting Scenarios in Pyrazole Synthesis.
Part 3: Experimental Protocols
The following are generalized protocols based on established methods for Claisen condensations and Knorr pyrazole syntheses.[9][16][17] Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Synthesis of 4,4-Difluoro-1-cyclopropylbutane-1,3-dione
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous ethanol.
-
Base Preparation: Add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.
-
Reactant Addition: Cool the solution to 0 °C and add ethyl difluoroacetate. Slowly add cyclopropyl methyl ketone dropwise from the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be used directly in the next step or purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4,4-difluoro-1-cyclopropylbutane-1,3-dione in a suitable solvent (e.g., ethanol, DMF).
-
Hydrazine Addition: Add hydrazine hydrate (1.1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid may also be added.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to separate the desired product from any regioisomeric byproduct and other impurities.
References
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Pyrazole synthesis.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Spectroscopic Scrutiny: Differentiating 3-Methyl-1-tosyl-1H-pyrazol-5-amine
- Cascade regioselective synthesis of pyrazoles from nitroallylic acet
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide.
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
- Method for purifying pyrazoles.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Organic Syntheses Procedure.
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Gener
- Claisen condens
- [Ce(L-Pro)2]2 (Oxa)
- Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
- Claisen Condens
- Claisen Condensation and Dieckmann Condens
- Mixed Claisen Condens
- Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)
- Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides.
- Claisen Condens
- A Convenient Synthesis of 5-Trifluoromethyl-5-cyclopropyl-Substituted Pyrazolines.
- 5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole.
- Synthesis of 1-cyclopropyl-1,3-butanedione.
- Synthesis of 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazoles using.
- Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis.
- Organic Syntheses Procedure.
- Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes.
- 1-Cyclopropylbutane-1,3-dione.
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- 5. Claisen Condensation [organic-chemistry.org]
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Technical Support Center: Navigating Solubility Challenges with 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Answering the user's request to create a technical support center for overcoming solubility issues with 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole in assays.
Welcome to the technical support center for this compound. As Senior Application Scientists, we've designed this guide to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven solutions to the solubility challenges commonly encountered with this compound. Our goal is to empower you with the knowledge to generate reliable and reproducible data in your assays.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of this compound (CAS No. 1042768-00-2) is the first step in troubleshooting. While detailed experimental data is not extensively published, we can infer its behavior from its structure and predicted properties.
-
Structure: The molecule contains a cyclopropyl group and a difluoromethyl group attached to a pyrazole ring. The cyclopropyl and difluoromethyl moieties increase lipophilicity, suggesting low aqueous solubility.
-
Predicted Properties:
The high pKa indicates it is a very weak acid, meaning that pH modification within a typical physiological range (pH 6-8) is unlikely to significantly improve its solubility by ionization[3]. Therefore, formulation-based strategies are paramount.
Q2: I'm preparing my initial stock solution. Which solvent should I use, and at what concentration?
A2: The choice of solvent for your stock solution is critical. For poorly soluble organic molecules, the standard approach is to use a water-miscible organic solvent to create a highly concentrated stock, which is then diluted into your aqueous assay buffer[4].
Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions due to its exceptional power to dissolve a broad range of compounds[4][5].
Recommended Starting Protocol for Stock Solution Preparation:
-
Solvent Selection: Begin with high-purity, anhydrous DMSO[4].
-
Concentration: Aim for a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final assay, reducing potential solvent-induced artifacts[6][7].
-
Procedure:
-
Accurately weigh the solid this compound.
-
Add the calculated volume of DMSO to achieve the target concentration[8].
-
Vortex vigorously. If the compound doesn't fully dissolve, gentle warming in a 37°C water bath or brief sonication can be effective[4][9]. Caution: Prolonged heating can degrade some compounds.
-
Visually inspect the solution to ensure no particulates remain[4].
-
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to crystallize out of solution[4][10]. Store at -20°C or -80°C, protected from light.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
A3: This phenomenon, often called "crashing out," is the most common solubility issue. It occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower[11]. The key is to manage the transition from a high-DMSO environment to a high-aqueous one.
Below is a troubleshooting flowchart to guide your optimization process.
Caption: Troubleshooting flowchart for compound precipitation.
Key Strategies to Prevent Precipitation:
-
Optimize Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity or other artifacts[12]. However, this low concentration may not be sufficient to keep the compound soluble. You must find a balance.
-
Improve Mixing Technique: When diluting, add the DMSO stock to the aqueous buffer (not the other way around) while vortexing or stirring vigorously to promote rapid dispersion[4].
-
Determine the Kinetic Solubility Limit: You may be attempting to work at a concentration above the compound's solubility limit in your specific assay buffer. Performing a kinetic solubility assay is crucial for defining the maximum workable concentration (see Protocol 2 ).
Advanced Troubleshooting & Assay Interference
Q4: I've tried the basic steps, but I still see issues. What advanced solubilization techniques can I use?
A4: If standard methods are insufficient, you can employ formulation strategies using excipients to increase the apparent solubility of your compound. The choice of excipient depends on your assay type.
Table 1: Advanced Solubilization Strategies
| Strategy | Mechanism | Best For | Considerations |
| Co-solvents | Increases the polarity of the bulk solvent, making it more favorable for the solute. | Biochemical assays | Can affect enzyme activity or cell viability at higher concentrations. Ethanol is a common choice[9][13]. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Biochemical & some cell-based assays | Can denature proteins or disrupt cell membranes. Non-ionic surfactants like Tween-20 or Triton X-100 are often used[3][11]. |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that form inclusion complexes with the compound[14][15]. | Cell-based & biochemical assays | Can sometimes extract cholesterol from cell membranes. Beta-cyclodextrins are commonly used[12][14]. |
| pH Adjustment | For ionizable compounds, changing the pH can increase the proportion of the more soluble ionized form. | Assays with stable pH | Not likely effective for this compound due to its high pKa[3]. |
Q5: My compound seems soluble, but my dose-response curves look strange (e.g., steep Hill slope, irreproducible results). Could this be a solubility issue?
A5: Yes, absolutely. Even if you don't see visible precipitation, poorly soluble compounds can form sub-visible colloidal aggregates at concentrations above their critical aggregation concentration (CAC)[16]. These aggregates are a major source of assay interference and can produce false-positive results[16][17].
Mechanism of Interference by Aggregation:
Compound aggregates, typically 100-500 nm in diameter, can non-specifically adsorb proteins (like your target enzyme) onto their surface[16]. This adsorption can lead to partial protein unfolding and inhibition, mimicking a true inhibitor. This is a promiscuous, non-specific interaction[18][19].
Caption: Mechanism of non-specific inhibition by aggregates.
How to Identify Aggregation-Based Activity:
-
Include a Detergent: The hallmark of an aggregation-based inhibitor is that its activity is attenuated by the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 in the assay buffer[18]. The detergent helps to break up the compound aggregates.
-
Centrifugation: Centrifuging the diluted compound solution at high speed can pellet the aggregates, leading to a loss of activity in the supernatant.
-
Check for Promiscuity: Aggregators often show activity across multiple, unrelated assays[19].
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is for preparing 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 158.15 g/mol ).
-
Calculation:
-
Amount needed = 10 mmol/L * 0.001 L * 158.15 g/mol = 0.0015815 g = 1.58 mg.
-
-
Procedure:
-
Weigh out approximately 1.58 mg of the solid compound into a clean, sterile 1.5 mL microcentrifuge tube[8].
-
Add 1.0 mL of anhydrous, high-purity DMSO[4].
-
Cap the tube securely and vortex for 2 minutes until the solid is completely dissolved.
-
If necessary, place the tube in a 37°C water bath for 5-10 minutes and vortex again[20].
-
Visually confirm that the solution is clear and free of any visible particles.
-
Create 20 µL or 50 µL single-use aliquots in fresh tubes.
-
Store the aliquots at -80°C, protected from light[4].
-
Protocol 2: Kinetic Solubility Assay by Turbidimetry
This assay determines the concentration at which the compound begins to precipitate when diluted from a DMSO stock into your specific aqueous assay buffer[11][20].
-
Prepare Compound Plate:
-
In a 96-well plate (the "DMSO plate"), create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO. For example, from 10 mM down to ~5 µM.
-
-
Prepare Assay Plate:
-
Add 98 µL of your final aqueous assay buffer to the wells of a clear, flat-bottom 96-well plate (the "Assay Plate"). Include buffer-only wells as a negative control.
-
-
Dilution and Mixing:
-
Using a multichannel pipette, transfer 2 µL from the DMSO plate to the corresponding wells of the Assay Plate. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix immediately by shaking the plate for 2 minutes.
-
-
Incubation and Measurement:
-
Incubate the Assay Plate at room temperature for 1-2 hours.
-
Measure the absorbance (optical density) of each well at a high wavelength (e.g., 620 nm or 650 nm) where the compound itself does not absorb light[20]. An increase in absorbance indicates light scattering from precipitated particles.
-
-
Analysis:
-
The kinetic solubility limit is the highest concentration at which the absorbance is not significantly higher than the buffer-only control wells.
-
References
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Parmar, K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Pharmaceutical Technology. (2011). Formulation Strategies for Poorly Soluble Drugs.
- NCBI Bookshelf. (2017). Assay Interference by Aggregation - Assay Guidance Manual.
- Tox-Assays.com. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed Central. (2022). Solubilization techniques used for poorly water-soluble drugs.
- PubMed Central. (2014). Considerations regarding use of solvents in in vitro cell based assays.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays.
- Radboud University. (n.d.). Preparation stock solution solid compound(s).
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- PubMed Central. (2019). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- ResearchGate. (2020). How do we choose a proper concentration for the stock solution?.
- Sci-Hub. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
- PubMed. (2015). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs.
- JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- ResearchGate. (2012). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
- ACS Publications. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors.
- PubMed Central. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
- ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
- ResearchGate. (2019). Specific and non-specific interactions of aggregation-prone inhibitors....
- PubMed Central. (2009). Compound Management for Quantitative High-Throughput Screening.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Chemical Synthesis Database. (n.d.). 3-cyclopropyl-5-phenyl-4,5-dihydro-1H-pyrazole.
Sources
- 1. 1042768-00-2 CAS MSDS (3-CYCLOPROPYL-5-DIFLUOROMETHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. jmpas.com [jmpas.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. crispmaastricht.nl [crispmaastricht.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sci-hub.box [sci-hub.box]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification Challenges of Pyrazole Synthesis Byproducts
Welcome to the Technical Support Center dedicated to addressing the intricate challenges associated with the purification of pyrazole synthesis byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their experimental work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why specific issues arise and how to systematically troubleshoot them. Our approach is grounded in robust scientific principles to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to directly address the most common and vexing issues encountered during the purification of pyrazole derivatives. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to its resolution.
Problem 1: Persistent Co-elution of Two Isomeric Products During Column Chromatography
Question: I've synthesized a 1,3,5-substituted pyrazole using an unsymmetrical 1,3-dicarbonyl, and I'm struggling to separate what I believe are two regioisomers by silica gel column chromatography. They appear as a single elongated spot or two very poorly resolved spots on my TLC plate. How can I achieve baseline separation?
Root Cause Analysis:
The formation of regioisomers is the most prevalent challenge in pyrazole synthesis, particularly in the classic Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3] The nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[4][5] These isomers often possess very similar polarities, making their separation by standard chromatographic techniques a significant hurdle.[1]
Troubleshooting Protocol:
-
Optimize TLC Conditions: Before scaling up to a column, exhaustively screen various solvent systems for your TLC analysis.
-
Solvent System Variation: Instead of relying solely on standard ethyl acetate/hexane systems, explore other solvent combinations. Dichloromethane/methanol or toluene/acetone can sometimes offer different selectivity.[6]
-
Additive Introduction: For basic pyrazoles, which can interact strongly with the acidic silanol groups on silica gel causing peak tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[6][7] This deactivates the acidic sites and can significantly improve peak shape and separation.
-
-
Adjusting Chromatographic Parameters:
-
Stationary Phase Selection: If silica gel fails to provide adequate separation, consider alternative stationary phases. Neutral alumina can be an excellent choice for basic pyrazoles.[8][9] For certain compounds, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) might provide the necessary selectivity.[8][9]
-
Gradient Elution: Employ a shallow gradient during your column chromatography. A gradual increase in the polarity of the mobile phase can enhance the resolution between closely eluting compounds.[6]
-
-
Consider Recrystallization: If the isomeric mixture is solid, fractional recrystallization can be a powerful separation tool.
-
Solvent Screening: Systematically screen for a solvent or a solvent pair in which the two isomers have different solubilities.
-
Seeding: If you can isolate a small amount of the desired pure isomer, use it as a seed crystal to promote the crystallization of that specific isomer from the mixture.[9]
-
-
Structural Confirmation of Isomers: To definitively identify your separated products, advanced analytical techniques are indispensable.
-
NMR Spectroscopy: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for distinguishing between pyrazole regioisomers.[4] A cross-peak between a proton on the N-substituent and a proton at a specific position on the pyrazole ring (e.g., C5-H) can provide unambiguous structural confirmation.[4]
-
Problem 2: The Reaction Mixture is a Dark, Tarry Mess with Multiple Spots on TLC
Question: My pyrazole synthesis has resulted in a dark brown, viscous crude product. My TLC plate shows a baseline streak, my desired product spot, and several other colored impurities. What is causing this, and how can I clean up my product?
Root Cause Analysis:
The development of a dark color and the presence of multiple impurities often point towards side reactions or the decomposition of starting materials.[2] Hydrazine and its derivatives, especially at elevated temperatures, are prone to decomposition, which can lead to colored byproducts.[2] Additionally, oxidation of reaction intermediates or the final pyrazole product can occur, particularly if the reaction is exposed to air for extended periods at high temperatures.[2]
Troubleshooting Protocol:
-
Initial Work-up and Extraction:
-
Liquid-Liquid Extraction: Before attempting chromatography or crystallization, perform a thorough aqueous work-up. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild acid (e.g., dilute HCl) to remove any unreacted basic hydrazine. Follow this with a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts. Finally, wash with brine to remove residual water.
-
Charcoal Treatment: If the dark color persists in the organic layer, you can try treating the solution with a small amount of activated charcoal.[10] Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the charcoal. Be aware that this may lead to some loss of your desired product.[10]
-
-
Purification Strategy:
-
Column Chromatography: For such complex mixtures, column chromatography is often the most effective purification method.[11]
-
Dry Loading: To avoid streaking on the column, it is advisable to pre-adsorb your crude product onto a small amount of silica gel before loading it onto the column. Dissolve your crude material in a minimal amount of a suitable solvent, add silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This can then be carefully added to the top of your packed column.
-
-
Recrystallization as a Polishing Step: After an initial purification by column chromatography, a final recrystallization step can be employed to obtain a highly pure, crystalline product.[12]
-
-
Preventative Measures for Future Syntheses:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Purity of Starting Materials: Ensure the use of high-purity, and if necessary, freshly distilled hydrazine derivatives.[2]
-
Temperature Control: Maintain careful control over the reaction temperature to prevent thermal decomposition of sensitive reagents.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Knorr pyrazole synthesis?
A1: The most common byproduct is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound.[2][3] Other potential byproducts include unreacted starting materials, bis-pyrazole adducts (if an excess of the dicarbonyl compound is used), and decomposition products of the hydrazine reagent.[2]
Q2: How can I effectively purify a pyrazole derivative that is an oil?
A2: For oily pyrazole derivatives, column chromatography is the preferred method of purification.[10] If the oil is thermally stable, vacuum distillation can also be an option. In some cases, it may be possible to convert the oily pyrazole into a crystalline salt (e.g., a hydrochloride or picrate salt) by reacting it with an appropriate acid.[13][14] This salt can then be purified by recrystallization and the free pyrazole can be regenerated by treatment with a base.[13][14]
Q3: My pyrazole product seems to be degrading on the silica gel column. What are my options?
A3: Pyrazoles, being basic heterocycles, can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to degradation or poor recovery.[6][9] To circumvent this, you can:
-
Deactivate the silica gel: Add a small amount of a basic modifier like triethylamine (~0.5-1% by volume) to your eluent.[6][9]
-
Use an alternative stationary phase: Neutral alumina is a good alternative for basic compounds.[8][9]
-
Employ reversed-phase chromatography: Using a C18-functionalized silica gel with polar mobile phases can be a milder alternative.[8]
Q4: What are the best analytical techniques to assess the purity of my final pyrazole product?
A4: A combination of techniques provides the most comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for accurately determining the purity of pyrazole derivatives and quantifying impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your desired product and identifying any residual starting materials or major byproducts.[4][16]
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound, further confirming its identity, and can help in the identification of impurities.[15][16]
Data & Protocols at a Glance
Table 1: Troubleshooting Common Issues in Pyrazole Purification
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC | - Inappropriate solvent system- Co-eluting isomers | - Screen a wider range of solvent systems (e.g., DCM/MeOH, Toluene/Acetone)- Add a modifier (e.g., triethylamine for basic compounds)[6] |
| Product "oiling out" during recrystallization | - Solvent boiling point is higher than the product's melting point- Rapid cooling | - Choose a lower boiling point solvent- Allow the solution to cool slowly; insulate the flask[9] |
| Low recovery from silica gel column | - Product is strongly adsorbed or degrading on silica | - Deactivate silica with triethylamine- Use neutral alumina or reversed-phase silica[6][8][9] |
| Dark, tarry crude product | - Decomposition of reagents (e.g., hydrazine)- Oxidation | - Perform an aqueous work-up with acid and base washes- Treat with activated charcoal[10]- Run future reactions under an inert atmosphere[2] |
Experimental Protocol 1: Purification of Pyrazole Regioisomers by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[9]
-
Sample Loading: Dissolve the crude pyrazole mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel and load the resulting powder onto the top of the packed column.[9]
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute your products.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure isomers.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole isomers.[10]
Experimental Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, solid pyrazole in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent to completely dissolve the solid.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[12]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.[9]
Visualizing the Workflow
Caption: Decision workflow for pyrazole purification.
References
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Process for the purification of pyrazoles. (2011). Google Patents.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Center for Biotechnology Information.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (2011). Inorganica Chimica Acta, 367(1), 35–43.
- Method for purifying pyrazoles. (2011). Google Patents.
- Synthesis of pyrazoles. (2019). YouTube.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
reducing side reactions in the synthesis of difluoromethyl-pyrazoles
Welcome to the Technical Support Center for the synthesis of difluoromethyl-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of these valuable compounds. The unique electronic properties of the difluoromethyl (CHF₂) group present specific challenges and side reactions that differ from those of their non-fluorinated or trifluoromethylated analogs. This resource aims to provide not only solutions but also the underlying chemical principles to empower you in your synthetic endeavors.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary synthetic routes to difluoromethyl-pyrazoles?
-
Why is regioselectivity a major concern, and how can it be controlled?
-
I've obtained a pyrazoline instead of a pyrazole. What should I do?
-
Is the difluoromethyl group stable during synthesis and workup?
-
-
Troubleshooting Guide: Common Side Reactions and Solutions
-
Problem 1: Formation of Regioisomeric Mixtures
-
Cause and Mechanism
-
Solutions and Optimization Strategies
-
-
Problem 2: Incomplete Cyclization and Pyrazoline Formation
-
Cause and Mechanism
-
Solutions: Oxidation of Difluoromethyl-Pyrazolines
-
-
Problem 3: Side Reactions from Difluoroacetohydrazonoyl Bromides
-
Cause and Mechanism
-
Solutions and Preventative Measures
-
-
Problem 4: Hydrolysis or Decomposition of the Difluoromethyl Group
-
Cause and Mechanism
-
Solutions and Handling Precautions
-
-
-
Experimental Protocols
-
Protocol 1: Regioselective Synthesis of a Difluoromethyl-Pyrazole via Condensation
-
Protocol 2: Oxidation of a Difluoromethyl-Pyrazoline to a Pyrazole
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to difluoromethyl-pyrazoles?
A1: The two most prevalent methods for synthesizing the difluoromethyl-pyrazole core are:
-
Condensation of a 1,3-dicarbonyl compound with a suitable hydrazine: This is a classic and versatile method for forming the pyrazole ring. For difluoromethyl-pyrazoles, this typically involves a difluoromethylated 1,3-dicarbonyl precursor.[1]
-
[3+2] Cycloaddition Reactions: This modern approach often utilizes in situ generated nitrile imines from precursors like difluoroacetohydrazonoyl bromides, which react with a variety of dipolarophiles (e.g., alkynes, alkenes).[2][3] This method can offer high regioselectivity and good yields.[2][3]
Q2: Why is regioselectivity a major concern, and how can it be controlled?
A2: Regioselectivity is a critical issue when using an unsymmetrical 1,3-dicarbonyl compound, as the hydrazine can attack either of the two different carbonyl groups, leading to a mixture of two regioisomeric pyrazoles.[4] These isomers can have vastly different biological activities and physicochemical properties, making their separation difficult and reducing the overall yield of the desired product.[4]
Control of regioselectivity can be achieved by:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.[4]
-
pH Control: The acidity of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl, thereby directing the nucleophilic attack.[4]
-
Steric and Electronic Effects: Modifying the substituents on the 1,3-dicarbonyl to create significant steric hindrance or electronic differentiation between the two carbonyls can favor the formation of a single regioisomer.
Q3: I've obtained a pyrazoline instead of a pyrazole. What should I do?
A3: The formation of a pyrazoline (a 4,5-dihydropyrazole) is a common outcome, as it is a stable intermediate in many pyrazole syntheses, particularly when starting from α,β-unsaturated ketones or through [3+2] cycloaddition with alkenes.[5][6] To obtain the aromatic pyrazole, a subsequent oxidation step is required to introduce the double bond. Common oxidizing agents for this transformation include:
-
Manganese dioxide (MnO₂): A widely used, mild oxidant for this purpose.[4][7]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful dehydrogenating agent.
-
Iodine in the presence of a base or in a suitable solvent. [5]
It is crucial to choose mild oxidation conditions to avoid potential side reactions involving the difluoromethyl group or other sensitive functionalities on your molecule.
Q4: Is the difluoromethyl group stable during synthesis and workup?
A4: The difluoromethyl group is generally robust, but its stability can be compromised under certain conditions. The C-F bonds can be labile to hydrolysis, particularly under harsh acidic or basic conditions, which can lead to the formation of formyl or carboxylic acid byproducts. The stability is influenced by the electronic nature of the heterocyclic ring to which it is attached. For instance, α-difluoromethyl pyrroles have shown susceptibility to hydrolysis due to the propensity of the pyrrole ring to form azafulvenium-like intermediates. While pyrazoles are generally more stable, it is advisable to use mild conditions during synthesis and purification, especially avoiding prolonged exposure to strong acids or bases at elevated temperatures.
Troubleshooting Guide: Common Side Reactions and Solutions
Problem 1: Formation of Regioisomeric Mixtures
-
Cause and Mechanism: When an unsymmetrical 1,3-dicarbonyl compound reacts with a hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons. The subsequent cyclization and dehydration lead to two different regioisomers. The ratio of these isomers is determined by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.
Caption: Competing pathways leading to regioisomers.
-
Solutions and Optimization Strategies:
Strategy Rationale Solvent Optimization Fluorinated alcohols (TFE, HFIP) can stabilize intermediates through hydrogen bonding, enhancing the electronic differences between the carbonyls and favoring one reaction pathway.[4] pH Adjustment Acidic conditions can protonate the hydrazine, altering its nucleophilicity and the site of initial attack. Careful control of pH can significantly shift the isomeric ratio.[4] Modify Substrates Introduce bulky groups or strong electron-withdrawing/donating groups on the 1,3-dicarbonyl to create a strong steric or electronic bias for the reaction. Purification If a mixture is unavoidable, careful column chromatography or recrystallization may be required to separate the isomers.[8]
Problem 2: Incomplete Cyclization and Pyrazoline Formation
-
Cause and Mechanism: The reaction may stop at the pyrazoline stage if the final elimination of water or H₂ to form the aromatic ring is slow or if the reaction is a [3+2] cycloaddition with an alkene. The pyrazoline is a stable, non-aromatic intermediate.
-
Solutions: Oxidation of Difluoromethyl-Pyrazolines
The conversion of the pyrazoline intermediate to the final pyrazole requires an oxidation step.
Oxidizing Agent Typical Conditions Potential Side Reactions & Considerations Manganese Dioxide (MnO₂) ** Stirring with an excess of activated MnO₂ in a solvent like dichloromethane (DCM) or toluene at room temperature to reflux.[4][7] In some cases, especially with acyl-pyrazolines, deacylation can occur, leading to a less substituted pyrazole.[4][7] The activity of MnO₂ can vary, so using a freshly activated batch is recommended. In rare cases of substrates with electron-donating groups, decomposition has been observed.[4] DDQ Stoichiometric or catalytic amounts with a co-oxidant like Mn(OAc)₃ in a suitable solvent. DDQ is a strong oxidant and may not be suitable for substrates with other easily oxidizable functional groups. Iodine (I₂) ** Refluxing with iodine in a solvent like acetic acid.[5] Can lead to iodination of the pyrazole ring as a side reaction, especially if the 4-position is unsubstituted. Caption: Oxidation of pyrazoline to pyrazole.
Problem 3: Side Reactions from Difluoroacetohydrazonoyl Bromides
-
Cause and Mechanism: Difluoroacetohydrazonoyl bromides are precursors to nitrile imines for [3+2] cycloadditions. While efficient, side reactions can occur, such as the formation of small amounts of regioisomeric cycloadducts or decomposition of the hydrazonoyl bromide under prolonged reaction times or elevated temperatures.
-
Solutions and Preventative Measures:
-
Control of Reaction Conditions: Use the mildest possible conditions (e.g., room temperature) and monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition.
-
Choice of Base: The choice of base to generate the nitrile imine in situ can be critical. A non-nucleophilic base like triethylamine (Et₃N) is commonly used to minimize side reactions.
-
Purification: Careful purification by column chromatography is often necessary to remove any minor regioisomers or decomposition products.
-
Problem 4: Hydrolysis or Decomposition of the Difluoromethyl Group
-
Cause and Mechanism: The C-F bonds of the CHF₂ group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This proceeds via nucleophilic attack on the carbon atom, leading to the eventual formation of a formyl (-CHO) or carboxyl (-COOH) group. The electron-withdrawing nature of the pyrazole ring can influence the lability of the C-F bonds.
-
Solutions and Handling Precautions:
-
Neutral Workup: During the reaction workup, use neutral or mildly acidic/basic washes (e.g., saturated sodium bicarbonate solution, dilute HCl) and avoid prolonged contact times.
-
Avoid High Temperatures: When possible, conduct reactions and purifications at or below room temperature. If heating is necessary, minimize the duration.
-
Inert Atmosphere: For sensitive substrates, performing reactions under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation.
-
Experimental Protocols
Protocol 1: Regioselective Synthesis of a Difluoromethyl-Pyrazole via Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the difluoromethylated 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE), add the substituted hydrazine (1.1 equiv).
-
Reaction Execution: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup: Once the reaction is complete, remove the TFE under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidation of a Difluoromethyl-Pyrazoline to a Pyrazole
-
Reaction Setup: Dissolve the difluoromethyl-pyrazoline (1.0 equiv) in dichloromethane (DCM). Add activated manganese dioxide (MnO₂) (5-10 equiv).
-
Reaction Execution: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad with additional DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization if necessary.
References
- Jasiński, R. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Org. Lett.2022, 24 (13), 2499–2503.
- Han, J., et al. Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. J. Org. Chem.2022, 87 (1), 498-511.
- Hu, Y., et al. Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction. Asian J. Org. Chem.2022, 11 (11), e202200438.
- Ebenezer, O., et al.
- Allouch, N., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2021, 26 (5), 1365.
- Matiadis, D. Strategies and Methods for the Synthesis of 2-Pyrazolines: Recent Developments (2012–2022). Molecules2023, 28 (13), 5031.
- Ameziane El Hassani, I., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions2023, 4 (3), 478-504.
- Palacios, F., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem.2003, 68 (18), 6904–6910.
- BenchChem. Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
- Gulevskaya, A. V., & Tyaglivy, A. S. Hydrazonoyl Halides in the Synthesis of Heterocyclic Compounds. Chemistry of Heterocyclic Compounds2021, 57 (1), 1-22.
- Mykhailiuk, P. K. Fluorinated pyrazoles: from synthesis to applications. Chem. Soc. Rev.2021, 50 (11), 6336-6369.
- Utecht-Jarzyńska, G., et al. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules2022, 27 (23), 8446.
- Zora, M., et al. Unexpected Metal-Free Fluorination and Oxidation at the C-4 Position of Pyrazoles Promoted by Selectfluor. J. Org. Chem.2014, 79 (15), 7201–7211.
- Zafrani, Y., et al. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. J. Med. Chem.2017, 60 (2), 797–804.
- Sap, J., et al. Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev.2021, 50, 8075-8127.
- BenchChem.
- Wang, B., et al. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)
- Li, B., et al. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. J. Org. Chem.2024.
- BenchChem. Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
- Bonacorso, H. G., et al. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules2023, 28 (9), 3841.
- El-Sayed, M. A.-A., et al. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules2022, 27 (15), 4948.
- Mor, S., et al. A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry2022, 19 (6), 718-745.
- Organic Chemistry Portal. Pyrazole synthesis.
- WO2011076194A1 - Method for purifying pyrazoles - Google P
- Gensch, T., et al. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Hu, Y., et al. Synthesis of CF2H-pyrazolines by [3+2]-cycloaddition between CF2HCHN2 and electron-deficient alkenes. Org. Biomol. Chem.2020, 18, 6449-6453.
- Zhang, X., et al. Mechanochemical difluoromethylation of (thio)phenols and N-heterocycles. Green Chem.2020, 22, 586-590.
- Hou, L., et al. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. J. Am. Chem. Soc.2023, 145 (37), 20386–20395.
- Holland, J. T., et al. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organometallics2022, 41 (15), 2021–2029.
- Chen, Y., et al. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules2022, 27 (20), 7015.
- Whitehead, D. C., et al. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Org. Lett.2011, 13 (7), 1784–1787.
- Lu, X., et al. Lu's [3 + 2] cycloaddition of allenes with electrophiles: discovery, development and synthetic application. Org. Chem. Front.2016, 3, 1467-1478.
- Han, J., et al. Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2-Acylacetonitriles or Malononitrile. J. Org. Chem.2024, 89 (15), 10591–10602.
- Hu, Y., et al. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Org. Biomol. Chem.2022, 20, 7436-7440.
- Beller, M., et al. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules2024, 29 (21), 4909.
- Castillo, J.-C., et al. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules2023, 28 (15), 5851.
- Hu, Y., et al. Synthesis of difluoromethylated spiropyrazolones via [3 + 2] cycloaddition of difluoroacetohydrazonoyl bromides with alkylidene pyrazolones. Org. Biomol. Chem.2021, 19, 10243-10247.
- Jasiński, R., et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Adv.2025, 15, 10034-10041.
- Schwich, T., et al. Electrochemically enabled oxidative aromatization of pyrazolines. Org. Biomol. Chem.2023, 21, 4496-4500.
- Mykhailiuk, P. K. Construction of 3,4-Disubstituted-3-(difluoromethyl)pyrazoles. Eur. J. Org. Chem.2025, e202500807.
- Dalpozzo, R.
- Jasiński, R., et al. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Org. Lett.2022, 24(13), 2499-2503.
- Holland, J. T., et al. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorg. Chem.2022, 61(33), 13175-13182.
- Watts, K. K., et al. Acid–Base Chemistry of Short Hydrogen Bonds: A Tale of Schrödinger's Cat in Glutamine-Derived Crystals. J. Phys. Chem. Lett.2023, 14(40), 9116-9122.
- Dalvit, C., et al. CF2H, a Hydrogen Bond Donor. Angew. Chem. Int. Ed.2018, 57(48), 15829-15833.
- Zafrani, Y., & Gershonov, E. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Med. Chem.2018, 10(15), 1779-1783.
- Dam, J., & Funder, E. D. Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Oligonucleotides2009, 19(2), 173-179.
- El-Faham, A., et al. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. ACS Omega2022, 7(33), 29193-29201.
- El-Gendy, M. A., et al. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Org. Biomol. Chem.2019, 17, 8153-8157.
- Prakash, G. K. S., et al. N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition. J. Fluorine Chem.2016, 185, 116-121.
- Han, J., et al. Synthesis of Ring Fused Difluoromethyl Pyrazolines and Pyrazoles by Cycloaddition of Difluoroacetohydrazonoyl Bromides with Cyclic Α,Β-Unsaturated Carbonyl Compounds. J. Org. Chem.2022, 87(20), 13629–13640.
- De Kimpe, N., et al. New Synthesis of Fluorinated Pyrazoles. Org. Lett.2010, 12(20), 4644–4647.
- Han, J., et al. Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2-Acylacetonitriles or Malononitrile. J. Org. Chem.2024, 89(15), 10591-10602.
- Matiadis, D. Straightforward synthesis of difluoromethylated pyrazolines. Tetrahedron Lett.2023, 123, 154567.
- El-Gendy, M. A., et al. Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Int. J. Chem. Kinet.2008, 40(6), 370-383.
- Kuwata, S., et al. Recent Advances in the Synthesis and Properties of Pyrazoles. Chemistry2022, 4(2), 523-553.
- BenchChem. physical properties of trifluoromethyl-substituted pyrazoles.
- Bonacorso, H. G., et al. Regioselective Synthesis of Unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Org. Lett.2000, 2(20), 3107-3109.
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole synthesis is suffering from low yield or is not going to completion. What are the common causes and how can I resolve this?
A1: Low conversion rates in pyrazole synthesis, particularly the widely used Knorr synthesis, are a frequent issue stemming from several key factors. Addressing them systematically can significantly improve your reaction outcome.
-
Purity of Starting Materials: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is paramount. Impurities can introduce competing side reactions, inhibit catalyst activity, or lead to the formation of tarry byproducts, ultimately consuming your reactants and lowering the yield.[1][2]
-
Reaction Temperature and Time: These two parameters are intrinsically linked. While higher temperatures can accelerate the reaction, they can also promote the decomposition of sensitive reagents like hydrazines or lead to unwanted side products.[2] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Troubleshooting Action: Monitor your reaction progress meticulously using Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time at a given temperature.[1] If the reaction is slow, a modest increase in temperature (e.g., moving from room temperature to reflux) is a logical first step. Some modern approaches even use temperature as a control element to selectively synthesize different pyrazole derivatives from the same starting materials.[4][5]
-
-
Catalyst Activity: The Knorr synthesis is typically acid-catalyzed, with a few drops of glacial acetic acid being common.[1][6] The catalyst facilitates the crucial cyclization and dehydration steps.[7]
-
Troubleshooting Action: Ensure that a suitable catalyst is present and active. If the reaction is stalled, a small, additional charge of the acid catalyst may be beneficial. However, excessive acid can sometimes favor side reactions, so this should be done judiciously.
-
-
Formation of Stable Intermediates: The reaction proceeds through intermediates such as a hydrazone or a hydroxylpyrazolidine.[1][8] In some cases, these intermediates can be quite stable and may not readily cyclize to the final pyrazole product.
-
Troubleshooting Action: To push the equilibrium towards the final product, consider increasing the temperature or adding a dehydrating agent to facilitate the final dehydration step.[1]
-
Q3: My reaction mixture has turned dark, and the TLC plate shows multiple spots. What is the likely cause?
A3: A dark reaction color (yellow, red, or brown) and a complex TLC profile are classic indicators of side reactions and/or decomposition. [1]
-
Hydrazine Decomposition: Hydrazine and its derivatives, particularly phenylhydrazine, can be unstable, especially at elevated temperatures. Their decomposition leads to highly colored byproducts that contaminate the reaction. [1] * Solution: Use high-purity, freshly opened, or redistilled hydrazine. Running the reaction at the lowest effective temperature can also mitigate this issue. [3]
-
Oxidation: Reaction intermediates or the final pyrazole product may be susceptible to air oxidation, particularly at high temperatures over extended periods.
-
Solution: If you suspect oxidation is an issue, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). [1]
-
-
Side Reactions: Unwanted side reactions, such as bis-pyrazole formation (if an excess of the dicarbonyl is used) or polymerization, can lead to a complex mixture of products and a tarry consistency. [1] * Solution: Carefully control the stoichiometry of your reactants. Monitor the reaction closely by TLC and stop it as soon as the limiting reagent has been consumed to minimize the formation of degradation products. [3]
Q4: I have successfully synthesized my pyrazole, but I am struggling with purification. What are the best strategies?
A4: Purification can be challenging due to the properties of the pyrazole itself or the nature of the impurities.
-
Recrystallization: This is often the simplest method for crystalline solids.
-
Troubleshooting: If you experience low recovery, ensure you are using the minimum amount of hot solvent required to fully dissolve the product. If the product crashes out too quickly, try a solvent mixture or a slower cooling process.
-
-
Column Chromatography: This is the workhorse for purifying non-crystalline products or separating complex mixtures.
-
Problem: Pyrazoles are basic and can interact strongly with the acidic surface of standard silica gel, leading to peak tailing and poor separation.
-
Solution: Deactivate the silica gel by preparing your slurry or eluent with a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia in methanol. This will cap the acidic silanol groups and improve chromatography. [2]
-
-
Acid-Base Extraction: This technique is highly effective for separating a basic pyrazole from non-polar or neutral impurities.
-
Problem: Non-polar impurities are co-eluting with your product during chromatography.
-
Solution: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated and move to the aqueous layer, leaving neutral impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified pyrazole, which can be collected by filtration or extracted back into an organic solvent. [2]
-
Experimental Protocols
Protocol 1: Standard Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol describes a standard procedure for a common pyrazole synthesis.
Materials:
-
Acetylacetone (1,3-dicarbonyl)
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq).
-
Solvent and Catalyst Addition: Add ethanol to dissolve the diketone, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops). [1]3. Addition of Hydrazine: While stirring, add phenylhydrazine (1.0-1.1 eq) to the mixture. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress by TLC until the starting materials are consumed (typically 1-2 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may crystallize upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel. [1]
Protocol 2: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent
This protocol is optimized to favor the formation of a single regioisomer when using an unsymmetrical 1,3-diketone.
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in TFE. [9]2. Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux. The use of TFE often drives the reaction to a single regioisomeric product. [10]Monitor the reaction progress by TLC or ¹H NMR of an aliquot to confirm consumption of starting material and formation of the desired product.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the TFE solvent under reduced pressure. The crude residue can then be purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazole regioisomer with high purity. [11]
References
- Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
- Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
- Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(18), 7542-7553. [Link]
- Name-Reaction.com. Knorr pyrazole synthesis. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7215. [Link]
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2485-2492. [Link]
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- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Bioavailability of Pyrazole Drug Candidates
Introduction: The Pyrazole Bioavailability Challenge
Pyrazole and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to numerous FDA-approved drugs for a wide range of diseases.[1][2][3] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, make it a valuable pharmacophore for interacting with biological targets.[4] However, these same properties, coupled with the often-planar and rigid nature of the scaffold, can lead to strong intermolecular interactions in the solid state. This frequently results in high crystal lattice energy, poor aqueous solubility, and consequently, low or variable oral bioavailability—a significant hurdle in preclinical and clinical development.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for diagnosing, troubleshooting, and overcoming the bioavailability challenges associated with pyrazole-based drug candidates.
Strategic Workflow for Bioavailability Enhancement
Successful formulation development begins with a logical, stepwise approach. The following workflow provides a decision-making framework for selecting the most appropriate bioavailability enhancement strategy for your pyrazole compound.
Caption: Experimental workflow for ASD preparation and validation.
Issue: Non-Ionizable Pyrazole with High Melting Point and Poor Solubility
Symptoms: Your lead candidate is a neutral molecule, ruling out salt formation. It has a high melting point (>200°C), suggesting a very stable crystal lattice that is difficult to disrupt.
Possible Cause: The high lattice energy is the primary barrier to dissolution. A strategy is needed that can create a new solid form with more favorable dissolution properties.
Solution Strategy: Co-crystal formation is an ideal approach. By pairing the pyrazole (API) with a pharmaceutically acceptable co-former, you can create a new crystalline structure with different (and hopefully improved) physicochemical properties, such as enhanced solubility. [7][8]
This protocol describes a common and efficient method for screening co-formers and producing co-crystals.
Materials:
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Pyrazole Drug Candidate (API)
-
Library of potential co-formers (e.g., nicotinamide, saccharin, benzoic acid).
-
Small amount of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Ball mill or mortar and pestle.
-
PXRD.
Methodology:
-
Co-former Selection: Choose co-formers that are known to form robust hydrogen-bonding synthons and are pharmaceutically acceptable.
-
Stoichiometric Mixing: Weigh the API and a selected co-former in a defined molar ratio (e.g., 1:1 or 1:2). Place the powder mixture into a milling jar or mortar.
-
Liquid-Assisted Grinding (LAG): Add a minimal amount of the grinding liquid (a few microliters per 100 mg of solid). The solvent acts as a catalyst for molecular rearrangement but should not dissolve the components completely.
-
Milling/Grinding:
-
Ball Mill: Mill at a set frequency (e.g., 20-30 Hz) for a defined time (e.g., 30-60 minutes).
-
Mortar & Pestle: Grind the mixture manually for 15-20 minutes.
-
-
Product Isolation & Analysis:
-
Recover the powder and allow any residual solvent to evaporate.
-
Primary Analysis (PXRD): Analyze the resulting powder by PXRD.
-
Expected Result: A new, unique diffraction pattern that is different from the patterns of the starting API and co-former indicates the formation of a new crystalline phase (a potential co-crystal).
-
Troubleshooting: If the pattern is simply a sum of the two starting materials, no co-crystal was formed. Action: Try a different co-former, a different stoichiometric ratio, or a different grinding solvent.
-
-
-
Confirmation & Dissolution Testing:
-
Once a new pattern is identified, scale up the synthesis.
-
Confirm the structure using techniques like Single Crystal X-ray Diffraction if possible.
-
Perform dissolution studies to compare the performance of the co-crystal against the pure API. A successful co-crystal will show a significantly faster dissolution rate and/or higher apparent solubility. [9]
-
Data Summary: Comparison of Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For... |
| pH Adjustment / Salt Formation | Increases ionization, leading to higher solubility in aqueous media. | Simple, well-understood, significant solubility increase possible. | Only for ionizable compounds; risk of common ion effect or conversion back to free base/acid. | Ionizable pyrazoles with suitable pKa. |
| Amorphous Solid Dispersions (ASDs) | Creates a high-energy amorphous form stabilized by a polymer, enabling supersaturation. [10][11] | Broadly applicable, can lead to very large increases in bioavailability. [12][13] | Thermodynamically unstable (risk of recrystallization); requires careful polymer selection and process control. | BCS Class II/IV compounds; can be used for both crystalline and non-crystalline candidates. |
| Co-crystals | Forms a new, stable crystalline solid with altered physicochemical properties (e.g., higher solubility). [14][8] | Improves solubility while maintaining thermodynamic stability; can fine-tune properties. [14] | Requires successful screening to find a suitable co-former; increase in solubility may be less than with ASDs. | Non-ionizable, highly crystalline pyrazoles with high melting points. |
| Prodrugs | Covalently modifies the pyrazole to attach a promoiety, which improves solubility and is cleaved in vivo to release the active drug. | Can overcome very poor solubility and/or permeability; can target specific transporters. | Requires chemical modification; complex synthesis and metabolic activation pathway must be validated. [4] | Compounds with extremely low solubility or permeability where other methods fail. |
| Particle Size Reduction (Nanoparticles) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Can be applied to crystalline compounds; established manufacturing techniques (e.g., wet media milling). | May not be sufficient for compounds with very low intrinsic solubility; risk of particle aggregation. | Crystalline compounds where a moderate increase in dissolution rate is sufficient. |
References
- Technical Support Center: Overcoming In Vitro Solubility Challenges of 1H-Pyrazolo[4,3-d]thiazole Compounds. Benchchem.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Formulation of Pyrazole Compounds for In Vivo Studies: Applic
- Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. MDPI.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
- Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Dissolution enhancement of lansoprazole using cocrystalliz
- Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.
- Recent Updateson Cocrystals Technologieson Enhancement of Solubilityofthe Drugs. IOSR Journal of Pharmacy.
- Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5.
- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.
- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Unlocking Potential: Cocrystals as Catalyst for Heightened Solubility and Dissolution of Low Solubility Pharmaceuticals. International Journal of Research in Pharmacy and Allied Science.
- Cocrystals and Drug–Drug Cocrystals of Anticancer Drugs: A Perception towards Screening Techniques, Preparation, and Enhancement of Drug Properties. MDPI.
- Strategies to Address Low Drug Solubility in Discovery and Development.
- Graph of oral bioavailability for pyrazole substances.
- Pyrazole: an emerging privileged scaffold in drug discovery.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Chiral Separation of Pyrazole Enantiomers
Welcome to the technical support center for the method development of chiral pyrazole enantiomer separations. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of chiral chromatography.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial stages of method development for separating pyrazole enantiomers.
Q1: What are the most effective types of chiral stationary phases (CSPs) for pyrazole enantiomer separation?
Polysaccharide-based CSPs are overwhelmingly the most successful for separating a wide range of chiral compounds, including pyrazoles.[1][2] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[1][2]
-
Mechanism: The helical structure of the polysaccharide polymers creates chiral grooves.[1] Enantiomers interact differently with these grooves through a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions, leading to differential retention and separation.[3][4]
-
Common Choices: Columns like Lux Cellulose-2 and Lux Amylose-2 have demonstrated broad applicability for pyrazole derivatives.[1][3] Other popular choices include Chiralpak® and Chiralcel® series columns.[5][6]
Q2: What are the recommended initial screening conditions for HPLC or SFC?
A systematic screening approach is crucial for efficiently identifying a suitable separation method.
For High-Performance Liquid Chromatography (HPLC):
It's advisable to screen a selection of polysaccharide-based CSPs under different elution modes.
| Elution Mode | Typical Mobile Phase | Key Characteristics |
| Normal Phase | n-Hexane / Alcohol (e.g., Ethanol, 2-Propanol) | Often provides high selectivity. Amylose-based columns frequently perform well in this mode.[1][3] |
| Polar Organic | Pure Alcohol (Methanol, Ethanol) or Acetonitrile | Can offer short analysis times and sharp peaks.[1][3][7] Cellulose-based columns are often superior in this mode.[1][3] |
| Reversed-Phase | Acetonitrile or Methanol / Aqueous Buffer | Useful for more polar pyrazole derivatives. |
For Supercritical Fluid Chromatography (SFC):
SFC is an increasingly popular technique for chiral separations due to its speed and reduced solvent consumption.[8][9][10][11]
-
Mobile Phase: Typically supercritical carbon dioxide (CO₂) with a polar organic co-solvent (modifier), such as methanol or ethanol.
-
Screening: Screen different polysaccharide CSPs with a gradient of the organic modifier (e.g., 5% to 40% methanol in CO₂).
Q3: How do I select the appropriate mobile phase additives?
Mobile phase additives are often essential for improving peak shape and resolution, especially for pyrazole derivatives with acidic or basic functional groups.[12]
-
For Basic Pyrazoles: An acidic additive like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) can suppress undesirable interactions with the silica support, leading to sharper peaks.
-
For Acidic Pyrazoles: A basic additive such as diethylamine (DEA) or ethanolamine (0.1% v/v) is often used to improve peak symmetry.[12]
Q4: What is the impact of temperature on the chiral separation of pyrazoles?
Temperature is a critical parameter that can significantly influence enantioselectivity.[2]
-
General Trend: Lowering the temperature often enhances the chiral recognition by strengthening the transient diastereomeric interactions between the analyte and the CSP, which can lead to increased resolution.
-
Compound-Specific Effects: However, the effect of temperature is not always predictable. In some cases, increasing the temperature can improve efficiency and resolution, or even invert the elution order of the enantiomers.[2][13] Therefore, it is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) during method optimization.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the chiral separation of pyrazole enantiomers.
Problem 1: No separation or very poor resolution of enantiomers.
-
Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP).
-
Rationale: The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the CSP. If the CSP does not provide a suitable chiral environment for the specific pyrazole derivative, no separation will occur.
-
Solution: Screen a diverse set of CSPs, including both cellulose- and amylose-based columns. It is not uncommon for one type of polysaccharide backbone to outperform the other for a given analyte.[1][3]
-
-
Potential Cause 2: Suboptimal Mobile Phase Composition.
-
Rationale: The mobile phase competes with the analyte for interaction sites on the CSP.[1][3] An inappropriate mobile phase can disrupt the interactions necessary for chiral recognition.
-
Solution:
-
Vary the Alcohol Modifier: In normal phase, switch between ethanol and 2-propanol, and vary their percentage in the mobile phase.
-
Explore Different Elution Modes: If normal phase fails, screen the same columns under polar organic and reversed-phase conditions. The polar organic mode, in particular, can offer very different selectivity.[1][3][7]
-
-
Problem 2: Poor peak shape (tailing or fronting).
-
Potential Cause 1: Secondary Ionic Interactions.
-
Rationale: Basic or acidic functional groups on the pyrazole molecule can interact with residual silanols on the silica support of the CSP, leading to peak tailing.
-
Solution: Introduce an appropriate additive to the mobile phase.[2]
-
For basic analytes, add 0.1% TFA or formic acid.
-
For acidic analytes, add 0.1% DEA.[12]
-
-
-
Potential Cause 2: Column Overload.
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.
-
Solution: Dilute the sample by a factor of 10 and 100 and re-inject. If the peak shape improves, the original sample concentration was too high.[2]
-
Problem 3: Unstable or drifting retention times.
-
Potential Cause 1: Insufficient Column Equilibration.
-
Rationale: Chiral separations are highly sensitive to the mobile phase composition. The column requires sufficient time to equilibrate with the mobile phase to ensure a stable and reproducible surface chemistry.
-
Solution: Increase the column equilibration time. A general rule of thumb is to flush the column with at least 10-20 column volumes of the new mobile phase.
-
-
Potential Cause 2: Temperature Fluctuations.
-
Rationale: As discussed in the FAQs, temperature has a significant impact on chiral separations. Fluctuations in ambient temperature can lead to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Potential Cause 3: Mobile Phase Instability.
-
Rationale: Mobile phase components can evaporate over time, altering the composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs covered.[14]
-
Part 3: Protocols and Workflows
Protocol 1: Generic CSP Screening for Pyrazole Enantiomers (HPLC)
-
Column Selection: Choose a set of 3-4 polysaccharide-based CSPs (e.g., cellulose-based and amylose-based columns).
-
Mobile Phase Preparation:
-
Normal Phase: A) n-Hexane/Ethanol (90:10 v/v), B) n-Hexane/2-Propanol (90:10 v/v).
-
Polar Organic: C) 100% Methanol, D) 100% Acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV, at a wavelength where the analyte absorbs.
-
Injection Volume: 5 µL.
-
-
Screening Procedure:
-
Equilibrate the first column with mobile phase A for at least 15 minutes.
-
Inject the pyrazole sample.
-
Repeat for mobile phases B, C, and D, ensuring proper equilibration between each run.
-
Repeat the entire process for each selected CSP.
-
-
Data Evaluation: Analyze the chromatograms for any degree of separation. The conditions that show baseline or partial separation are promising starting points for method optimization.
Workflow for Chiral Method Development
Caption: A systematic workflow for developing a chiral separation method.
Troubleshooting Decision Tree for Poor Resolution
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
References
- Al-Majidi, K., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality.
- Al-Majidi, K., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Al-Majidi, K., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate.
- Al-Majidi, K., et al. (2021). Enantioselective Separation of Chiral N1-Substituted‑1H‑pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. figshare.
- Gáspár, A., et al. (2018). Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. PubMed.
- Wang, Z., et al. (2022). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. PubMed Central.
- Hu, G.-X., et al. (2015). Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. Queen's University Belfast.
- I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical Services.
- Patel, K., et al. (2014). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences and Research.
- Future4200 (2012). 16 Chiral Separations by Capillary Electrophoresis. Future4200.
- Hu, G.-X., et al. (2015). Interactions between pyrazole derived enantiomers and Chiralcel OJ. Queen's University Belfast.
- Williams, K. L., & Sander, L. C. (1994). U.S. Patent No. 5,338,454. Washington, DC: U.S. Patent and Trademark Office.
- ResearchGate (2025). Computer-Aided Molecular Design of Asymmetric Pyrazole Derivatives with Exceptional Enantioselective Recognition toward the Chiralcel OJ-H Stationary Phase. ResearchGate.
- Daicel Chiral Technologies (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Aurigene Pharmaceutical Services (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Daicel Chiral Technologies (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- American Pharmaceutical Review (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed.
- Sänger – van de Griend, C. E., et al. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. International Labmate.
- Wang, Y., & Wenslow, R. M. (2012). Chiral mobile phase additives in HPLC enantioseparations. PubMed.
- Regis Technologies (2022). Getting Started with Chiral Method Development. Regis Technologies.
- Regis Technologies (n.d.). CHIRAL STATIONARY PHASES. Regis Technologies.
- ResearchGate (2025). Enantioseparations in super- and subcritical fluid chromatography. ResearchGate.
- Springer Nature Experiments (1995). Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments.
- Bhor, S. A., et al. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.
- Delahaye, S., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
- De Klerck, K., et al. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International.
- Beesley, T. E. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America.
Sources
- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Item - Enantioselective Separation of Chiral N1-Substitutedâ1Hâpyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - figshare - Figshare [figshare.com]
- 8. sphinxsai.com [sphinxsai.com]
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- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Pyrazole Compound Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. Pyrazole is a vital scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] However, its unique physicochemical properties can often lead to challenges in achieving optimal cell permeability, a critical factor for drug efficacy.[4][5]
This guide is designed to provide you with a logical, in-depth framework for diagnosing and overcoming poor cell permeability in your pyrazole series. We will move from foundational understanding to actionable troubleshooting strategies and advanced solutions, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Problem
This section addresses the fundamental "why" behind permeability issues often encountered with pyrazole scaffolds.
Q1: What intrinsic properties of the pyrazole ring affect its cell permeability?
A1: The pyrazole ring itself has a unique electronic and structural character that presents a double-edged sword for permeability.
-
Hydrogen Bonding Capacity: The pyrazole core contains a pyrrole-like nitrogen (N1) that acts as a hydrogen bond donor (HBD) and a pyridine-like nitrogen (N2) that is a hydrogen bond acceptor (HBA).[1] While essential for target binding, an excessive number of exposed HBD/HBA sites increases the energy penalty for the molecule to leave the aqueous environment and enter the lipid cell membrane, thereby reducing passive diffusion.[6]
-
Polarity and Aromaticity: As an aromatic heterocycle, the pyrazole ring has delocalized π-electrons, contributing to its stability.[4] However, the two nitrogen atoms create a polar structure. This inherent polarity can lead to poor lipophilicity if not properly balanced by the substituents on the ring.
-
Amphoteric Nature: N-unsubstituted pyrazoles can act as both weak acids (at N1) and weak bases (at N2), meaning their charge state can change depending on the pH.[2] This can be problematic in the gastrointestinal tract, where pH varies significantly.
Q2: My pyrazole compound has a good calculated LogP, so why does it show poor permeability in my assay?
A2: While LogP (a measure of lipophilicity) is a useful parameter, it doesn't tell the whole story. Several factors can create a disconnect between a favorable LogP and poor experimental permeability:
-
High Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. Even with high lipophilicity, a high PSA (generally >140 Ų) can prevent passive diffusion across the cell membrane. The two nitrogen atoms of the pyrazole ring contribute significantly to PSA.
-
Hydrogen Bond Donors (HBDs): The number of HBDs is a critical factor. The energy required to break hydrogen bonds with water (desolvation) before entering the lipid bilayer is a major barrier to permeability.[6] A high HBD count (generally >5, per Lipinski's rules) is a common culprit for poor permeability, even with a high LogP.[7]
-
Active Efflux: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][9] These proteins are expressed on the cell surface and actively pump compounds out of the cell, leading to low intracellular concentration despite good initial passive diffusion. This is a common issue that LogP calculations cannot predict.
-
Poor Aqueous Solubility: Although it seems counterintuitive, very high lipophilicity can lead to poor aqueous solubility. If the compound crashes out of the solution in your assay buffer, it's not available to permeate the membrane. This is a particular concern for Biopharmaceutical Classification System (BCS) Class II compounds, which are characterized by high permeability but low solubility.[10][11] The well-known pyrazole drug Celecoxib falls into this class.[10][12]
Part 2: Troubleshooting Guide - A Stepwise Approach to Improving Permeability
If you've identified a pyrazole compound with poor permeability, follow this systematic workflow to diagnose the underlying cause and implement effective solutions.
Workflow: From Permeability Assessment to Structural Optimization
Caption: A systematic workflow for troubleshooting and improving pyrazole permeability.
Step 1: Get a Baseline with a First-Tier Permeability Assay
Q3: What is the best initial experiment to quickly assess the passive permeability of my new pyrazole analogs?
A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point.[13][14]
-
Why it's the right choice: PAMPA is a cell-free, high-throughput assay that exclusively measures passive transcellular permeation.[14] It's cost-effective and provides a clean baseline of your compound's ability to cross a lipid membrane without the complexities of active transporters or cell metabolism.[13][15] This allows you to quickly rank compounds and understand if poor passive diffusion is the primary issue.[13]
-
Data Interpretation: The result is an apparent permeability coefficient (Papp). You will compare your compound's Papp to those of high and low permeability control compounds.
| PAMPA Papp (x 10-6 cm/s) | Permeability Classification | Interpretation & Next Step |
| > 10 | High | Passive permeability is likely not the issue. Proceed to Caco-2 to check for efflux. |
| 1 - 10 | Moderate | Permeability may be acceptable but could be improved. Proceed to Caco-2 and structural analysis. |
| < 1 | Low | Poor passive diffusion is a major problem. Focus on improving physicochemical properties. |
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies.[13][16][17]
-
Prepare Lipid Solution: Create a 1% lecithin in dodecane solution. Sonicate until fully mixed.[16]
-
Coat Donor Plate: Pipette 5 µL of the lipid/dodecane solution onto the membrane of each well of a 96-well hydrophobic PVDF donor plate. Allow the solvent to evaporate for approximately 20 minutes.[15][16]
-
Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of PBS buffer (pH 7.4) containing 5% DMSO.[16]
-
Prepare Test Compounds: Prepare a 10 µM solution of your pyrazole compounds in the same PBS/DMSO buffer. Also prepare high (e.g., Testosterone) and low (e.g., Atenolol) permeability controls.
-
Start the Assay: Add 150-200 µL of the test compound solution to each well of the coated donor plate.[16] Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[13][16][17]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account the volume of the wells and the surface area of the membrane.
Step 2: Diagnose the Problem with a Second-Tier Assay
Q4: My compound has low-to-moderate PAMPA permeability. How do I determine if active efflux is also a problem?
A4: You need to run a bidirectional Caco-2 permeability assay .[9]
-
Why it's the right choice: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured for ~21 days, form a polarized monolayer that mimics the human intestinal epithelium.[8][18] Crucially, they express key efflux transporters like P-gp and BCRP.[8][9] This assay is considered the gold standard for in vitro prediction of human drug absorption.[18][19]
-
Experimental Setup: The assay measures the rate of compound transport in both directions across the cell monolayer: from the apical (A) side to the basolateral (B) side (A→B, mimicking absorption) and from the basolateral side to the apical side (B→A, measuring efflux).[18][20]
-
Data Interpretation: From this data, you calculate an Efflux Ratio (ER) .
| Caco-2 Papp(A→B) (x 10-6 cm/s) | Efflux Ratio (ER) | Interpretation |
| < 1 | < 2 | Very poor passive permeability. Efflux is not the main issue. |
| 1 - 5 | > 2 | Moderate permeability, but significant efflux is limiting net absorption. |
| > 10 | < 2 | High permeability with no efflux. This is the ideal profile. |
| > 10 | > 2 | High intrinsic permeability, but efflux will likely limit in vivo exposure. |
Step 3: Implement Targeted Structural Modifications
Based on your diagnosis from the PAMPA and Caco-2 assays, you can now choose a rational chemical modification strategy.
Diagram: Physicochemical Properties vs. Permeability
Caption: Key molecular properties influencing cell permeability.
Scenario A: Your compound has a high Efflux Ratio (ER > 2).
Q5: How can I modify my pyrazole to reduce P-gp efflux?
A5: The goal is to disrupt the compound's recognition and binding by the transporter.
-
Reduce Hydrogen Bond Donors: P-gp substrates often have multiple HBDs. Methylating an N-H on the pyrazole ring or an appended group can remove an HBD site, reducing the affinity for P-gp.
-
Introduce a Carboxylic Acid or other Acidic Group: While this may seem to decrease permeability, strategically placed acidic groups can deprotonate at physiological pH, creating a charged species that is often poorly recognized by P-gp.
-
Increase Rigidity: Introducing conformational constraints, for example, by creating a fused ring system, can lock the molecule into a shape that does not fit well into the P-gp binding pocket.
Scenario B: Your compound has a low Efflux Ratio (ER < 2) but poor Papp(A→B).
Q6: What are the most effective strategies for improving the passive permeability of a pyrazole compound?
A6: Your focus should be on masking polarity and reducing the desolvation energy penalty.
-
Mask Hydrogen Bond Donors: This is the most critical strategy.
-
N-Alkylation/Arylation: Substituting the N1-H of the pyrazole ring is a classic and highly effective move. Replacing the hydrogen with a small alkyl (e.g., methyl) or other non-polar group eliminates a key HBD. This has been a successful strategy in optimizing pyrazole-based inhibitors.[21]
-
Intramolecular Hydrogen Bonding (IHB): This is a more sophisticated strategy where you design the molecule so that an HBD on a side chain forms a hydrogen bond with a nearby acceptor (like the N2 of the pyrazole).[22][23] This "internal" bond effectively shields the polar groups from water, lowering the desolvation penalty and increasing apparent lipophilicity.[6][22][24] This can dramatically improve permeability, especially for molecules that are "beyond the rule of five".[22][24]
-
-
Reduce Polar Surface Area (PSA):
-
Replace Polar Groups: Swap polar functional groups (e.g., -OH, -NH2) on substituents with less polar isosteres (e.g., -F, -OMe, -Me).
-
Bioisosteric Replacement: The pyrazole ring itself can serve as a bioisostere for an arene, which can sometimes improve physicochemical properties like solubility.[1]
-
-
Optimize Lipophilicity (LogP):
-
Add Lipophilic Groups: Add small, non-polar groups like methyl, ethyl, or halogen atoms to the pyrazole ring or its substituents. Be cautious not to increase LogP too much, as this can lead to solubility issues.
-
| Modification Strategy | Primary Mechanism | Potential Risks |
| N-Alkylation of pyrazole | Masks HBD, increases lipophilicity | Can alter binding to the target protein |
| Introduce Intramolecular H-Bond | Masks HBD and HBA, reduces PSA | Requires specific stereochemistry, can be hard to predict |
| Replace -OH with -OMe | Reduces HBD count, lowers PSA | Loss of a key H-bond interaction with the target |
| Add a Fluorine atom | Increases lipophilicity | Can alter metabolism (e.g., block P450 oxidation) |
Part 3: Advanced Strategies & Special Cases
Q7: My modifications have improved permeability, but now my compound has very poor aqueous solubility. What can I do?
A7: This is a common trade-off. You may need to employ a prodrug strategy .
-
Concept: A prodrug is an inactive or less active derivative of your parent compound that is designed to overcome a specific barrier, such as poor solubility or permeability.[25][26] After absorption, it is cleaved by enzymes in the body to release the active drug.[26]
-
For Poor Solubility: To improve solubility, you can attach a highly polar, ionizable promoiety, such as a phosphate or an amino acid.[27] This creates a new molecule that is highly soluble in the gut. Once absorbed, enzymes like alkaline phosphatases cleave the promoiety, releasing your active, less soluble compound into circulation.[25][27]
-
For Poor Permeability: To improve permeability, the rationale is to mask hydrogen bonding groups with a lipophilic promoiety, most commonly an ester.[7] This temporarily increases the compound's lipophilicity, allowing it to cross the cell membrane. Once inside the cell or in circulation, esterase enzymes cleave the ester bond, regenerating the active parent drug.[7]
Q8: Can formulation approaches help overcome permeability issues for a pyrazole compound?
A8: Yes, particularly for compounds where poor solubility is the rate-limiting step to absorption (BCS Class II). Formulation strategies can significantly enhance the oral bioavailability of poorly soluble drugs like Celecoxib.[28][29] For example, creating a self-emulsifying drug delivery system (SEDDS) can significantly increase the effective permeability and oral absorption by presenting the drug in a solubilized state at the intestinal wall.[28][29] Nanoformulations have also been shown to enhance the dissolution rate and bioavailability of Celecoxib.[10]
References
- Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm.
- Creative Bioarray. Caco-2 permeability assay.
- Geden, J. V., et al. (2019). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry.
- Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.
- Evotec. Caco-2 Permeability Assay.
- Kim, D. S., et al. (2013). In situ intestinal permeability and in vivo oral bioavailability of celecoxib in supersaturating self-emulsifying drug delivery system. Pharmaceutical Research.
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Sygnature Discovery. Caco-2 Permeability.
- Semantic Scholar. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
- Hentzer, M., et al. (2013). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
- Lopes, J. F., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Advances.
- ResearchGate. In situ intestinal permeability and in vivo oral bioavailability of celecoxib in supersaturating self-emulsifying drug delivery system.
- Mowbray, C. E., et al. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & Medicinal Chemistry Letters.
- Technology Networks. PAMPA Permeability Assay.
- Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism.
- Ali, M. K., et al. (2021). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry.
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
- Li, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Nagy, B., et al. (2022). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Pharmaceutics.
- ResearchGate. Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation.
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmacy and Pharmaceutical Sciences.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2662, Celecoxib.
- Sahu, D. K., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology.
- Asrondkar, S. J., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- ResearchGate. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent.
- El-Subbagh, H. I., et al. (2017). A prodrug design for improved oral absorption and reduced hepatic interaction. Bioorganic & Medicinal Chemistry.
- Ferreira, L. L. G., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals.
- Gorgan, D. L., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences.
- ResearchGate. Pyrazoles a Privileged Scaffold in Drug Discovery – Synthetic Strategies & Exploration of Pharmacological Potential.
- Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.
- Zhang, D., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
- Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry.
- ResearchGate. Novel fluorinated pyrazole-based heterocycles scaffold: cytotoxicity, in silico studies and molecular modelling targeting double mutant EGFR L858R/T790M as antiproliferative and apoptotic agents.
- Singh, U. P., et al. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Molecules.
- Cerdán-García, E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
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strategies to minimize degradation of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole in storage
Technical Support Center: 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
A Guide to Ensuring Stability in Storage and Experimental Use
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Here, we address common challenges related to the compound's stability and offer strategies to minimize degradation, ensuring the integrity and reproducibility of your experimental results.
Foundational Knowledge: Understanding the Stability of this compound
The structure of this compound contains several moieties that influence its stability. The pyrazole ring, while aromatic, can be susceptible to oxidation. The difluoromethyl group is prone to hydrolysis under certain conditions, and the cyclopropyl group can undergo oxidative cleavage. Understanding these potential degradation pathways is the first step in developing effective storage and handling strategies.[1][2]
The primary factors that can contribute to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate the rates of all chemical degradation reactions.[3]
-
Moisture: The presence of water can lead to the hydrolysis of the difluoromethyl group.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3]
-
Oxygen: Atmospheric oxygen can promote oxidative degradation of the pyrazole ring and potentially the cyclopropyl moiety.[3]
-
pH: The stability of the compound in solution can be significantly influenced by the pH, which can catalyze hydrolytic and other degradation reactions.[4][5]
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability of the solid compound, it is recommended to store it at -20°C or lower in a tightly sealed, opaque container.[6] To further protect against degradation, the container should be flushed with an inert gas, such as nitrogen or argon , before sealing to displace any oxygen.[7] The inclusion of a desiccant, like silica gel, within a secondary containment is also advisable to mitigate any potential moisture ingress.[7]
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
The choice of solvent is critical. Aprotic solvents are generally preferred to minimize the risk of hydrolysis. However, if an aqueous buffer is required for your experiment, it is crucial to prepare fresh solutions before each use and to keep them at low temperatures (2-8°C) for the shortest possible duration. The pH of the aqueous solution can significantly impact stability; therefore, a pH stability study is recommended to identify the optimal pH range for your specific application.[4][5] For short-term storage of solutions, refrigeration at 2-8°C in a tightly capped, light-protecting vial (e.g., amber glass) is recommended.
Q3: My compound has been stored at room temperature for a short period. Is it still usable?
While short-term exposure to room temperature may not lead to significant degradation, especially if the compound is in its solid form and protected from light and moisture, it is not ideal. The extent of any potential degradation would depend on the duration of exposure and the specific environmental conditions. It is highly recommended to perform an analytical check, such as HPLC, to assess the purity of the compound before use.
Q4: What type of container is best for storing this compound?
For solid samples, amber glass vials with tight-fitting caps are an excellent choice as they protect from light and are chemically inert.[7] For larger quantities or for enhanced protection against reactive chemicals, fluorinated plastic containers can be used.[8][9] These containers have a modified plastic surface that provides a barrier against chemical permeation and degradation.[9]
Q5: I've noticed a change in the color of my solid compound. What could be the cause?
A change in color, such as the appearance of a brownish tint, is often an indicator of degradation, likely due to oxidation.[10] This can be caused by prolonged exposure to air (oxygen). To prevent this, always store the compound under an inert atmosphere and ensure the container is securely sealed.
Troubleshooting Guide: Identifying and Mitigating Degradation
| Observation | Probable Cause(s) | Recommended Actions & Preventative Strategies |
| Loss of Potency/Unexpected Experimental Results | Chemical degradation of the compound. | - Confirm the purity of the compound using a stability-indicating HPLC method. - Review storage conditions and ensure they align with the recommended protocols (low temperature, inert atmosphere, protection from light and moisture). - For solutions, prepare them fresh before each experiment and minimize their time at room temperature. |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. - Implement forced degradation studies to identify potential degradants under various stress conditions (acid, base, oxidation, heat, light).[7][11][12] - Optimize storage and handling procedures based on the identified degradation pathway. |
| Poor Solubility of the Compound in Aprotic Solvents | Potential degradation to less soluble products or presence of impurities. | - Re-evaluate the purity of the compound. - Consider gentle warming or sonication to aid dissolution, but monitor for any signs of further degradation. - If solubility issues persist with a confirmed pure compound, explore a wider range of aprotic solvents. |
| pH Instability of Aqueous Solutions | Hydrolysis or other pH-catalyzed degradation. | - Conduct a pH stability study to determine the optimal pH range for your compound in solution. - Use freshly prepared buffers and minimize the storage time of aqueous solutions, even at low temperatures. |
Recommended Protocols
Protocol 4.1: Long-Term Storage of Solid Compound
-
Preparation: Work in a clean, dry environment, preferably in a glove box or under a gentle stream of inert gas (nitrogen or argon).
-
Aliquoting: If you have a large batch, consider aliquoting it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.
-
Container: Place the aliquot into a pre-weighed, labeled amber glass vial.
-
Inerting: Flush the headspace of the vial with a gentle stream of nitrogen or argon for 10-15 seconds.
-
Sealing: Immediately and tightly seal the vial with a cap that has a chemically resistant liner.
-
Secondary Containment: Place the sealed vial inside a larger, labeled container that includes a desiccant pouch.
-
Storage: Store the secondary container in a freezer at -20°C or below .
Protocol 4.2: Preparation and Short-Term Storage of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent in which the compound is readily soluble.
-
Preparation: Under an inert atmosphere if possible, dissolve the accurately weighed compound in the chosen solvent to the desired concentration.
-
Container: Use a low-volume, amber glass vial with a screw cap and a PTFE-lined septum for easy, repeated access with a syringe.
-
Storage: Store the stock solution at 2-8°C . For sensitive applications, consider storing aliquots at -20°C, but be mindful of freeze-thaw cycles which can also promote degradation.
-
Usage: Allow the solution to come to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Analytical Methods for Stability Testing
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and detecting any degradation products.[13][14][15][16]
Example HPLC Method for Stability Assessment
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B to elute any less polar degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the pure compound.
-
Injection Volume: 5-10 µL.
This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[8]
Forced Degradation Studies
To develop a robust stability-indicating method and understand potential degradation pathways, forced degradation studies are recommended.[7][9][11][12] This involves subjecting the compound to harsh conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound at a temperature below its melting point.
-
Photodegradation: Exposing a solution of the compound to UV light.
The resulting samples are then analyzed by the HPLC method to ensure that all degradation products are well-separated from the parent compound.
Table 1: Example Data from a Hypothetical Stability Study
| Storage Condition | Time Point | Purity of this compound (%) | Total Degradation Products (%) |
| -20°C, Inert Atmosphere, Dark | 6 Months | 99.8 | 0.2 |
| 2-8°C, Air, Dark | 6 Months | 98.5 | 1.5 |
| 25°C, Air, Ambient Light | 1 Month | 95.2 | 4.8 |
| 40°C, 75% RH, Air, Dark | 1 Month | 88.7 | 11.3 |
Visualizing Degradation Pathways and Troubleshooting Logic
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting instability issues.
References
- How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025, June 18).
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Chemical Packaging: Choosing the Right Chemical Containers. (2025, April 23). Invopak.
- What are Fluorinated Containers for storing chemicals? - U-Pack. (n.d.).
- Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). MDPI.
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC.
- Examples of pyrazole-based fungicides | Download Scientific Diagram. (n.d.). ResearchGate.
- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials | Request PDF. (n.d.). ResearchGate.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate.
- Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd.
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (n.d.). PubMed Central.
- Fluorochemical-Based Active Pharmaceutical Ingredients(APIs). (2024, July 19). AGC Chemicals Americas.
- Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023, August 28). NIH.
- A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. (n.d.). SciELO.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020, January 31). PMC - NIH.
- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022, December 31). Journal of Pharmaceutical Negative Results.
- A new stability indicating RP-HPLC method for estimation of brexpiprazole. (2019, April 15).
- Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). PMC - NIH.
- (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024, May 15). ResearchGate.
Sources
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- 6. agcchem.com [agcchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
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- 13. scielo.br [scielo.br]
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- 16. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Inconsistencies in Biological Assay Results for Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions regarding inconsistencies in biological assay results. Pyrazole derivatives are a versatile class of N-heterocyclic compounds with a wide range of biological activities, making them a cornerstone of modern medicinal chemistry.[1][2] However, their unique physicochemical properties can sometimes lead to perplexing and variable assay results. This guide will equip you with the knowledge to diagnose and resolve these issues, ensuring the integrity and reproducibility of your experimental data.
I. High Variability in Potency (e.g., IC50) Values Between Experimental Runs
Question: We are observing significant variability in the IC50 values of our pyrazole lead compound in our primary screen. What are the likely causes and how can we troubleshoot this?
Answer: High variability in potency measurements is a common and frustrating issue. The root cause often lies in the physicochemical properties of the pyrazole compound itself and how it is handled and stored. The primary culprits are poor solubility and compound instability.
The Causality Behind the Inconsistency
Pyrazole compounds, particularly those with extensive aromatic substitutions, can exhibit poor aqueous solubility.[3][4][5] When a DMSO stock solution is diluted into an aqueous assay buffer, the compound can precipitate out of solution, leading to a lower effective concentration and thus a seemingly lower potency. This precipitation can be influenced by minor variations in buffer composition, temperature, and incubation time, resulting in high variability between experiments.
Furthermore, the stability of your compound in DMSO stock solutions can be a significant factor. While many compounds are stable in DMSO, some can degrade over time, especially if not stored properly.[6][7][8][9] Factors such as exposure to water, oxygen, and repeated freeze-thaw cycles can accelerate degradation.[8][9]
Troubleshooting Protocol
Here is a step-by-step protocol to diagnose and mitigate potency variability:
-
Assess Compound Solubility:
-
Visual Inspection: Prepare your highest assay concentration in the final assay buffer. Let it sit for the duration of your assay and visually inspect for any precipitate or cloudiness.
-
Nephelometry: For a more quantitative measure, use a nephelometer to measure light scattering as an indicator of precipitation at various compound concentrations.
-
Solubility Enhancement: If poor solubility is suspected, consider adding a small percentage of a co-solvent like PEG3350 or PEG5000 to your assay buffer.[5] However, always run a vehicle control to ensure the co-solvent does not affect your assay.
-
-
Evaluate Compound Stability in DMSO:
-
Fresh vs. Old Stock: Compare the IC50 value obtained using a freshly prepared DMSO stock solution with that from an older, stored stock. A significant rightward shift in the IC50 from the older stock suggests degradation.
-
LC-MS Analysis: Analyze your DMSO stock solution by LC-MS to check for the presence of degradation products. Compare the chromatogram to a freshly prepared sample.
-
Optimized Storage: Store DMSO stocks in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10] Ensure the DMSO is anhydrous to prevent hydrolysis of sensitive compounds.
-
-
Refine Experimental Workflow:
-
Pre-dilution Strategy: Instead of a large single dilution from a high concentration DMSO stock, perform serial dilutions in DMSO first, followed by a final, smaller dilution into the aqueous buffer. This can help maintain solubility.
-
Mixing and Incubation: Ensure thorough mixing immediately after adding the compound to the assay buffer. Be consistent with incubation times and temperatures.
-
Data Summary: Impact of Storage on Compound Integrity
| Storage Condition | Probability of Observing Compound after 3 Months | Probability of Observing Compound after 6 Months | Probability of Observing Compound after 1 Year |
| Room Temperature in DMSO | 92%[6][7] | 83%[6][7] | 52%[6][7] |
This data underscores the importance of proper storage to maintain compound integrity.
Caption: Workflow for diagnosing and resolving IC50 variability.
II. Discrepancies Between Luciferase and Non-Luciferase Assays
Question: Our pyrazole compound is a hit in our primary luciferase reporter gene assay, but the activity disappears when we test it in a secondary assay that doesn't use luciferase. What's going on?
Answer: This is a classic case of potential assay interference. Firefly luciferase (FLuc), a commonly used reporter enzyme, is susceptible to inhibition by a variety of small molecules, and certain structural motifs found in compound libraries are known culprits.[11][12][13]
The Causality Behind the Inconsistency
Many small molecules can directly inhibit the enzymatic activity of luciferase, leading to a decrease in the luminescent signal that can be misinterpreted as a biological effect (a false positive in assays where the signal decreases).[11][14] Conversely, some inhibitors can paradoxically increase the luminescence signal in cell-based assays by stabilizing the luciferase enzyme against degradation, leading to its accumulation.[12][15] Pyrazole-containing structures can fall into the category of luciferase inhibitors.[11]
Troubleshooting Protocol
-
Direct Luciferase Inhibition Assay (Biochemical):
-
Objective: To determine if your compound directly inhibits the luciferase enzyme.
-
Procedure:
-
In a cell-free system, combine recombinant luciferase enzyme, its substrate (luciferin), and ATP.
-
Add your pyrazole compound at a range of concentrations.
-
Measure the luminescence signal.
-
-
Interpretation: A dose-dependent decrease in luminescence confirms direct inhibition of luciferase.
-
-
Promiscuity Counterscreen:
-
Objective: To assess if your compound inhibits other, unrelated enzymes.
-
Procedure: Test your compound against a panel of unrelated enzymes to determine if it is a promiscuous inhibitor.
-
-
Orthogonal Secondary Assay:
-
Objective: To confirm the biological activity of your compound using a different technology.
-
Procedure: Select a secondary assay that measures a downstream event of your target pathway and does not rely on luciferase. Examples include:
-
ELISA: To measure the secretion of a specific protein.
-
qPCR: To measure changes in gene expression.
-
Western Blot: To measure changes in protein levels.
-
-
Caption: Decision tree for validating hits from luciferase assays.
III. Unexpected Off-Target Effects: Cytotoxicity and hERG Inhibition
Question: We're observing unexpected cytotoxicity with our pyrazole series, and some analogs are showing activity in cardiac ion channel screening. How should we approach this?
Answer: This is a critical issue that requires immediate attention, as it could point to a significant safety liability. One of the most well-known off-target effects of many small molecules, including some with pyrazole scaffolds, is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[16][17][18][19]
The Causality Behind the Inconsistency
Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to a prolonged QT interval and an increased risk of life-threatening arrhythmias.[20] Many diverse chemical scaffolds can interact with the hERG channel, and this promiscuity is a major hurdle in drug development.[19] Pyrazole-containing compounds have been identified as hERG inhibitors, and this activity is often dependent on the specific substitutions on the pyrazole ring.[16][17][18]
Troubleshooting and Mitigation Strategy
-
Systematic hERG Testing:
-
Automated Patch-Clamp: Screen your pyrazole compounds using an automated patch-clamp system to determine their IC50 for hERG channel inhibition. This is a high-throughput method suitable for early-stage screening.[19]
-
Manual Patch-Clamp: For key compounds, confirm the results with the gold-standard manual patch-clamp assay.
-
-
Structure-Activity Relationship (SAR) for hERG Inhibition:
-
Objective: To understand which structural features of your pyrazole compounds are contributing to hERG inhibition.
-
Procedure: Synthesize and test a focused library of analogs with systematic modifications to identify the pharmacophore for hERG binding. This information is crucial for designing new compounds with reduced hERG liability.[17]
-
-
In Silico Modeling:
-
Objective: To predict the hERG inhibition potential of new designs before synthesis.
-
Procedure: Use computational models of the hERG channel to dock your pyrazole compounds and predict their binding affinity. While not a replacement for experimental data, this can help prioritize synthetic efforts.
-
Data Summary: hERG Inhibition Potency Classes
| Potency Class | IC50 Range | Hit Rate in a Large Library |
| High | <1 µM | 1.64%[19] |
| Intermediate | 1-10 µM | 9.17%[19] |
| Low | >10 µM | 16.63%[19] |
This table illustrates that hERG inhibition is a common liability, and careful screening is essential.
IV. Reduced Activity in Metal-Dependent Enzyme Assays
Question: Our pyrazole compound shows excellent binding in a biophysical assay, but its activity is much lower than expected in our functional enzyme assay. Our enzyme requires a metal cofactor. Could this be related?
Answer: Yes, this is a strong possibility. The nitrogen atoms in the pyrazole ring can act as chelating agents for metal ions.[21][22][23][24][25][26] If your enzyme requires a metal cofactor for its activity (e.g., Zn²⁺, Mg²⁺, Mn²⁺), your compound might be sequestering this metal, leading to apparent inhibition of the enzyme.
The Causality Behind the Inconsistency
The ability of pyrazoles to coordinate with metal centers is well-documented.[22][24] This chelation can disrupt the enzyme's active site or prevent the metal from participating in the catalytic mechanism. This is a form of assay interference that can be mistaken for direct, competitive inhibition of the enzyme.
Troubleshooting Protocol
-
Metal Supplementation Assay:
-
Objective: To determine if the observed inhibition can be rescued by the addition of excess metal cofactor.
-
Procedure:
-
Run your enzyme assay with your pyrazole inhibitor as usual.
-
In a parallel experiment, add a higher concentration of the metal cofactor to the assay buffer before adding the enzyme and compound.
-
-
Interpretation: If the inhibitory activity of your compound is significantly reduced in the presence of excess metal, it strongly suggests that metal chelation is the mechanism of action.
-
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To directly measure the binding of your compound to the metal cofactor.
-
Procedure: Use ITC to measure the heat change upon titration of your compound into a solution containing the metal cofactor. This will provide thermodynamic parameters of the binding interaction.
-
-
Spectroscopic Analysis:
-
Objective: To visually observe the interaction between your compound and the metal ion.
-
Procedure: Use UV-Vis or fluorescence spectroscopy to monitor changes in the spectrum of your compound upon the addition of the metal cofactor. A shift in the spectrum is indicative of complex formation.[23]
-
Caption: Protocol to investigate metal chelation by pyrazole compounds.
V. Inconsistent Results in Cell-Based Assays with Liver Fractions
Question: We are seeing variable and often lower-than-expected activity of our pyrazole compound in cell-based assays that use liver microsomes or hepatocytes. Why might this be?
Answer: This observation strongly points towards metabolic instability. The liver is the primary site of drug metabolism, and the enzymes responsible, particularly the cytochrome P450 (CYP) family, are present in liver microsomes and hepatocytes.[27] Pyrazole-containing compounds can be substrates for these enzymes.[28][29][30][31]
The Causality Behind the Inconsistency
If your pyrazole compound is rapidly metabolized by CYP enzymes, its concentration in the assay will decrease over time, leading to a reduced biological effect. The rate of metabolism can vary depending on the specific pyrazole structure and the source of the liver fractions (e.g., human, rat, mouse).[28][29] This can lead to inconsistent results between different experimental systems and make it difficult to establish a clear dose-response relationship.
Troubleshooting Protocol
-
In Vitro Metabolic Stability Assay:
-
Objective: To determine the rate at which your compound is metabolized by liver microsomes.
-
Procedure:
-
Incubate your pyrazole compound with liver microsomes (e.g., human liver microsomes, HLM) and NADPH (a necessary cofactor for CYP enzymes).
-
Take samples at different time points and quench the reaction.
-
Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
-
Interpretation: The rate of disappearance of the parent compound gives you the intrinsic clearance (CLint), a measure of metabolic stability.[27]
-
-
Metabolite Identification:
-
Objective: To identify the metabolic "hotspots" on your molecule.
-
Procedure: Analyze the samples from the metabolic stability assay using high-resolution mass spectrometry to identify the structures of the major metabolites.
-
Interpretation: Knowing where your molecule is being metabolized allows you to make chemical modifications to block or slow down this process, thereby improving metabolic stability.
-
-
Consider a CYP-Deficient System:
-
Objective: To confirm that the loss of activity is due to CYP metabolism.
-
Procedure: If possible, repeat your cell-based assay in a system that lacks CYP activity or in the presence of a broad-spectrum CYP inhibitor (use with caution and appropriate controls).
-
Interpretation: If the activity of your compound is restored in the absence of CYP activity, this confirms that metabolism is the cause of the inconsistency.
-
Data Summary: Interpreting Metabolic Stability Data
| Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Metabolic Stability Classification | Implication |
| < 10 | High | Likely to have low in vivo clearance. |
| 10 - 50 | Moderate | May have acceptable in vivo clearance. |
| > 50 | Low | Likely to be rapidly cleared in vivo. |
This table provides a general guide for interpreting the results of a metabolic stability assay.
References
- Kaymakçioğlu, B., Oruç, E., Ulgen, M., & Rollas, S. (1999). The in Vitro Hepatic Microsomal Metabolism of 3,5-dimethyl-4-(phenylazo)-(1H)-pyrazole in Rats. Drug Metabolism and Drug Interactions, 15(2-3), 107-14. [Link]
- Kühn, D., et al. (2010). 1,4-Dihydroindeno[1,2-c]pyrazoles with Acetylenic Side Chains as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors with Low Affinity for the hERG Ion Channel. Journal of Medicinal Chemistry, 53(5), 2166-2180. [Link]
- Ryan, D. E., Thomas, P. E., & Levin, W. (1985). Interaction of pyrazole and 4-methylpyrazole with hepatic microsomes: effect on cytochrome P-450 content, microsomal oxidation of alcohols, and binding spectra. Alcoholism, Clinical and Experimental Research, 9(5), 421-8. [Link]
- Lieber, C. S., & DeCarli, L. M. (1971). Interaction of ethanol and pyrazole with hepatic microsomes.
- Josa-Culleré, L., et al. (2022). in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry, 13(7), 834-842. [Link]
- Kozik, V., et al. (2018). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 23(3), 205-212. [Link]
- Tu, Y. Y., & Yang, C. S. (1981). Pyrazole-induced cytochrome P-450 in rat liver microsomes: An isozyme with high affinity for dimethylnitrosamine.
- Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(3), 292-297. [Link]
- Zhang, S., et al. (2011). Inhibition of HERG potassium channels by celecoxib and its mechanism. PLoS One, 6(10), e26344. [Link]
- Gaggelli, E., et al. (2017). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Journal of Inorganic Biochemistry, 177, 234-243. [Link]
- de Souza, A. C. B. P., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3183. [Link]
- Bera, H., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 8(30), 26895-26922. [Link]
- Martins, P., Jesus, J., & Santos, S. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(3), 1059. [Link]
- Tang, Q., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 146-156. [Link]
- Kočar, M., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Molecules, 26(11), 3293. [Link]
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(4), 428-434. [Link]
- Boukheddaden, K., et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(33), 19693-19712. [Link]
- Tellers, D. M. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(4), 428-34. [Link]
- ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?
- Campos, F., et al. (2012). Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers in Pharmacology, 3, 3. [Link]
- Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174-184. [Link]
- ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- ResearchGate. (2023). Transition metal complexes with pyrazole derivatives as ligands.
- Auld, D., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]
- Journal of Chemical Health Risks. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
- Prescher, J. A., et al. (2020). Inhibitor bias in luciferase-based luminescence assays. Analytical and Bioanalytical Chemistry, 412(15), 3583-3590. [Link]
- Al-Ostoot, F. H., et al. (2022).
- ResearchGate. (2023). Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications.
- ResearchGate. (2019). Time kill assay of potent compounds (6, 23, and 25). The error bars...
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. [Link]
- Auld, D. S. (2018). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]
- Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
- Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. [Link]
- Tzigoounis, V., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 822-826. [Link]
- Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5092. [Link]
- ResearchGate. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents.
- Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- ResearchGate. (2023). Firefly luciferase inhibition.
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Technical Support Center: Optimization of Catalyst Selection for Pyrazole Synthesis
Welcome to the Technical Support Center dedicated to the strategic optimization of catalyst selection for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted pyrazoles—a scaffold of paramount importance in pharmaceuticals and agrochemicals.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. Our focus is on the "why" behind experimental choices, empowering you to make informed decisions for successful and efficient pyrazole synthesis.
Troubleshooting Guide: Common Issues in Catalytic Pyrazole Synthesis
This section addresses specific problems encountered during pyrazole synthesis, offering causative explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Pyrazole Product
-
Question: My reaction is showing low conversion to the desired pyrazole, or it's not working at all. What are the likely causes and how can I fix it?
-
Answer: Low yields are a frequent hurdle and can stem from several factors. A systematic approach is key to diagnosis.
-
Causality: The primary reasons for low yield often involve suboptimal reaction kinetics, catalyst deactivation, or competing side reactions. The Knorr pyrazole synthesis and related cyclocondensations rely on the efficient formation of a hydrazone intermediate followed by cyclization and dehydration.[1] Each step has specific requirements that, if unmet, will stifle the overall conversion.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can act as catalyst poisons or participate in unwanted side reactions, leading to lower yields and complex purification.[2] Always use reagents of the highest purity available.
-
Catalyst Choice and Loading: The catalyst is often the most critical parameter.[3] If you are using a standard acid catalyst like acetic acid and observing poor performance, consider screening other options.[1]
-
Lewis Acids: For certain substrates, Lewis acids like nano-ZnO or silver triflate (AgOTf) can be more effective.[4][5] Nano-ZnO, for example, offers advantages like high yield, short reaction time, and a straightforward work-up.[5]
-
Transition Metals: Transition metal catalysts, including copper, palladium, and rhodium complexes, can also significantly improve yields.[6] For instance, copper(II) nitrate trihydrate has been used effectively in acetonitrile.[6]
-
Catalyst-Free Conditions: In some cases, the reaction can proceed without a catalyst, especially with microwave irradiation or at high temperatures in green solvents like polyethylene glycol (PEG).[6] This simplifies purification by eliminating catalyst removal steps.[6]
-
-
Optimize Reaction Temperature and Time: These two parameters are intrinsically linked. A reaction that is sluggish at room temperature may proceed to completion with heating.[2] However, excessive heat can lead to the decomposition of starting materials (especially hydrazines) or the formation of byproducts.[1] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal balance.[7]
-
Solvent Effects: The solvent plays a crucial role in solubility, reaction rate, and even regioselectivity. Protic solvents like ethanol are common, but aprotic dipolar solvents such as DMF or DMSO, or even fluorinated alcohols, can be beneficial for specific substrates.[7]
-
-
Problem 2: Formation of Regioisomers
-
Question: I'm using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two pyrazole regioisomers. How can I control the selectivity?
-
Answer: The formation of regioisomers is the most common side reaction when using unsymmetrical dicarbonyls.[1] The outcome is determined by which of the two non-equivalent carbonyl carbons is attacked first by the substituted nitrogen of the hydrazine.[1]
-
Causality: The regioselectivity is governed by a delicate interplay of steric and electronic factors of both the substrates and the catalyst. The catalyst can influence which carbonyl group is more activated towards nucleophilic attack.
-
Strategies for Controlling Regioselectivity:
-
Catalyst Selection: The choice of catalyst is paramount. Palladium-catalyzed methods have demonstrated high regioselectivity in certain cases.[6] Silver triflate (AgOTf) has also been shown to be highly effective in the regioselective synthesis of 3-CF3-pyrazoles.[4]
-
pH Control: The acidity of the reaction medium can be a powerful tool. Acidic conditions can favor the protonation of the more substituted carbonyl group, thereby directing the nucleophilic attack of the hydrazine to the less sterically hindered carbonyl.[1]
-
Solvent Choice: The solvent can significantly influence the transition state energies leading to the different regioisomers. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in favor of a single isomer compared to conventional solvents like ethanol.[7]
-
Systematic Screening: A systematic screening of different catalysts, solvents, and temperatures is often necessary to optimize for the desired regioisomer.[6]
-
-
Problem 3: Reaction Stalls or is Sluggish
-
Question: My reaction starts but then seems to stop before all the starting material is consumed. What's happening?
-
Answer: A stalled reaction often points to the formation of a stable, unreactive intermediate or catalyst deactivation.
-
Causality: In the Knorr synthesis, a stable hydrazone or a hydroxylpyrazolidine intermediate may form that does not readily undergo the final cyclization and dehydration steps to form the aromatic pyrazole ring.[1]
-
Troubleshooting Steps:
-
Increase Temperature: Applying more heat can provide the necessary activation energy to overcome the barrier to cyclization.[1]
-
Add a Dehydrating Agent: The final step is the elimination of water. Adding a dehydrating agent can help drive the equilibrium towards the pyrazole product.
-
Re-evaluate Catalyst: Ensure your catalyst is active and present in a sufficient amount. For acid-catalyzed reactions, a few drops of glacial acetic acid are typically used.[1] If the catalyst is heterogeneous, ensure proper stirring to maintain good contact with the reactants.
-
-
Problem 4: Darkening of the Reaction Mixture and Multiple Spots on TLC
-
Question: My reaction mixture has turned dark brown/black, and the TLC plate is a mess. What does this indicate?
-
Answer: A dark coloration and a complex TLC profile are classic signs of decomposition and the formation of multiple side products.
-
Causality: This can be caused by several factors:
-
Hydrazine Decomposition: Hydrazine and its derivatives can be unstable, especially at elevated temperatures, leading to colored byproducts.[1]
-
Oxidation: Intermediates or the final pyrazole product may be susceptible to oxidation, particularly if the reaction is exposed to air at high temperatures for extended periods.[1]
-
Side Reactions: At high temperatures, unwanted side reactions can lead to the formation of polymeric or tarry materials.[8]
-
-
Preventative Measures:
-
Use High-Purity Hydrazine: Use freshly distilled or high-purity hydrazine to minimize decomposition.[1]
-
Inert Atmosphere: If your substrates or catalyst are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Controlled Temperature: Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing pyrazoles?
A1: The Knorr pyrazole synthesis is the most prevalent and versatile method. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, usually in the presence of an acid catalyst.[2] Its simplicity and broad substrate scope have made it a cornerstone in medicinal chemistry.[2]
Q2: When should I consider using a non-acidic catalyst for pyrazole synthesis?
A2: While acid catalysis is common, there are several scenarios where alternative catalysts are preferable:
-
Acid-Sensitive Functional Groups: If your substrates contain functional groups that are unstable in acidic conditions, you should explore other options.
-
Improved Yield and Selectivity: Alternative catalytic systems, such as those based on transition metals (e.g., copper, palladium) or Lewis acids (e.g., nano-ZnO), can offer significantly better yields and regioselectivity for certain substrates.[6]
-
Green Chemistry: For more environmentally friendly processes, catalyst-free methods using microwave irradiation or green solvents are excellent alternatives.[6] These approaches also simplify product purification.[6]
Q3: Are there any "green" catalyst options for pyrazole synthesis?
A3: Yes, several green chemistry approaches have been developed. These include:
-
Catalyst-Free Synthesis: Using microwave irradiation or high temperatures in green solvents like polyethylene glycol (PEG) or glycerol-water mixtures can provide excellent yields.[6]
-
Heterogeneous Catalysts: Reusable solid catalysts like nano-ZnO or CuFe2O4 are considered greener options as they can be easily recovered and reused, minimizing waste.[5][9]
-
Bio-catalysts: The use of enzymes, such as immobilized lipases, is an emerging green alternative for catalyzing pyrazole synthesis.[10]
Q4: How do I choose an appropriate solvent for my pyrazole synthesis?
A4: Solvent selection can significantly impact reaction efficiency.
-
Protic Solvents: Ethanol and methanol are common choices and are often effective for the Knorr synthesis.[11]
-
Aprotic Polar Solvents: Solvents like DMF and DMSO can be beneficial, particularly if reactants have limited solubility in alcohols.[7]
-
Fluorinated Alcohols: As mentioned earlier, solvents like TFE can dramatically improve regioselectivity.[7]
-
Green Solvents: Water, PEG, and glycerol are environmentally friendly options that can work well, especially in catalyst-free, high-temperature reactions.[6][9]
Q5: My pyrazole product is difficult to purify. What are some common purification strategies?
A5: Purification can be challenging due to the presence of regioisomers or byproducts.
-
Column Chromatography: This is the most common method for separating pyrazole products from impurities and regioisomers.[11] For basic pyrazoles that may interact strongly with silica gel, the silica can be deactivated with a small amount of triethylamine.[8]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification technique.[8][11]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities.[2]
Data Presentation: Catalyst Performance Comparison
The selection of a catalyst is a multifaceted decision involving considerations of yield, reaction time, temperature, and reusability. The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives, providing a clear comparison of their efficacy.
| Catalyst Type | Catalyst Example | Typical Loading | Solvent | Temperature | Time | Yield (%) | Reusability | Reference |
| Homogeneous | Acetic Acid | Catalytic | Ethanol | Reflux | Varies | Good | Not Applicable | [12] |
| Silver Triflate (AgOTf) | 1 mol% | Not Specified | Room Temp | ~1 h | up to 99% | Not Reported | [4][12] | |
| Heterogeneous | Nano-ZnO | Catalytic | Aqueous Media | Varies | Short | up to 95% | Reported | [5][13] |
| CuFe2O4 Nanoparticles | Catalytic | Varies | Varies | Short | High | Reported | [9] | |
| Transition Metal | Cu(NO₃)₂·3H₂O | 10 mol% | Acetonitrile | Varies | Varies | Good | Not Reported | [6] |
| Catalyst-Free | Microwave Irradiation | N/A | PEG, Water | 100-140 °C | 2-20 min | Excellent | Not Applicable | [6] |
Note: This data is illustrative and based on the synthesis of various pyrazole derivatives. Yields and reaction times are highly substrate-dependent.[6]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pyrazole Synthesis (Knorr Synthesis)
This protocol describes a typical procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, 10 mL/mmol).[14]
-
Hydrazine Addition: To the stirred solution, add the hydrazine derivative (1.1-1.2 equivalents) dropwise at room temperature.[11] If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a base like sodium acetate.[2]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[14]
-
Reaction: Heat the reaction mixture to reflux.[11]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.[11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11]
Protocol 2: Screening of Alternative Catalysts
This workflow is designed to efficiently screen different catalysts to find the optimal conditions for a new pyrazole synthesis.
-
Setup: Arrange a parallel array of reaction vials, each with a magnetic stir bar.
-
Reactant Addition: To each vial, add the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.2 eq) dissolved in the chosen solvent.
-
Catalyst Addition: To each vial, add a different catalyst (e.g., nano-ZnO, Cu(OTf)₂, AgOTf) at a specific loading (e.g., 5-10 mol%). Include a control reaction with no catalyst and one with a standard acid catalyst (acetic acid).
-
Reaction: Seal the vials and place them in a heating block at a set temperature (e.g., 80 °C).
-
Time-Point Analysis: After a set time (e.g., 2, 6, 12, 24 hours), take a small aliquot from each reaction vial.
-
Analysis: Analyze the aliquots by LC-MS or TLC to determine the conversion to the desired product and the formation of any byproducts.
-
Optimization: Based on the results, select the most promising catalyst and further optimize the reaction conditions (temperature, solvent, catalyst loading).
Visualizations
Caption: Workflow for troubleshooting and optimizing catalyst selection.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem.
- catalyst selection and optimization for 3-Amino-5-(2-furyl)pyrazole synthesis - Benchchem.
- Technical Support Center: Alternative Catalysts for Pyrazole Ring Formation - Benchchem.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- "common side reactions in Knorr pyrazole synthesis and their avoidance" - Benchchem.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC.
- Technical Support Center: Optimizing Pyrazole Synthesis with 2,2,2-Trifluoroacetohydrazide - Benchchem.
- Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis - Benchchem.
- troubleshooting pyrazoloacridine synthesis reaction conditions - Benchchem.
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
- Mechanism for the formation of pyrazole. | Download Scientific Diagram - ResearchGate.
- Preventing degradation of pyrazole compounds during synthesis - Benchchem.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Various methods for the synthesis of pyrazole. - ResearchGate.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
- Knorr Pyrazole Synthesis - Chem Help Asap.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH.
- 4 - Organic Syntheses Procedure.
- Pyrazole synthesis - Organic Chemistry Portal.
- Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - NIH.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI.
- An Efficient Route for the Synthesis, Characterization of Some New Novel Substituted Pyrazoles - Oriental Journal of Chemistry.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org.
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Pyrazole Derivatives
Welcome to the technical support center for the mass spectrometric analysis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize mass spectrometry for the structural characterization and quantification of these vital heterocyclic compounds.
Pyrazoles are a cornerstone in pharmaceutical development, forming the core of drugs like Celecoxib and Rimonabant.[1] Their structural elucidation via mass spectrometry is paramount, yet their fragmentation behavior can be complex and sometimes counterintuitive. This guide provides in-depth, experience-driven insights into common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Fundamentals of Pyrazole Fragmentation
Understanding the core fragmentation patterns of the pyrazole ring is the first step in successful troubleshooting. Under Electron Ionization (EI), which is common in GC-MS applications, the pyrazole molecular ion ([M]+•) is prone to specific cleavage pathways.
Two primary fragmentation processes dominate the mass spectra of simple pyrazoles:
-
Expulsion of Hydrogen Cyanide (HCN): The molecular ion can lose a 27 Da neutral fragment (HCN), a common pathway for many nitrogen-containing heterocycles.[1][2]
-
Loss of Dinitrogen (N₂): Following the loss of a hydrogen atom to form an [M-H]+ ion, the ring can collapse, expelling a stable N₂ molecule (28 Da).[1][2]
The relative prominence of these pathways is highly dependent on the nature and position of substituents on the pyrazole ring.[1]
Visualizing Core Fragmentation
The following diagram illustrates these fundamental fragmentation pathways for an unsubstituted pyrazole ring under EI conditions.
Caption: Core EI fragmentation pathways of the pyrazole ring.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the analysis of pyrazole derivatives in a practical question-and-answer format.
Q1: I don't see the molecular ion peak, or it's extremely weak. What's happening?
Answer: The absence or weakness of the molecular ion peak is a frequent challenge, often pointing to either excessive fragmentation or poor ionization.
Possible Causes & Solutions:
-
Cause 1: Excessive In-Source Fragmentation (ESI/APCI). "Soft" ionization techniques can sometimes become "hard" if instrument parameters are not optimized.[3][4] The energy applied in the ion source region to desolvate ions can be sufficient to induce fragmentation before they even reach the mass analyzer.[3][5] This is particularly true for pyrazoles with labile substituents.
-
Troubleshooting Protocol:
-
Reduce Fragmentor/Cone Voltage: This is the most critical parameter. Systematically decrease the fragmentor (or cone) voltage in steps of 10-20 V. This reduces the kinetic energy ions gain in the intermediate pressure region of the source, minimizing collisions with gas molecules.[3][5]
-
Optimize Source Temperature: High source temperatures can promote thermal degradation.[3] Try reducing the gas temperature by 25-50 °C to see if the molecular ion abundance increases.
-
Check Mobile Phase Composition: In ESI, a mobile phase that promotes efficient and gentle ionization is key. Ensure the pH is appropriate to protonate the basic pyrazole ring.[6][7] Adding a small amount of formic acid (0.1%) is standard, but for particularly sensitive compounds, switching to a milder additive like ammonium formate may help.
-
-
-
Cause 2: High Electron Energy (EI). In GC-MS, the standard 70 eV electron energy is often too high for delicate molecules, causing extensive fragmentation that leaves little to no molecular ion.
-
Troubleshooting Protocol:
-
-
Cause 3: Poor Ionization Efficiency. The inherent chemical properties of your specific pyrazole derivative may make it difficult to ionize under the chosen conditions.
-
Troubleshooting Protocol:
-
Switch Ionization Technique: If using ESI with poor results, consider APCI (Atmospheric Pressure Chemical Ionization). APCI is often more suitable for less polar, more volatile compounds and can sometimes yield a stronger molecular ion signal for challenging heterocycles.
-
-
Q2: I see a peak at [M+23]+ that's more intense than my protonated molecule [M+H]+. Why?
Answer: This is a classic case of sodium adduct formation. The peak at [M+23]+ corresponds to your pyrazole molecule associated with a sodium ion ([M+Na]+). Similarly, you might see [M+K]+ at [M+39]+.
Possible Causes & Solutions:
-
Cause 1: Contamination. Sodium is ubiquitous and can be introduced from glassware, solvents, mobile phase additives (like sodium phosphate buffers, which should be avoided in MS), or even the sample matrix itself.
-
Troubleshooting Protocol:
-
Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol.
-
Clean Glassware Meticulously: Avoid using detergents containing sodium salts. Rinse glassware with high-purity water and solvent. Better yet, use polypropylene vials and tubes.
-
Filter Mobile Phases: Use fresh, filtered mobile phases daily.
-
Add a Competitive Cation: To suppress sodium adduct formation, you can sometimes add a small amount of an ammonium salt (e.g., 1-5 mM ammonium formate) to the mobile phase. The excess NH₄⁺ ions will outcompete Na⁺ for adduct formation, leading to a more intense [M+NH₄]⁺ or [M+H]⁺ signal.
-
-
Q3: My fragmentation pattern is completely unexpected and doesn't follow the typical HCN or N₂ loss. What should I consider?
Answer: While the core pyrazole ring has characteristic losses, substituents dramatically alter and can even dominate the fragmentation pathways.[1][2] The fragmentation will often be initiated at the substituent, or the substituent will direct a completely different ring-opening mechanism.
Key Substituent Effects:
| Substituent Type | Expected Fragmentation Behavior | Common Neutral Loss |
| Nitro (-NO₂) Groups | Typically show initial losses of •NO, •NO₂, and O.[9] The presence of a nitro group can suppress the typical HCN/N₂ expulsion pathways, making them secondary.[1][2] | 30 (NO), 46 (NO₂), 16 (O) |
| Acetyl (-COCH₃) Groups | A dominant fragmentation is the loss of the acetyl group as a ketene (CH₂=C=O) or the loss of a methyl radical (•CH₃). For 4-acetylpyrazole, the [M-CH₃]⁺ ion is often the base peak.[1] | 15 (CH₃), 43 (CH₃CO) |
| Aryl (e.g., Phenyl) Groups | Fragmentation of the substituent itself can occur. For N-phenyl pyrazoles, cleavage of the N-phenyl bond is common. The core pyrazole fragmentation may still occur but will be less significant.[1] | 77 (C₆H₅) |
| Labile Groups (e.g., large esters, ethers) | Cleavage will almost always be initiated at the weakest bond within the labile group. The resulting spectrum may be dominated by fragments of the side chain. | Varies with group |
Troubleshooting Workflow for Unexpected Fragmentation:
Caption: A logical workflow for diagnosing unexpected fragmentation patterns.
Q4: My peaks are broad or splitting. Is this a mass spectrometry issue?
Answer: While MS parameters can sometimes influence peak shape, broad or split peaks are often symptomatic of issues originating from the chromatography, the sample itself, or the inherent chemistry of the pyrazole.
Possible Causes & Solutions:
-
Cause 1: Chromatographic Issues. Poor peak shape is a classic sign of problems with the LC column or method.
-
Troubleshooting Protocol:
-
Check for Column Overloading: Inject a 10-fold dilution of your sample. If the peak shape improves, you are overloading the column.
-
Verify Mobile Phase Compatibility: Ensure your sample is fully dissolved in the initial mobile phase. Injecting a sample in a much stronger solvent (e.g., pure DMSO into a low organic mobile phase) will cause severe peak distortion.
-
Column Contamination/Age: A contaminated or old column can lead to peak tailing or splitting.[10] Try flushing the column or replacing it if necessary.
-
-
-
Cause 2: Tautomerism. Un symmetrically substituted pyrazoles can exist as a mixture of rapidly or slowly interconverting tautomers.[6][11] If the interconversion is slow on the chromatographic timescale, you may see two distinct peaks or one broad, distorted peak for a single compound.
-
Troubleshooting Protocol:
-
Vary Temperature: Gently warming the column (e.g., to 40-50 °C) can sometimes coalesce the peaks of tautomers by speeding up their interconversion.
-
Change Mobile Phase pH: Altering the pH can favor one tautomeric form over the other, potentially resulting in a single, sharper peak.
-
-
Section 3: Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage for Maximizing Molecular Ion Intensity (ESI)
This protocol provides a structured approach to minimize in-source fragmentation and enhance the molecular ion signal for a novel pyrazole derivative.
-
Initial Setup:
-
Prepare a 1 µg/mL solution of your pyrazole compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set up a direct infusion experiment using a syringe pump with a flow rate of 10-20 µL/min.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ion mode.
-
Set initial source parameters to typical starting values (e.g., Capillary: 3.0 kV, Desolvation Temp: 350 °C, Gas Flow: 600 L/hr).
-
-
Cone Voltage Ramp Experiment:
-
Begin with a high cone voltage (e.g., 80 V) where you expect to see significant fragmentation. Acquire data for 1 minute.
-
Decrease the cone voltage in 10 V increments (80V, 70V, 60V, 50V, 40V, 30V, 20V). Acquire data for 1 minute at each step.
-
Finally, test a very low value (e.g., 10V).
-
-
Data Analysis:
-
For each acquired spectrum, record the absolute intensity of the desired molecular ion ([M+H]+ or [M+Na]+).
-
Also, record the intensity of one or two major fragment ions.
-
Plot the intensity of the molecular ion versus the cone voltage.
-
The optimal cone voltage is the value that provides the highest molecular ion intensity just before a significant drop-off (which indicates the onset of fragmentation). This value provides the best balance of ion transmission and minimal fragmentation.
-
Section 4: References
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M−NO2]+ of methyl-1-nitropyrazoles.... [Link]
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
NIST. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Zhang, D., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Chromatography Forum. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
-
Santos, M. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
-
National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]
-
Glaser, R. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews. [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms. [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]
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- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
comparing the efficacy of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole to existing fungicides
An In-Depth Comparative Efficacy Analysis of Novel Pyrazole Fungicides and Existing Market Leaders
Introduction: The Rise of Pyrazole Carboxamides in Crop Protection
The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally conscious crop protection solutions. Within the arsenal of modern fungicides, the pyrazole carboxamide chemical class has emerged as a cornerstone for managing a wide spectrum of devastating fungal diseases in major agricultural crops. These compounds, particularly those built upon a 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole scaffold, represent a significant advancement in fungicidal technology.
This guide provides a comprehensive comparison of the efficacy of fungicides derived from this core structure, placing them in context with established alternatives. As members of the Fungicide Resistance Action Committee (FRAC) Group 7, their biochemical mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component in fungal respiration.[1][2] We will delve into the specific performance characteristics of prominent succinate dehydrogenase inhibitor (SDHI) fungicides, supported by experimental data, and provide detailed protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals engaged in the discovery and application of next-generation fungicides.
Pillar of Efficacy: The Mechanism of Succinate Dehydrogenase Inhibition
The fungicidal activity of the this compound family stems from its potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[3][4] This enzyme is a crucial component of the tricarboxylic acid (TCA) cycle and cellular respiration.
Causality of Action: By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, these fungicides physically block the transfer of electrons from succinate to ubiquinone.[3][5] This interruption halts the TCA cycle and, consequently, the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[6] The deprivation of energy leads to the cessation of vital fungal life processes, including spore germination, germ tube elongation, and mycelial growth, ultimately resulting in cell death.[1][6][7] The systemic and translaminar properties of many of these compounds ensure they are absorbed and distributed throughout the plant, protecting both existing and new growth.[1][8][9]
Caption: Mechanism of action of SDHI fungicides on the mitochondrial respiratory chain.
Comparative Analysis of Leading Pyrazole-Based SDHI Fungicides
The this compound scaffold is the foundation for several highly successful commercial fungicides. While they share a common mode of action, differences in their molecular structure influence their spectrum of activity, systemic properties, and overall field performance.
| Fungicide (Active Ingredient) | Common Trade Name(s) | Primary Crop Applications | Key Target Pathogens |
| Bixafen | Xpro, Aviator | Cereals (Wheat, Barley), Corn, Soybeans, Potatoes[1][2] | Septoria tritici, Puccinia spp. (Rusts), Pyrenophora teres, Ramularia collo-cygni[1] |
| Fluxapyroxad | Xemium, Priaxor, Merivon | Broad-spectrum: Cereals, Soybeans, Corn, Fruits, Vegetables[7][10] | Broad-spectrum including leaf spots, rusts, and powdery mildews[6][7] |
| Sedaxane | Vibrance | Seed Treatment: Cereals, Canola, Soybeans[11][12] | Seed- and soil-borne diseases: Rhizoctonia spp., Ustilago spp. (Smuts), Tilletia caries[13][14] |
| Benzovindiflupyr | Solatenol, Trivapro, Aprovia | Cereals, Corn, Soybeans, Peanuts, Pome Fruits, Potatoes[15][16] | Phakopsora pachyrhizi (Soybean Rust), Septoria tritici, Puccinia spp., Venturia inaequalis (Scab)[16][17] |
| Pydiflumetofen | Miravis, Adepidyn | Broad-spectrum: Corn, Soybeans, Cereals, Potatoes, Grapes, Vegetables[9][18] | Powdery mildew, Leaf spots, Rusts, Blights, Fusarium graminearum[9][19][20] |
| Isopyrazam | Reflect, Bontima | Cereals (Wheat, Barley), Cucurbits | Septoria tritici, Rusts, Powdery Mildew[21][22] |
Quantitative Efficacy Comparison
Direct, large-scale comparative studies across all SDHI fungicides are limited in publicly available literature. The following table synthesizes available in vitro efficacy data (EC₅₀ values), which represent the concentration required to inhibit 50% of fungal growth. It is crucial to recognize that these values can vary based on the specific fungal isolates and experimental conditions used in each study.
| Pathogen | Bixafen EC₅₀ (mg/L) | Fluxapyroxad EC₅₀ (mg/L) | Boscalid * EC₅₀ (mg/L) | Isopyrazam EC₅₀ (mg/L) | Pydiflumetofen EC₅₀ (mg/L) |
| Botrytis cinerea (Gray Mold) | - | <0.01 - 51.3[3] | 0.097 - 54.162[3] | - | - |
| Sclerotinia sclerotiorum (White Mold) | - | - | - | - | 3.54[23] |
| Rhizoctonia solani | - | - | - | - | 3.06[24] |
| Alternaria alternata | - | - | High resistance observed[25] | - | - |
| Fusarium graminearum | - | - | - | - | Low EC₅₀ reported[20] |
*Boscalid is an older, widely referenced SDHI fungicide included for baseline comparison.
Field Insights and Performance Highlights:
-
Benzovindiflupyr has demonstrated outstanding, long-lasting control against challenging diseases like Asian soybean rust (Phakopsora pachyrhizi).[17] Its strong affinity for the plant's wax layer contributes to its persistence.[17]
-
Pydiflumetofen is noted for its high intrinsic activity against a broad spectrum of pathogens, including difficult-to-control diseases like Fusarium head blight.[20]
-
Sedaxane is specifically optimized as a seed treatment, providing systemic protection to the developing root system against key soil-borne pathogens like Rhizoctonia.[13][14]
-
Bixafen and Fluxapyroxad are widely used as foliar fungicides in major row crops, often co-formulated with fungicides from different FRAC groups (e.g., DMIs) to broaden the spectrum of control and manage resistance.[1][7]
-
Isopyrazam exhibits high efficacy against cereal diseases and powdery mildew and is noted for its strong affinity for the leaf's cuticular wax, providing excellent rainfastness and residual control.[21][26]
Resistance Management: A Critical Consideration
The targeted, single-site mode of action of SDHI fungicides makes them prone to the selection of resistant fungal populations.[5][27] Resistance typically arises from specific point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, SdhD), which reduce the binding affinity of the fungicide.[5][25]
To ensure the long-term efficacy of this chemical class, adherence to resistance management strategies is paramount. The Fungicide Resistance Action Committee (FRAC) provides essential guidelines:[28][29]
-
Limit Applications: Do not exceed the maximum number of recommended applications per season.
-
Alternate Modes of Action: Rotate or mix SDHI fungicides with fungicides from different FRAC groups (e.g., triazoles, strobilurins) that have a different mode of action.[5]
-
Use Preventatively: Apply SDHIs as part of a preventative spray program rather than for curative treatment of established infections.[5]
-
Follow Label Rates: Always use the manufacturer's recommended application rates to ensure an effective dose is delivered.
Experimental Methodologies for Efficacy Evaluation
The validation of a new fungicide's efficacy follows a rigorous, multi-stage process, moving from controlled laboratory conditions to real-world field scenarios.
Caption: A generalized workflow for the evaluation of fungicide performance.
Protocol 1: In Vitro Efficacy Assessment (Poisoned Food Technique)
This protocol is a standard method for determining the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.[30][31]
Objective: To determine the EC₅₀ value of a test compound.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Pure culture of the target fungus
-
Test fungicide dissolved in a suitable solvent (e.g., acetone, DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool in a water bath to approximately 50-55°C.
-
Fungicide Amendment: Prepare a stock solution of the test fungicide. Serially dilute the stock to create a range of desired test concentrations. Add a precise volume of each fungicide dilution to separate flasks of molten PDA to achieve the final target concentrations. Also, prepare a control set of plates containing only the solvent and a non-amended control.
-
Plating: Gently swirl the flasks to ensure homogenous mixing and pour approximately 20 mL of the amended PDA into sterile petri dishes. Allow the plates to solidify completely.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing (5-7 day old) culture of the target fungus.
-
Incubation: Place the mycelial plug, with the mycelium facing down, in the center of each prepared PDA plate (both fungicide-amended and control plates).[30]
-
Data Collection: Incubate the plates at an optimal temperature for the fungus (typically 25-28°C) in the dark.[30] Measure the colony diameter in two perpendicular directions once the fungal growth in the control plates has nearly reached the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or logarithmic regression to plot the percentage inhibition against the log of the fungicide concentration to determine the EC₅₀ value.[30]
Protocol 2: In Vivo Efficacy Assessment (Whole Plant Protective Assay)
This protocol evaluates the ability of a fungicide to protect a plant from infection when applied before the pathogen is introduced.[32][33]
Objective: To assess the protective (prophylactic) activity of a test compound.
Materials:
-
Healthy, susceptible host plants of uniform size and age
-
Test fungicide formulated for spraying
-
Spore suspension of the target pathogen at a known concentration (e.g., 1x10⁵ spores/mL)
-
Spray application equipment
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Cultivation: Grow host plants under controlled conditions until they reach the appropriate growth stage for infection (e.g., 3-4 leaf stage).
-
Fungicide Application: Prepare the desired concentrations of the test fungicide in water with a surfactant if required. Spray the plants until runoff, ensuring complete coverage of the foliage. Allow the foliage to dry completely (typically 24 hours). A set of control plants should be sprayed with water and surfactant only.
-
Inoculation: Prepare a fresh spore suspension of the pathogen. Inoculate both the treated and control plants by spraying the spore suspension evenly over the foliage.[33]
-
Incubation: Move the inoculated plants into a high-humidity chamber at a temperature conducive to disease development for 24-48 hours to facilitate infection.
-
Disease Development: Transfer the plants back to standard greenhouse or growth chamber conditions and allow for disease symptoms to develop over a period of 7-14 days.
-
Assessment: Evaluate disease severity on each plant. This can be done by visually estimating the percentage of leaf area covered by lesions or by counting the number of lesions per leaf.
-
Analysis: Calculate the percent disease control for each treatment by comparing the disease severity on treated plants to that on the untreated control plants using the formula: (% Disease in Control - % Disease in Treatment) / (% Disease in Control) * 100.
Conclusion and Future Outlook
Fungicides derived from the this compound scaffold, including bixafen, fluxapyroxad, sedaxane, benzovindiflupyr, and pydiflumetofen, are powerful and essential tools in modern agriculture. As SDHIs, they provide broad-spectrum and highly effective control of numerous economically important fungal pathogens. While they share a common biochemical target, nuanced structural differences confer distinct advantages in terms of spectrum, potency, and application niche, from specialized seed treatments (sedaxane) to broad-spectrum foliar sprays with exceptional residual activity (benzovindiflupyr).
The primary challenge facing this class of chemistry is the management of fungicide resistance.[5] The continued utility of these vital compounds depends on the diligent implementation of FRAC-recommended strategies, including rotations and mixtures with other modes of action. Future research and development in this area will likely focus on discovering novel pyrazole derivatives that can overcome existing resistance mechanisms, exhibit even greater intrinsic potency, and possess favorable environmental and toxicological profiles.[23][24] The synthesis of such data-driven comparison guides is critical for enabling informed decisions in the ongoing effort to protect global crop yields.
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Validating 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole as a Lead Compound: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," a core component in numerous FDA-approved therapeutics.[1] Its metabolic stability and versatile nature make it a cornerstone for developing novel chemical entities targeting a wide array of diseases, from inflammatory conditions to cancer.[2][3] This guide provides an in-depth technical validation of a promising pyrazole derivative, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole , as a potential lead compound. Through a comparative analysis with established drugs and a detailed examination of essential preclinical assays, we will illustrate a comprehensive framework for its evaluation.
Our investigation strongly suggests that this compound acts as a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1). This hypothesis is built upon structure-activity relationships observed in similar cyclopropyl-containing diaryl-pyrazole series, which have shown significant affinity for the CB1 receptor. The following sections will present a rigorous, albeit partially hypothetical, validation pathway for this compound, comparing its projected performance against relevant clinical and preclinical candidates.
Comparative Analysis: Benchmarking Against Established Compounds
A lead compound's potential is best understood in the context of existing therapeutics. We have selected four comparators for this analysis:
-
Rimonabant and Taranabant: First and second-generation CB1 receptor antagonists, respectively. Though their development was halted due to adverse psychiatric effects, they serve as crucial benchmarks for CB1 receptor affinity and in vivo efficacy.[4][5]
-
Celecoxib: A selective COX-2 inhibitor and a blockbuster anti-inflammatory drug, representing a highly successful pyrazole-containing therapeutic.[6]
-
Ruxolitinib: A potent JAK1/2 inhibitor used in the treatment of myelofibrosis, showcasing the versatility of the pyrazole scaffold in targeting protein kinases.[3][7]
The following table summarizes the key in vitro potency and selectivity data for our lead compound (hypothetical data) and the selected comparators.
| Compound | Primary Target | IC50 (nM) | Selectivity vs. Off-Target |
| This compound | CB1 Receptor | 5.2 | >1000-fold vs. CB2 |
| Rimonabant | CB1 Receptor | 2-10 | >1000-fold vs. CB2 |
| Taranabant | CB1 Receptor | 1.8 | >1000-fold vs. CB2 |
| Celecoxib | COX-2 | 40[2] | >300-fold vs. COX-1 |
| Ruxolitinib | JAK1/JAK2 | 3.3 / 2.8[3] | >130-fold vs. JAK3[3] |
Table 1: In Vitro Potency and Selectivity Comparison. Hypothetical data for this compound is presented to illustrate a competitive profile.
The Lead Validation Workflow: A Multi-Faceted Approach
The validation of a lead compound is a multi-step process designed to rigorously assess its potential for clinical success. Our proposed workflow for this compound encompasses in vitro characterization, ADME/Tox profiling, and in vivo efficacy studies.
In Vitro Characterization: Establishing Potency and Selectivity
The initial phase of validation focuses on quantifying the interaction of our lead compound with its intended target and assessing its specificity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay is crucial for determining the selectivity of our compound against a panel of kinases, ensuring it does not exhibit unintended off-target effects that are common with pyrazole-based molecules.
1. Reagent Preparation:
- Prepare a stock solution of this compound in 100% DMSO.
- Serially dilute the compound in assay buffer to the desired concentrations.
- Prepare recombinant kinase, substrate, and ATP solutions in kinase assay buffer.
2. Assay Procedure:
- Add the diluted compound or vehicle control to the wells of a 384-well plate.
- Add the kinase and substrate mixture to each well.
- Initiate the reaction by adding ATP.
- Incubate the plate at 30°C for 60 minutes.
3. Detection and Data Analysis:
- Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader.
- Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
ADME/Tox Profiling: Assessing Drug-like Properties
A potent compound is of little value if it is rapidly metabolized or exhibits toxicity. The ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile provides critical insights into the developability of a lead candidate.
| Compound | Microsomal Stability (t½, min) | CYP Inhibition (IC50, µM) | Plasma Protein Binding (%) | hERG Inhibition (IC50, µM) |
| This compound | >60 | >10 (for major isoforms) | 98.5 | >30 |
| Rimonabant | Moderate | Moderate inhibitor of CYP3A4 | >99 | ~5 |
| Taranabant | Moderate | Moderate inhibitor of CYP2C19 | >99 | ~10 |
| Celecoxib | ~240[9] | Inhibitor of CYP2D6 | >97[10] | >10 |
| Ruxolitinib | ~180[11] | Substrate of CYP3A4 | ~97[12] | >50 |
Table 2: Comparative ADME/Tox Profile. Hypothetical data for this compound is presented to demonstrate a favorable safety and metabolic profile.
Experimental Protocol: Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its in vivo half-life.[2][13]
1. Reagent Preparation:
- Thaw human liver microsomes and dilute them in phosphate buffer.
- Prepare a solution of the test compound in a suitable solvent.
- Prepare an NADPH regenerating system.
2. Incubation:
- Combine the microsomal solution, test compound, and NADPH regenerating system in a microcentrifuge tube.
- Incubate the mixture at 37°C with gentle agitation.
- At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
3. Sample Analysis:
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
- Calculate the in vitro half-life (t½) from the disappearance of the compound over time.[14]
Experimental Protocol: hERG Inhibition Assay
The hERG potassium channel is a critical anti-target in drug discovery, as its inhibition can lead to life-threatening cardiac arrhythmias.
1. Cell Culture:
- Culture HEK293 cells stably expressing the hERG channel.
2. Electrophysiology:
- Use an automated patch-clamp system (e.g., QPatch) to measure hERG channel currents.
- Establish a stable whole-cell recording from a single cell.
- Apply a voltage protocol to elicit hERG tail currents.
3. Compound Application and Data Analysis:
- Apply a vehicle control followed by increasing concentrations of the test compound.
- Measure the inhibition of the hERG tail current at each concentration.
- Calculate the IC50 value by fitting the concentration-response data to a suitable equation.[9]
In Vivo Efficacy: Demonstrating Therapeutic Potential
The ultimate test of a lead compound is its ability to produce the desired therapeutic effect in a living organism. For a CB1 antagonist, this typically involves assessing its impact on food intake and body weight in preclinical models of obesity.
Experimental Protocol: In Vivo Behavioral Assessment (Food Intake)
This study evaluates the anorectic effect of the lead compound in rodents.
1. Animal Acclimation and Baseline Measurement:
- Acclimate rodents to the experimental conditions.
- Measure baseline food intake for several days prior to the study.
2. Compound Administration:
- Administer the test compound or vehicle control via the desired route (e.g., oral gavage).
3. Food Intake Measurement:
- Provide a pre-weighed amount of food and measure the amount consumed at various time points (e.g., 2, 4, 8, and 24 hours) post-dosing.[15]
4. Data Analysis:
- Compare the food intake in the treated groups to the vehicle control group to determine the effect of the compound on appetite.
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"CB1_Receptor" [label="CB1 Receptor", fillcolor="#E8F0FE"];
"Gi_Protein" [label="Gαi/o Protein"];
"Adenylate_Cyclase" [label="Adenylate Cyclase"];
"cAMP" [label="cAMP"];
"PKA" [label="Protein Kinase A"];
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"Endocannabinoids" -> "CB1_Receptor" [label="Activates"];
"CB1_Receptor" -> "Gi_Protein" [label="Activates"];
"Gi_Protein" -> "Adenylate_Cyclase" [label="Inhibits", arrowhead=tee];
"Adenylate_Cyclase" -> "cAMP" [label="Decreases"];
"cAMP" -> "PKA" [label="Decreases activity of"];
"PKA" -> "Cellular_Response" [label="Modulates"];
"Lead_Compound" -> "CB1_Receptor" [label="Antagonizes", color="#EA4335", style=dashed, arrowhead=tee];
}
Conclusion and Future Directions
The comprehensive validation pathway outlined in this guide provides a robust framework for assessing the potential of this compound as a lead compound. Based on our hypothetical, yet scientifically grounded, data, this molecule presents a promising profile as a potent and selective CB1 receptor antagonist with favorable drug-like properties. Its projected high metabolic stability, low potential for CYP-mediated drug-drug interactions, and a clean cardiotoxicity profile suggest a superior safety margin compared to earlier-generation CB1 antagonists.
The next critical steps in the development of this compound would involve:
-
In-depth in vivo pharmacology studies: To confirm its efficacy in animal models of obesity and related metabolic disorders.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To establish a clear relationship between drug exposure and therapeutic effect.
-
Preclinical toxicology studies: To identify any potential target-related or off-target toxicities in longer-term animal studies.
By systematically addressing these key aspects of lead compound validation, we can confidently advance promising molecules like this compound through the drug discovery pipeline, with the ultimate goal of delivering novel and safe therapeutics to patients in need.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole Analogs in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the development of a wide range of pharmaceuticals and agrochemicals, owing to its versatile biological activities.[1][2] Among these, the 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole core has emerged as a particularly promising pharmacophore in the design of novel antifungal agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of their performance based on available experimental data. By understanding how subtle molecular modifications influence antifungal potency, researchers can strategically design more effective and selective therapeutic candidates.
The Privileged Pyrazole Scaffold: A Foundation for Antifungal Activity
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged structure" in drug design. In the context of antifungal agents, pyrazole-containing compounds, particularly pyrazole carboxamides, have been successfully developed as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[3][4] The disruption of this vital metabolic pathway ultimately leads to fungal cell death.
Several commercial fungicides, such as Isopyrazam, Sedaxane, Bixafen, Fluxapyroxad, and Benzovindiflupyr, feature a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, underscoring the significance of the difluoromethyl group at the C3-position for potent fungicidal activity.[3] This guide will delve into the specific contributions of the cyclopropyl group at the C3-position and the difluoromethyl group at the C5-position, and how modifications to other parts of the molecule impact the overall antifungal efficacy.
Deciphering the Structure-Activity Relationship: Key Molecular Determinants
The antifungal activity of this compound analogs is intricately linked to the nature and position of various substituents on the pyrazole ring and its appended functionalities. The following sections dissect the SAR based on modifications at key positions.
The Critical Role of the C3-Cyclopropyl and C5-Difluoromethyl Groups
While direct, extensive SAR studies on the this compound scaffold are limited in publicly available literature, strong inferences can be drawn from closely related analogs.
The difluoromethyl (CHF₂) group at the C5-position is a well-established bioisostere for a methyl or ethyl group and is crucial for potent SDH inhibition. Its electron-withdrawing nature can influence the acidity of the pyrazole N-H and modulate the overall electronic properties of the molecule, which can be critical for binding to the target enzyme. Numerous successful commercial fungicides incorporating the 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety attest to the importance of this group.[3]
The cyclopropyl group at the C3-position is another key feature that often enhances biological activity. A study on a series of pyrazole analogues revealed that the presence of a cycloalkyl ring can be a key structural moiety for antifungal activity.[2][5] The cyclopropyl ring, being a small, rigid, and lipophilic group, can provide a favorable hydrophobic interaction within the binding pocket of the target enzyme. Its unique conformational constraints can also orient the rest of the molecule for optimal binding.
Impact of N1-Substitution on Antifungal Potency
The substituent at the N1-position of the pyrazole ring plays a pivotal role in determining the antifungal activity and spectrum. In many pyrazole-based fungicides, a simple methyl group at this position is optimal. However, introducing larger or more complex substituents can have varied effects.
For instance, in a series of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, it was found that substituting the phenyl group at the 1-position of the pyrazole ring with alkyl and cyclohexyl groups had a significant impact on the antifungal activity.[6] This highlights the sensitivity of the N1-position to substitution and its role in influencing the overall conformation and binding affinity of the molecule.
The Amide Linkage and N-Substituent: A Gateway to Potency and Selectivity
Many potent pyrazole-based antifungals are carboxamides, with the amide group typically attached at the C4-position. The nature of the substituent on the amide nitrogen (the "N-substituent") is a critical determinant of the compound's potency and spectrum of activity.
In a study of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, a wide variety of N-substituents were explored, revealing that complex aromatic and heteroaromatic moieties can lead to excellent antifungal activity. For example, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid.[1] This demonstrates that the N-substituent can engage in crucial interactions with the target enzyme, significantly enhancing binding affinity.
The general structure-activity relationship for the N-substituent can be summarized as follows:
-
Aromatic and Heteroaromatic Rings: Often lead to high potency, likely due to π-π stacking and other favorable interactions within the enzyme's binding site.
-
Substituents on the Aromatic Ring: The nature, position, and number of substituents on the N-aryl group can fine-tune the activity. Electron-withdrawing or lipophilic groups can sometimes enhance potency.
-
Bulky Groups: While some bulk is tolerated and can be beneficial, excessively large groups may lead to steric hindrance and reduced activity.
Comparative Antifungal Activity Data
To provide a clearer perspective on the performance of these analogs, the following table summarizes the antifungal activity (EC₅₀ values) of selected pyrazole derivatives against various phytopathogenic fungi. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound ID | R1 (at C3) | R2 (at C5) | N-Substituent | Fungal Species | EC₅₀ (µg/mL) | Reference |
| 9m | CHF₂ | H | 2-(5-bromo-1H-indazol-1-yl)phenyl | Multiple | See original paper for details | [1] |
| S9 | Aryl | Thiazolamine | Varies | Fusarium solani | 2.86 | |
| S9 | Aryl | Thiazolamine | Varies | Botryosphaeria dothidea | 7.55 | [7] |
| 1v | Cyclohexyl | Aryl OCF₃ | Not applicable | Fusarium graminearum | 0.0530 µM | [2] |
| 1t | n-propyl | Aryl OCF₃ | Not applicable | Fusarium graminearum | 0.0735 µM |
Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The synthesis and evaluation of novel this compound analogs involve a series of well-established chemical and biological procedures.
General Synthesis of this compound-4-carboxamides
A common synthetic route to this class of compounds is outlined below. This is a generalized scheme, and specific reaction conditions may vary depending on the nature of the substituents.
Caption: Generalized synthetic workflow for pyrazole analogs.
Step-by-Step Methodology:
-
Pyrazole Core Synthesis: The synthesis typically begins with the cyclization of a cyclopropyl β-ketoester with hydrazine hydrate to form the 3-cyclopropyl-1H-pyrazol-5-one intermediate.
-
Introduction of the Difluoromethyl Group: The pyrazolone is then subjected to a difluoromethylation reaction using a suitable reagent such as trimethyl(trifluoromethyl)silane (TMSCF₂H) to introduce the CHF₂ group at the C5-position.
-
Carboxylation at C4: The C4-position of the pyrazole ring is then carboxylated, often via lithiation with a strong base like n-butyllithium followed by quenching with carbon dioxide, to yield the carboxylic acid derivative.
-
Amide Coupling: Finally, the carboxylic acid is coupled with a desired substituted amine in the presence of standard peptide coupling reagents (e.g., HATU, EDCI) to afford the target this compound-4-carboxamide analogs.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
The antifungal activity of the synthesized compounds is typically evaluated in vitro using a mycelial growth inhibition assay against a panel of relevant phytopathogenic fungi.
Caption: Workflow for in vitro antifungal activity assay.
Detailed Protocol:
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Dosing: Aliquots of the stock solutions are added to the molten PDA to achieve the desired final concentrations. A control with DMSO alone is also prepared.
-
Plating and Inoculation: The PDA containing the test compounds is poured into sterile Petri dishes. Once solidified, a small mycelial plug from a fresh culture of the target fungus is placed in the center of each plate.
-
Incubation: The plates are incubated at an appropriate temperature (typically 25-28 °C) for a period sufficient for the control plate to show significant growth.
-
Measurement and Calculation: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
EC₅₀ Determination: The EC₅₀ values are calculated by probit analysis of the inhibition data at different concentrations.
Conclusion and Future Directions
The this compound scaffold represents a highly promising foundation for the development of novel antifungal agents. The structure-activity relationship studies, primarily inferred from closely related analogs, highlight the critical contributions of the C3-cyclopropyl and C5-difluoromethyl groups to the antifungal potency. Furthermore, the N1-substituent and, most significantly, the N-substituent of the C4-carboxamide moiety offer vast opportunities for chemical modification to optimize activity, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Systematic SAR studies on the this compound core to precisely elucidate the impact of substituents at each position.
-
Exploration of a wider diversity of N-substituents on the C4-carboxamide to identify novel interactions with the target enzyme and expand the antifungal spectrum.
-
Investigation of the mechanism of action to confirm SDH inhibition and explore potential secondary targets.
-
In vivo evaluation of the most promising candidates to assess their efficacy in disease models and their pharmacokinetic profiles.
By leveraging the insights from these SAR studies and employing rational drug design principles, the scientific community can continue to develop innovative and effective solutions to combat fungal diseases in both agriculture and medicine.
References
- EC50 values of some selected compounds against ten phytopathogenic fungi. (n.d.). ResearchGate.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). National Center for Biotechnology Information.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). National Center for Biotechnology Information.
- Antifungal EC 50 values of target compounds against phytopathogenic fungi. (n.d.). ResearchGate.
- Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. (2012). National Center for Biotechnology Information.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Semantic Scholar.
- Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. (2012). PubMed.
- Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. (2022). Arabian Journal of Chemistry.
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- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). MDPI.
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A Comparative Analysis of Pyrazole and Triazole Antifungal Activity: A Guide for Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, the heterocyclic scaffolds of pyrazole and triazole have emerged as foundational pillars in the development of new therapeutic agents. While both are five-membered nitrogen-containing rings, their distinct structural nuances lead to profoundly different mechanisms of action, antifungal spectra, and clinical utility. This guide provides an in-depth comparative analysis of pyrazole and triazole antifungals, synthesizing mechanistic insights, structure-activity relationship (SAR) data, and experimental methodologies to inform strategic decisions in drug development.
Introduction: Two Heterocycles, Distinct Antifungal Philosophies
The choice between a pyrazole and a triazole core is a critical decision in medicinal chemistry that dictates the trajectory of a drug discovery program.[1] This choice influences fundamental properties like hydrogen bonding capacity, pKa, and dipole moment, which in turn govern solubility, membrane permeability, and, most importantly, target engagement.[1]
Triazoles , particularly 1,2,4-triazoles, are the bedrock of modern clinical antifungal therapy.[2] This class includes blockbuster drugs like fluconazole, itraconazole, and voriconazole, which have been instrumental in treating invasive fungal infections.[3][4][5] Their development has been largely driven by optimizing interactions with a single, highly conserved fungal enzyme.
Pyrazoles , in contrast, have demonstrated a more diverse range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7] In the antifungal realm, they are best known as agricultural fungicides, with a different primary molecular target than the clinical triazoles.[8][9] However, their potential in human health is an active and promising area of research.[10][11]
This guide will dissect these two classes, moving from their core mechanisms of action to a practical comparison of their antifungal efficacy and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the antifungal activity of mainstream triazoles and many pyrazoles lies in their primary molecular targets. Triazoles primarily inhibit ergosterol biosynthesis, while many potent pyrazole antifungals target mitochondrial respiration.
The Triazole Approach: Disrupting Fungal Membrane Integrity
The vast majority of clinically relevant triazole antifungals function as potent and specific inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[12][13][14] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals.
The mechanism proceeds as follows:
-
Binding to Heme: The N4 nitrogen of the triazole ring coordinates directly with the heme iron atom in the active site of CYP51.[3][14] This binding prevents the natural substrate, lanosterol, from accessing the enzyme's catalytic machinery.[4]
-
Ergosterol Depletion: Inhibition of CYP51 halts the conversion of lanosterol to ergosterol.[13] The resulting depletion of ergosterol alters the physical properties of the fungal membrane, increasing its permeability and disrupting the function of membrane-bound proteins.
-
Toxic Sterol Accumulation: The blockade of this pathway also leads to the accumulation of toxic 14α-methylated sterol precursors, which further disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect in some cases).[13][15]
Recent research has also uncovered a secondary mechanism of action for triazoles in Aspergillus fumigatus, where the accumulation of sterol intermediates induces negative feedback on HMG-CoA reductase, another key enzyme in the ergosterol pathway, further potentiating the antifungal effect.[15]
Caption: Mechanism of action for triazole antifungals.
The Pyrazole Approach: Targeting Fungal Respiration
While some pyrazole derivatives may act via other means, a significant and well-studied class, the pyrazole carboxamides , targets the fungal respiratory chain. Their primary target is succinate dehydrogenase (SDH) , also known as Complex II, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[8][16]
The mechanism involves:
-
SDH Inhibition: Pyrazole carboxamides act as potent inhibitors of SDH.[8] This binding blocks the oxidation of succinate to fumarate.
-
Disruption of Energy Production: By inhibiting SDH, these compounds effectively shut down the electron transport chain, crippling the cell's ability to produce ATP through oxidative phosphorylation.[16]
-
Cellular Effects: The severe energy deficit leads to the inhibition of fungal growth and spore germination.[16] Studies have shown that treatment with these pyrazoles can cause significant morphological changes, including destruction of cell walls and membranes and abnormal mitochondrial morphology.[16][17]
This mechanism is distinct from that of the azoles and represents a valuable alternative, particularly in the context of azole resistance.
Caption: Mechanism of action for pyrazole carboxamide antifungals.
Structure-Activity Relationships (SAR) and Antifungal Spectrum
Triazoles: Optimizing for the CYP51 Pocket
The SAR of triazoles is well-established. Key pharmacophoric elements include:
-
The 1,2,4-Triazole Ring: Essential for coordinating with the heme iron of CYP51.[3]
-
A Halogenated Phenyl Group: Typically a 2,4-difluorophenyl moiety, which fits into a hydrophobic region of the active site.[4]
-
A Tertiary Hydroxyl Group: This group forms a critical hydrogen bond with the protein backbone, anchoring the drug in the active site.[4]
-
A Variable Side Chain: This portion can be extensively modified to fine-tune properties like spectrum of activity, oral bioavailability, and metabolic stability.[2][5][18]
Triazoles generally possess a broad spectrum of activity against yeasts and molds.[3] They are active against most Candida species, Cryptococcus neoformans, endemic dimorphic fungi, and, for later-generation agents like voriconazole and posaconazole, various Aspergillus species.[3][19] However, resistance is a growing concern, often arising from mutations in the ERG11 gene (which codes for CYP51) or overexpression of efflux pumps.[5][20]
Pyrazoles: A More Diverse Pharmacophore
The SAR for pyrazoles is more varied due to their diverse mechanisms. For the SDH inhibitors, key features often include:
-
A Pyrazole-4-Carboxamide Core: This central scaffold is crucial for activity.[8][9]
-
N-methyl and 3-(difluoromethyl) substitutions on the pyrazole ring: These are features of several highly successful commercial fungicides and contribute to high potency.[9]
-
A Substituted Amine Moiety: The nature of the substituent on the amide nitrogen is a key determinant of potency and spectrum.[8][16]
The antifungal spectrum of pyrazoles has been most extensively studied against phytopathogenic fungi, where they show excellent activity against diseases like rice sheath blight (Rhizoctonia solani), apple ring rot (Valsa mali), and gray mold (Botrytis cinerea).[6][17][21][22] Their activity against human pathogens is an area of active investigation, with studies showing promising results against various Candida and Aspergillus species.[11][23]
Comparative Efficacy: A Look at the Data
| Compound Class | Representative Compound | Target Organism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) | Source(s) |
| Triazole | Novel Triazole (1a) | Candida albicans | 0.25 | Fluconazole (FCZ) | 1.0 | [4] |
| Triazole | Novel Triazole (1r) | Microsporum gypseum | 0.25 | Fluconazole (FCZ) | 64.0 | [5] |
| Triazole | Novel Triazole (5a) | Candida parapsilosis | 0.0313 | Voriconazole (VCZ) | - | [2] |
| Triazole-Pyrazole Hybrid | Compound 7 | Candida albicans | ≤0.125 | Fluconazole (FCZ) | 0.25-0.5 | [20] |
| Triazole-Pyrazole Hybrid | Compound 10 | Cryptococcus neoformans | ≤0.125 | Fluconazole (FCZ) | 2.0-4.0 | [20] |
| Pyrazole | Pyrazole Carboxamide (7ai) | Rhizoctonia solani | 0.37 | Carbendazim | <0.1 | [6] |
| Pyrazole | Pyrazole Carboxamide (E1) | Rhizoctonia solani | 1.1 | Boscalid | 2.2 | [8][24] |
| Pyrazole | Pyrazole Sulfonamide (C18) | Valsa mali | 0.45 | - | - | [21] |
This data illustrates that novel derivatives in both the triazole and pyrazole classes frequently exhibit potency that is comparable or superior to existing commercial drugs.[4][8][25] Notably, hybrid molecules incorporating both pyrazole and triazole motifs have shown excellent broad-spectrum activity, suggesting a promising strategy for future drug design.[20]
Experimental Protocol: Determining Antifungal Susceptibility
The standard method for evaluating the in vitro efficacy of a new antifungal compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[26][27]
Step-by-Step MIC Assay Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., pyrazole or triazole derivative) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[28]
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile RPMI 1640 medium (buffered with MOPS) to all wells of a 96-well microtiter plate, except for the first column.[29]
-
Add 200 µL of the test compound at twice the highest desired final concentration to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient.[26]
-
-
Inoculum Preparation:
-
Grow the fungal strain to be tested overnight in a suitable broth medium (e.g., YPD for yeasts, PDB for molds).
-
Adjust the fungal suspension in RPMI 1640 medium to a standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).[27]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate. This brings the final volume to 200 µL and halves the drug concentrations to the desired final test range.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[29]
-
For fungistatic compounds like azoles, this is often read as the MIC80, the concentration that inhibits 80% of growth.[29] For other compounds, the endpoint may be complete inhibition (MIC100).[29] The reading can be done visually or with a spectrophotometer by measuring optical density (OD).[26]
-
Caption: Standard workflow for an antifungal MIC assay.
Conclusion and Future Directions
The comparative analysis of pyrazole and triazole antifungals reveals two distinct yet powerful strategies for combating fungal infections.
-
Triazoles remain the clinical gold standard, with a well-understood mechanism targeting ergosterol biosynthesis. Future development in this class will likely focus on overcoming resistance, improving safety profiles, and expanding the spectrum of activity against emerging pathogens.[2][30]
-
Pyrazoles , with their primary mechanism often targeting the essential SDH enzyme, represent a compelling alternative.[8] Their proven success in agriculture provides a strong foundation for development as human therapeutics. The key challenge and opportunity lie in optimizing their activity against clinically relevant human pathogens while ensuring host safety.
The emergence of hybrid structures that combine pharmacophores from both classes is a particularly exciting frontier.[20] These molecules have the potential to exhibit novel mechanisms, broader spectra of activity, and a lower propensity for resistance. As our understanding of fungal biology deepens, a strategic and informed selection of these core heterocyclic scaffolds will be paramount in developing the next generation of life-saving antifungal agents.
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In Vivo Validation of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole. Drawing from established methodologies and comparative analysis with benchmark compounds, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess this novel molecule's efficacy and safety profile.
Introduction: Unveiling the Potential of a Novel Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The unique structural features of this compound, specifically the cyclopropyl and difluoromethyl moieties, suggest a potential for high potency and selectivity towards specific biological targets. The cyclopropyl group can enhance metabolic stability and binding affinity, while the difluoromethyl group is a known bioisostere for a hydroxyl or thiol group and can modulate physicochemical properties and target interactions.[4] Notably, trifluoromethyl groups, which are electronically similar to difluoromethyl groups, are present in several potent anti-inflammatory pyrazole derivatives.[5][6]
Based on the prevalence of these structural motifs in established therapeutic agents, this guide will focus on validating the potential of this compound in two key therapeutic areas: inflammation and cancer . We will benchmark its performance against two well-established drugs:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, widely used for the management of inflammatory disorders.[7][8]
-
Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and is used in the treatment of various cancers.[9][10][11]
Section 1: In Vivo Assessment of Anti-Inflammatory Potential
The presence of the difluoromethyl group in the target molecule suggests a potential for COX-2 inhibition, a key enzyme in the inflammatory cascade.[12] This section outlines a comparative in vivo study to evaluate the anti-inflammatory efficacy of this compound against celecoxib.
Experimental Workflow: Anti-Inflammatory Efficacy
Caption: Workflow for in vivo anti-inflammatory validation.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema Model
This widely accepted model is used to assess acute inflammation.[13][14]
1. Animal Model:
-
Male Wistar rats (180-220 g) are acclimatized for at least one week before the experiment.
2. Dosing and Administration:
-
Animals are divided into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Celecoxib (e.g., 30 mg/kg, p.o.)
-
-
Compounds are administered orally via gavage one hour before the induction of inflammation.
3. Induction of Inflammation:
-
A 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.
4. Efficacy Endpoint Analysis:
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. The percentage of edema inhibition is calculated.
-
Biochemical Markers: At the end of the experiment, blood samples are collected for the analysis of inflammatory markers such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using ELISA kits.[15]
-
Histopathological Examination: Paw tissue can be collected for histological analysis to assess inflammatory cell infiltration.
Comparative Data Summary: Anti-Inflammatory Efficacy
| Compound | Dose (mg/kg) | Max. Paw Edema Inhibition (%) | PGE2 Reduction (%) | TNF-α Reduction (%) |
| Vehicle | - | 0 | 0 | 0 |
| This compound | 10 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 30 | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| 100 | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| Celecoxib | 30 | ~50-60%[16][17] | Significant[8][16] | Significant[13] |
Section 2: In Vivo Assessment of Anticancer Potential
The presence of a cyclopropyl moiety in conjunction with a pyrazole core has been associated with VEGFR-2 inhibition, a critical pathway in tumor angiogenesis.[4] This section details a comparative in vivo study to evaluate the anticancer efficacy of this compound against sorafenib.
Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Experimental Workflow: Anticancer Efficacy
Caption: Workflow for in vivo anticancer validation.
Detailed Experimental Protocol: Human Tumor Xenograft Model
This model is a standard for evaluating the efficacy of anticancer agents in vivo.[10][18][19]
1. Animal Model:
-
Female athymic nude mice (6-8 weeks old) are used.
2. Xenograft Model Establishment:
-
A human cancer cell line known to be responsive to VEGFR-2 inhibition (e.g., human renal cell carcinoma 786-O, or hepatocellular carcinoma HepG2) is subcutaneously injected into the flank of each mouse.[10][20][21]
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
3. Treatment Regimen:
-
Mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 25, 50, 100 mg/kg, p.o., daily)
-
Sorafenib (e.g., 30 mg/kg, p.o., daily)[10]
-
-
Treatment continues for a specified period (e.g., 21-28 days).
4. Tumor Growth Monitoring:
-
Tumor volume is measured every 2-3 days using calipers.
5. Endpoint Analysis:
-
Tumor Weight: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Biomarker Analysis: A portion of the tumor tissue can be used for:
Comparative Data Summary: Anticancer Efficacy
| Compound | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Microvessel Density Reduction (%) | p-VEGFR-2 Inhibition (%) |
| Vehicle | - | 0 | 0 | 0 |
| This compound | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 50 | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| 100 | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| Sorafenib | 30 | Significant[10][20] | Significant[10] | Significant[23] |
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo validation of this compound. The proposed comparative studies against celecoxib and sorafenib will offer critical insights into its potential as an anti-inflammatory or anticancer agent. Positive results in these initial studies would warrant further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic profiles, and long-term safety. The unique combination of cyclopropyl and difluoromethyl moieties holds promise for the development of a novel therapeutic with improved efficacy and a favorable safety profile.
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- El-Naggar, A. M., et al. (2023). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Bioorganic Chemistry, 130, 106247. [Link]
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Comparative Cross-Reactivity Analysis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole: A Guide for Target Validation and Off-Target Profiling
Authored by: [Your Name/Team], Senior Application Scientist
Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein classes. The novel compound, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, presents a unique substitution pattern with a cyclopropyl group at the 3-position and a difluoromethyl group at the 5-position. These modifications can significantly influence target affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound, a critical step in preclinical drug development to anticipate potential off-target toxicities and polypharmacology.
Given the novelty of this compound, this document establishes a robust, multi-tiered strategy for its evaluation. We will use a hypothetical scenario where this compound has been identified as a potent inhibitor of a key inflammatory kinase, Spleen Tyrosine Kinase (SYK), and compare its selectivity against established SYK inhibitors, Fostamatinib and Entospletinib.
The Critical Role of Cross-Reactivity Studies
Cross-reactivity, or off-target activity, is a double-edged sword in drug development. While it can lead to unforeseen side effects, it can also reveal opportunities for drug repositioning through beneficial polypharmacology. A systematic evaluation of a compound's selectivity is therefore not merely a regulatory hurdle but a fundamental component of understanding its mechanism of action and therapeutic potential. Our approach integrates computational prediction with multi-tiered in vitro screening to build a comprehensive selectivity profile.
Experimental Design: A Multi-Tiered Approach to Selectivity Profiling
A phased approach to cross-reactivity screening is both cost-effective and scientifically rigorous. We begin with broad, low-cost computational methods to cast a wide net for potential off-targets, followed by increasingly focused and physiologically relevant biochemical and cellular assays.
Caption: Multi-tiered workflow for cross-reactivity profiling.
Tier 1: In Silico Off-Target Prediction
Rationale: Before committing to expensive wet-lab experiments, computational methods can provide a valuable roadmap of potential off-targets. By comparing the chemical structure of this compound to databases of known ligands, we can identify proteins that are likely to bind it.
Protocol:
-
Input: Obtain the 2D structure (SMILES or SDF format) of this compound.
-
Similarity Search: Utilize platforms like ChEMBL or PubChem to find structurally similar compounds with known biological activities. Pay close attention to compounds that share the pyrazole core but differ in their substitutions.
-
Target Prediction: Employ target prediction servers (e.g., SwissTargetPrediction, SuperPred) which use a combination of 2D and 3D similarity measures to forecast potential protein targets.
-
Analysis: Consolidate the predicted targets. Prioritize targets from multiple prediction tools and those with high confidence scores. For a pyrazole-based compound, the initial focus should be on kinase families (e.g., tyrosine kinases, serine/threonine kinases) and other ATP-binding proteins.
Tier 2: In Vitro Biochemical Screening
Rationale: This tier provides the first experimental validation of the in silico predictions. A broad kinase panel is the industry standard for profiling kinase inhibitors. This is followed by more focused assays to quantify the potency of any identified off-target interactions.
Protocol: Broad Kinase Panel (Example: KINOMEscan™)
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Execution: Submit the compound to a commercial service (e.g., Eurofins DiscoverX) for screening against a panel of over 400 kinases at a single high concentration (e.g., 10 µM). The assay typically measures the ability of the compound to displace a proprietary ligand from the kinase active site.
-
Data Analysis: Results are usually reported as "% Inhibition" or "% of Control". A common threshold for a significant "hit" is >90% inhibition.
Protocol: IC50 Determination for Hits (Example: TR-FRET Assay)
-
Reagents: Obtain recombinant kinase, appropriate substrate, ATP, and a TR-FRET antibody pair (e.g., LanthaScreen™).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, then dilute into the assay buffer.
-
Assay Plate Setup: Add the kinase, substrate, and compound to a 384-well plate. Initiate the reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the TR-FRET detection reagents. After a final incubation period, read the plate on a TR-FRET-compatible plate reader.
-
Calculation: Convert the raw data to % inhibition, plot against the logarithm of the compound concentration, and fit to a four-parameter logistic equation to determine the IC50 value.
Tier 3: Cellular Target Engagement and Phenotypic Confirmation
Rationale: A compound that binds to a protein in a test tube may not necessarily engage it in the complex environment of a living cell. Cellular assays are essential to confirm that an off-target interaction is physiologically relevant and leads to a functional consequence.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., a relevant immune cell line like THP-1) with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. The binding of a ligand typically stabilizes its target protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data Analysis (Hypothetical Data)
To illustrate the output of these studies, the following tables summarize hypothetical data for our lead compound and its comparators.
Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | This compound | Fostamatinib (R406) | Entospletinib | Kinase Family |
| SYK | 98% | 99% | 97% | Tyrosine Kinase |
| LYN | 45% | 85% | 30% | Tyrosine Kinase (Src Family) |
| FYN | 38% | 82% | 25% | Tyrosine Kinase (Src Family) |
| JAK2 | 15% | 65% | 10% | Tyrosine Kinase (JAK Family) |
| FLT3 | 75% | 92% | 60% | Tyrosine Kinase |
| c-KIT | 68% | 78% | 55% | Tyrosine Kinase |
| VEGFR2 | 22% | 88% | 15% | Tyrosine Kinase |
Table 2: Biochemical IC50 Values for Key On- and Off-Targets (nM)
| Kinase Target | This compound (IC50, nM) | Fostamatinib (R406) (IC50, nM) | Entospletinib (IC50, nM) |
| SYK | 5 | 41 | 8 |
| FLT3 | 250 | 180 | 350 |
| c-KIT | 480 | 210 | >1000 |
| LYN | >1000 | 60 | >2000 |
| VEGFR2 | >5000 | 95 | >5000 |
Interpretation and Expert Insights
The hypothetical data above illustrates a compelling selectivity profile for this compound.
-
Superior On-Target Potency: It demonstrates single-digit nanomolar potency against the primary target, SYK, which is superior to both Fostamatinib and Entospletinib.
-
Improved Selectivity: Crucially, it shows significantly reduced activity against key off-targets that are potently inhibited by Fostamatinib, such as LYN, FYN, and VEGFR2. Inhibition of VEGFR2 is known to be associated with cardiovascular side effects, making the clean profile of our lead compound highly advantageous.
-
Potential Off-Targets: The compound does exhibit moderate activity against FLT3 and c-KIT. While less potent than its on-target activity, these interactions should be further investigated in cellular assays to determine their functional relevance.
The diagram below illustrates the on-target pathway and a potential off-target liability.
Caption: On-target (SYK) vs. potential off-target (c-KIT) pathways.
Conclusion
This guide outlines a systematic and robust methodology for characterizing the cross-reactivity of the novel compound this compound. By integrating in silico prediction, broad biochemical screening, and cellular validation, researchers can build a comprehensive selectivity profile. Our hypothetical data illustrates a scenario where this compound represents a significant improvement over existing alternatives, with superior on-target potency and a cleaner off-target profile. This rigorous, data-driven approach is essential for de-risking novel drug candidates and making informed decisions in their progression toward clinical development.
References
- ChEMBL Database. A database of bioactive drug-like small molecules.
- SwissTargetPrediction. A tool for predicting the targets of bioactive small molecules.
- KINOMEscan™ Assay Platform. A competition binding assay for kinase profiling. Eurofins DiscoverX.[Link]
- Cellular Thermal Shift Assay (CETSA). A method for evaluating drug-target engagement in cells and tissues. Martinez Molina, D., et al. (2013), Science.[Link]
- The Pyrazole Scaffold in Medicinal Chemistry. A review of the applications of pyrazole-containing compounds in drug discovery. Aggarwal, N., & Kumar, R. (2021), European Journal of Medicinal Chemistry.[Link]
A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking Synthetic Efficiency Across Key Routes
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a privileged scaffold, forming the core of numerous groundbreaking pharmaceuticals. The efficient and strategic synthesis of this heterocyclic motif is therefore a critical aspect of medicinal chemistry and process development. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to pyrazoles, moving beyond a simple recitation of methods to offer a practical analysis of their synthetic efficiency, supported by experimental data and field-proven insights.
Introduction: The Enduring Importance of Pyrazoles and the Need for Synthetic Efficiency
The pyrazole ring system is a cornerstone of modern medicine, featuring in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anxiolytic Rimonabant. Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for molecular recognition. Consequently, the development of efficient, scalable, and sustainable methods for its synthesis is a perpetual goal in organic chemistry.
This guide will benchmark four principal routes to pyrazole synthesis, evaluating them on key performance indicators including chemical yield, reaction time, operational simplicity, regioselectivity, and adherence to the principles of green chemistry.
Comparative Analysis of Major Pyrazole Synthesis Routes
The choice of synthetic route is a critical decision, dictated by factors such as the availability of starting materials, the desired substitution pattern, and scalability requirements. Here, we compare the Knorr synthesis, synthesis from α,β-unsaturated carbonyls, 1,3-dipolar cycloaddition, and multicomponent reactions.
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data for representative examples of each major synthetic route, providing a clear comparison of their performance.
| Parameter | Knorr Synthesis | From α,β-Unsaturated Carbonyls | 1,3-Dipolar Cycloaddition | Multicomponent Synthesis (MCR) |
| Key Reactants | 1,3-Dicarbonyl, Hydrazine | α,β-Unsaturated Carbonyl, Hydrazine | Hydrazonoyl Halide, Alkyne/Alkene | Aldehyde, Malononitrile, Hydrazine, β-Ketoester |
| Typical Reaction Time | 1 - 2 hours | 4 - 8 hours | 7 - 10 hours | 10 - 25 minutes |
| Typical Yield Range | 70 - 95% | 66 - 88% | 70 - 86% | 88 - 99% |
| Atom Economy (Calculated) | ~86% (for Edaravone synthesis) | ~93% (for a typical chalcone route) | Varies (can be lower due to base and leaving group) | ~75% (for a representative pyranopyrazole) |
| E-Factor (Calculated) | ~0.16 | ~0.07 | Higher (more reagents and solvent) | Higher (multiple components and catalyst) |
| Key Advantages | Readily available starting materials, straightforward. | Wide availability of chalcones. | High regioselectivity, mild conditions. | High atom economy, operational simplicity, molecular diversity. |
| Key Disadvantages | Potential for regioisomers with unsymmetrical dicarbonyls. | Often requires a separate oxidation step. | In-situ generation of unstable nitrile imine required. | Optimization can be complex. |
Atom Economy and E-Factor are calculated for the specific protocols provided in Section 4 and are illustrative.
In-Depth Analysis of Synthetic Routes and Mechanistic Causality
As a Senior Application Scientist, it is crucial to understand not just the "how" but the "why" behind experimental choices. This section delves into the mechanistic underpinnings of each route, explaining the causality that governs their efficiency and outcomes.
The Knorr Pyrazole Synthesis: The Classic Workhorse
First reported in 1883, the Knorr synthesis remains a highly relevant and widely used method for constructing the pyrazole core. It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Mechanistic Insight: The reaction is typically acid-catalyzed because protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine. The reaction proceeds through a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. A critical consideration is regioselectivity when using an unsymmetrical 1,3-dicarbonyl. The initial attack can occur at either carbonyl, potentially leading to a mixture of regioisomers. The outcome is influenced by the steric and electronic nature of the dicarbonyl's substituents and the reaction's pH.
Caption: General mechanism of the Knorr pyrazole synthesis.
From α,β-Unsaturated Carbonyls: The Chalcone Route
This method utilizes readily available α,β-unsaturated aldehydes and ketones, such as chalcones, as precursors. The reaction with a hydrazine derivative initially forms a non-aromatic pyrazoline intermediate, which must then be oxidized to the corresponding pyrazole.
Mechanistic Insight: The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the pyrazoline. The necessity of a subsequent oxidation step adds a layer of complexity and can impact the overall yield and greenness of the process. However, the vast diversity of accessible chalcones makes this a highly versatile route for accessing a wide range of substituted pyrazoles.
Caption: Two-stage synthesis of pyrazoles from chalcones.
1,3-Dipolar Cycloaddition: Precision and Regiocontrol
This powerful method offers excellent control over regioselectivity. It typically involves the [3+2] cycloaddition of a nitrile imine with an alkyne or an alkyne surrogate. The nitrile imine is a transient species, usually generated in situ from a hydrazonoyl halide in the presence of a base.
Mechanistic Insight: The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction, which accounts for its high stereospecificity and regioselectivity. The use of an alkyne surrogate, such as a bromoalkene, allows for the initial formation of a pyrazoline, which then undergoes elimination of HBr to afford the aromatic pyrazole. This route is particularly valuable for synthesizing tetrasubstituted pyrazoles with well-defined substitution patterns.
Multicomponent Reactions (MCRs): The Efficiency Powerhouse
MCRs, in which three or more reactants combine in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecules like pyrazoles. These one-pot procedures are particularly attractive for building molecular libraries in drug discovery.
Mechanistic Insight: The reaction proceeds through a cascade of sequential transformations, such as condensation, cyclization, and rearrangement, all within a single reaction vessel. While optimizing conditions for multiple components can be challenging, the significant reduction in workup and purification steps often makes MCRs a superior choice in terms of time and resource efficiency. The use of green solvents like water and reusable catalysts further enhances their appeal.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of this guide, the following are detailed, step-by-step methodologies for the synthesis of representative pyrazole derivatives via the discussed routes.
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
-
Materials: Ethyl acetoacetate, Phenylhydrazine, Diethyl ether.
-
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
-
Protocol 2: Synthesis of a Pyrazoline from a Chalcone
-
Materials: Chalcone, Phenylhydrazine, Ethanol.
-
Procedure:
-
To a solution of the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1 mmol) dropwise.
-
Heat the reaction mixture at 80 °C under reflux for 4 hours.
-
Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, dry, and recrystallize from ethanol. Note: A subsequent oxidation step (e.g., with iodine or DDQ) would be required to convert the resulting pyrazoline to a pyrazole.
-
Protocol 3: 1,3-Dipolar Cycloaddition Synthesis of a Tetrasubstituted Pyrazole
-
Materials: α-Bromocinnamaldehyde, Hydrazonoyl chloride, Triethylamine, Chloroform or Dichloromethane.
-
Procedure:
-
Prepare a solution of α-bromocinnamaldehyde (3 mmol) and the hydrazonoyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.
-
Add triethylamine (3.3 mmol) to the solution.
-
Stir the reaction mixture at room temperature until the starting materials have disappeared, as monitored by TLC (typically 7-10 hours).
-
Evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography.
-
Protocol 4: Microwave-Assisted, One-Pot Multicomponent Synthesis of a 4-Arylidenepyrazolone
-
Materials: Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde, Microwave reactor.
-
Procedure:
-
In a microwave-safe vessel, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Seal the vessel and place it in a domestic microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After the reaction is complete and the vessel has cooled, the product can be purified by recrystallization.
-
The Rise of Green and Enabling Technologies
The principles of green chemistry are increasingly integral to modern synthetic planning. In pyrazole synthesis, this is most evident in the adoption of microwave-assisted synthesis and the use of heterogeneous, recyclable catalysts.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation offers a compelling alternative to conventional heating, providing rapid and uniform heating of the reaction mixture. This often leads to dramatic reductions in reaction times (from hours to minutes) and improved yields.
Caption: Conventional vs. Microwave-Assisted Pyrazole Synthesis.
Heterogeneous Catalysis
The use of solid-supported, recyclable catalysts, such as Amberlyst-70, offers significant environmental and economic benefits. These catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing for their reuse, thereby reducing waste.
Conclusion and Future Outlook
The synthesis of substituted pyrazoles is a mature yet continuously evolving field. While the classic Knorr synthesis remains a robust and reliable method, contemporary approaches offer significant advantages. Multicomponent reactions provide unparalleled efficiency for generating molecular diversity, while 1,3-dipolar cycloadditions offer exquisite regiochemical control.
For the modern researcher, the integration of enabling technologies such as microwave-assisted synthesis and green catalysts is paramount. These approaches not only accelerate the discovery and development of new pyrazole-based therapeutics but also align with the growing imperative for sustainable chemical manufacturing. The judicious selection of a synthetic route, based on a thorough understanding of the underlying mechanisms and a clear-eyed assessment of efficiency metrics, will continue to be a key determinant of success in this vital area of medicinal chemistry.
References
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of molecular docking methodologies for pyrazole-based inhibitors, focusing on their interactions with protein kinase targets. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, ensuring that the described protocols are robust, self-validating, and grounded in established scientific principles. We will explore the strategic importance of the pyrazole scaffold, provide actionable protocols for comparative docking, and contextualize computational data with the necessity of experimental validation.
The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" in the development of protein kinase inhibitors.[1] Protein kinases are a family of enzymes crucial to cellular signaling pathways; their dysregulation is a hallmark of many diseases, including cancer.[2][3][4] The utility of the pyrazole moiety stems from its unique electronic and structural properties. As a five-membered heterocycle with two adjacent nitrogen atoms, it can act as both a hydrogen bond donor and acceptor, allowing it to form critical interactions with the hinge region of the kinase ATP-binding site—a common anchoring point for many inhibitors.[1][5] Its synthetic tractability and favorable drug-like properties further enhance its appeal for creating vast libraries of derivatives for screening.[1]
Molecular docking is an indispensable computational tool in this context. It allows us to predict how a small molecule, such as a pyrazole inhibitor, will bind to its protein target, providing insights into its binding orientation, affinity, and the specific interactions that stabilize the complex.[6][][8] This in silico approach accelerates the drug discovery process by enabling the rapid, cost-effective screening of virtual compounds and prioritizing the most promising candidates for synthesis and experimental testing.
This guide will use two well-established cancer targets, Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as a case study to demonstrate a comparative docking workflow.[9][10][11][12]
A Self-Validating Molecular Docking Workflow
The trustworthiness of any computational model hinges on its validation.[13] A robust docking protocol must be able to accurately reproduce known experimental data before it can be used to make predictions about unknown compounds. The following workflow incorporates a critical validation step—redocking—to ensure the reliability of the generated results.
Caption: A self-validating workflow for comparative molecular docking.
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol outlines the general steps for performing a comparative docking study. While specific commands may vary, the underlying principles are broadly applicable across different docking software.
1. Target Protein Preparation
-
Causality: The starting point for any docking experiment is a high-resolution 3D structure of the target protein. It is critical to prepare this structure to make it suitable for docking. This involves removing non-essential molecules (like water) that could interfere with the docking algorithm and adding hydrogen atoms, which are often not resolved in crystal structures but are vital for forming hydrogen bonds.
-
Protocol:
-
Obtain Structure: Download the crystal structures of your target kinases from the Protein Data Bank (PDB). For this guide, we will use CDK2 (PDB ID: 2VTO) and VEGFR-2 (PDB ID: 2QU5).[9][10]
-
Clean PDB File: Open the PDB file in a molecular modeling program (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio). Remove all water molecules and any co-crystallized ligands or ions not essential for binding.
-
Add Hydrogens & Charges: Use a protein preparation utility (e.g., the 'Protein Preparation Wizard' in Maestro or the corresponding tools in AutoDock Tools) to add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Save in Required Format: Save the prepared protein in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[14]
-
2. Ligand Preparation
-
Causality: Ligands must be converted from their 2D representation to a realistic 3D conformation with an optimized geometry. Starting with a low-energy, stable conformation of the ligand increases the efficiency and accuracy of the docking search.
-
Protocol:
-
Draw Structures: Sketch the 2D structures of your pyrazole inhibitor series using chemical drawing software (e.g., ChemDraw or MarvinSketch).
-
Convert to 3D: Convert the 2D structures to 3D.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Save in Required Format: Save the prepared ligands in the PDBQT format, which will define the rotatable bonds for the docking simulation.[14]
-
3. Protocol Validation via Redocking
-
Causality: This is the most critical step for ensuring the trustworthiness of your results. Before docking your novel compounds, you must prove that your chosen docking parameters can accurately reproduce the experimentally determined binding mode of a known ligand. The Root Mean Square Deviation (RMSD) quantifies the difference between the docked pose and the crystal structure pose. A low RMSD value gives confidence in the protocol.[15][16]
-
Protocol:
-
Extract Native Ligand: From the original PDB file (e.g., 2VTO), extract the co-crystallized inhibitor and save it as a separate file.
-
Prepare Native Ligand: Prepare this ligand using the same procedure described in Step 2.
-
Define Binding Site: Define the docking search space (the "grid box") around the position of the native ligand in the protein's active site. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.
-
Perform Redocking: Dock the prepared native ligand back into the prepared protein structure using your defined grid box and docking parameters.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms. An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[15][16]
-
4. Comparative Docking and Analysis
-
Causality: Once the protocol is validated, you can proceed with docking your series of pyrazole inhibitors. The primary outputs are the binding affinity (docking score), which estimates the strength of the interaction, and the predicted binding pose, which shows the 3D orientation and key molecular interactions.
-
Protocol:
-
Execute Docking: Using the validated parameters, dock each prepared pyrazole ligand into the active sites of both CDK2 and VEGFR-2.
-
Analyze Docking Scores: The docking score, typically in kcal/mol, represents the estimated free energy of binding. More negative values indicate a higher predicted binding affinity.[17][18]
-
Visualize Interactions: Analyze the top-ranked pose for each ligand in a molecular graphics program. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking with the active site residues.[14] Comparing these interactions across your series of compounds allows you to build a Structure-Activity Relationship (SAR).
-
Comparative Case Study: Pyrazole Inhibitors vs. CDK2 & VEGFR-2
To illustrate the comparative analysis, let's consider a hypothetical series of pyrazole derivatives and their docking results against CDK2 and VEGFR-2.
Table 1: Hypothetical Pyrazole Derivatives for Docking Study
| Ligand ID | Core Scaffold | R1 Group | R2 Group |
| PYR-01 | 1,3-diphenyl-1H-pyrazole | -H | -H |
| PYR-02 | 1,3-diphenyl-1H-pyrazole | -OH (para) | -H |
| PYR-03 | 1,3-diphenyl-1H-pyrazole | -H | -NH2 (para) |
| PYR-04 | 1,3-diphenyl-1H-pyrazole | -OH (para) | -NH2 (para) |
Table 2: Illustrative Comparative Docking Results (Note: This data is illustrative and designed to demonstrate comparative principles.)
| Ligand ID | CDK2 Docking Score (kcal/mol) | Key CDK2 Interactions (Residues) | VEGFR-2 Docking Score (kcal/mol) | Key VEGFR-2 Interactions (Residues) | Predicted Selectivity |
| PYR-01 | -7.8 | Leu83 (H-bond), Ile10, Val18 | -8.1 | Cys919 (H-bond), Leu840, Val848 | VEGFR-2 |
| PYR-02 | -8.9 | Leu83 (H-bond), Asp86 (H-bond) | -8.3 | Cys919 (H-bond), Leu840, Val848 | CDK2 |
| PYR-03 | -8.5 | Leu83 (H-bond), Gln131 (H-bond) | -9.2 | Cys919 (H-bond), Asp1046 (H-bond) | VEGFR-2 |
| PYR-04 | -9.5 | Leu83, Asp86, Gln131 (H-bonds) | -9.4 | Cys919, Asp1046 (H-bonds) | Dual / Non-selective |
Analysis of Structure-Activity Relationships (SAR)
From the illustrative data in Table 2, we can derive valuable SAR insights:
-
Impact of the R1 Hydroxyl Group (PYR-02): The addition of a hydroxyl group at the R1 position significantly improved the binding affinity for CDK2. Visualization of the binding pose would likely reveal that this -OH group forms a new, strong hydrogen bond with the backbone of Asp86 in the CDK2 active site, an interaction not possible for PYR-01. This single modification shifted the predicted selectivity towards CDK2.
-
Impact of the R2 Amino Group (PYR-03): The amino group at R2 dramatically enhanced binding to VEGFR-2. This suggests the topology of the VEGFR-2 active site has a hydrogen bond acceptor, like Asp1046, positioned perfectly to interact with this new donor group.[9] This interaction is more favorable than any new interactions formed in the CDK2 pocket, thus driving selectivity for VEGFR-2.
-
Dual Inhibition (PYR-04): Combining both functional groups results in a potent inhibitor for both kinases. This compound can leverage the favorable interactions in both active sites, making it a potential dual inhibitor.
Caption: Key interactions of a dual-targeting pyrazole inhibitor.
Bridging In Silico and In Vitro: The Path to Confirmation
While molecular docking provides powerful predictive insights, it is crucial to remember that these are theoretical models.[13] The ultimate validation of any docking study comes from experimental testing. The prioritized compounds from the in silico screening should be synthesized and evaluated in biochemical and cellular assays.
-
Biochemical Assays: In vitro kinase inhibition assays (e.g., ADP-Glo or FRET-based assays) are used to determine the IC50 value of an inhibitor.[4][12] This value represents the concentration of the inhibitor required to reduce the kinase's activity by 50% and is a direct measure of its potency.
-
Cell-Based Assays: Antiproliferative assays (e.g., MTT or CellTiter-Glo assays) on cancer cell lines are used to assess the compound's ability to inhibit cell growth, providing a measure of its efficacy in a more biologically relevant context.[19]
A strong correlation between docking scores and experimental IC50 values (i.e., more negative scores corresponding to lower IC50 values) provides the highest level of confidence in the computational model.
Conclusion
This guide has outlined a comprehensive and self-validating framework for conducting comparative docking studies of pyrazole inhibitors. By emphasizing the rationale behind methodological choices, incorporating mandatory validation steps like redocking, and contextualizing computational results with experimental data, researchers can significantly enhance the accuracy and predictive power of their in silico efforts. The pyrazole scaffold will undoubtedly continue to be a fertile ground for the discovery of novel kinase inhibitors, and the disciplined application of the principles discussed herein will be paramount to translating computational hypotheses into clinically relevant therapeutic candidates. A logical next step for refining these studies would be the application of molecular dynamics simulations to assess the stability of the predicted binding poses over time.[20]
References
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A Comparative Guide to the Validation of a Novel Drug Target for 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Introduction: Beyond the Scaffold - Unveiling a Novel Kinase Target
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] The specific compound, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, represents a novel chemical entity with potential therapeutic applications. While its precise molecular target is yet to be fully elucidated, its structural motifs suggest a strong potential for interaction with protein kinases, a class of enzymes frequently implicated in oncogenesis.[3]
This guide provides a comprehensive, technically-grounded framework for the validation of a hypothetical novel protein kinase target, hereafter referred to as "Novel Kinase X" (NKX) , for this compound (referred to as "Cmpd-P" ). We will delineate a rigorous, multi-faceted validation workflow, present detailed experimental protocols, and objectively compare the therapeutic potential of targeting NKX against established alternatives in the context of metastatic melanoma, a disease often driven by aberrant kinase signaling.[4]
The Rationale for Targeting NKX in Metastatic Melanoma
We hypothesize that NKX is a previously uncharacterized serine/threonine kinase that functions as a downstream effector in the MAPK/ERK signaling pathway, activated by the common BRAF V600E mutation.[5] Unlike direct inhibition of BRAF or MEK, targeting NKX may offer a distinct therapeutic window, potentially circumventing known resistance mechanisms that arise from pathway reactivation.[6]
Hypothetical NKX Signaling Pathway
The diagram below illustrates the proposed position of NKX within the canonical RAS-RAF-MEK-ERK pathway, a critical mediator of cell proliferation and survival.[7]
Caption: Proposed role of Novel Kinase X (NKX) in the MAPK pathway.
A Multi-Pillar Approach to Target Validation
The journey from a hypothetical target to a clinically relevant one is arduous and requires a systematic, evidence-based approach.[8] Our validation strategy is built on three pillars: genetic validation, pharmacological validation, and in vivo proof-of-concept. This ensures that the observed phenotype is a direct consequence of modulating NKX activity.
Caption: Workflow for generating an NKX knockout cell line via CRISPR-Cas9.
Step-by-Step Protocol:
-
sgRNA Design and Cloning: Design at least two unique single-guide RNAs (sgRNAs) targeting an early, conserved exon of the NKX gene to ensure a functional knockout. Clone these sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production and Transduction: Produce lentiviral particles in HEK293T cells. Transduce A375 melanoma cells with the lentivirus.
-
Selection and Clonal Expansion: Select for successfully transduced cells using puromycin. Isolate single-cell clones to establish monoclonal knockout cell lines.
-
Validation of Knockout: Confirm the absence of NKX protein expression via Western blot analysis. Verify the on-target gene editing through Sanger sequencing of the genomic DNA.
-
Phenotypic Analysis: Compare the proliferation rate of NKX-knockout A375 cells to that of wild-type A375 cells using the CellTiter-Glo® assay. A significant reduction in the proliferation of knockout cells provides strong genetic validation of NKX as a critical gene for melanoma cell survival. [3]
Comparative Analysis: Cmpd-P vs. Standard-of-Care Alternatives
A crucial aspect of validation is benchmarking the novel therapeutic strategy against existing treatments. We compare the hypothetical performance of Cmpd-P with established BRAF and MEK inhibitors. [9][10] Table 1: Hypothetical Performance Comparison in BRAF V600E Melanoma Models
| Parameter | Cmpd-P (Target: NKX) | Vemurafenib (Target: BRAF V600E) | Trametinib (Target: MEK1/2) |
| Target Potency (IC₅₀) | 15 nM | 31 nM | 0.92 nM |
| Cellular Potency (EC₅₀, A375 cells) | 80 nM | 100 nM | 5 nM |
| Selectivity (KinomeScan® S(10) at 1 µM) | 0.015 | 0.03 | 0.01 |
| Effect on p-ERK Levels | No direct effect | Strong decrease | Strong decrease |
| Effect on NKX-KO Cells | No effect | Reduced proliferation | Reduced proliferation |
| In Vivo Efficacy (Tumor Growth Inhibition) | 75% | 60% | 65% |
| Acquired Resistance Mechanism | Upregulation of parallel survival pathways | MEK1/2 mutations, pathway reactivation | Upstream pathway reactivation |
Data presented are hypothetical and for illustrative purposes only.
This comparative data suggests that while Cmpd-P may have a slightly lower cellular potency than Trametinib, its distinct mechanism of action downstream of MEK could offer advantages in overcoming certain forms of resistance. The lack of effect in NKX-knockout cells serves as a critical on-target validation point.
Pillar 3: In Vivo Validation in Preclinical Models
The final step in preclinical validation is to assess the efficacy and safety of Cmpd-P in a living organism. [11]
Protocol 4: Murine Xenograft Model of Human Melanoma
Objective: To evaluate the anti-tumor efficacy of Cmpd-P in an in vivo setting.
Step-by-Step Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ A375 melanoma cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (e.g., Vehicle control, Cmpd-P, Vemurafenib).
-
Dosing: Administer Cmpd-P and comparator drugs orally once daily for 21 days. The dose level should be determined from prior maximum tolerated dose (MTD) studies.
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue at various time points post-final dose. Analyze tissue lysates by Western blot for levels of phosphorylated NKX substrate to confirm target engagement in vivo. [12]7. Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between groups.
Conclusion and Future Directions
This guide outlines a rigorous, multi-pronged strategy for the validation of a novel kinase target, NKX, for the pyrazole-containing compound, Cmpd-P. Through a combination of genetic, pharmacological, and in vivo approaches, it is possible to build a robust data package that establishes a clear link between the compound, its molecular target, and a clinically relevant phenotype. The comparative framework presented here, benchmarking against established drugs like Vemurafenib and Trametinib, is essential for positioning this novel therapeutic strategy within the existing treatment landscape. Successful validation through these methodologies would provide a strong rationale for advancing Cmpd-P into formal preclinical development and subsequent clinical trials.
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A Head-to-Head Comparative Analysis: 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole versus Commercial Fungicide Standards
In the dynamic landscape of agrochemical research, the pursuit of novel fungicides with superior efficacy, improved safety profiles, and robust resistance management potential is paramount. This guide provides a comprehensive, head-to-head comparison of the investigational compound 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole against two leading commercial standards: Fluxapyroxad, a succinate dehydrogenase inhibitor (SDHI), and Pyraclostrobin, a Quinone outside Inhibitor (QoI).
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of fungicidal performance supported by established experimental protocols. Our objective is to present a clear, data-driven comparison to inform future research and development efforts in the critical area of crop protection.
Introduction to the Compounds
The Investigational Compound: this compound
This compound is a novel heterocyclic compound belonging to the pyrazole class. The presence of the difluoromethyl group at the 5-position is a key structural feature, known to be present in a number of modern fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[1][2] The cyclopropyl moiety at the 3-position is introduced to potentially enhance binding affinity to the target site and improve systemic properties within the plant.
The proposed mechanism of action for this compound is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[2][3][4] By blocking this essential enzyme, the compound disrupts the production of ATP, leading to the cessation of fungal growth and eventual cell death.[3]
Commercial Standard 1: Fluxapyroxad (SDHI)
Fluxapyroxad is a highly effective, broad-spectrum pyrazole-carboxamide fungicide developed by BASF.[5] As a member of the SDHI class (FRAC Group 7), its mode of action is the inhibition of succinate dehydrogenase.[3][5] Fluxapyroxad is recognized for its systemic properties and provides both preventative and curative activity against a wide range of fungal pathogens in various crops.[5]
Commercial Standard 2: Pyraclostrobin (QoI)
Pyraclostrobin, another leading fungicide from BASF, belongs to the Quinone outside Inhibitor (QoI) class (FRAC Group 11).[3] Its mechanism of action involves the inhibition of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial respiratory chain, which also disrupts ATP production but at a different site than SDHIs.[3][6] Pyraclostrobin is known for its broad-spectrum activity and physiological benefits to the plant, often referred to as "plant health" effects.[7]
Head-to-Head Performance Comparison
The following data is a synthesis of expected performance based on the known structure-activity relationships of pyrazole fungicides and established in vitro and in vivo testing methodologies.
In Vitro Fungicidal Efficacy
The half-maximal effective concentration (EC50), the concentration of a fungicide that inhibits 50% of fungal mycelial growth, is a key indicator of in vitro efficacy. Lower EC50 values denote higher fungicidal activity.[3]
| Fungal Pathogen | This compound (EC50 µg/mL) | Fluxapyroxad (EC50 µg/mL) | Pyraclostrobin (EC50 µg/mL) |
| Botrytis cinerea (Gray Mold) | 0.045 | 0.052 | 0.068 |
| Septoria tritici (Septoria Leaf Blotch) | 0.028 | 0.035 | 0.15 |
| Puccinia triticina (Wheat Leaf Rust) | 0.015 | 0.021 | 0.04 |
| Alternaria solani (Early Blight) | 0.08 | 0.12 | 0.10 |
| Rhizoctonia solani (Sheath Blight) | 0.03 | 0.04 | 0.09 |
Interpretation of Data:
The hypothetical data suggests that this compound exhibits potent in vitro activity against a broad spectrum of economically important plant pathogens. Its performance is comparable to, and in some cases, slightly exceeds that of Fluxapyroxad, indicating a strong potential as an SDHI fungicide. The compound shows significantly better efficacy against Septoria tritici and Puccinia triticina compared to Pyraclostrobin, which is expected given the different modes of action and the known strengths of SDHIs against these pathogens.
In Vivo Protective and Curative Activity
Greenhouse trials are essential for evaluating the performance of fungicides under more realistic conditions, assessing both their ability to protect the plant before infection (protective) and to halt the progression of the disease after infection has occurred (curative).
| Plant Disease Model | Protective Efficacy (% Control) | Curative Efficacy (% Control) |
| This compound | ||
| Wheat Leaf Rust | 95 | 75 |
| Grape Powdery Mildew | 92 | 70 |
| Fluxapyroxad | ||
| Wheat Leaf Rust | 93 | 72 |
| Grape Powdery Mildew | 90 | 68 |
| Pyraclostrobin | ||
| Wheat Leaf Rust | 88 | 60 |
| Grape Powdery Mildew | 95 | 65 |
Interpretation of Data:
The projected in vivo data indicates that this compound possesses excellent protective and good curative properties. Its performance is on par with Fluxapyroxad, suggesting strong systemic movement and stability within the plant tissue. While Pyraclostrobin shows excellent protective activity against powdery mildew, the investigational compound and Fluxapyroxad demonstrate a slight advantage in curative action against wheat leaf rust.
Safety and Selectivity Profile
Phytotoxicity Assessment
Phytotoxicity is the potential for a compound to cause damage to the host plant. This is a critical parameter in the development of a commercially viable fungicide.
| Crop | This compound (Phytotoxicity Rating at 2x Label Rate) | Fluxapyroxad (Phytotoxicity Rating at 2x Label Rate) | Pyraclostrobin (Phytotoxicity Rating at 2x Label Rate) |
| Wheat | 1 (No effect) | 1 (No effect) | 1 (No effect) |
| Grape | 1 (No effect) | 1 (No effect) | 1 (No effect) |
| Tomato | 1 (No effect) | 1 (No effect) | 2 (Slight yellowing) |
Phytotoxicity Rating Scale: 1 = No effect; 2 = Slight yellowing or stunting; 3 = Moderate damage; 4 = Severe damage; 5 = Plant death.
Interpretation of Data:
The hypothetical data suggests that this compound exhibits a favorable safety profile with no observable phytotoxicity on key crops, even at double the anticipated label rate. This is a significant advantage, as some fungicides can cause stress to certain plant species or varieties.
Resistance Management Potential
Fungicide resistance is a major challenge in modern agriculture. The risk of resistance development is influenced by the fungicide's mode of action and the pathogen's biology. As an SDHI, this compound would be classified in FRAC Group 7. Cross-resistance between different SDHI fungicides is a known concern. Therefore, a robust resistance management strategy, including rotation with fungicides from different FRAC groups (like Pyraclostrobin, Group 11), would be essential for the long-term sustainability of this compound.
Experimental Methodologies
The following protocols are standard methodologies for the in vitro and in vivo evaluation of fungicides.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the EC50 value of a fungicide against a specific fungal pathogen.
Workflow Diagram:
Caption: Workflow for in vitro mycelial growth inhibition assay.
Step-by-Step Protocol:
-
Preparation of Fungicide Stock Solutions: Dissolve the test compounds and commercial standards in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Media Preparation: Prepare potato dextrose agar (PDA) according to the manufacturer's instructions and autoclave.
-
Amendment of Media: While the PDA is still molten (approximately 45-50°C), add the appropriate volume of the fungicide stock solutions to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL). A control with DMSO only should also be prepared.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark until the mycelial growth in the control plate reaches the edge of the dish.
-
Measurement and Calculation: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined using probit analysis.
Greenhouse Protective and Curative Assays
These assays evaluate the fungicide's performance on whole plants.
Workflow Diagram:
Caption: Workflows for protective and curative fungicide assays.
Step-by-Step Protocol:
-
Plant Growth: Grow healthy, susceptible host plants (e.g., wheat for leaf rust, grapevines for powdery mildew) to the appropriate growth stage in a greenhouse.
-
Fungicide Application: Prepare aqueous solutions of the test compounds and commercial standards at the desired concentrations, typically including a surfactant to ensure even coverage.
-
Protective Assay:
-
Spray the plants with the fungicide solutions until runoff.
-
Allow the foliage to dry completely (approximately 24 hours).
-
Inoculate the plants with a suspension of fungal spores.
-
Place the plants in a high-humidity chamber for 24-48 hours to promote infection.
-
Move the plants back to the greenhouse and allow the disease to develop.
-
-
Curative Assay:
-
Inoculate the plants with a suspension of fungal spores.
-
Place the plants in a high-humidity chamber for 24-48 hours to allow infection to establish.
-
Spray the plants with the fungicide solutions until runoff.
-
Move the plants back to the greenhouse and allow the disease to develop.
-
-
Disease Assessment: After a set incubation period (e.g., 7-14 days), assess the disease severity on the leaves as a percentage of the leaf area infected. Calculate the percent disease control relative to the untreated, inoculated control plants.
Phytotoxicity Assessment
This protocol is designed to evaluate the potential for a fungicide to harm the host plant.
Step-by-Step Protocol:
-
Plant Selection: Use healthy, actively growing plants of the target crop species.
-
Treatment Application: Apply the test compound and commercial standards at both the anticipated label rate (1x) and a higher rate (e.g., 2x or 4x) to a group of plants. An untreated control group should be sprayed with water only.
-
Observation: Observe the plants regularly for a period of 14-21 days for any signs of phytotoxicity, including:
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Leaf distortion or burning
-
Stunting
-
-
Rating: Rate the level of phytotoxicity on a standardized scale (e.g., 1-5).
Conclusion
The investigational compound, this compound, demonstrates significant potential as a next-generation SDHI fungicide. Based on the analysis of its structural features and the presented hypothetical data, it exhibits a broad spectrum of activity, strong protective and curative properties, and a favorable safety profile. Its performance is highly competitive with the leading commercial SDHI standard, Fluxapyroxad, and it shows advantages over the QoI standard, Pyraclostrobin, for the control of specific pathogens.
Further research is warranted to validate these findings through extensive field trials and to fully characterize its environmental fate and toxicological profile. The development of this compound should proceed with a clear resistance management strategy in mind to ensure its long-term utility in integrated pest management programs.
References
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- Wikipedia contributors. (2023, December 19). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. In Wikipedia, The Free Encyclopedia.
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A Comparative Guide to the Selectivity of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole Against Fungal Pathogens
Introduction: The Quest for Selective Antifungal Agents
The development of novel antifungal agents is a critical endeavor in both agriculture and human health. Fungal pathogens pose a significant threat to global food security and are a leading cause of morbidity and mortality, particularly in immunocompromised individuals. A key challenge in antifungal drug discovery is achieving a high degree of selectivity. Unlike bacteria, fungi are eukaryotes, sharing many cellular structures and metabolic pathways with their hosts. This similarity increases the risk of off-target toxicity, where an antifungal compound harms host cells, leading to adverse side effects.[1] Therefore, the ideal antifungal agent exhibits potent activity against a broad spectrum of pathogenic fungi while demonstrating minimal impact on host cells and beneficial microflora.
This guide provides a comprehensive framework for assessing the selectivity of a promising new pyrazole-based compound, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole . Pyrazole derivatives have emerged as a significant class of fungicides, with many acting as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] These compounds disrupt the fungal mitochondrial respiratory chain, a vital process for energy production.[2][4] By presenting a detailed experimental workflow, comparative data analysis, and interpretation, this guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this and other novel antifungal candidates.
Mechanism of Action: Targeting Fungal Respiration
This compound belongs to the pyrazole class of compounds, many of which are known to function as SDHIs (FRAC Group 7).[2][5] The succinate dehydrogenase enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (Complex II). By binding to the ubiquinone-binding site of the SDH enzyme, these inhibitors block the transfer of electrons from succinate to ubiquinone, thereby halting ATP production and leading to fungal cell death.[3][4] The selectivity of SDHI fungicides can be attributed to structural differences in the SDH enzyme complex between fungi and other organisms.[6]
Caption: Proposed mechanism of action for this compound as an SDHI.
Experimental Design for Selectivity Profiling
A robust assessment of selectivity requires a multi-faceted approach, encompassing in vitro susceptibility testing against a diverse panel of organisms and cytotoxicity assays against a relevant host cell line.
Selection of Test Organisms and Comparator Compounds
To comprehensively evaluate the selectivity of this compound, a panel of clinically and agriculturally relevant fungal pathogens should be selected. This panel should include representatives from different fungal classes to determine the spectrum of activity. Furthermore, including a non-pathogenic fungal species and a human cell line is crucial for assessing off-target effects.
For comparative purposes, established antifungal agents with known mechanisms of action are included:
-
Boscalid: A well-characterized SDHI fungicide, providing a direct comparison within the same class.[2]
-
Voriconazole: A broad-spectrum triazole that inhibits ergosterol biosynthesis, representing a different mode of action.[7][8]
-
Amphotericin B: A polyene that binds to ergosterol in the fungal cell membrane, known for its broad activity but also for its host toxicity.[7][9]
Table 1: Panel of Organisms for Selectivity Profiling
| Organism | Type | Relevance |
| Aspergillus fumigatus | Filamentous Fungus (Mold) | Major human pathogen causing invasive aspergillosis |
| Candida albicans | Yeast | Common cause of mucosal and systemic candidiasis |
| Cryptococcus neoformans | Yeast | Causative agent of cryptococcal meningitis |
| Fusarium oxysporum | Filamentous Fungus (Mold) | Significant plant pathogen with broad host range |
| Botrytis cinerea | Filamentous Fungus (Mold) | Causes grey mold in a wide variety of crops |
| Saccharomyces cerevisiae | Yeast | Non-pathogenic model organism |
| HEK293 (Human Embryonic Kidney Cells) | Mammalian Cell Line | Standard for in vitro cytotoxicity testing |
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro potency of an antifungal agent. The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), provides a standardized and reproducible approach.
Protocol: Broth Microdilution Assay (CLSI M27/M38)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, colonies are suspended in sterile saline and adjusted to a 0.5 McFarland standard. For molds, conidia are harvested and the suspension is adjusted to a specific concentration using a hemocytometer.
-
Drug Dilution: A serial twofold dilution of this compound and comparator compounds is prepared in 96-well microtiter plates using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds.
-
Incubation: Plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.
Caption: Workflow for the in vitro antifungal susceptibility testing.
Comparative Efficacy Data (Hypothetical)
The following table presents hypothetical MIC₅₀ values (the concentration that inhibits 50% of isolates) to illustrate how the data would be compared.
Table 2: Comparative In Vitro Antifungal Activity (MIC₅₀, µg/mL)
| Organism | This compound | Boscalid | Voriconazole | Amphotericin B |
| Aspergillus fumigatus | 0.25 | 1 | 0.5 | 1 |
| Candida albicans | 1 | 8 | 0.125 | 0.5 |
| Cryptococcus neoformans | 0.5 | 4 | 0.25 | 0.25 |
| Fusarium oxysporum | 0.125 | 0.5 | 4 | 2 |
| Botrytis cinerea | 0.06 | 0.25 | >64 | 16 |
| Saccharomyces cerevisiae | 16 | 32 | 2 | 4 |
Interpretation of Hypothetical Data: In this illustrative dataset, this compound demonstrates potent, broad-spectrum activity against the tested pathogenic fungi, with particularly high potency against the plant pathogens F. oxysporum and B. cinerea. Its activity against the non-pathogenic S. cerevisiae is significantly lower, suggesting a degree of fungal selectivity.
In Vitro Cytotoxicity Assessment
To quantify the effect on host cells, an in vitro cytotoxicity assay is performed using a human cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: HEK293 cells are seeded into 96-well plates and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for 48 hours.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Comparative Cytotoxicity and Selectivity Index (Hypothetical)
The selectivity of an antifungal compound can be expressed as a Selectivity Index (SI), calculated as the ratio of its cytotoxicity to its antifungal activity (IC₅₀ / MIC). A higher SI value indicates greater selectivity for the fungal pathogen over host cells.
Table 3: Comparative Cytotoxicity and Selectivity Index (Hypothetical)
| Compound | Host Cell Cytotoxicity (IC₅₀, µg/mL on HEK293) | Selectivity Index vs. A. fumigatus (IC₅₀/MIC₅₀) | Selectivity Index vs. C. albicans (IC₅₀/MIC₅₀) |
| This compound | >100 | >400 | >100 |
| Boscalid | >100 | >100 | >12.5 |
| Voriconazole | 50 | 100 | 400 |
| Amphotericin B | 5 | 5 | 10 |
Interpretation of Hypothetical Data: The hypothetical data shows that this compound has a very favorable selectivity profile. Its high IC₅₀ value against the human cell line, combined with its low MIC values against pathogenic fungi, results in high Selectivity Indices. This suggests a low potential for host cell toxicity at effective antifungal concentrations, a significant advantage over a compound like Amphotericin B.
Conclusion and Future Directions
This guide outlines a systematic approach to assessing the selectivity of the novel antifungal candidate, this compound. Based on the presented (hypothetical) experimental data, this compound demonstrates promising characteristics:
-
Potent, Broad-Spectrum Antifungal Activity: It shows strong inhibition of both human and plant fungal pathogens.
-
High Selectivity: It exhibits significantly lower activity against a non-pathogenic yeast and a human cell line, indicating a wide therapeutic window.
These findings strongly support the further development of this compound as a potential new antifungal agent. The next logical steps would involve:
-
In vivo efficacy studies: Testing the compound in animal models of fungal infection to confirm its activity and safety in a whole-organism context.[1]
-
Resistance profiling: Investigating the potential for and mechanisms of resistance development in target pathogens.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By following a rigorous and comparative evaluation process as detailed in this guide, researchers can effectively identify and advance the most promising and selective antifungal candidates to address the growing challenges of fungal diseases.
References
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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. Among the most critical hurdles is achieving a desirable pharmacokinetic profile, with metabolic stability being a key determinant of a drug's in vivo half-life, bioavailability, and potential for drug-drug interactions. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful and widely adopted strategy to enhance these properties. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated pyrazole derivatives against their non-fluorinated counterparts, supported by experimental data and detailed protocols.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, unsubstituted pyrazoles can be susceptible to metabolic degradation. The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[3][4][5] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[2][6] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, chemists can effectively block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[7]
Comparative Analysis of Metabolic Stability: The Data
While the principle of fluorine-enhanced metabolic stability is well-established, quantitative data provides the most compelling evidence. The following tables summarize in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes and are a standard tool for these assessments.[8] The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Table 1: Comparative in vitro Metabolic Stability of Fluorinated vs. Non-fluorinated Indole Derivatives
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse |
Data sourced from a comparative study on indole derivatives, demonstrating the significant increase in metabolic stability with trifluoromethyl substitution.[9]
Table 2: In Vivo Pharmacokinetic Parameters of Celecoxib and its Non-steroidal Anti-inflammatory Drug (NSAID) Analogs
| Compound | Description | In Vivo Half-life (hours) | Primary Route of Elimination | Key Metabolic Enzymes |
| Celecoxib | Fluorinated pyrazole derivative | ~11 | Hepatic metabolism | CYP2C9, CYP3A4 |
| Diclofenac | Non-pyrazole NSAID | ~1.2-2 | Hepatic metabolism, renal excretion | CYP2C9, UGTs |
| Ibuprofen | Non-pyrazole NSAID | ~2-4 | Hepatic metabolism, renal excretion | CYP2C9 |
This table provides in vivo context, where the longer half-life of the fluorinated pyrazole celecoxib is evident compared to other non-fluorinated NSAIDs that are also CYP2C9 substrates.[1][10]
The Causality Behind Enhanced Stability: Metabolic Pathways of Fluorinated Pyrazoles
The improved metabolic stability of fluorinated pyrazoles is a direct consequence of altering their metabolic pathways. The primary routes of metabolism for many xenobiotics, including pyrazoles, are Phase I oxidation reactions, predominantly catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation reactions.[11]
Phase I Metabolism: The Role of Cytochrome P450
The CYP450 superfamily of heme-containing monooxygenases is responsible for the oxidative metabolism of a vast array of drugs.[9][12] For pyrazole derivatives, common sites of oxidation include the pyrazole ring itself and any attached alkyl or aryl substituents.
A prime example is the metabolism of celecoxib , a selective COX-2 inhibitor containing a trifluoromethylated pyrazole ring.[10][13] The primary metabolic pathway of celecoxib is the hydroxylation of the p-methyl group to form hydroxycelecoxib.[14][15] This reaction is almost exclusively catalyzed by CYP2C9 , with a minor contribution from CYP3A4.[14][16] The resulting primary alcohol is then further oxidized by cytosolic alcohol dehydrogenases to the corresponding carboxylic acid (carboxycelecoxib), which is pharmacologically inactive.[10][14]
Phase II Metabolism: Glucuronidation
Following Phase I oxidation, the resulting metabolites, as well as the parent drug if it contains suitable functional groups, can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion.[17] For celecoxib and its metabolites, this involves glucuronidation , the attachment of glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[10][13] The carboxycelecoxib metabolite is conjugated with glucuronic acid to form a 1-O-glucuronide.[14][15]
Interestingly, the pyrazole nitrogen atoms themselves can be sites for glucuronidation. Studies on other fluorinated pyrazole-containing compounds have shown that N-glucuronides can be significant metabolites, with UGT1A enzymes playing a key role.[13][14]
Metabolic Switching: The Fluorine Effect in Action
The strategic placement of fluorine can block a primary site of metabolism, forcing the metabolic machinery to attack other, less favorable positions on the molecule. This phenomenon is known as metabolic switching . By blocking the most labile "soft spot," the overall rate of metabolism is often significantly reduced, leading to a longer half-life and increased drug exposure. For pyrazole derivatives, fluorinating a susceptible phenyl ring or an alkyl group can prevent hydroxylation at that site, thereby enhancing the compound's metabolic stability.[7][18]
Below is a diagram illustrating the metabolic pathways of celecoxib.
Caption: Metabolic pathways of the fluorinated pyrazole drug, celecoxib.
Experimental Protocols: Assessing Metabolic Stability
The following is a detailed, step-by-step methodology for a standard in vitro liver microsomal stability assay, a cornerstone for evaluating the metabolic fate of drug candidates.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination, containing an internal standard
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard). The 0-minute time point represents the initial compound concentration.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The half-life is calculated as: t½ = 0.693 / k
-
Intrinsic clearance is calculated as: CLint = (0.693 / t½) / (mg microsomal protein/mL)
-
The following diagram illustrates the workflow for this assay.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion
The strategic incorporation of fluorine is a highly effective and field-proven method for enhancing the metabolic stability of pyrazole-based drug candidates. By blocking sites of oxidative metabolism, fluorination can significantly increase a compound's half-life and improve its overall pharmacokinetic profile. The comparative data, though drawn from analogous heterocyclic systems in some cases, consistently underscores the "fluorine advantage." By understanding the principles of metabolic pathways, the potential for metabolic switching, and utilizing robust in vitro assays such as the liver microsomal stability assay, researchers can make more informed decisions in the optimization of lead compounds. This rational approach to drug design, grounded in the principles of metabolic stability, ultimately increases the probability of success in the development of new and effective therapeutics.
References
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- Shanu-Wilson, J. (n.d.). N-glucuronidation: the human element. Hypha Discovery Blogs.
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A Researcher's Guide to Mechanism of Action Validation: A Knockout Approach for 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
In the landscape of drug discovery, identifying a potent compound is only the beginning. The critical next step, and the foundation of any successful therapeutic program, is unequivocally validating its mechanism of action (MOA). This guide provides an in-depth, experience-driven framework for researchers to rigorously validate the molecular target of a novel compound, using 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole as a working example. We will move beyond theoretical outlines to provide actionable protocols and the causal logic behind our experimental choices, establishing a self-validating system to confirm a hypothesized MOA through genetic knockout studies.
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs that target a wide range of proteins, particularly kinases and G-protein coupled receptors.[1][2][3] Given this precedent, let us hypothesize that through preliminary screening (e.g., in-silico modeling and biochemical assays), This compound , hereafter referred to as Cpd-X , has been identified as a potent inhibitor of a putative serine/threonine kinase, which we will call "Target Kinase 1" (TK1) . TK1 is known to phosphorylate and activate a downstream transcription factor, "Substrate-P," leading to increased cell proliferation.
This guide will demonstrate how to use CRISPR-Cas9 mediated knockout of the TK1 gene to definitively test this hypothesis.
The Foundational Logic: Why Knockout Studies are the Gold Standard
The premise of MOA validation via knockout is elegantly simple: if a compound exerts its effect by acting on a specific target protein, then the removal of that protein from the system should render the compound inert.[4][5] This genetic approach provides a level of certainty that pharmacological or knockdown (e.g., RNAi) studies may not, as it eliminates the target protein entirely, rather than just reducing its expression or blocking its activity amidst potential off-target effects.
Our central hypothesis can be broken down into a testable logical framework:
-
In Wild-Type (WT) cells: Cpd-X binds to and inhibits TK1, preventing the phosphorylation of Substrate-P, which in turn blocks the proliferative signal.
-
In TK1 Knockout (KO) cells: The primary target, TK1, is absent. Therefore, the signaling pathway is already interrupted at this node. Cpd-X has no target to bind to and should have no significant effect on cell proliferation.
This logic establishes a clear, falsifiable prediction: the anti-proliferative efficacy of Cpd-X will be dramatically reduced in TK1 KO cells compared to their WT counterparts.
Caption: End-to-end workflow for MOA validation.
Causality Behind Key Choices
-
Targeting an Early Exon: We design single guide RNAs (sgRNAs) to target an exon that is common to all transcript variants and located near the N-terminus of the protein. [6][7]A successful double-strand break repaired by non-homologous end joining (NHEJ) will likely introduce insertions or deletions (indels), causing a frameshift mutation and a premature stop codon. This leads to nonsense-mediated mRNA decay and ensures a true null allele. [6]* Ribonucleoprotein (RNP) Delivery: While plasmid delivery is common, transfecting a pre-assembled complex of Cas9 protein and synthetic sgRNA (an RNP) is often superior. [8][9]The RNP is active immediately upon entry and is degraded relatively quickly by the cell. This transient activity significantly reduces the chance of off-target editing compared to the prolonged expression from a plasmid. [10]* Clonal Isolation and Validation: It is critical to isolate and expand single-cell clones. CRISPR editing is not 100% efficient, resulting in a mixed population of unedited, mono-allelic, and bi-allelically edited cells. Only by validating individual clones through both genomic sequencing (to confirm the mutation) and Western blot (to confirm protein loss) can we be certain we are working with a true knockout. [5][11]
PART 2: Detailed Experimental Protocols
The following protocols provide a step-by-step guide for generating and validating a TK1 knockout cell line.
Protocol 1: sgRNA Design and Selection
-
Obtain Target Sequence: Retrieve the cDNA and genomic sequence for TK1 from a database like Ensembl or NCBI. Identify an early exon common to all major splice variants. [12]2. Use Design Tools: Input the exon sequence into at least two different sgRNA design tools (e.g., Benchling, CHOPCHOP). These tools predict on-target efficiency and potential off-target sites. [7][13]3. Select Candidates: Choose 2-3 sgRNA sequences with high predicted on-target scores and the fewest, lowest-scoring potential off-target sites. A non-targeting scramble sgRNA should also be designed as a negative control.
Table 1: Example sgRNA Candidates for TK1 Gene
| sgRNA ID | Sequence (5' to 3') | Target Exon | On-Target Score | Off-Target Score |
|---|---|---|---|---|
| TK1_sg1 | GGTGAGTCGTATGCACGTGA | 2 | 91 | 5 |
| TK1_sg2 | CAGGTACTAGCTAGTCGATG | 2 | 88 | 8 |
| Scramble | GCACTACCAGAGCTAACTCA | N/A | N/A | N/A |
Protocol 2: Generation of TK1 Knockout Cell Line using RNP Electroporation
This protocol is adapted for a robust cell line like HEK293T. Optimization will be required for other cell types. [11]
-
Reagent Preparation:
-
Synthesize or purchase high-purity sgRNAs (TK1_sg1, TK1_sg2, and Scramble).
-
Obtain purified S. pyogenes Cas9-NLS protein.
-
Resuspend sgRNAs in nuclease-free buffer to 100 µM.
-
-
RNP Assembly:
-
For each transfection, mix 120 pmol of Cas9 protein with 150 pmol of a single sgRNA in electroporation buffer.
-
Incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Cell Preparation:
-
Harvest cells during the exponential growth phase.
-
Count and resuspend 2x10^5 cells per electroporation in the appropriate buffer.
-
-
Electroporation:
-
Combine the cell suspension with the pre-assembled RNP complex.
-
Transfer to an electroporation cuvette and apply the optimized pulse using a system like the Neon™ Transfection System.
-
-
Recovery and Expansion:
-
Immediately transfer cells to a pre-warmed 6-well plate with antibiotic-free medium.
-
Allow cells to recover for 48-72 hours.
-
-
Single-Cell Cloning:
-
Serially dilute the recovered cells into 96-well plates to a calculated density of 0.5 cells per well. [9] * Culture for 2-3 weeks, monitoring for the growth of single colonies.
-
Expand distinct colonies into larger vessels for validation.
-
Protocol 3: Validation of Gene Knockout
-
Genomic DNA Analysis:
-
For each expanded clone, lyse a small portion of cells and extract genomic DNA. [9] * Perform PCR to amplify a ~500 bp region surrounding the sgRNA target site.
-
Submit the purified PCR products for Sanger sequencing.
-
Analyze sequencing chromatograms for the presence of heterozygous or homozygous indels, which appear as overlapping peaks downstream of the cut site.
-
-
Protein Level Validation (Western Blot):
-
Prepare protein lysates from the parental WT cell line and all genotypically-validated KO clones.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a validated primary antibody against TK1. A loading control (e.g., GAPDH, β-actin) must be included.
-
Expected Result: The band corresponding to TK1 should be present in the WT lysate and completely absent in the confirmed KO clones. [5]
-
PART 3: Comparative Analysis and Data Interpretation
With validated WT and TK1 KO cell lines in hand, the final step is to directly compare the cellular response to Cpd-X.
Protocol 4: Comparative Cell Viability Assay
-
Cell Seeding: Seed WT and two independent TK1 KO clones (e.g., KO-Clone A, KO-Clone B) into 96-well plates at an optimized density. Include a non-targeting sgRNA control cell line.
-
Compound Treatment: After 24 hours, treat the cells with a 10-point, 3-fold serial dilution of Cpd-X (e.g., from 100 µM to 5 nM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.
-
Data Analysis: Normalize the luminescence data to the DMSO control for each cell line. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Interpreting the Results: The Moment of Truth
The data generated will provide a clear verdict on the MOA hypothesis. A successful validation will show a dramatic rightward shift in the dose-response curve for the KO clones, indicating a loss of potency.
Table 2: Hypothetical Comparative IC50 Data for Cpd-X
| Cell Line | Genotype | Cpd-X IC50 (nM) | Fold Shift vs. WT | Interpretation |
|---|---|---|---|---|
| Parental | WT | 12.5 | 1.0 | Potent inhibition |
| Scramble Control | WT (Control sgRNA) | 14.1 | 1.1 | No effect from CRISPR process |
| KO-Clone A | TK1 -/- | > 10,000 | > 800 | Complete loss of sensitivity |
| KO-Clone B | TK1 -/- | > 10,000 | > 800 | Complete loss of sensitivity |
Caption: The logical framework for interpreting results.
Addressing Potential Complications: Off-Target Effects
A crucial aspect of trustworthiness is acknowledging and addressing potential confounders. The most significant is the possibility of CRISPR-induced off-target mutations. [14]
-
Minimization: Our experimental design already helps minimize this risk by using high-fidelity sgRNA design tools and the transient RNP delivery method. [10]* Validation: Using two or more independent KO clones derived from different sgRNAs (TK1_sg1 and TK1_sg2) provides a strong internal control. If both clones, which will have different potential off-target profiles, show the same phenotype (loss of sensitivity to Cpd-X), it is highly unlikely that the result is due to a common off-target effect.
-
Advanced Analysis: For therapeutic development, unbiased, genome-wide off-target analysis methods like GUIDE-seq or whole-genome sequencing may be required to comprehensively map any unintended edits. [15][16]
Conclusion
This guide has detailed a rigorous, multi-step process for validating the mechanism of action of a novel compound, this compound, against its putative target, TK1. By combining careful in-silico design, state-of-the-art CRISPR-Cas9 gene-editing protocols, and meticulous, multi-level validation, we can generate unambiguous data to confirm or refute a target hypothesis. This genetic approach provides the highest level of confidence, establishing a solid foundation for advancing a compound through the drug discovery pipeline. The principles and protocols outlined here serve as a robust template for the MOA validation of any small molecule inhibitor.
References
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A Senior Application Scientist's Guide to QSAR Modeling of Pyrazole Derivatives: A Comparative Analysis
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool to streamline the discovery and optimization of novel pyrazole-based drug candidates.[1][4] This guide provides a comparative overview of various QSAR modeling methodologies applied to pyrazole derivatives, offering insights into their relative strengths, predictive capabilities, and practical applications. We will delve into the causality behind methodological choices, present detailed experimental workflows, and furnish supporting data to empower researchers in their drug design endeavors.
Introduction: The Synergy of Pyrazoles and QSAR
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This unique structure imparts favorable physicochemical properties, allowing for versatile substitutions that can modulate biological activity.[1] The therapeutic landscape is populated with pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib, underscoring the scaffold's significance.[5][6]
The core principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure.[7] By establishing a mathematical relationship between chemical structure (represented by molecular descriptors) and biological activity, QSAR models can predict the activity of novel, unsynthesized compounds.[8][9] This predictive power significantly reduces the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising candidates.[9]
This guide will compare several prominent QSAR approaches used for pyrazole derivatives:
-
2D-QSAR: Utilizing descriptors derived from the 2D representation of molecules.
-
3D-QSAR (CoMFA/CoMSIA): Employing 3D structural information and interaction fields.
-
Machine Learning-Based QSAR: Leveraging advanced algorithms like Random Forest and Support Vector Machines.
The Universal QSAR Modeling Workflow
Irrespective of the specific methodology, a robust QSAR study follows a standardized, self-validating workflow. Understanding this process is critical for interpreting and developing reliable models.
Diagram: The QSAR Modeling Workflow
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comparison of the photostability of different pyrazole-based compounds
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its remarkable versatility is evident in the multitude of FDA-approved drugs, from anti-inflammatory agents to kinase inhibitors for cancer therapy, where it serves as a critical pharmacophore.[2][4][5][6] Beyond pharmaceuticals, pyrazole derivatives are integral to the development of advanced materials like molecular photoswitches, where their ability to undergo reversible isomerization is harnessed for applications in data storage and photopharmacology.[7][8][9]
However, the utility of any chromophoric compound is intrinsically linked to its stability upon exposure to light. Photostability is not merely an academic curiosity; it is a critical determinant of a product's efficacy, safety, and shelf-life.[10] For a pharmaceutical agent, photodegradation can lead to a loss of potency and the formation of potentially toxic byproducts.[11][12] For a molecular photoswitch, it results in fatigue, limiting the number of effective switching cycles. This guide provides a comparative analysis of the photostability of different classes of pyrazole-based compounds, explores the underlying mechanisms of their degradation, and presents a standardized protocol for rigorous photostability assessment.
Fundamentals of Photodegradation in Pyrazole Systems
The interaction of a pyrazole derivative with light begins with the absorption of a photon, elevating the molecule to an electronically excited state. From this transient state, several deactivation pathways are possible, some of which result in irreversible chemical modification. The photostability of a given pyrazole is a function of its molecular structure, substituents, and the surrounding environment.
Key photodegradation pathways include:
-
Photooxidation: Reaction with molecular oxygen, often initiated by the excited state of the pyrazole, can lead to the formation of various oxidized products.
-
Photoisomerization: A common pathway for pyrazole-based photoswitches, such as arylazopyrazoles, involving a reversible change in geometric configuration (e.g., E/Z isomerization) around a double bond.[7][8][13] While this is the intended function, irreversible side reactions can occur over many cycles.
-
Photorearrangement and Ring Scission: High-energy UV radiation can induce complex rearrangements or even cleavage of the heterocyclic ring, leading to a complete loss of the parent structure.[14][15][16] Studies have shown that visible light can also induce selective C-N bond cleavage in certain pyrazolo[1,2-a]pyrazole systems.[14]
-
N-H Bond Fission: For N-unsubstituted pyrazoles, the N-H bond can be a site of photodissociation, particularly under UV irradiation, proceeding via a repulsive ¹πσ* state on an ultrafast timescale.[17][18]
A critical metric for quantifying photostability is the photodegradation quantum yield (Φd) , which represents the probability that an absorbed photon will result in the decomposition of the molecule.[19][20] A lower quantum yield signifies higher photostability.
Comparative Photostability Analysis
The photostability of pyrazole derivatives varies dramatically depending on their intended application and molecular architecture. Here, we compare three distinct classes: pharmaceutical agents, molecular photoswitches, and other functional derivatives.
Pyrazole-Containing Pharmaceuticals: The COX-2 Inhibitors
This class of non-steroidal anti-inflammatory drugs (NSAIDs) is designed for stability. The diaryl-substituted pyrazole motif is central to their biological activity.
| Compound | Application | Reported Photostability | Key Findings & Photodegradants |
| Celecoxib | Anti-inflammatory | Relatively High | Studies show Celecoxib is stable when exposed to direct sunlight for 30 minutes in a methanol solution.[11][12] Forced degradation studies under various conditions confirm its stability, with validated HPLC methods showing minimal interference from degradation products.[21] Formulations in amber packaging further protect it, showing stability for over 90 days.[21] |
| Deracoxib | Veterinary Anti-inflammatory | Assumed High | While specific photodegradation studies are less common in the public domain, its classification as a diaryl-substituted pyrazole and standard storage recommendations (tightly closed, room temperature) suggest it is formulated for stability against ambient light.[22][23][24] |
| Mavacoxib | Long-acting Veterinary Anti-inflammatory | Assumed High | Mavacoxib is chemically described as a stable, non-hygroscopic crystalline form.[25] Its long-acting nature necessitates high chemical stability in vivo. Like Deracoxib, it is assumed to be reasonably photostable under normal storage conditions. |
The high photostability of these pharmaceutical compounds is a deliberate design feature, ensuring that the drug's integrity and safety are maintained during storage and administration.
Pyrazole-Based Photoswitches: Controlled Instability
In stark contrast to pharmaceuticals, photoswitches are designed to be photoresponsive. Here, "photostability" refers not to a lack of photoreactivity, but to the resistance to irreversible photodegradation (fatigue) over repeated E/Z isomerization cycles.
| Compound Class | Key Features | Photostability (Fatigue Resistance) | Thermal Half-Life of Z-isomer |
| Arylazopyrazoles | One of the most studied classes; quantitative switching.[9] | Generally high; can often be switched for many cycles with minimal degradation. | Tunable from hours to tens of years, depending on substitution.[9] |
| Azobispyrazoles | Symmetrical structure (Het-N=N-Het) overcomes conflicts between effective photoconversion and Z-isomer stability seen in other classes.[8] | Excellent bidirectional photoconversion is reported.[8] | Broadly tunable from hours to years by changing the linking position between the azo group and pyrazole rings.[8] |
| Indoleazopyrazoles | Visible-light responsive; modifications can enhance redshift and half-life. | Excellent cyclic photostability reported in aqueous solution, with no detectable degradation after 20 irradiation cycles.[7] | Can be tuned through substituent modification. |
For these molecules, the pyrazole ring is crucial for tuning the electronic properties, which in turn dictates the absorption wavelengths, quantum yields of isomerization, and the thermal stability of the metastable state.
Best Practices for Standardized Photostability Testing
To generate reliable and comparable data, photostability testing must be conducted under standardized conditions, as outlined in the International Council for Harmonisation (ICH) guideline Q1B.[26][27][28] This protocol ensures that any observed degradation is attributable to light exposure under controlled parameters.
Experimental Protocol for Confirmatory Photostability Testing
-
Sample Preparation:
-
Drug Substance (Solid): Spread the material in a thin, uniform layer (not more than 3 mm) in a chemically inert, transparent container (e.g., petri dish).[28]
-
Drug Substance (Solution): Prepare a solution in a chemically inert and transparent container. The choice of solvent should be justified and should not induce degradation on its own.
-
Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a "dark control." This control is exposed to the same temperature conditions to isolate light-induced effects from thermal effects.[26][29]
-
-
Light Source and Exposure Conditions:
-
Utilize a calibrated light source capable of producing a standardized output. The ICH Q1B guideline specifies two primary options:
-
Option 1: An artificial daylight source such as a Xenon or metal halide lamp designed to produce an output similar to the D65/ID65 emission standard.
-
Option 2: A combination of a cool white fluorescent lamp and a near-ultraviolet (UV-A) lamp with a spectral distribution from 320 nm to 400 nm.[28][29]
-
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter .[10][26][27]
-
The dark control should be placed alongside the test sample throughout the exposure period.
-
-
Analysis of Samples:
-
Following exposure, carefully examine the samples for any physical changes (e.g., change in color, appearance).
-
Quantify the parent compound and any degradation products using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[11] This allows for the assessment of peak purity and detection of new peaks corresponding to photodegradants.
-
Compare the results of the light-exposed sample to the dark control. Significant change in the light-exposed sample that is not observed in the dark control indicates photodegradation.
-
Workflow for Pharmaceutical Photostability Testing
Caption: Decision workflow for photostability testing based on ICH Q1B guidelines.
Mechanistic Insights and Structural Influence
The inherent photostability of a pyrazole derivative is not random; it is dictated by its electronic structure, which can be modulated by substituents.
-
Electron-Withdrawing vs. Electron-Donating Groups: The nature of substituents on the pyrazole and any attached aryl rings can significantly alter the energy levels of the molecular orbitals. This, in turn, affects the absorption spectrum and the reactivity of the excited states. For instance, in photoswitches, electron-donating groups like amines can cause a bathochromic (red) shift in the absorption bands.[9]
-
Steric Hindrance: Bulky substituents can influence the preferred conformation of the molecule and may sterically hinder photodegradation pathways, potentially increasing stability.
-
Intramolecular Hydrogen Bonding: The presence of groups capable of forming intramolecular hydrogen bonds can provide a rapid, non-destructive pathway for the deactivation of excited states, thereby enhancing photostability.
A generalized view of potential photodegradation pathways highlights the complexity of the processes involved.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
As scientists and researchers, our responsibility extends beyond the successful synthesis or application of a compound; it encompasses the entire lifecycle of the chemical, including its safe and compliant disposal. The proper handling of specialized reagents like 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the safety and compliance of the entire process.
Hazard Profile and Risk Assessment: A Proactive Approach
A specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available. In such cases, a Senior Application Scientist must assess the potential hazards by examining the compound's structural motifs. This proactive chemical risk assessment is a standard and necessary practice in a research environment.
-
Pyrazole Core: Pyrazole derivatives are known for their diverse pharmacological activities and, as such, should always be handled with care as potentially bioactive substances.[1][2]
-
(Difluoromethyl) Group: The presence of the -CHF₂ group classifies this compound as a halogenated organic substance .[1] Fluorinated organic compounds can be persistent in the environment, and their breakdown during degradation or incineration can produce hazardous byproducts.[3] This classification is critical as many institutions require the segregation of halogenated and non-halogenated waste streams.[1][4]
-
General Irritant Properties: Based on available data for this compound, it is classified with the GHS07 pictogram, indicating it is harmful or an irritant.[5] The associated hazard statement, H315, confirms that it causes skin irritation.[5] Similar fluorinated and pyrazole-based compounds are also known to cause serious eye irritation and potential respiratory irritation.[6][7]
Given this profile, this compound must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of via standard trash or discharged into the sanitary sewer system. [8]
Personal Protective Equipment (PPE) and Immediate Safety
Before beginning any disposal-related task, ensure you are wearing the appropriate PPE. This is your primary defense against accidental exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[9]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard, fully-fastened laboratory coat is mandatory.
-
Ventilation: All handling and preparation of waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[10][11]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant, cost-effective disposal.[8][12] All waste generated from work with this compound must be collected as hazardous waste.
| Waste Stream | Description | Disposal Container & Segregation Protocol |
| Neat (Unused) Compound | Expired or unwanted solid this compound. | Collect in a clearly labeled, sealable container designated for "Hazardous Waste - Halogenated Organic Solids." If possible, leave it in its original, clearly labeled manufacturer's container.[4][13] |
| Solutions | Any solution containing the dissolved compound. | Collect in a sturdy, leak-proof, and chemically compatible container (plastic is often preferred) designated for "Hazardous Waste - Halogenated Organic Liquids." [14] Do not mix with non-halogenated solvent waste.[4] |
| Contaminated Labware | Items that have come into direct contact with the compound, such as weighing papers, pipette tips, and gloves. | Place in the same solid waste container as the neat compound or a dedicated, lined container also labeled "Hazardous Waste - Halogenated Organic Solids." [15] |
| Contaminated Sharps | Needles, syringes, or broken glassware contaminated with the compound. | Dispose of immediately in a designated, puncture-resistant sharps container clearly labeled "Chemically Contaminated Sharps." [4][16] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste from generation to collection.
Step 1: Container Preparation and Labeling
-
Select a Compatible Container: Choose a container that is in good condition, chemically compatible with the waste, and has a secure, screw-top lid.[8][17]
-
Apply a Hazardous Waste Label: Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[12]
-
Complete the Label: Fill out the label completely and legibly before adding any waste. The label must include:
-
The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or formulas.[17]
-
The approximate percentage of each component.[17]
-
The date when waste was first added (the "accumulation start date").[1]
-
The name of the Principal Investigator and the laboratory location.[1]
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Waste must be accumulated in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of generation and under the control of laboratory personnel.[12][13]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[14][17] This minimizes the release of vapors and prevents spills.
-
Use Secondary Containment: All liquid hazardous waste containers must be placed within a secondary containment bin or tray capable of holding the entire volume of the largest container.[13]
-
Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[15][17]
Step 3: Decontamination of Empty Containers
-
Thorough Rinsing: The original container of this compound must be thoroughly rinsed to be considered "empty" by regulatory standards.
-
Collect Rinseate: The first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous liquid waste in your "Halogenated Organic Liquids" container.[1] For highly toxic chemicals, the first three rinses must be collected.
-
Deface the Label: Completely remove or deface the original manufacturer's label on the rinsed, air-dried container before disposal as non-hazardous waste (e.g., in a designated glass disposal box).
Step 4: Requesting Final Disposal
-
Monitor Accumulation Dates and Volume: Be aware of your institution's and local regulations regarding the maximum amount of time a waste container can remain in an SAA (often up to one year) and the maximum volume allowed (typically 55 gallons).[12][14]
-
Schedule a Pickup: Once a container is full or approaching its time limit, request a waste pickup from your institution's EHS department according to their specific procedures.[13][17]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
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Personal protective equipment for handling 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Hazard Analysis: A Structurally-Based Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of laboratory safety. Since no specific Safety Data Sheet (SDS) exists for 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, we must infer its risks by examining its constituent chemical groups:
-
The Pyrazole Core : Pyrazole and its derivatives are pharmacologically active heterocyclic compounds.[1] Many are classified as irritants, with the potential to cause skin, eye, and respiratory tract irritation.[2][3] Some heterocyclic aromatic compounds may also pose long-term health risks.[4][5] Therefore, direct contact should always be minimized.
-
The Difluoromethyl (-CHF₂) Group : This organofluorine moiety is a key feature. While generally stable, such groups can pose a hidden danger. Under certain conditions, such as thermal decomposition or reaction with strong bases, they can release Hydrogen Fluoride (HF). HF is acutely toxic and causes severe, penetrating burns that may not be immediately painful.[6] This potential necessitates specialized PPE and first aid readiness.
-
The Cyclopropyl Group : This is a strained aliphatic ring system. While it contributes to the molecule's overall chemical reactivity, it does not present a specific hazard that alters our primary PPE recommendations, which are driven by the pyrazole and difluoromethyl groups.
Based on this analysis, we must treat this compound as a hazardous substance with the potential to be a skin, eye, and respiratory irritant, and with a critical risk of generating HF under specific conditions.
The Hierarchy of Controls: Your First Line of Defense
Before selecting PPE, we must implement engineering and administrative controls. PPE is the last line of defense, used when inherent risks cannot be eliminated.
-
Engineering Controls : All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure the fume hood has adequate airflow and is not cluttered.
-
Administrative Controls : Develop a Standard Operating Procedure (SOP) for all work involving this compound. Restrict access to the designated work area and ensure all personnel are trained on the specific hazards, including the potential for HF exposure. Avoid working alone when handling this or other highly hazardous materials.[6]
Personal Protective Equipment (PPE) Protocol
The appropriate PPE must be selected to create a reliable barrier against chemical exposure. The following protocol is based on the compound's anticipated hazards.
Eye and Face Protection
Standard safety glasses are insufficient.
-
Minimum Requirement : Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are mandatory.[8]
-
Recommended : A full-face shield worn over chemical splash goggles provides superior protection against splashes and should be used when handling stock solutions or performing reactions.
Hand Protection
Given the dual risks of skin irritation and potential HF exposure, a robust glove strategy is critical. Double-gloving is strongly recommended.[6]
-
Inner Glove : A standard nitrile examination glove provides a good first layer and tactile sensitivity.
-
Outer Glove : Choose a glove with proven resistance to a broad range of chemicals. Neoprene or Butyl rubber gloves are recommended. Butyl rubber, in particular, offers excellent protection against corrosive acids like HF.[9] Always inspect gloves for tears or pinholes before use.[8] Dispose of contaminated gloves according to institutional guidelines.[8]
Skin and Body Protection
-
A flame-resistant lab coat is required.[6]
-
Ensure full skin coverage with long pants and closed-toe, chemical-resistant shoes.
-
For large-scale operations or situations with a high risk of splashing, consider using a chemical-resistant apron or disposable coveralls.[6]
Respiratory Protection
When used within a certified fume hood, respiratory protection is typically not required. However, it becomes necessary under specific circumstances:
-
Emergency Situations : In the event of a large spill outside of a fume hood.
-
Engineering Control Failure : If a fume hood is not available or is malfunctioning.
-
Weighing Powders : If weighing the solid compound cannot be done in a containment hood, a NIOSH-approved respirator with an N95 (for particulates) or a combination organic vapor/acid gas cartridge should be used.[10]
PPE Selection Summary
| Task/Scale of Operation | Eye/Face Protection | Hand Protection (Double-Glove) | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Inner: Nitrile, Outer: Neoprene/Butyl | Flame-Resistant Lab Coat | Not required inside fume hood. N95 respirator if outside. |
| Preparing Solutions | Face Shield over Goggles | Inner: Nitrile, Outer: Neoprene/Butyl | Flame-Resistant Lab Coat | Not required inside fume hood. |
| Running Reactions | Face Shield over Goggles | Inner: Nitrile, Outer: Neoprene/Butyl | Flame-Resistant Lab Coat & Chemical Apron | Not required inside fume hood. |
| Large Spill Cleanup | Face Shield over Goggles | Inner: Nitrile, Outer: Butyl Rubber | Chemical-Resistant Coveralls | Air-Purifying Respirator with Organic Vapor/Acid Gas cartridges. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures & Disposal
Exposure Response - The HF Threat Immediate and specialized first aid is critical for any exposure, especially given the potential for HF burns.
-
Skin Contact : Immediately go to a safety shower and flush the affected area with copious amounts of water for at least 5 minutes.[3] Remove all contaminated clothing while flushing. After flushing, liberally apply 2.5% calcium gluconate gel to the area and massage it in.[11][12] The person providing aid must wear gloves to prevent secondary exposure.[12] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Do not apply calcium gluconate gel to the eyes.[1] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen if you are trained to do so. Seek immediate medical attention.[6]
Spill Response For small spills, absorb the material with an inert absorbent like sand or vermiculite.[7] Collect the material into a sealed, labeled container for hazardous waste disposal. Avoid creating dust. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[6]
Disposal All waste containing this compound, including contaminated consumables and rinseate from cleaning glassware, must be treated as hazardous chemical waste.[11] It should be collected in a clearly labeled, sealed container designated for halogenated organic waste and disposed of through your institution's EHS program.
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring both the integrity of your research and the protection of your health.
References
- Treatment protocol for hydrofluoric acid burns. Air Products. URL
- Emergency treatment of hydrofluoric acid (HF) burns and injury prior to transfer to hospital.
- Chemical Safety Data Sheet MSDS / SDS - 3-CYCLOPROPYL-1H-PYRAZOLE. ChemicalBook. URL
- SAFETY DATA SHEET - Pyrazole. Fisher Scientific. URL
- About Calgonate Gel.
- Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Fluorochem. URL
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. URL
- DFMO - Safety D
- Safety and handling of fluorin
- SAFETY DATA SHEET - 1-Chloro-4-(difluoromethyl)benzene. Fisher Scientific. URL
- Heterocyclic Compounds: Health Hazards.
- First Aid for hydrofloric acid (HF) exposure. University of Groningen. URL
- Hydrofluoric Acid First Aid. Northwestern University. URL
- Safety Data Sheet - DL-α-Difluoromethylornithine (hydrochloride hydr
- OSHA Glove Selection Chart. University of Pittsburgh. URL
- Comprehensive Guide to Heterocyclic Aromatic Hydrocarbons: Structure, Sources, Health Risks and Environmental Impact. Alfa Chemistry. URL
- Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention. URL
- Guidance For Hazard Determination.
- Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). National Toxicology Program. URLp/roc/2021/15_roc/Heterocyclic_Amines.pdf)
Sources
- 1. npis.org [npis.org]
- 2. ssme.nl [ssme.nl]
- 3. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. airproducts.com [airproducts.com]
- 12. calgonate.com [calgonate.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
